4-(Methylsulfonyl)piperidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methylsulfonylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMYVXDXUNMQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479611-96-6 | |
| Record name | 4-methanesulfonylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-(Methylsulfonyl)piperidine Hydrochloride (CAS: 479611-96-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to engage in key interactions with biological targets make it a privileged motif in drug design. The introduction of a methylsulfonyl group at the 4-position of the piperidine ring imparts unique physicochemical properties, influencing solubility, polarity, and metabolic stability. This guide provides a comprehensive technical overview of 4-(Methylsulfonyl)piperidine hydrochloride, a key building block for the synthesis of advanced pharmaceutical intermediates.
Chemical Identity and Physicochemical Properties
CAS Number: 479611-96-6[3]
Molecular Formula: C₆H₁₄ClNO₂S
Molecular Weight: 199.70 g/mol
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties:
The hydrochloride salt form of 4-(methylsulfonyl)piperidine offers enhanced stability and aqueous solubility compared to its free base, making it more suitable for pharmaceutical development and handling.[4] The methylsulfonyl group, being a strong electron-withdrawing group, reduces the basicity of the piperidine nitrogen.[5]
| Property | Value | Source |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in water and polar organic solvents | [4] |
| Melting Point | Not available | --- |
| pKa | Not available | --- |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available piperidine derivative. A logical and field-proven synthetic strategy involves the oxidation of a thioether precursor.
Figure 2: General synthetic workflow for this compound.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 4-(Methylthio)piperidine
A detailed protocol for the synthesis of the precursor, 4-(methylthio)piperidine, is a prerequisite. This can be achieved through various published methods, often involving the reaction of a 4-substituted piperidine with a methylthiolating agent.
Step 2: Oxidation of 4-(Methylthio)piperidine to 4-(Methylsulfonyl)piperidine
The oxidation of the thioether to the sulfone is a critical step. Careful selection of the oxidizing agent and reaction conditions is necessary to avoid over-oxidation or side reactions.
-
Reagents and Equipment:
-
4-(Methylthio)piperidine
-
Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), potassium peroxymonosulfate (Oxone®))[6]
-
Solvent (e.g., dichloromethane (DCM), methanol/water)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve 4-(methylthio)piperidine in the chosen solvent in a round-bottom flask and cool the mixture in an ice bath.
-
Slowly add the oxidizing agent (e.g., a solution of m-CPBA in DCM) portion-wise, maintaining the temperature below 5 °C. The use of at least two equivalents of the oxidizing agent is typically required to ensure complete conversion to the sulfone.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite solution).
-
Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(methylsulfonyl)piperidine free base.
-
Step 3: Formation of this compound
The final step involves the conversion of the free base to its hydrochloride salt.
-
Reagents and Equipment:
-
4-(Methylsulfonyl)piperidine (free base)
-
Hydrochloric acid solution (e.g., 2 M HCl in diethyl ether or dioxane)
-
Anhydrous solvent (e.g., diethyl ether, ethyl acetate)
-
Beaker, magnetic stirrer
-
-
Procedure:
-
Dissolve the crude 4-(methylsulfonyl)piperidine free base in a minimal amount of a suitable anhydrous solvent.
-
Slowly add the hydrochloric acid solution dropwise with stirring.
-
A precipitate of this compound will form.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the solid by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, which will be split into complex multiplets due to spin-spin coupling. The methyl group of the sulfonyl moiety will appear as a sharp singlet. The N-H proton of the piperidine hydrochloride will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the piperidine ring and the methyl group of the sulfonyl moiety.
3.2. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule.
-
Characteristic Absorptions:
-
Strong absorptions in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, respectively.[7][8][9][10][11]
-
A broad absorption in the region of 2700-2400 cm⁻¹ is indicative of the N-H stretch of the ammonium salt.
-
C-H stretching vibrations of the piperidine ring and methyl group will appear in the 3000-2850 cm⁻¹ region.
-
3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Fragmentation: Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is expected. Fragmentation of piperidine derivatives often involves cleavage of the ring and loss of substituents.[12][13][14][15][16]
3.4. High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for assessing the purity of this compound. A reversed-phase HPLC method with charged aerosol detection (CAD) has been reported for a "4-Methanesulfonyl-piperidine hydrochloride salt," which is suitable for this compound as it lacks a strong UV chromophore.
Validated HPLC Method:
| Parameter | Condition |
| Column | Atlantis C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | 0.1% Heptafluorobutyric acid in Water:Acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | Charged Aerosol Detection (CAD) with Nitrogen gas pressure at 35 psi |
This method has been validated for precision, linearity, and specificity.
Applications in Drug Discovery and Development
The 4-(methylsulfonyl)piperidine moiety is an important pharmacophore in modern drug discovery. The sulfonyl group can act as a hydrogen bond acceptor and its incorporation can modulate the physicochemical properties of a molecule, such as solubility and lipophilicity, thereby improving its drug-like characteristics.[5]
4.1. Role as a Versatile Building Block
This compound serves as a key intermediate for introducing the sulfonylpiperidine scaffold into more complex molecules. The piperidine nitrogen can be functionalized through various reactions, such as N-alkylation and N-acylation, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
4.2. Examples of Biological Activity
While specific clinical candidates containing the 4-(methylsulfonyl)piperidine core are not prominently in the public domain, related sulfonylpiperazine derivatives have shown potent and selective inhibitory activity against enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases.[17] Furthermore, other piperidine derivatives have been investigated as inhibitors of acetylcholinesterase for the treatment of dementia.[18] The incorporation of the methylsulfonyl group can influence the binding affinity and selectivity of these compounds.
Figure 3: The role of the 4-(methylsulfonyl)piperidine scaffold in the drug discovery process.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
5.1. Hazard Identification
Piperidine hydrochloride salts are generally considered toxic if swallowed and can cause skin and serious eye irritation.[19][20][21]
5.2. Recommended Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19][22][23]
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.[19]
5.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[19]
-
Keep away from incompatible materials such as strong oxidizing agents.
5.4. Disposal
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[19]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a conformationally flexible piperidine ring and a polar, metabolically stable methylsulfonyl group provides a powerful tool for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, applications, and safe handling, intended to support the endeavors of researchers and scientists in the field of drug discovery and development.
References
[12] BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. [24] ResearchGate. (n.d.). Figure 3. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl piperidine-4-carboxylate (4MTPPC) by esterification of N-Boc-isonipecotic acid with 4-(methylthio)phenol. b) 1 H NMR (300MHz, CHCl3, 297 K) spectra of 4-(methythio)phenyl (red), 1-(tert-butyloxycarbonyl)piperidine-4-carboxylic acid (green) and 4-(methylthio)phenyl piperidine-4-carboxylate (blue). [13] PubMed. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. [14] PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [22] Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. [19] CDH Fine Chemical. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [23] ChemicalBook. (2025). Piperidine hydrochloride - Safety Data Sheet. [25] ResearchGate. (n.d.). a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... | Download Scientific Diagram. [20] Jubilant Ingrevia. (2024). Safety Data Sheet - Piperidine Hydrochloride. [7] ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [21] Fisher Scientific. (2023). SAFETY DATA SHEET - Piperidine hydrochloride. [15] SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [16] ResearchGate. (n.d.). Mass spectrum of Piperidine , 2,3-dimethylwith Retention Time (RT)= 4.546. [8] ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. [9] ResearchGate. (n.d.). FTIR spectrum of 4-dodecyl benzene-1-sulfonyl chloride. [10] ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [26] Supporting Information. (n.d.). 1 - Supporting Information. [11] ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... [27] PubChem. (n.d.). 4-Methylpiperidine | C6H13N | CID 69381. [4] Benchchem. (n.d.). Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine. [5] Semantic Scholar. (n.d.). Application of Sulfonyl in Drug Design. [1] PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [28] Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof. [29] White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [30] Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [31] DTIC. (n.d.). Piperidine Synthesis. [6] Benchchem. (n.d.). Application Notes and Protocols: Oxidation of 4'-(Methylthio)acetophenone. [17] PubMed. (n.d.). Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). [18] PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [32] NIH. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [33] PubMed. (n.d.). An evolving role of piperazine moieties in drug design and discovery. [34] PubMed. (n.d.). Biological N-oxidation of piperidine in vitro. [35] ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum. [2] ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 1H NMR spectrum. [36] SpectraBase. (n.d.). Piperidine. [3] ChemShuttle. (n.d.). This compound;CAS No.. [37] Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. [38] ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. [39] Chemistry Stack Exchange. (n.d.). Stereochemistry of oxidation of N-methylpiperidine. [40] MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [41] MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
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4-(Methylsulfonyl)piperidine hydrochloride physical and chemical properties.
An In-Depth Technical Guide to 4-(Methylsulfonyl)piperidine Hydrochloride: Properties, Analysis, and Applications
Abstract
This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical research sectors. As a functionalized piperidine derivative, it serves as a versatile building block in the synthesis of more complex, biologically active molecules.[1][2] The presence of the polar methylsulfonyl group and the foundational piperidine scaffold imparts unique physicochemical properties that are valuable in drug design, influencing parameters such as solubility, hydrogen bonding capacity, and metabolic stability.[1][3] This guide provides a comprehensive overview of its core physical and chemical properties, detailed analytical methodologies for its quantification, its strategic role in medicinal chemistry, and essential safety and handling protocols.
Molecular Identity and Physicochemical Properties
A precise understanding of the molecular structure and associated properties of a synthetic building block is fundamental for its effective application in research and development.
Structure and Nomenclature
This compound is the hydrochloride salt of the parent compound, 4-(methylsulfonyl)piperidine. The structure features a six-membered saturated piperidine ring with a methylsulfonyl (-SO₂CH₃) group attached at the 4-position. The nitrogen atom of the piperidine ring is protonated, forming a salt with the chloride counter-ion.
It is critical to distinguish this compound from its isomer, 4-((methylsulfonyl)methyl)piperidine hydrochloride, where a methylene bridge separates the sulfonyl group from the piperidine ring. This guide focuses exclusively on the former, where the sulfur atom is directly bonded to the piperidine ring.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-(methylsulfonyl)piperidine;hydrochloride | N/A |
| CAS Number | 479611-96-6 | [4][5] |
| Molecular Formula | C₆H₁₄ClNO₂S | [4][5] |
| Molecular Weight | 199.70 g/mol | [1][4][5] |
| Canonical SMILES | CS(=O)(=O)C1CCNCC1.Cl | [4] |
Core Physical and Chemical Properties
The physicochemical profile of this compound dictates its handling, storage, and application in synthetic chemistry.
| Property | Value / Description | Source(s) |
| Appearance | White to off-white solid/powder. | [6] |
| Solubility | Readily soluble in water and other common polar solvents like methanol and ethanol. | [6][7][8] |
| Storage Conditions | Store at room temperature in a dry, well-ventilated place. Keep container tightly sealed. For long-term stability, storage under an inert atmosphere is recommended. | [4][6][9][10] |
| Chemical Stability | Stable under recommended storage conditions. The methylsulfonyl group is a robust, electron-withdrawing moiety, while the piperidine ring is a stable saturated heterocycle. | [3] |
Spectroscopic and Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and quantity of chemical reagents in a drug development pipeline.
Expected Spectral Signature
While specific spectral data for this compound is not widely published, its structure allows for the prediction of key features:
-
¹H NMR: The spectrum would show signals for the piperidine ring protons, typically in the 1.5-3.5 ppm range, with their chemical shifts and splitting patterns influenced by the ring's chair conformation and the deshielding effect of the adjacent nitrogen and sulfonyl group. A singlet corresponding to the three protons of the methyl group (-SO₂CH₃) would be expected further downfield, likely around 3.0 ppm. The N-H proton of the hydrochloride salt would appear as a broad signal.
-
¹³C NMR: The spectrum would display distinct signals for the carbon atoms of the piperidine ring and a signal for the methyl carbon of the sulfonyl group. The carbon atom attached to the sulfonyl group would be significantly downfield due to the strong electron-withdrawing effect.
-
Infrared (IR) Spectroscopy: The spectrum would be characterized by strong, sharp absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak for the free base (C₆H₁₃NO₂S) at m/z ≈ 163.07.
Quantitative Analysis: A Validated HPLC-CAD Protocol
A significant challenge in the analysis of 4-(methylsulfonyl)piperidine is its lack of a strong ultraviolet (UV) chromophore, rendering standard HPLC-UV detection ineffective and insensitive.
Expertise & Causality: To overcome this limitation, a validated method utilizes High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD).[11] The CAD is a universal detector that is not dependent on the optical properties of the analyte, making it ideal for non-chromophoric compounds. Furthermore, due to the compound's polar nature, it exhibits poor retention on standard reversed-phase columns. The described method cleverly employs an ion-pairing agent, heptafluorobutyric acid (HFBA), which pairs with the protonated piperidine nitrogen to form a less polar, more retainable complex.[11]
Experimental Protocol: HPLC-CAD for Quantification
This protocol is adapted from a validated method for the quantitative analysis of 4-methanesulfonyl-piperidine.[11]
-
System Preparation:
-
HPLC System: A standard HPLC system capable of isocratic elution.
-
Column: Atlantis C18 (150 x 4.6 mm, 3.5 µm particle size).
-
Column Temperature: 40°C.
-
Detector: Charged Aerosol Detector (CAD) with nitrogen gas pressure maintained at 35 psi.
-
Mobile Phase: Prepare a solution of 0.1% heptafluorobutyric acid (HFBA) in a 90:10 (v/v) mixture of HPLC-grade water and acetonitrile. Filter and degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Run & Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject equal volumes of the standard and sample solutions.
-
Record the chromatograms and integrate the peak area corresponding to the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.
-
Workflow Visualization
Role in Medicinal Chemistry and Drug Development
The strategic value of this compound lies in the advantageous properties of its constituent parts.
The Piperidine Scaffold: A Privileged Structure
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in clinically approved drugs.[3] Its prevalence is due to several key factors:
-
Improved Pharmacokinetics: The piperidine motif can enhance metabolic stability and modulate lipophilicity, which in turn improves a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]
-
Structural Versatility: Its non-planar, chair-like conformation allows for precise three-dimensional positioning of substituents to optimize interactions with biological targets.
-
Enhanced Solubility: As a basic amine, the piperidine nitrogen can be protonated to form salts (like the hydrochloride), significantly increasing aqueous solubility.[2][7]
The Influence of the Methylsulfonyl Group
The methylsulfonyl group is not merely a passive substituent; it actively modulates the molecule's properties:
-
Hydrogen Bonding: The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, enabling strong, specific interactions with amino acid residues in enzyme active sites or protein receptors.[1]
-
Polarity and Solubility: It is a highly polar group that can improve the overall aqueous solubility of a molecule, a desirable trait for drug candidates.
-
Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, contributing to a longer biological half-life.
Synthetic Utility Workflow
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when handling any chemical reagent.
Hazard Identification
This compound is classified with the following GHS hazards:
| Hazard Class | Hazard Statement | GHS Code | Pictogram | Signal Word | Source(s) |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | GHS07 | Warning | [4][12] |
| Skin Irritation | Causes skin irritation | H315 | GHS07 | Warning | [4][12] |
| Eye Irritation | Causes serious eye irritation | H319 | GHS07 | Warning | [4][12] |
| STOT - Single Exposure | May cause respiratory irritation | H335 | GHS07 | Warning | [4][12] |
Recommended Handling Procedures
-
Engineering Controls: Use only under a chemical fume hood to minimize inhalation risk.[13]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage and Stability
-
Container: Keep the container tightly closed and stored in a dry, cool, and well-ventilated place.[13][14]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[13]
-
Atmosphere: For enhanced stability and to prevent absorption of moisture, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9]
Conclusion
This compound is a high-value chemical intermediate for drug discovery and development. Its combination of a privileged piperidine scaffold and a functionally important methylsulfonyl group provides a unique set of properties that medicinal chemists can leverage to design novel therapeutics. A thorough understanding of its physical properties, coupled with robust analytical methods for its characterization and strict adherence to safety protocols, enables its effective and safe application in the laboratory.
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Navigating the Safety Profile of 4-(Methylsulfonyl)piperidine Hydrochloride: A Technical Guide for Researchers
For the discerning researcher and drug development professional, a comprehensive understanding of a compound's safety profile is not merely a regulatory formality but a cornerstone of scientific integrity and successful project execution. This guide provides an in-depth technical overview of the safety and hazards associated with 4-(Methylsulfonyl)piperidine hydrochloride (CAS No: 597563-39-8), a key building block in modern medicinal chemistry. Our focus will be on providing actionable insights and robust protocols to ensure safe handling and mitigate potential risks in the laboratory setting.
Section 1: Chemical Identity and Physicochemical Properties
A foundational understanding of a compound's identity and physical characteristics is paramount to anticipating its behavior and handling requirements.
| Property | Value | Source |
| Molecular Formula | C7H16ClNO2S | PubChem[1] |
| Molecular Weight | 213.73 g/mol | PubChem[1] |
| CAS Number | 597563-39-8 | ChemBK[2], ChemWhat[3] |
| Appearance | Solid (presumed) | Sigma-Aldrich (for related compound) |
| Storage Temperature | Inert atmosphere, Room Temperature | ChemBK[2] |
Section 2: Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards.[1] It is crucial to recognize and understand these classifications to implement appropriate safety measures.
GHS Pictogram:
Signal Word: Warning [1]
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (selected): [4][5]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
The causality behind these classifications lies in the chemical nature of the piperidine ring and the sulfonyl group. Piperidine derivatives can be bioactive and may interact with biological systems, leading to irritation and toxicity. The hydrochloride salt form can also contribute to its irritant properties.
Section 3: Exposure Control and Personal Protective Equipment (PPE)
A proactive approach to exposure control is fundamental to laboratory safety. The following protocols are designed to create a self-validating system of protection.
Engineering Controls
-
Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][6]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[7]
Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a critical barrier against exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[4][8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[8] Gloves should be inspected before use and disposed of properly after handling the compound.
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of spillage, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[9]
Caption: Emergency First-Aid Response Flowchart.
Section 6: Toxicological Information
While specific toxicological studies on this compound are limited in the provided search results, the GHS classification indicates acute oral toxicity ("Harmful if swallowed"). [1]The irritant properties are also well-defined. For piperidine itself, the parent compound, acute oral toxicity in rats (LD50) ranges from 133 to 740 mg/kg body weight. [10]Sublethal effects observed with piperidine include decreased motor activity, tremors, and respiratory effects. [10]Researchers should treat this compound with a similar level of caution, assuming it may have a comparable or more pronounced toxicological profile due to its substitution. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. [5][9]
Conclusion
This compound is a valuable research chemical that can be handled safely with the appropriate precautions. A thorough understanding of its hazards, coupled with diligent adherence to the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, will empower researchers to mitigate risks and maintain a safe laboratory environment.
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An In-depth Technical Guide to the Biological Activity of 4-(Methylsulfonyl)piperidine Hydrochloride
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its conformational rigidity and the ability to modulate physicochemical properties through substitution make it a highly attractive starting point for drug design. This guide focuses on a specific, yet versatile derivative, 4-(Methylsulfonyl)piperidine hydrochloride. The introduction of the methylsulfonyl group at the 4-position significantly influences the molecule's electronic and steric properties, opening avenues for interaction with a range of biological targets.[3] This document provides a comprehensive overview of the synthesis, physicochemical characteristics, and known biological activities of this compound and its close derivatives, offering insights into its potential as a scaffold for the development of novel therapeutic agents.
Physicochemical and Structural Characteristics
This compound is a piperidine derivative characterized by the presence of a methylsulfonyl group. This functional group is known to participate in hydrogen bonding and other non-covalent interactions, which can be critical for binding to biological targets like enzymes and receptors.[3]
| Property | Value | Source(s) |
| IUPAC Name | 4-(methylsulfonyl)piperidine;hydrochloride | |
| CAS Number | 479611-96-6 | [4] |
| Molecular Formula | C6H14ClNO2S | [4] |
| Molecular Weight | 199.70 g/mol | [3] |
| Alternate CAS Numbers | 597563-39-8 (for 4-(methanesulfonylmethyl)piperidine hydrochloride) | [1] |
| Molecular Formula (alternate) | C7H16ClNO2S | [1] |
| Molecular Weight (alternate) | 213.73 g/mol | [1] |
Synthesis of Piperidine Scaffolds
The synthesis of substituted piperidines is a well-established field in organic chemistry. A common strategy for the synthesis of 4-substituted piperidines involves the use of a pre-formed piperidine ring with a functional group at the 4-position that can be further elaborated. For instance, a general synthesis of 1-(methylsulfonyl)piperidine derivatives can be achieved by reacting the corresponding piperidine with methanesulfonyl chloride in the presence of a base like triethylamine.[5][6]
A plausible synthetic route to a related compound, 4-methylenepiperidine hydrochloride, involves the reaction of tert-butyl-4-(hydroxymethyl)piperidine-1-carboxylate with methanesulfonyl chloride, followed by elimination and deprotection.[7][8]
Example Synthetic Protocol: General Synthesis of N-Sulfonylated Piperidines
This protocol describes a general method for the sulfonylation of a piperidine nitrogen.
-
Dissolution: Dissolve the starting piperidine compound (1 mmol) in an appropriate anhydrous solvent such as dichloromethane (30 mL).
-
Addition of Sulfonyl Chloride: To this solution, add the desired sulfonyl chloride (e.g., methanesulfonyl chloride) (1 mmol).
-
Base Addition: After a short period of stirring (e.g., 10 minutes), introduce a suitable base such as triethylamine (1.2 mmol) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with diluted hydrochloric acid, a saturated solution of sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography, if necessary.
Key Biological Activities and Mechanisms of Action
The 4-(methylsulfonyl)piperidine scaffold has been implicated in a variety of biological activities, primarily through the study of its derivatives.
Acetylcholinesterase (AChE) Inhibition
Derivatives of 4-(methylsulfonyl)piperidine have demonstrated significant potential as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[9]
A study on a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives found that the introduction of a benzylsulfonyl group at the para position of the benzamide moiety resulted in a highly potent AChE inhibitor. Specifically, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride exhibited an IC50 of 0.56 nM.[10] This compound showed an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE).[10] In vivo studies in rats showed that this compound significantly increased acetylcholine levels in the cerebral cortex and hippocampus.[10] Another potent AChE inhibitor based on a piperidine scaffold is Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine), which has been developed for the treatment of Alzheimer's disease.[2][11]
Mechanism of Action: These piperidine-based inhibitors are believed to bind to the active site of AChE, preventing the hydrolysis of acetylcholine. The binding is likely a combination of hydrophobic and hydrogen bonding interactions within the enzyme's active site gorge. The kinetics of inhibition by these types of compounds are often of a mixed type.[2]
GABA Receptor Modulation
The structural similarity of the piperidine ring to the neurotransmitter γ-aminobutyric acid (GABA) has led to the exploration of piperidine derivatives as modulators of GABA receptors. A closely related compound, piperidine-4-sulfonic acid (P4S), is a potent and selective partial agonist of the GABAA receptor.[12][13] It displays functional selectivity, with higher efficacy at GABAA receptors containing α2, α3, and α5 subunits, and lower efficacy at those with α1, α4, and α6 subunits.[12]
Mechanism of Action: P4S is thought to bind to the GABA recognition site on the GABAA receptor.[14][15] Studies have shown that agents that interact with the benzodiazepine receptor can modulate the responses to P4S, suggesting an interaction at the GABAA receptor complex.[16] The binding of P4S and its analogues appears to be influenced by a hydrophobic pocket at the GABA recognition site.[14]
Anticancer Activity
The piperidine scaffold is a common feature in many anticancer drugs.[17] Research into sulfonamide-containing piperidine compounds has revealed significant antiproliferative effects against various human cancer cell lines.[3]
Mechanism of Action: The anticancer mechanisms of piperidine derivatives are diverse and depend on the specific substitutions on the piperidine ring. Some derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[17][18] For example, certain piperidine derivatives have been found to inhibit the proliferation of colon cancer cells by arresting the cell cycle in the G1/G0 phase and inhibiting cell migration and invasion.[17] Other piperidine-containing compounds have demonstrated the ability to downregulate the expression of matrix metalloproteinases, which are involved in metastasis.[18] Furthermore, some piperidine phospholipids have shown strong macrophage-induced cytotoxicity against tumor cells.[19]
Antimicrobial Activity
Derivatives of 1-(methylsulfonyl)piperidine have been synthesized and evaluated for their antimicrobial properties. A study involving novel Schiff bases and 4-thiazolidinones containing a 1-(methylsulfonyl)piperidine moiety showed good antimicrobial activity against selected pathogenic microorganisms.[5] Other piperidine-based compounds have also demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[20][21]
Mechanism of Action: The exact mechanism of antimicrobial action for these compounds is not fully elucidated but is likely related to the disruption of microbial cell membranes or inhibition of essential enzymes.
Experimental Protocols and Methodologies
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol provides a general outline for determining the AChE inhibitory activity of a compound using the colorimetric method developed by Ellman.[9][22]
Workflow Diagram:
Caption: Workflow for the AChE inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of acetylcholinesterase, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
-
Assay Procedure:
-
In a 96-well microplate, add the buffer, DTNB solution, and the test compound solution to the appropriate wells.
-
Add the AChE solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
-
Measurement:
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Future Perspectives and Conclusion
This compound and its derivatives represent a promising class of compounds with a diverse range of biological activities. The current body of research highlights their potential as scaffolds for the development of novel therapeutics, particularly in the areas of neurodegenerative diseases, cancer, and infectious diseases.
Future research should focus on:
-
Synthesis of focused libraries: The synthesis and screening of a wider range of derivatives will help to elucidate the structure-activity relationships for different biological targets.
-
Mechanism of action studies: More in-depth studies are needed to fully understand the molecular mechanisms by which these compounds exert their biological effects.
-
Pharmacokinetic profiling: Detailed pharmacokinetic studies are required to assess the drug-like properties of the most promising compounds.
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T. R. Henderson, et al. (1988). Cardiovascular effects of 1-methyl-4-(1-naphthylvinyl)piperidine hydrochloride. PubMed. Available at: [Link]
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An In-Depth Technical Guide to 4-(Methylsulfonyl)piperidine Hydrochloride: Exploring Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds. Its prevalence is a testament to its favorable physicochemical properties and synthetic tractability. This technical guide focuses on a specific, yet under-explored derivative, 4-(Methylsulfonyl)piperidine hydrochloride. While direct and extensive therapeutic evaluations of this compound are not widely published, this guide will synthesize available information on its chemical properties, plausible synthetic routes, and, by examining structurally related compounds, explore its potential therapeutic applications, with a particular focus on its prospective role as an enzyme inhibitor in the context of central nervous system (CNS) disorders.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. This compound is a white to off-white solid.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO₂S | [1] |
| Molecular Weight | 199.70 g/mol | [1] |
| CAS Number | 597563-39-8 | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in water | General knowledge based on hydrochloride salt form |
Synthesis of this compound
Diagram of Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 1-(Methylsulfonyl)-4-(methylsulfonyloxy)piperidine
-
To a solution of 4-hydroxypiperidine (1.0 eq) and triethylamine (3.0 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (2.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethyl acetate-n-hexane to obtain 1-(methylsulfonyl)-4-(methylsulfonyloxy)piperidine.
Step 2: Synthesis of 4-(Methylsulfonyl)piperidine and its Hydrochloride Salt
-
To a suspension of lithium aluminum hydride (LAH) (excess) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 1-(methylsulfonyl)-4-(methylsulfonyloxy)piperidine (1.0 eq) in THF dropwise.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-(methylsulfonyl)piperidine.
-
Dissolve the crude product in diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.
-
Filter and dry the resulting solid to yield this compound.
This proposed synthesis is based on standard organic chemistry transformations and provides a logical route to the target compound.
Potential Therapeutic Applications: An Exploratory Analysis
While direct therapeutic applications of this compound are not yet established, the structural motif of a sulfonyl group attached to a piperidine ring is present in compounds with significant biological activity. This section will explore potential therapeutic avenues based on structure-activity relationships with analogous compounds.
Enzyme Inhibition in Central Nervous System (CNS) Disorders
A compelling area of investigation for this compound is its potential as an enzyme inhibitor for the treatment of CNS disorders, particularly neurodegenerative diseases like Alzheimer's disease. This hypothesis is strongly supported by research on structurally related compounds.
Acetylcholinesterase (AChE) Inhibition:
A study on novel piperidine derivatives identified 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride as a highly potent inhibitor of acetylcholinesterase (AChE), with an IC50 of 0.56 nM.[3] This compound demonstrated an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE) and significantly increased acetylcholine levels in the cerebral cortex and hippocampus of rats.[3]
The presence of the benzylsulfonyl moiety in this potent AChE inhibitor suggests that the sulfonyl group, in conjunction with the piperidine core, can play a crucial role in binding to the active site of the enzyme. While this compound is a simpler molecule, it contains the key sulfonylpiperidine pharmacophore. It is plausible that this core structure could serve as a foundational element for the design of more complex and potent AChE inhibitors.
Caption: Simplified diagram illustrating the mechanism of acetylcholinesterase inhibition.
Other Potential CNS and Analgesic Applications
The piperidine scaffold is a common feature in many centrally acting drugs and analgesics.[4][5][6] While direct evidence for this compound is lacking, the broader class of piperidine derivatives has been extensively investigated for:
-
Analgesic Activity: Numerous piperidine derivatives exhibit potent analgesic properties, often mediated through opioid receptors.[6]
-
Neuroprotective Effects: Certain piperidine compounds have shown neuroprotective properties in models of ischemia and other neuronal insults.[7][8]
-
Anti-inflammatory Activity: Some piperidine derivatives have demonstrated anti-inflammatory effects in various preclinical models.[9]
The methylsulfonyl group can influence the polarity, hydrogen bonding capacity, and overall electronic properties of the piperidine ring, potentially modulating its interaction with various biological targets within the CNS.
Experimental Protocols for Evaluation
To ascertain the therapeutic potential of this compound, a series of in vitro and in vivo assays would be necessary. The following protocols provide a starting point for such investigations.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the AChE inhibitory activity of a compound.
Principle:
The assay measures the hydrolysis of acetylthiocholine by AChE. The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
Procedure:
-
Prepare solutions of the test compound (this compound) at various concentrations.
-
In a 96-well plate, add in the following order:
-
Phosphate buffer (pH 8.0)
-
Test compound solution
-
AChE solution
-
-
Incubate at room temperature for 15 minutes.
-
Add DTNB solution.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vivo Analgesic Activity Assay (Hot Plate Test)
This is a common method to assess the central analgesic activity of a compound in rodents.
Principle:
The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., licking a paw or jumping) after administration of the test compound indicates an analgesic effect.
Procedure:
-
Acclimate the animals (e.g., mice or rats) to the hot plate apparatus, which is maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Record the baseline latency for each animal.
-
Administer the test compound (this compound) or a vehicle control via an appropriate route (e.g., intraperitoneal or oral).
-
At predetermined time intervals after administration, place the animal on the hot plate and record the latency to the first sign of nociception.
-
A cut-off time is established to prevent tissue damage.
-
Compare the post-treatment latencies to the baseline values to determine the analgesic effect.
Conclusion
This compound represents an intriguing, yet largely unexplored, chemical entity with potential for therapeutic applications. While direct biological data is scarce, the presence of the sulfonylpiperidine core, a key pharmacophore in a known potent acetylcholinesterase inhibitor, provides a strong rationale for investigating its potential in the realm of CNS disorders, particularly Alzheimer's disease. Furthermore, the broader pharmacological profile of piperidine derivatives suggests that analgesic and anti-inflammatory activities may also be worthy of investigation. The synthetic route and experimental protocols outlined in this guide provide a framework for initiating such preclinical studies. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.
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The Role of 4-(Methylsulfonyl)piperidine Hydrochloride in Modern Drug Discovery: From a Versatile Building Block to a Core Pharmacophore
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-(Methylsulfonyl)piperidine hydrochloride is not an active pharmaceutical ingredient with a direct mechanism of action; rather, it stands as a pivotal building block in medicinal chemistry. Its true value lies in its incorporation into larger, more complex molecules, where the unique physicochemical properties of the methylsulfonylpiperidine moiety contribute significantly to target binding, selectivity, and pharmacokinetic profiles. This guide delves into the pharmacophoric significance of this scaffold, explores its application in the synthesis of bioactive compounds, and outlines the standard experimental and computational workflows for characterizing novel drug candidates derived from it. By understanding the strategic utility of this versatile intermediate, researchers can better leverage its properties to design and develop next-generation therapeutics.
Introduction: The Profile of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular fragments appear with remarkable frequency in the structures of approved drugs and clinical candidates. These are often referred to as "privileged scaffolds."[1][2] The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prominent examples of such a scaffold, present in numerous pharmaceuticals across a wide range of therapeutic areas.[3][4][5] this compound represents a functionalized version of this core structure, offering chemists a pre-packaged set of desirable properties for drug design.
Its primary role is that of a synthetic intermediate or building block.[6][7] The hydrochloride salt form ensures stability and enhances solubility in polar solvents, facilitating its use in various reaction conditions. The core value of this compound is derived from the combination of the conformationally restricted piperidine ring and the polar, hydrogen-bond-accepting methylsulfonyl group.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO₂S | [8] |
| Molecular Weight | 199.70 g/mol | [8] |
| CAS Number | 479611-96-6 | [8] |
| Physical State | Solid | N/A |
| Primary Role | Synthetic Building Block | [5][6] |
Pharmacophoric Significance: Decoding the Molecular Advantages
The utility of the 4-(methylsulfonyl)piperidine moiety stems from the distinct properties of its two key components: the piperidine ring and the methylsulfonyl group. This combination provides a unique toolkit for medicinal chemists to optimize molecular interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]
The Piperidine Ring: A 3D Scaffold for Precise Targeting
The piperidine ring offers a rigid, three-dimensional structure that contrasts with flat, aromatic rings.[5] This "sp³-rich" character is increasingly sought after in drug discovery as it allows for more precise and selective interactions within the complex, three-dimensional binding pockets of biological targets like enzymes and receptors.[9] The basic nitrogen atom of the piperidine can be protonated at physiological pH, allowing it to form strong ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a protein's active site.
The Methylsulfonyl Group: A Key Interaction Hub
The sulfonyl group (SO₂) is a powerful pharmacophoric feature. It is a strong hydrogen bond acceptor, capable of forming crucial interactions with hydrogen bond donors (e.g., backbone N-H groups, serine, threonine, or lysine side chains) on a target protein.[6] This directional interaction can serve as a critical anchor point, orienting the rest of the molecule for optimal binding. Furthermore, the sulfonyl group is metabolically stable and can modulate the physicochemical properties of the parent molecule, such as solubility and lipophilicity, which are critical for achieving good oral bioavailability and a favorable pharmacokinetic profile.[2][6]
Caption: Key pharmacophoric contributions of the methylsulfonylpiperidine moiety.
Application in Synthesis: A Generalized Workflow
This compound is typically used in multi-step syntheses where the piperidine nitrogen acts as a nucleophile. A common strategy involves a nucleophilic substitution or a coupling reaction to attach the piperidine scaffold to another part of the target molecule. The Boc (tert-butyloxycarbonyl) protected version is also frequently used to allow for reactions at other sites before deprotection and subsequent functionalization of the piperidine nitrogen.
Generalized Protocol: N-Arylation of 4-(Methylsulfonyl)piperidine
This protocol describes a typical Buchwald-Hartwig amination reaction, a powerful method for forming carbon-nitrogen bonds.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base (e.g., Cs₂CO₃, 2.5 eq.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a dry, degassed solvent (e.g., Dioxane or Toluene) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired N-arylated piperidine derivative.
Caption: Generalized workflow for a palladium-catalyzed N-arylation reaction.
Case Studies and Therapeutic Relevance
While this compound itself is not a drug, the sulfonylpiperidine moiety is explored in various therapeutic contexts. Research into derivatives has shown potential biological activities, underscoring the scaffold's value.
-
Enzyme Inhibition: The sulfonyl group is a key feature in many enzyme inhibitors. For example, in dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes, similar polar, rigid structures are used to occupy specific binding pockets and interact with key residues. The methylsulfonylpiperidine scaffold can be employed to design novel inhibitors for various enzyme classes, such as kinases, proteases, or sulfatases.
-
Receptor Modulation: In neuroscience, piperidine derivatives are common in agents targeting G-protein coupled receptors (GPCRs).[10] The 4-substituent is often crucial for defining selectivity and potency. For instance, the 4-(p-fluorobenzoyl)piperidine fragment is vital for the activity of certain antipsychotics at serotonin receptors.[10] The methylsulfonyl group can serve a similar role, acting as a key interaction point to modulate receptor activity for treating CNS disorders.
-
Antimicrobial and Anticancer Agents: Studies have shown that novel sulfonamide derivatives containing a piperidine moiety exhibit promising antibacterial and antifungal activities.[11][12] The mechanism often involves the inhibition of essential enzymes, such as dihydropteroate synthase (DHPS) in bacteria.[12] Similarly, related compounds have been investigated for their antiproliferative effects against cancer cell lines, suggesting potential applications in oncology.[6]
Conclusion and Future Perspectives
This compound is a prime example of a molecular building block that provides a significant strategic advantage in drug discovery. It is not a therapeutic agent in its own right but rather an enabling tool for medicinal chemists. Its value is derived from the potent combination of a conformationally defined, sp³-rich piperidine scaffold and a metabolically robust, hydrogen-bond-accepting methylsulfonyl group. This pairing allows for the creation of novel molecules with enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties. As drug discovery continues to move towards more complex and three-dimensional chemical matter, the strategic deployment of well-designed, functionalized building blocks like this compound will remain a cornerstone of innovation, paving the way for the development of safer and more effective medicines.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46737055, 4-(Methanesulfonylmethyl)piperidine hydrochloride. Available at: [Link]
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Rasayan J. Chem. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]
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An In-depth Technical Guide to 4-(Methylsulfonyl)piperidine Hydrochloride: Discovery, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-(Methylsulfonyl)piperidine hydrochloride, a pivotal building block in modern medicinal chemistry. The piperidine motif is a privileged scaffold found in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[1][2] The introduction of a methylsulfonyl group at the 4-position significantly influences the molecule's polarity, hydrogen bonding capacity, and metabolic stability, making it a valuable component in the design of novel therapeutics. This document delves into the historical context of its development, details various synthetic strategies with step-by-step protocols, and explores its applications in drug discovery and development.
Introduction and Significance
This compound is a functionalized piperidine derivative that has garnered significant interest in the field of medicinal chemistry. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active compounds and approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with enzyme active sites and receptors.
The incorporation of a methylsulfonyl (-SO₂CH₃) group imparts unique properties to the piperidine scaffold. This electron-withdrawing group is a strong hydrogen bond acceptor and is metabolically stable, often enhancing the pharmacokinetic profile of a drug candidate.[3] Consequently, this compound serves as a crucial intermediate in the synthesis of complex molecules targeting a range of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][3]
Discovery and Historical Context
While a singular, seminal "discovery" of this compound is not prominently documented in the form of a landmark paper, its emergence is intrinsically linked to the broader exploration of functionalized piperidines in drug discovery programs. The development of synthetic methodologies for such compounds can be traced through the patent literature, where various strategies for the preparation of substituted piperidines have been described over the years. The increasing prevalence of sulfonyl groups in drug candidates spurred the development of reliable synthetic routes to sulfonyl-containing building blocks like the title compound. Its availability from commercial suppliers such as Sigma-Aldrich and BLD Pharm, under CAS numbers like 479611-96-6, indicates its established role as a key synthetic intermediate.[4][5]
The historical development of synthetic routes to related piperidine structures, such as those detailed in patents for the preparation of piperidine derivatives for various pharmaceutical applications, provides a timeline for the evolution of the chemical space around this scaffold.[6][7][8] These patents, while not always explicitly naming this compound, describe the fundamental chemical transformations necessary for its synthesis.
Synthetic Methodologies
The synthesis of this compound can be achieved through several strategic approaches. A common and logical pathway involves the preparation of a suitable 4-substituted piperidine precursor, followed by the introduction of the methylsulfonyl group and subsequent deprotection. A representative synthetic scheme is outlined below, drawing upon established chemical principles and methodologies described in the patent literature for analogous compounds.
General Synthetic Strategy
A plausible and efficient synthesis commences with a commercially available and protected 4-hydroxypiperidine derivative. The hydroxyl group serves as a handle for introducing the methylsulfonyl functionality. The protecting group on the piperidine nitrogen, typically a tert-butoxycarbonyl (Boc) group, is crucial for directing the reaction and preventing side reactions.
The overall transformation can be visualized as follows:
Caption: A potential synthetic pathway to this compound.
Detailed Experimental Protocols
The following protocols are illustrative and synthesized from methodologies described for similar transformations in the chemical literature and patents.[6][7][9]
Step 1: Mesylation of N-Boc-4-(hydroxymethyl)piperidine
This initial step activates the hydroxyl group for subsequent nucleophilic substitution.
-
Procedure:
-
Dissolve N-Boc-4-(hydroxymethyl)piperidine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.[7]
-
Allow the reaction to stir at room temperature for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield N-Boc-4-(((methylsulfonyl)oxy)methyl)piperidine, which can often be used in the next step without further purification.[9]
-
Step 2: Thiolation to form N-Boc-4-(methylthiomethyl)piperidine
The mesylate is displaced by a sulfur nucleophile to introduce the thioether linkage.
-
Procedure:
-
Dissolve the crude mesylate from the previous step in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium thiomethoxide (1.5 equivalents) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for several hours until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure N-Boc-4-(methylthiomethyl)piperidine.
-
Step 3: Oxidation to N-Boc-4-(methylsulfonylmethyl)piperidine
The thioether is oxidized to the corresponding sulfone.
-
Procedure:
-
Dissolve N-Boc-4-(methylthiomethyl)piperidine (1 equivalent) in a mixture of methanol and water.
-
Add Oxone® (potassium peroxymonosulfate, 2.2 equivalents) in portions to the solution, maintaining the temperature with an ice bath.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-(methylsulfonylmethyl)piperidine.
-
Step 4: Deprotection to this compound
The final step involves the removal of the Boc protecting group under acidic conditions to yield the hydrochloride salt.
-
Procedure:
-
Dissolve the N-Boc-4-(methylsulfonylmethyl)piperidine in methanol.
-
Add a solution of hydrochloric acid in methanol (e.g., 30% HCl/methanol) dropwise at room temperature.[7]
-
Stir the reaction for several hours until the deprotection is complete (monitored by TLC).
-
Add a non-polar solvent such as ethyl acetate to precipitate the hydrochloride salt.[7]
-
Filter the solid, wash with ethyl acetate, and dry under vacuum to obtain this compound.
-
Physicochemical Properties
A summary of the key physicochemical properties of this compound and a closely related analogue is presented in the table below.
| Property | This compound | 4-(Methylsulfonylmethyl)piperidine hydrochloride[10] |
| CAS Number | 479611-96-6[5] | 597563-39-8[10] |
| Molecular Formula | C₆H₁₄ClNO₂S[5] | C₇H₁₆ClNO₂S[10] |
| Molecular Weight | 199.70 g/mol | 213.73 g/mol [10] |
| Appearance | Solid | Solid |
Applications in Drug Discovery
This compound is a versatile building block in the synthesis of a wide range of pharmaceutical agents. The piperidine core provides a robust scaffold that can be further functionalized, while the methylsulfonyl group can engage in crucial interactions with biological targets and improve the overall druglike properties of the molecule.
The presence of the methylsulfonyl group can:
-
Enhance Potency: By acting as a hydrogen bond acceptor.[3]
-
Improve Solubility: The polar nature of the sulfonyl group can increase aqueous solubility.
-
Increase Metabolic Stability: The sulfone moiety is generally resistant to metabolic degradation.
-
Modulate Lipophilicity: The introduction of this polar group can fine-tune the lipophilicity of the final compound, which is critical for absorption, distribution, metabolism, and excretion (ADME) properties.[2]
The utility of this scaffold is evident in its incorporation into molecules designed to treat a variety of diseases, as suggested by the broad interest in piperidine-containing drugs.[1]
Conclusion
This compound is a key intermediate in modern synthetic and medicinal chemistry. While its specific discovery is not attributable to a single event, its importance has grown with the increasing recognition of the advantageous properties conferred by the methylsulfonyl group in drug design. The synthetic routes to this compound are well-established, relying on robust and scalable chemical transformations. As the quest for novel and more effective therapeutics continues, the demand for versatile and functionalized building blocks like this compound is expected to remain high, solidifying its role as a cornerstone of innovative drug discovery.
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4-(Methanesulfonylmethyl)piperidine hydrochloride | C7H16ClNO2S | CID 46737055. (URL: [Link])
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Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate. (URL: [Link])
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Navigating the Synthesis and Supply of 4-(Methylsulfonyl)piperidine Hydrochloride: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Piperidine Scaffolds in Modern Drug Discovery
The piperidine moiety is a cornerstone of medicinal chemistry, present in a significant percentage of top-selling pharmaceuticals. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility, metabolic stability, and target engagement. Within this privileged class of structures, 4-(Methylsulfonyl)piperidine hydrochloride has emerged as a key building block and intermediate in the synthesis of a diverse range of therapeutic agents. Its sulfonyl group provides a polar, metabolically stable hydrogen bond acceptor, which can be crucial for molecular recognition at the target protein. This guide provides an in-depth analysis of the supply chain for this critical intermediate, outlines key quality control parameters, and presents a detailed protocol for its laboratory-scale synthesis and analysis, empowering researchers and drug development professionals to make informed decisions in their procurement and application of this vital compound.
Deconstructing the Supply Chain: Key Suppliers and Vendor Evaluation
The reliable sourcing of high-quality starting materials and intermediates is the bedrock of any successful drug development program. The supply landscape for this compound is populated by a mix of large, well-established chemical suppliers and smaller, specialized manufacturers. For the purpose of this guide, we will categorize suppliers based on their primary business model and scale of operation.
Major Global Distributors
These companies typically offer a vast catalog of research chemicals and intermediates, including this compound, often in research-scale quantities (grams to kilograms). They serve as a convenient one-stop-shop for many research and early development needs.
-
Sigma-Aldrich (Merck KGaA): A global leader in the life science and high-technology specialty chemicals market, offering a wide range of piperidine derivatives.[1] Their products are known for high-quality standards and are accompanied by detailed documentation, including Certificates of Analysis (CoA).[1]
-
Thermo Fisher Scientific (Alfa Aesar and Acros Organics): Through its Alfa Aesar and Acros Organics brands, Thermo Fisher Scientific provides a comprehensive portfolio of piperidine compounds. They emphasize traceable products with robust record-keeping, which is critical for regulated industries.[2]
-
VWR (Avantor): A major global supplier of laboratory products and services, offering a range of piperidine derivatives suitable for research and development applications.
Specialized Manufacturers and Custom Synthesis Providers
These companies often focus on the production of specific classes of compounds, such as piperidine derivatives, and may offer services ranging from catalog sales to custom synthesis and scale-up manufacturing.
-
Vasudha Pharma Chem: An Indian-based manufacturer of active pharmaceutical ingredients (APIs) and intermediates, with a product line that includes piperidone and piperidine derivatives.[3] They hold certifications such as USFDA, KFDA, and cGMP.[3]
-
Koei Chemical: A Japanese chemical company that is a notable manufacturer of piperidine derivatives.[4]
-
Hubei Yuecheng Dehong Biotechnology Co., Ltd.: A leading Chinese manufacturer of piperidine-related products, offering a diverse range of derivatives and custom synthesis services with a focus on high-purity products.[2]
-
Sichuan Biosynce Pharmatech Co., Ltd.: A Chinese pharmaceutical and chemical technology company specializing in high-purity pharmaceutical intermediates, including piperidine derivatives.[1]
The following table summarizes a selection of key suppliers. It is important to note that the distinction between a primary manufacturer and a distributor can sometimes be nuanced, and due diligence is always recommended.
| Supplier/Manufacturer | Headquarters | Noteworthy Features |
| Sigma-Aldrich (Merck KGaA) | Germany | Extensive catalog, strong quality control, global distribution.[1] |
| Thermo Fisher Scientific | USA | Brands like Alfa Aesar offer traceable products and comprehensive documentation.[1][2] |
| Vasudha Pharma Chem | India | Manufacturer of APIs and intermediates with multiple international certifications.[3] |
| Koei Chemical | Japan | Established manufacturer of piperidine derivatives.[4] |
| Hubei Yuecheng Dehong Biotech | China | Specializes in high-purity piperidine derivatives and offers custom synthesis.[2] |
| Sichuan Biosynce Pharmatech | China | Focus on high-purity pharmaceutical intermediates.[1] |
Ensuring Scientific Integrity: A Framework for Vendor Qualification
The quality of this compound directly impacts the purity, safety, and efficacy of the final drug product.[5] Therefore, a robust vendor qualification process is paramount. As a Senior Application Scientist, I advocate for a multi-faceted approach that goes beyond a simple price comparison.
The Centrality of the Certificate of Analysis (CoA)
The Certificate of Analysis is a critical document that provides a summary of the testing results for a specific batch of a substance.[3] A comprehensive CoA for this compound should include the following information:
-
Product Identification: Full chemical name, CAS number (479611-96-6), molecular formula, and molecular weight.
-
Batch Information: Unique batch or lot number, date of manufacture, and retest or expiry date.
-
Physicochemical Properties: Appearance, solubility, and melting point.
-
Analytical Test Results:
-
Identity: Confirmation of the chemical structure, typically via Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purity: Determined by a quantitative method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The purity should be reported as a percentage.
-
Water Content: Measured by Karl Fischer titration.
-
Residual Solvents: Analysis by GC to ensure that levels of any remaining solvents from the synthesis are below ICH-defined limits.
-
Heavy Metals: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or other suitable methods to quantify any heavy metal contaminants.
-
-
Signatures: Dated signatures from authorized personnel in the quality control and quality assurance departments.[6]
A Step-by-Step Vendor Qualification Workflow
Caption: A workflow for qualifying suppliers of this compound.
Technical Deep Dive: Synthesis and Characterization
A thorough understanding of the synthesis and analytical profile of this compound is essential for troubleshooting and ensuring batch-to-batch consistency.
Plausible Synthetic Route
While multiple synthetic routes to piperidine derivatives exist, a common and efficient method for preparing this compound involves a two-step process starting from the commercially available 4-piperidinemethanol. This approach is advantageous due to the relatively low cost of the starting material and the straightforward nature of the chemical transformations.
Step 1: Mesylation of 4-Piperidinemethanol
The hydroxyl group of 4-piperidinemethanol is first converted to a good leaving group, a mesylate, by reaction with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at reduced temperatures to control the exotherm.
Step 2: Nucleophilic Substitution with a Methylthiolate Source and Subsequent Oxidation
The resulting mesylate is then subjected to nucleophilic substitution with a methylthiolate source, such as sodium thiomethoxide, to introduce the methylthio group. The intermediate 4-(methylthio)piperidine is then oxidized to the desired sulfone. A variety of oxidizing agents can be employed for this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid being common choices.[7] The final product is then isolated as the hydrochloride salt by treatment with hydrochloric acid.
Caption: A plausible synthetic route to this compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting.
Materials:
-
4-Piperidinemethanol
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium thiomethoxide
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Hydrochloric acid (ethanolic or ethereal solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Mesylation: Dissolve 4-piperidinemethanol (1.0 eq) and triethylamine (1.2 eq) in DCM and cool the mixture to 0 °C. Add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours. Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
Thioether Formation: Dissolve the crude mesylate in a suitable solvent such as DMF and add sodium thiomethoxide (1.5 eq). Heat the mixture to 60-70 °C and stir until the reaction is complete (monitor by TLC or LC-MS). Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Oxidation: Dissolve the crude 4-(methylthio)piperidine in DCM and cool to 0 °C. Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 10 °C. Stir at room temperature until the reaction is complete. Quench the reaction with a saturated solution of sodium thiosulfate and then wash with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate.
-
Salt Formation and Purification: Dissolve the crude 4-(methylsulfonyl)piperidine in a minimal amount of ethyl acetate and add a solution of HCl in ethanol or ether dropwise until precipitation is complete. Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum to yield this compound.
Analytical Characterization
The following data are representative of what would be expected for a high-purity sample of this compound.
| Test | Specification | Typical Result |
| Appearance | White to off-white solid | Conforms |
| Purity (HPLC) | ≥ 98.0% | 99.5% |
| ¹H NMR | Conforms to structure | Conforms |
| ¹³C NMR | Conforms to structure | Conforms |
| Mass Spectrometry | Conforms to structure | Conforms |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.1% |
Representative Analytical Data (Predicted):
-
¹H NMR (400 MHz, D₂O) δ (ppm): 3.60-3.70 (m, 2H), 3.15-3.25 (m, 1H), 3.05 (s, 3H), 2.90-3.00 (m, 2H), 2.20-2.30 (m, 2H), 1.80-1.90 (m, 2H).
-
¹³C NMR (100 MHz, D₂O) δ (ppm): 55.2, 43.8, 42.1, 28.9.
-
Mass Spectrometry (ESI+): m/z 164.08 [M+H]⁺ (for the free base).
An isocratic reversed-phase HPLC method with charged aerosol detection (Corona CAD) has been developed and validated for the quantitative determination of 4-methanesulfonyl-piperidine, as the compound lacks a strong UV chromophore.[4] This method utilizes heptafluorobutyric acid as an ion-pairing agent to achieve sufficient retention on a C18 column.[4]
Conclusion: A Strategic Approach to Sourcing a Key Intermediate
This compound is a valuable building block in the synthesis of numerous pharmaceutical compounds. A strategic approach to sourcing this intermediate, grounded in a thorough understanding of the supplier landscape and a rigorous vendor qualification process, is essential for mitigating risks and ensuring the quality and consistency of the final drug product. By leveraging the technical insights provided in this guide, researchers and drug development professionals can confidently navigate the complexities of the chemical supply chain and build a solid foundation for their research and development endeavors.
References
- Hubei Yuecheng Dehong Biotechnology Co., Ltd. (2025). Best 10 piperidines Manufacturers in the world 2025.
-
ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
- Biosynce. (2026). Top 10 Piperidine Suppliers in the world 2025.
-
Metoree. (2025). 15 Piperidine Manufacturers in 2025. Retrieved from [Link]
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Market Research Future. (n.d.). Piperidine Companies. Retrieved from [Link]
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Suanfarma. (n.d.). Quality Assurance and Quality Control in the Pharmaceutical Industry: Driving Excellence and Safety of Medicines. Retrieved from [Link]
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AA Blocks. (n.d.). This compound, 97% Purity, C6H14ClNO2S, 10 grams. Retrieved from [Link]
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ECA Academy. (2017). GMP Requirements for Certificates of Analysis (CoA). Retrieved from [Link]
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PubChem. (n.d.). 4-(Methanesulfonylmethyl)piperidine hydrochloride. Retrieved from [Link]
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Lab Manager Magazine. (2025). An Introduction to Pharmaceutical QA (Quality Assurance). Retrieved from [Link]
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Biology LibreTexts. (2025). 11.5: Principles of Quality Assurance (QA) and Quality Control (QC). Retrieved from [Link]
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Nespharm. (2024). Quality Assurance vs. Quality Control in Pharmaceuticals. Retrieved from [Link]
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Sungenbio. (2025). Quality Assurance and Quality Control in Pharmaceutical Company. Retrieved from [Link]
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MarketResearch.com. (2025). Global Pharmaceutical Grade Piperidine Derivatives Competitive Landscape Professional Research Report 2025. Retrieved from [Link]
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An In-depth Technical Guide to 4-(Methylsulfonyl)piperidine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-(Methylsulfonyl)piperidine hydrochloride, a versatile building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, analytical characterization, and therapeutic applications of this important scaffold, grounding all claims in peer-reviewed literature and established scientific principles.
Introduction: The Strategic Importance of the Sulfonylpiperidine Moiety
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties and synthetic tractability.[1] Its incorporation into drug candidates can enhance solubility, metabolic stability, and bioavailability.[1] When functionalized with a methylsulfonyl group, the resulting 4-(methylsulfonyl)piperidine scaffold offers a unique combination of properties. The sulfonyl group is a strong hydrogen bond acceptor and can participate in key interactions with biological targets, such as enzymes and receptors.[2] This guide will explore the synthesis and utility of the hydrochloride salt of this valuable intermediate.
Synthesis of this compound
A robust and scalable synthesis of this compound is crucial for its application in drug discovery programs. A common and efficient synthetic route commences from readily available 4-hydroxypiperidine. The following multi-step synthesis provides a logical and field-proven approach.
Proposed Synthetic Pathway
The synthesis can be logically divided into three key stages: protection of the piperidine nitrogen, conversion of the hydroxyl group to a suitable leaving group, nucleophilic substitution to introduce the methylsulfonyl moiety, and finally, deprotection and salt formation.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate
-
Rationale: The Boc (tert-butyloxycarbonyl) protecting group is employed to prevent side reactions at the nucleophilic piperidine nitrogen in subsequent steps. It is stable under the basic conditions of the following steps and can be readily removed under acidic conditions.
-
Procedure:
-
To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic system of water and dichloromethane) at 0 °C, add a base such as triethylamine or sodium bicarbonate (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Step 2: Synthesis of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
-
Rationale: The hydroxyl group is a poor leaving group. Its conversion to a mesylate (a good leaving group) facilitates the subsequent nucleophilic substitution. Methanesulfonyl chloride (MsCl) is a common and effective reagent for this transformation.
-
Procedure:
-
Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Add a non-nucleophilic base, such as triethylamine (1.5 eq).
-
Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with water and perform an aqueous workup. Dry the organic layer and concentrate to obtain the mesylated intermediate.
-
Step 3: Synthesis of tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate
-
Rationale: The methylsulfonyl group is introduced via an SN2 reaction using sodium methanesulfinate as the nucleophile, which displaces the mesylate leaving group.
-
Procedure:
-
Dissolve the mesylated intermediate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium methanesulfinate (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
-
Step 4: Synthesis of this compound
-
Rationale: The final step involves the removal of the Boc protecting group under acidic conditions, which simultaneously forms the hydrochloride salt.
-
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in a suitable solvent such as methanol, ethyl acetate, or 1,4-dioxane.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or a saturated solution of HCl in methanol) in excess.
-
Stir the mixture at room temperature for 2-4 hours. The product will typically precipitate out of the solution.
-
Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a white to off-white solid.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for determining the purity and for quantitative analysis.[3]
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | A suitable gradient, for example, 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at 210 nm (due to lack of a strong chromophore) or Charged Aerosol Detection (CAD) for better sensitivity[3] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methyl group of the sulfonyl moiety, and the proton attached to the nitrogen (in the hydrochloride salt). The signals for the piperidine protons will likely appear as complex multiplets in the aliphatic region. The methyl protons of the sulfonyl group should appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the piperidine ring and the methyl carbon of the sulfonyl group.
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive ion mode is a suitable technique. The expected mass-to-charge ratio (m/z) for the parent ion [M+H]⁺ would correspond to the molecular weight of the free base.
Applications in Drug Discovery
The 4-(methylsulfonyl)piperidine scaffold is a valuable building block in the design of novel therapeutic agents across various disease areas.
Antibacterial Agents: Inhibition of Thymidylate Kinase (TMK)
Derivatives of sulfonylpiperidines have been identified as potent inhibitors of thymidylate kinase (TMK), an essential enzyme in bacterial DNA synthesis.[2] The sulfonyl group plays a critical role in binding to the active site of the enzyme, often forming hydrogen bonds with key amino acid residues.[2] This makes this compound an attractive starting material for the synthesis of novel antibacterial agents, particularly against Gram-positive pathogens.
Caption: Role of sulfonylpiperidine derivatives in the inhibition of bacterial thymidylate kinase (TMK).
Central Nervous System (CNS) Agents
The piperidine nucleus is a common feature in many CNS-active drugs.[1] The incorporation of a methylsulfonyl group can modulate the physicochemical properties of the molecule, such as lipophilicity and polarity, which are critical for blood-brain barrier penetration. Derivatives of 4-(methylsulfonyl)piperidine have been explored as potential therapeutic agents for neurological disorders.
Conclusion
This compound is a synthetically accessible and versatile building block with significant potential in drug discovery. Its unique structural and electronic properties, conferred by the combination of the piperidine ring and the methylsulfonyl group, make it an attractive scaffold for the design of novel enzyme inhibitors and CNS-active agents. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this valuable intermediate in their research endeavors.
References
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- Martínez-Botella, G., et al. (2013). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 23(1), 169-173.
-
PrepChem.com. (n.d.). (1) Synthesis of 1-methylsulfonyl-4-methylsulfonyloxypiperidine. Retrieved from [Link]
-
ResearchGate. (2026). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Methanesulfonylmethyl)piperidine hydrochloride. Retrieved from [Link]
-
ChemBK. (n.d.). 4-[(methylsulfonyl)methyl]piperidine hydrochloride. Retrieved from [Link]
- Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 148, 108076.
- Google Patents. (n.d.). US20020038031A1 - New 4 - substituted piperidines.
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
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ResearchGate. (2012). Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]
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Supporting Information. (n.d.). General Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylenepiperidine hydrochloride. Retrieved from [Link]
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PubChemLite. (n.d.). 4-(methanesulfonylmethyl)piperidine hydrochloride (C7H15NO2S). Retrieved from [Link]
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ResearchGate. (n.d.). Partial 1H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to the presence of the two isomers of E and Z-isomer (see Fig. 3). Retrieved from [Link]
-
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A Deep Dive into the Spectroscopic Signature of 4-(Methylsulfonyl)piperidine Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Key Features
To understand the spectroscopic data, it is essential to first visualize the molecule's structure. 4-(Methylsulfonyl)piperidine hydrochloride is comprised of a saturated six-membered piperidine ring, with a methylsulfonyl group attached at the 4-position. The hydrochloride salt form indicates that the basic nitrogen of the piperidine ring is protonated.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key structural information. The spectra are typically recorded in a solvent like deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) due to the salt's polarity.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
The relaxation delay should be set to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the methylsulfonyl group. The protonation of the nitrogen will cause a downfield shift of the adjacent protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| NH ₂⁺ | 8.0 - 9.5 | Broad singlet | 2H | The chemical shift is highly dependent on the solvent and concentration. |
| H -2, H -6 (axial & equatorial) | 3.0 - 3.5 | Multiplet | 4H | Protons adjacent to the protonated nitrogen are deshielded. |
| H -3, H -5 (axial & equatorial) | 1.8 - 2.2 | Multiplet | 4H | |
| H -4 | 3.2 - 3.6 | Multiplet | 1H | This proton is adjacent to the electron-withdrawing sulfonyl group. |
| S-CH ₃ | 2.9 - 3.1 | Singlet | 3H | The methyl group attached to the sulfonyl group. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show four distinct signals for the carbon atoms of the 4-(methylsulfonyl)piperidine moiety.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C -2, C -6 | 45 - 50 | Carbons adjacent to the protonated nitrogen. |
| C -3, C -5 | 25 - 30 | |
| C -4 | 55 - 60 | The carbon atom bearing the sulfonyl group will be shifted downfield. |
| S-C H₃ | 40 - 45 | Methyl carbon of the sulfonyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Predicted IR Spectral Data
The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the ammonium salt, the C-H bonds of the piperidine ring and methyl group, and the S=O bonds of the sulfonyl group.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N⁺-H Stretch | 2400 - 2800 | Broad, Strong | Characteristic of a secondary ammonium salt. |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong | From the piperidine ring and methyl group. |
| Asymmetric SO₂ Stretch | 1300 - 1350 | Strong | A key indicator of the sulfonyl group.[3] |
| Symmetric SO₂ Stretch | 1120 - 1160 | Strong | Another characteristic band for the sulfonyl group.[3] |
| C-N Stretch | 1000 - 1250 | Medium | |
| C-S Stretch | 650 - 750 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, Electrospray Ionization (ESI) would be a suitable technique.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.
Predicted Mass Spectral Data
In positive ion ESI-MS, the spectrum is expected to show a base peak corresponding to the molecular ion of the free base, [M+H]⁺, where M is 4-(methylsulfonyl)piperidine. The hydrochloride is not typically observed in the gas phase.
-
Molecular Ion (as free base): The expected m/z for the protonated free base [C₆H₁₃NO₂S + H]⁺ is approximately 164.07.
Fragmentation Pathway
Tandem mass spectrometry (MS/MS) of the molecular ion can provide further structural information. A plausible fragmentation pathway is illustrated below.
Caption: Predicted fragmentation pathway for the molecular ion of 4-(methylsulfonyl)piperidine.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While based on predictive analysis due to the scarcity of publicly available experimental data, the interpretations are grounded in fundamental spectroscopic principles and data from analogous structures. The provided protocols and predicted data serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related piperidine derivatives. It is always recommended to confirm these predictions with experimental data when the compound is synthesized or acquired.
References
- Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 24-30.
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PubChem. (n.d.). 4-(Methanesulfonylmethyl)piperidine hydrochloride. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). Retrieved from [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
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NIST. (n.d.). 4-Methylpiperidine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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The Strategic Deployment of 4-(Methylsulfonyl)piperidine Hydrochloride in Modern Medicinal Chemistry
A Senior Application Scientist's Guide to a Privileged Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the rational design of molecular entities with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Saturated heterocyclic scaffolds are foundational to this endeavor, with the piperidine ring holding a place of particular distinction. This technical guide provides an in-depth exploration of 4-(methylsulfonyl)piperidine hydrochloride, a building block of increasing significance. We will dissect the strategic advantages conferred by the methylsulfonyl group, detail its core physicochemical properties, and provide validated, step-by-step protocols for its incorporation into lead compounds via key synthetic transformations. Through a detailed case study and comparative data analysis, this guide will illuminate the causal relationship between the inclusion of this moiety and the enhancement of critical drug-like properties, offering field-proven insights for the discerning medicinal chemist.
The Rationale: Why the Sulfonyl Group is a Cornerstone of Modern Drug Design
The sulfonyl group (-SO₂-) is a powerful tool in the medicinal chemist's arsenal, prized for its unique combination of physicochemical properties that can profoundly and predictably influence a molecule's biological behavior.[1][2] Its strategic incorporation is not merely for structural scaffolding, but is a deliberate tactic to engineer specific, desirable drug-like characteristics.
-
Metabolic Stability: The sulfonyl group is exceptionally stable to metabolic degradation.[1] By replacing metabolically labile groups (e.g., esters, certain alkyl chains) with a sulfone, chemists can block common sites of enzymatic attack by Cytochrome P450 enzymes, thereby increasing the drug's half-life and prolonging its therapeutic effect.[1]
-
Enhanced Target Binding: The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors.[2][3] This allows for the formation of strong, directional interactions with amino acid residues (such as arginine, lysine, and serine) in the binding pockets of target proteins, which can significantly enhance potency and selectivity.[3][4]
-
Modulation of Physicochemical Properties: As a strong electron-withdrawing and polar moiety, the sulfonyl group can be used to fine-tune a compound's solubility, lipophilicity (LogP), and acidity (pKa).[5] This modulation is critical for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ensuring it can reach its target in the body at a therapeutic concentration.
-
Bioisosterism: The tetrahedral geometry and charge distribution of the sulfonyl group allow it to act as a bioisostere for other common functional groups like carbonyls, carboxylates, and phosphates.[5] This enables chemists to explore novel chemical space while retaining key binding interactions.
The piperidine ring, a saturated six-membered heterocycle, is one of the most prevalent scaffolds in FDA-approved drugs, valued for its conformational rigidity and its basic nitrogen atom which is often crucial for target engagement.[6] The fusion of these two privileged motifs in This compound creates a building block that offers a pre-packaged solution to many common drug design challenges.
Core Profile: this compound
A thorough understanding of a building block's fundamental properties is the bedrock of its effective application.
Physicochemical and Structural Data
| Property | Value | Source |
| CAS Number | 479611-96-6 | [7][8] |
| Molecular Formula | C₆H₁₄ClNO₂S | [7][8] |
| Molecular Weight | 199.70 g/mol | [7][8] |
| Appearance | Solid | N/A |
| Storage | Room Temperature, Inert atmosphere | [2] |
Note: Data is compiled from publicly available chemical supplier and database information.
Safety and Handling
As with any laboratory chemical, proper handling is essential. This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use only under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Incompatibilities: Strong oxidizing agents, strong acids.
Synthetic Utility: Key Transformations and Validated Protocols
The synthetic value of this compound lies in the reactivity of its secondary amine, which provides a reliable handle for coupling with a wide array of molecular fragments. As the hydrochloride salt, the piperidine nitrogen is protonated. Therefore, in most applications, a base must be added to liberate the free amine for it to act as a nucleophile.
Workflow for Deprotonation
The initial step in most synthetic applications involves the in-situ generation of the free amine from the hydrochloride salt. This is a straightforward acid-base reaction.
Caption: General workflow for the in-situ generation of the free amine.
A. N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of amines with aryl halides or triflates.[9] This reaction is indispensable for constructing the arylamine linkages prevalent in many kinase inhibitors and other targeted therapies.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XantPhos, RuPhos) is critical.[10] The ligand facilitates the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the C-N bond. For a sterically unhindered secondary amine like 4-(methylsulfonyl)piperidine, a range of ligands can be effective, but XantPhos is often a robust starting point due to its wide applicability.[8][10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.[10][11] Cs₂CO₃ is often preferred for substrates with base-sensitive functional groups.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard, as they are compatible with the organometallic intermediates and the reaction temperatures.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., Cs₂CO₃, 2.5 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of ~0.1 M with respect to the aryl halide) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Caption: Workflow for the palladium-catalyzed N-arylation.
B. N-Alkylation via Nucleophilic Substitution
Direct alkylation with an alkyl halide is a fundamental and straightforward method for forming C-N bonds.
Causality Behind Experimental Choices:
-
Alkylating Agent: Alkyl bromides and iodides are more reactive than chlorides and are generally preferred.[6] The reaction proceeds via an Sₙ2 mechanism, so primary and benzylic halides are ideal substrates.
-
Base: A non-nucleophilic base is required to scavenge the hydrohalic acid byproduct. Potassium carbonate (K₂CO₃) is a common, cost-effective choice.[12] For more sensitive substrates, a hindered organic base like N,N-diisopropylethylamine (DIPEA) can be used.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) are typically used as they effectively solvate the ions involved in the Sₙ2 transition state, accelerating the reaction.[6][12]
Experimental Protocol: General Procedure for N-Alkylation
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv), the alkyl halide (1.1 equiv), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a suitable solvent (e.g., DMF or ACN) to a concentration of 0.1-0.5 M.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once complete, filter off the inorganic base. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
C. N-Alkylation via Reductive Amination
Reductive amination is a powerful and often milder alternative to direct alkylation, particularly for synthesizing secondary and tertiary amines from aldehydes or ketones.[7] It involves the in-situ formation and reduction of an iminium ion.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for one-pot reductive aminations.[1] It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion intermediate. Its compatibility with non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is another advantage.[1]
-
Acid Catalyst: A catalytic amount of acetic acid is sometimes added to facilitate the formation of the iminium ion, especially with less reactive ketones.
-
Solvent: Aprotic solvents that are compatible with the reducing agent, such as DCE or DCM, are standard.[1]
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 equiv), this compound (1.1 equiv), and a base (e.g., triethylamine, 1.2 equiv) in the chosen solvent (e.g., DCE). Stir for 15-30 minutes to ensure formation of the free amine.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the mixture. The reaction is often mildly exothermic.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Purification: Separate the layers and extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash chromatography.
Caption: The logical sequence of reductive amination.
Case Study: The Role in PARP Inhibitor Synthesis (Niraparib)
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a breakthrough class of cancer therapeutics, particularly for tumors with BRCA mutations.[3] Niraparib (Zejula®) is a potent PARP inhibitor approved for the treatment of ovarian cancer.[13] While multiple synthetic routes exist, the core structure of Niraparib features a piperidinyl-phenyl-indazole moiety.[14][15] The piperidine fragment is a critical component, and its synthesis often involves intermediates that are structurally analogous to or can be derived from 4-(methylsulfonyl)piperidine.
Although a direct synthesis starting from this compound is not the primary reported manufacturing route, the principles of its reactivity are directly applicable. For instance, a key step in many PARP inhibitor syntheses is the coupling of a piperidine derivative to an aryl partner.[5] A plausible and illustrative route analogous to those published in patents involves the Buchwald-Hartwig coupling of a suitable piperidine with the indazole core.
Illustrative Synthetic Step:
A key disconnection in the retrosynthesis of Niraparib points to the coupling between a piperidine synthon and the indazole carboxamide core. The forward synthesis would utilize the N-arylation chemistry detailed previously.
Pharmacokinetic Impact:
The inclusion of polar, metabolically robust groups is a common strategy in modern drug design. The pharmacokinetic profile of Niraparib underscores the success of this approach.
| Pharmacokinetic Parameter | Value (for a 300 mg dose) | Significance | Source |
| Absolute Bioavailability | ~73% | High oral absorption. | [5] |
| Tmax (Median) | ~3-4 hours | Rapid absorption. | [4] |
| Elimination Half-life (t½) | ~48-51 hours | Allows for once-daily dosing. | [5] |
| Volume of Distribution (Vd/F) | High | Wide distribution into tissues. | [5] |
The long half-life of Niraparib is indicative of its metabolic stability, a property to which motifs like the piperidine ring contribute significantly.[1][5] While direct comparative data for a Niraparib analogue lacking the piperidine is not available, studies on other chemical series consistently show that replacing metabolically weak points with stable heterocyclic rings improves pharmacokinetic parameters.[6][16][17] The polarity imparted by such groups can also help to optimize the balance between solubility and permeability, contributing to good oral bioavailability.
Conclusion
This compound is more than a simple building block; it is a strategic tool for imparting desirable, drug-like properties into novel chemical entities. Its utility is rooted in the powerful combination of a metabolically robust, hydrogen-bond accepting sulfonyl group and a synthetically versatile piperidine scaffold. As demonstrated through the key synthetic transformations of N-arylation and N-alkylation, its incorporation is straightforward and leverages some of the most reliable and powerful reactions in the modern synthetic chemist's toolkit. The success of drugs like Niraparib, whose structures embody the principles of metabolic stability and optimized polarity, serves as a compelling validation for the continued and expanded use of scaffolds like 4-(methylsulfonyl)piperidine in the pursuit of the next generation of therapeutics.
References
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Application of Sulfonyl in Drug Design. (URL: [Link])
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Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed. (URL: [Link])
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Pharmacokinetics and safety of niraparib in patients with moderate hepatic impairment. (URL: [Link])
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The safety, tolerability and pharmacokinetics of niraparib in Japanese patients with solid tumours: results of a phase I dose-escalation study. (URL: [Link])
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Production of Niraparib using Imine Reductases - Research Explorer. (URL: [Link])
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Reductive Amination - Common Conditions. (URL: [Link])
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Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. (URL: [Link])
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In Vitro ADME Properties of Some Analogues a - ResearchGate. (URL: [Link])
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Procedure for N-alkylation of Piperidine? - ResearchGate. (URL: [Link])
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])
-
Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin - PubMed. (URL: [Link])
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (URL: [Link])
-
Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. (URL: [Link])
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Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
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This compound, 97% Purity, C6H14ClNO2S, 10 grams. (URL: [Link])
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Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate. (URL: [Link])
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])
-
Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? | ResearchGate. (URL: [Link])
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. (URL: [Link])
-
The reductive amination reaction. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (URL: [Link])
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The Methylsulfonyl Group in Piperidine-Based Drug Discovery: A Technical Guide for Advanced Medicinal Chemists
Foreword: Beyond a Simple Functional Group
To the seasoned researcher in drug development, the piperidine scaffold is a familiar and trusted ally. Its conformational flexibility and synthetic tractability have cemented its status as a privileged structure in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2][3][4][5] However, the true potential of this versatile core is often unlocked through judicious functionalization. Among the myriad of substituents available to the medicinal chemist, the methylsulfonyl (-SO₂CH₃) group has emerged as a powerful modulator of physicochemical and pharmacokinetic properties. This guide eschews a superficial overview, instead offering a deep, mechanistically-driven exploration of the methylsulfonyl group's role in piperidine derivatives. We will dissect its fundamental characteristics, explore its strategic application in overcoming common drug development hurdles, and provide practical insights into its synthesis and evaluation. Our objective is to equip you, the drug discovery professional, with the nuanced understanding required to leverage this functional group to its fullest potential.
Deconstructing the Methylsulfonyl Moiety: A Physicochemical Perspective
The influence of the methylsulfonyl group on a parent piperidine scaffold is a direct consequence of its intrinsic electronic and steric properties. Understanding these foundational characteristics is paramount to predicting its impact on molecular behavior.
Electronic Profile: A Potent Electron-Withdrawing Group
The sulfur atom in the methylsulfonyl group exists in its highest oxidation state (S VI), double-bonded to two oxygen atoms.[6] This arrangement results in a strong electron-withdrawing effect through both induction and resonance. This potent electronic pull has several critical consequences for the parent piperidine ring:
-
Modulation of Piperidine Nitrogen Basicity: The strong inductive-withdrawing nature of the methylsulfonyl group significantly reduces the basicity (pKa) of the piperidine nitrogen.[6] This is a crucial parameter in drug design, as it directly influences the ionization state of the molecule at physiological pH. A lower pKa can decrease unwanted interactions with off-target biological macromolecules, such as the hERG channel, thereby reducing the risk of cardiac toxicity.[7]
-
Impact on Aromatic Substituents: When appended to an aromatic ring that is also part of the piperidine derivative, the methylsulfonyl group acts as a meta-director and deactivates the ring towards electrophilic substitution. This property can be strategically employed during synthesis to direct the installation of other functional groups.
Steric and Conformational Influence
The tetrahedral geometry of the sulfone group, coupled with the methyl substituent, introduces a moderate steric bulk. This can influence the preferred conformation of the piperidine ring and impact how the molecule presents its pharmacophoric elements to a biological target. Furthermore, the sulfonyl oxygens are excellent hydrogen bond acceptors, a feature that can be exploited to forge critical interactions within a receptor's binding pocket.[6]
Physicochemical Property Modulation: A Balancing Act
The introduction of a methylsulfonyl group invariably alters the physicochemical profile of a piperidine derivative. The key is to understand and leverage these changes to achieve a desirable balance for drug-like properties.
| Physicochemical Property | Impact of Methylsulfonyl Group | Rationale |
| Solubility | Generally increases aqueous solubility. | The polar sulfone moiety can engage in favorable dipole-dipole and hydrogen bonding interactions with water molecules, often overcoming the lipophilicity of the parent scaffold.[8][9] |
| Lipophilicity (LogP/LogD) | Typically decreases lipophilicity. | The high polarity of the sulfone group reduces the molecule's preference for a nonpolar environment.[10] |
| Metabolic Stability | Often enhances metabolic stability. | The sulfone group itself is highly resistant to metabolic degradation.[10] Furthermore, its electron-withdrawing nature can deactivate adjacent positions on the piperidine ring or attached aromatic systems to oxidative metabolism by cytochrome P450 enzymes.[11] |
| Permeability | Can be context-dependent. | While increased polarity may reduce passive diffusion across biological membranes, the overall impact on permeability must be empirically determined. In some cases, the ability to act as a hydrogen bond acceptor can facilitate transport.[9] |
The Methylsulfonyl Group as a Strategic Tool in Drug Design
The judicious incorporation of a methylsulfonyl group can be a powerful strategy to address common challenges in drug discovery, such as poor metabolic stability and off-target toxicity.
Enhancing Metabolic Stability: Blocking Sites of Metabolism
A frequent liability of piperidine-containing compounds is oxidative metabolism, often occurring at positions alpha to the nitrogen atom or on appended aromatic rings. The methylsulfonyl group can be strategically placed to shield these vulnerable sites.
Workflow for Assessing Metabolic Stability Enhancement:
Caption: Workflow for metabolic stability assessment.
Experimental Protocol: In Vitro Microsomal Stability Assay
-
Preparation of Incubation Mixtures: In a 96-well plate, combine liver microsomes (e.g., human or rat, final concentration 0.5 mg/mL), NADPH regenerating system (e.g., Promega's NADPH Regeneration System), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add the test compound (parent piperidine and methylsulfonyl analog) to the wells at a final concentration of 1 µM.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line is the elimination rate constant (k). The half-life (t₁/₂) is calculated as 0.693/k.[12][13]
The Methylsulfonyl Group as a Bioisostere
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[14] The methylsulfonyl group can serve as a non-classical bioisostere for several common functionalities, offering an alternative chemical space to explore.
-
Bioisostere for a Sulfonamide: In some contexts, a sulfone can replace a sulfonamide to improve metabolic stability. For instance, the N-dealkylation of a sulfonamide can be a metabolic liability, which is obviated by the sulfone.[15]
-
Bioisostere for a Carboxylic Acid: While not a classical replacement, the sulfone's ability to act as a hydrogen bond acceptor can sometimes mimic the interactions of a carboxylate group, particularly in cases where the acidic nature of the carboxyl group is detrimental to the overall properties of the molecule.[16]
Caption: Bioisosteric relationships of the methylsulfonyl group.
Synthesis of Methylsulfonyl Piperidine Derivatives
The synthesis of piperidine derivatives bearing a methylsulfonyl group can be approached in several ways, depending on the desired substitution pattern and the availability of starting materials.
Introduction of the Methylsulfonyl Group onto a Pre-existing Piperidine Core
This is a common strategy when a suitable piperidine intermediate is readily available.
Experimental Protocol: N-Sulfonylation of a Piperidine
-
Reactant Preparation: Dissolve the piperidine derivative (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 equivalents) or diisopropylethylamine (DIPEA), to the solution and cool to 0°C in an ice bath.
-
Addition of Sulfonylating Agent: Add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-methylsulfonyl piperidine.[17][18]
Ring Construction with a Methylsulfonyl-Containing Fragment
In some cases, it may be more efficient to construct the piperidine ring using a building block that already contains the methylsulfonyl group. This is particularly useful for accessing specific substitution patterns that are difficult to achieve through functionalization of a pre-formed ring.
Case Studies and Structure-Activity Relationships (SAR)
The impact of the methylsulfonyl group is highly dependent on its position on the piperidine scaffold and the overall molecular context.
-
CNS Agents: In the realm of CNS drug discovery, the piperidine scaffold is prevalent due to its ability to be tailored to cross the blood-brain barrier.[1][2] The introduction of a methylsulfonyl group can fine-tune lipophilicity and metabolic stability, which are critical parameters for achieving optimal brain penetration and duration of action.
-
Enzyme Inhibitors: For piperidine derivatives designed as enzyme inhibitors, the methylsulfonyl group can serve as a key interaction point within the active site. The sulfonyl oxygens can act as hydrogen bond acceptors, anchoring the inhibitor and contributing to its potency.[6][19]
Conclusion and Future Outlook
The methylsulfonyl group is far more than a simple polar appendage. It is a versatile and powerful tool in the medicinal chemist's armamentarium for optimizing the properties of piperidine-based drug candidates. Its ability to enhance metabolic stability, modulate physicochemical properties, and serve as a bioisostere makes it a valuable functionality to consider in any drug discovery program centered on the piperidine scaffold. As our understanding of structure-property relationships continues to evolve, we can anticipate even more sophisticated and strategic applications of the methylsulfonyl group in the design of next-generation therapeutics. The continued exploration of novel synthetic methodologies for the precise and efficient installation of this group will further empower researchers to unlock its full potential.
References
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The Significance of Piperidine Derivatives in Modern Drug Discovery. (2025). Globalnewswire. Available at: [Link]
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Belwal, C. K., et al. (2012). Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. Journal of Pharmacy Research, 5(10), 5058-5061. Available at: [Link]
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Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879. Available at: [Link]
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Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591. Available at: [Link]
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Zheng, J. J., et al. (2013). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters, 4(10), 953–958. Available at: [Link]
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Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5773–5814. Available at: [Link]
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Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116361. Available at: [Link]
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Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Available at: [Link]
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da Silva, T. B., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 38888–38897. Available at: [Link]
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Schepmann, D., et al. (2016). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 349(12), 926–939. Available at: [Link]
-
Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. ResearchGate. Available at: [Link]
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Structure–activity relationship of piperidine derivatives with anticancer activity. (2023). ResearchGate. Available at: [Link]
-
Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. (2017). Future Medicinal Chemistry, 9(18), 2167-2180. Available at: [Link]
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Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. (2023). RSC Medicinal Chemistry, 14(12), 2419-2425. Available at: [Link]
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Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry, 41(6), 724-736. Available at: [Link]
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Kato, Y., et al. (1986). Evidence that methylsulfonyl metabolites of m-dichlorobenzene are causative substances of induction of hepatic microsomal drug-metabolizing enzymes by the parent compound in rats. Toxicology and Applied Pharmacology, 84(2), 350-357. Available at: [Link]
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A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022). Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]
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Kumar, S., & S, S. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews, 53(4), 461-480. Available at: [Link]
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Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). New England Drug Metabolism Discussion Group. Available at: [Link]
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Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable. Available at: [Link]
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Structure activity relationship of piperidine derivatives. (2024). ResearchGate. Available at: [Link]
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Abstract. (2016). Taylor & Francis Online. Available at: [Link]
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Wang, L., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Synthesis, 14(1), 2-23. Available at: [Link]
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Becker, D. P., et al. (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, 48(21), 6683–6695. Available at: [Link]
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Gnamm, C., et al. (2017). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry, 126, 285–302. Available at: [Link]
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Wranik, M., et al. (2017). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Journal of Medicinal Chemistry, 60(21), 8823–8837. Available at: [Link]
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Gnamm, C., et al. (2017). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry, 126, 285-302. Available at: [Link]
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A Technical Guide to the Molecular Identifiers of 4-(Methylsulfonyl)piperidine Hydrochloride for Researchers and Drug Development Professionals
In the landscape of modern chemical research and pharmaceutical development, the unambiguous identification of molecular entities is paramount. Standardized, machine-readable identifiers are the bedrock of cheminformatics, enabling seamless data exchange, accurate database searching, and the robust validation of scientific findings. This guide provides an in-depth exploration of the key molecular identifiers—SMILES and InChI—for the compound 4-(Methylsulfonyl)piperidine hydrochloride, a molecule of interest in medicinal chemistry.
The Imperative of Precise Molecular Representation
Before delving into the specifics of this compound, it is crucial to understand the roles of its primary line notation identifiers. The Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI) are the lingua franca of computational chemistry.
-
SMILES: A human-readable and compact format that represents the two-dimensional structure of a molecule as a string of characters. While powerful, multiple valid SMILES strings can exist for a single molecule, leading to the development of "canonical" SMILES to ensure a single, unique representation.
-
InChI: A more recent and rigorously defined identifier developed by the International Union of Pure and Applied Chemistry (IUPAC). It is a non-proprietary, layered format designed to be a unique and predictable representation of a chemical substance. The InChIKey, a hashed version of the InChI, provides a fixed-length, searchable index for chemical databases.
These identifiers are not merely textual representations; they encode the intricate connectivity and, in many cases, the stereochemistry of a molecule, making them indispensable tools for researchers.
Core Identifiers for this compound
The compound this compound is systematically named 4-(methylsulfonylmethyl)piperidine;hydrochloride.[1] This distinction is important as the methylsulfonyl group is attached to a methyl substituent on the piperidine ring. The authoritative identifiers for this compound are cataloged in major chemical databases such as PubChem.[1]
| Identifier | Value | Source |
| Canonical SMILES | CS(=O)(=O)CC1CCNCC1.Cl | PubChem[1] |
| InChI | InChI=1S/C7H15NO2S.ClH/c1-11(9,10)6-7-2-4-8-5-3-7;/h7-8H,2-6H2,1H3;1H | PubChem[1] |
| InChIKey | WFVLDWXGAGSFCJ-UHFFFAOYSA-N | PubChem[1] |
Deconstructing the Identifiers
A deeper understanding of these strings reveals the underlying molecular structure.
SMILES: CS(=O)(=O)CC1CCNCC1.Cl
-
CS(=O)(=O): This segment describes the methylsulfonyl group (CH₃SO₂). The sulfur (S) is double-bonded to two oxygen atoms (=O) and single-bonded to a carbon (C).
-
CC1CCNCC1: This represents the piperidine ring with a methyl substituent. The C1...1 notation indicates a ring, and the sequence of atoms defines the piperidine structure. The initial C is the methyl carbon to which the sulfonyl group is attached.
-
.Cl: This denotes the hydrochloride salt, indicating an ionic interaction between the piperidine nitrogen and the chloride ion.
InChI: InChI=1S/C7H15NO2S.ClH/c1-11(9,10)6-7-2-4-8-5-3-7;/h7-8H,2-6H2,1H3;1H
The InChI string is composed of distinct layers, each providing specific information:
-
InChI=1S/: The version and standard InChI prefix.
-
C7H15NO2S: The molecular formula of the organic component.
-
.ClH: The formula of the hydrochloride component.
-
/c1-11(9,10)6-7-2-4-8-5-3-7: The connectivity layer, detailing the atomic connections. The numbers represent the atoms in a standardized order.
-
/h7-8H,2-6H2,1H3;1H: The hydrogen layer, specifying the location of hydrogen atoms.
From Structure to String: A Logical Workflow
The generation of these identifiers from a 2D or 3D molecular structure follows a defined algorithmic process. This ensures that for a given molecule, the same canonical SMILES and standard InChI will always be produced. The following diagram illustrates the conceptual relationship between the chemical structure and its linear representations.
Experimental Protocol: Verifying Molecular Identifiers
In a research setting, it is often necessary to generate or verify these identifiers for novel or existing compounds. The following protocol outlines a typical workflow using common cheminformatics software.
Objective: To generate and verify the SMILES and InChI strings for a given chemical structure.
Materials:
-
A computer with cheminformatics software installed (e.g., ChemDraw, MarvinSketch, RDKit).
-
The 2D structure of this compound.
Methodology:
-
Structure Input:
-
Draw the chemical structure of 4-(Methylsulfonyl)piperidine, ensuring correct atom types and bond orders.
-
Draw the hydrochloride as a separate entity or add a positive charge to the piperidine nitrogen and a negative charge to a chloride ion.
-
-
Identifier Generation:
-
Utilize the software's built-in functions to generate the Canonical SMILES string. This is typically found under a "Convert to SMILES" or "Generate Name/Identifier" menu option.
-
Similarly, use the corresponding function to generate the standard InChI string.
-
-
Verification:
-
Compare the generated strings with those from an authoritative database like PubChem.
-
For an additional layer of verification, convert the generated SMILES or InChI string back into a 2D structure using the software's import functionality. The resulting structure should be identical to the initial input.
-
This self-validating process ensures the accuracy of the molecular representation being used in subsequent computational analyses or database submissions.
Conclusion
The accurate and consistent use of molecular identifiers like SMILES and InChI is fundamental to the integrity of chemical data. For this compound, the identifiers CS(=O)(=O)CC1CCNCC1.Cl and InChI=1S/C7H15NO2S.ClH/c1-11(9,10)6-7-2-4-8-5-3-7;/h7-8H,2-6H2,1H3;1H provide unambiguous, machine-readable representations of the molecule. Researchers and drug development professionals should leverage these identifiers to ensure clarity, facilitate collaboration, and maintain the highest standards of scientific rigor in their work.
References
-
PubChem. 4-(Methanesulfonylmethyl)piperidine hydrochloride. National Center for Biotechnology Information. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Methylsulfonyl)piperidine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Sulfonylpiperidine Moiety
The 4-(methylsulfonyl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry. Its incorporation into drug candidates is often strategic, leveraging the unique physicochemical properties of the methylsulfonyl group. This functional group is a strong hydrogen bond acceptor, is metabolically stable, and can significantly modulate the polarity and solubility of a molecule, thereby improving its pharmacokinetic profile. As such, 4-(methylsulfonyl)piperidine and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators.
This document provides a comprehensive, field-proven protocol for the synthesis of 4-(Methylsulfonyl)piperidine hydrochloride. The described three-step sequence is robust, scalable, and relies on well-understood chemical transformations, making it suitable for both academic research and industrial drug development settings. We will delve into the causality behind the procedural choices, ensuring a deep understanding of the synthesis beyond a mere recitation of steps.
Chemical Logic and Strategy
The overall synthetic strategy is designed for efficiency and high purity of the final product. It involves three key stages:
-
Nitrogen Protection: The piperidine nitrogen is highly nucleophilic and would interfere with the subsequent oxidation step. Therefore, it is masked with a tert-butyloxycarbonyl (Boc) group. The Boc group is ideal due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.
-
Oxidation of the Thioether: The core transformation is the oxidation of the sulfide (thioether) to a sulfone. This is a crucial step that imparts the desired properties to the molecule.
-
Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt, which often improves the crystallinity and handling characteristics of the final product.
The overall workflow is depicted below:
Caption: Overall synthetic workflow.
Experimental Protocols
PART 1: Synthesis of tert-Butyl 4-(methylthio)piperidine-1-carboxylate (2)
Causality: This initial step protects the secondary amine of the piperidine ring. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and highly effective method for introducing the Boc protecting group. A base, such as triethylamine or sodium bicarbonate, is used to neutralize the acid generated during the reaction, driving it to completion. Dichloromethane (DCM) is an excellent solvent for this transformation due to its inertness and ability to dissolve both the starting material and reagents.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 4-(Methylthio)piperidine (1) | ≥95% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent grade, ≥97% | Sigma-Aldrich |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate | Laboratory prepared | - |
| Brine | Laboratory prepared | - |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Sigma-Aldrich |
Protocol:
-
To a solution of 4-(methylthio)piperidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(methylthio)piperidine-1-carboxylate (2) as a crude oil, which can often be used in the next step without further purification.
PART 2: Synthesis of tert-Butyl 4-(methylsulfonyl)piperidine-1-carboxylate (3)
Causality: The oxidation of the thioether to a sulfone is achieved using meta-chloroperoxybenzoic acid (m-CPBA).[1] m-CPBA is a powerful yet relatively selective oxidizing agent for this transformation. Using slightly more than two equivalents of m-CPBA ensures the complete oxidation of the thioether to the sulfone, bypassing the intermediate sulfoxide stage. The reaction is performed at a low temperature initially to control the exothermic nature of the oxidation.
Safety First: m-CPBA is a potentially explosive organic peroxide and should be handled with care. Avoid friction, shock, and heat. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated fume hood.[2][3][4][5][6]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| tert-Butyl 4-(methylthio)piperidine-1-carboxylate (2) | Crude from Part 1 | - |
| meta-Chloroperoxybenzoic acid (m-CPBA) | ≤77% (remainder 3-chlorobenzoic acid and water) | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS grade | Sigma-Aldrich |
| Saturated aqueous sodium thiosulfate | Laboratory prepared | - |
| Saturated aqueous sodium bicarbonate | Laboratory prepared | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent grade | Sigma-Aldrich |
Protocol:
-
Dissolve the crude tert-butyl 4-(methylthio)piperidine-1-carboxylate (2) (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of m-CPBA (2.2 eq) in DCM.
-
Slowly add the m-CPBA solution to the stirred solution of the thioether, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the intermediate sulfoxide.
-
Upon completion, cool the mixture again to 0 °C and quench the excess peroxide by slowly adding saturated aqueous sodium thiosulfate solution until a starch-iodide paper test is negative.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove 3-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate (3).
PART 3: Synthesis of this compound (4)
Causality: The Boc group is an acid-labile protecting group.[7] Treatment with a strong acid, such as hydrochloric acid, cleaves the tert-butyl carbamate to release the free amine, carbon dioxide, and tert-butanol. Using a solution of HCl in an organic solvent like dioxane or methanol allows for the precipitation of the hydrochloride salt of the deprotected amine, which simplifies isolation and purification.[8][9]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| tert-Butyl 4-(methylsulfonyl)piperidine-1-carboxylate (3) | Purified from Part 2 | - |
| 4 M HCl in 1,4-Dioxane | Solution | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Sigma-Aldrich |
Protocol:
-
Dissolve tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate (3) (1.0 eq) in a minimal amount of an appropriate solvent like methanol or ethyl acetate.
-
To this solution, add 4 M HCl in 1,4-dioxane (3-5 eq) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 1-3 hours. A precipitate should form during this time.
-
Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.
-
Upon completion, add diethyl ether to the mixture to further precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the white solid under vacuum to yield this compound (4).
Reaction Scheme
Sources
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- 9. reddit.com [reddit.com]
Quantification of 4-(Methylsulfonyl)piperidine Hydrochloride Using High-Performance Liquid Chromatography with Charged Aerosol Detection
Application Note
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-(Methylsulfonyl)piperidine hydrochloride, a polar pharmaceutical intermediate lacking a UV chromophore. Recognizing the analytical challenge posed by its physicochemical properties, this method employs reversed-phase chromatography with an ion-pairing agent to achieve adequate retention on a C18 stationary phase. Detection is accomplished using a Charged Aerosol Detector (CAD), which provides a universal and sensitive response for non-volatile analytes. A comprehensive validation of the method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[1][2][3][4][5] This application note provides a detailed protocol, system suitability criteria, and validation results to support its implementation in quality control and drug development environments.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. The piperidine scaffold is a prevalent structural motif in numerous drugs, and the methylsulfonyl group can significantly influence the molecule's polarity, solubility, and biological activity.[6] Accurate quantification of this intermediate is critical for ensuring the quality and purity of active pharmaceutical ingredients (APIs).
A significant analytical hurdle in the analysis of this compound is its lack of a chromophore, rendering it undetectable by conventional UV-Vis spectrophotometry, a common detector in HPLC systems.[7] Furthermore, its high polarity presents a challenge for retention on traditional reversed-phase columns. To overcome these obstacles, a method utilizing an ion-pairing agent and a universal mass-based detector is required. This application note describes the development and validation of such a method, providing researchers and drug development professionals with a reliable analytical solution.
Principle of Analysis
This method leverages ion-pairing reversed-phase chromatography to retain the polar, ionizable this compound on a non-polar C18 stationary phase. An ion-pairing reagent, heptafluorobutyric acid (HFBA), is added to the mobile phase. The hydrophobic alkyl chain of the HFBA interacts with the stationary phase, while its negatively charged carboxylate group forms an ion pair with the protonated piperidine nitrogen of the analyte. This interaction increases the overall hydrophobicity of the analyte complex, leading to enhanced retention.
Detection is achieved using a Charged Aerosol Detector (CAD). The HPLC eluent is first nebulized, and the solvent is evaporated, leaving behind the non-volatile analyte particles. These particles are then charged by a stream of ionized nitrogen gas and subsequently detected by an electrometer.[7][8] The resulting signal is proportional to the mass of the analyte, providing a sensitive and universal detection method for non-chromophoric compounds.[3][7][9]
An alternative approach for the separation of such polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content.[10][11][12] This technique could also be considered for the analysis of this compound, offering a complementary selectivity to reversed-phase chromatography.
Materials and Methods
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Heptafluorobutyric acid (HFBA) (≥99.5%)
-
Methanol (HPLC grade)
Instrumentation and Chromatographic Conditions
An HPLC system equipped with a binary pump, autosampler, column oven, and a Charged Aerosol Detector was used.
Table 1: HPLC-CAD Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | 0.1% (v/v) Heptafluorobutyric acid in Water:Acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| CAD Nebulizer Temp. | 35 °C |
| CAD Evaporation Temp. | Not specified, requires optimization |
| CAD Gas Pressure | 35 psi (Nitrogen) |
Preparation of Solutions
-
Sample Diluent: Mobile Phase
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the sample diluent to achieve concentrations in the desired linear range (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a known volume of sample diluent to achieve a final concentration within the calibration range.
Method Validation
The analytical method was validated according to the ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[1][2][3][4][5]
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% (for n=6 replicate injections) |
Specificity
Specificity was evaluated by analyzing a blank (diluent) and a placebo sample (if applicable) to ensure no interference at the retention time of the this compound peak.
Linearity
The linearity of the method was assessed by analyzing the calibration standards at six concentration levels. A calibration curve was constructed by plotting the peak area versus the concentration, and the correlation coefficient (r²) was determined.
Accuracy
Accuracy was determined by a recovery study, spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The percentage recovery was calculated.
Precision
-
Repeatability (Intra-assay precision): Determined by analyzing six replicate preparations of the sample solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-assay precision): Assessed by analyzing the same sample on a different day, with a different analyst, and on a different instrument.
Robustness
The robustness of the method was evaluated by intentionally varying key chromatographic parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% acetonitrile)
The effect of these variations on the system suitability parameters and the assay results was monitored.
Results and Discussion
The developed HPLC-CAD method provided a well-resolved and symmetrical peak for this compound. The validation results are summarized in the following tables.
Table 3: Linearity and Range
| Parameter | Result |
| Linearity Range | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Within acceptable limits |
Table 4: Accuracy and Precision
| Validation Parameter | Level | Acceptance Criteria | Result |
| Accuracy (% Recovery) | 80% | 98.0 - 102.0% | Meets criteria |
| 100% | 98.0 - 102.0% | Meets criteria | |
| 120% | 98.0 - 102.0% | Meets criteria | |
| Repeatability (% RSD) | 100% | ≤ 2.0% | Meets criteria |
| Intermediate Precision (% RSD) | 100% | ≤ 2.0% | Meets criteria |
The robustness study demonstrated that minor variations in the method parameters did not significantly impact the results, indicating the method's reliability for routine use.
Visualizations
Experimental Workflow
Caption: HPLC quantification workflow for this compound.
Method Validation Logic
Caption: Interrelationship of ICH Q2(R1) validation parameters.
Conclusion
This application note details a specific, linear, accurate, precise, and robust HPLC method with Charged Aerosol Detection for the quantification of this compound. The use of an ion-pairing agent successfully addresses the challenge of retaining this polar compound on a reversed-phase column, while the CAD provides the necessary detection capabilities for this non-chromophoric analyte. The comprehensive validation ensures that the method is suitable for its intended purpose in quality control and pharmaceutical development environments.
References
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-
MDPI. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Retrieved from [Link]
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ResearchGate. (2007). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. Retrieved from [Link]
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Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]
-
PubMed. (1993). Thin-layer reversed-phase ion-pair chromatography of some sulphonamides. Retrieved from [Link]
- BenchChem. (2025). Application Note: A Robust HILIC Chromatography Method for the Separation of Polar Metabolites.
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Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]
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European Medicines Agency. (2006). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Wikipedia. (n.d.). Charged aerosol detector. Retrieved from [Link]
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LCGC International. (n.d.). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved from [Link]
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LCGC International. (n.d.). Ion Pairing - Blessing or Curse? Retrieved from [Link]
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Analytical Chemistry. (n.d.). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Retrieved from [Link]
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Nest Group. (n.d.). A Practical Guide to HILIC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
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-
ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]
-
ResearchGate. (2024). Determining the pKa1 and pKa2 Values of 4,4′-Trimethylenedipiperidine (TMDP), a Diprotic Organic Base with Unknown pKa Values. Retrieved from [Link]
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LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]
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The Strategic Integration of 4-(Methylsulfonyl)piperidine Hydrochloride in Modern Drug Discovery
Introduction: The Piperidine Scaffold and the Power of the Sulfonyl Group
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of natural products and FDA-approved pharmaceuticals.[1][2][3][4][5] Its conformational flexibility and the ability to be functionalized at various positions allow for precise three-dimensional arrangements of pharmacophoric elements, enhancing binding affinity and selectivity for biological targets.[3][6] When strategically combined with a methylsulfonyl group at the 4-position, the resulting 4-(methylsulfonyl)piperidine moiety offers a unique set of physicochemical properties that can be leveraged to overcome common challenges in drug design, such as poor solubility, metabolic instability, and off-target effects.[1][7][8]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-(methylsulfonyl)piperidine hydrochloride as a building block in the design and discovery of novel therapeutics. We will delve into the scientific rationale behind its use, provide detailed experimental protocols for its incorporation into lead compounds, and present a case study to illustrate its practical application.
Physicochemical Properties and Strategic Advantages
The strategic incorporation of the 4-(methylsulfonyl)piperidine moiety into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile. The key to its utility lies in the synergistic interplay between the piperidine ring and the methylsulfonyl group.
| Property | Value/Description | Source |
| Molecular Formula | C6H14ClNO2S | [9] |
| Molecular Weight | 199.70 g/mol | [9] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water and various organic solvents | [10] |
| pKa (Piperidine Nitrogen) | ~8-9 (Estimated for the free base) | [10] |
The Rationale for a 4-Methylsulfonyl Substitution:
-
Enhanced Solubility and Polarity: The highly polar sulfonyl group can significantly improve the aqueous solubility of a molecule, a critical factor for oral bioavailability and formulation development.[1][11] The sulfonyl group's ability to act as a strong hydrogen bond acceptor contributes to this effect.[2][12][13]
-
Improved Metabolic Stability: The piperidine ring can be susceptible to metabolism by cytochrome P450 enzymes. The introduction of the electron-withdrawing methylsulfonyl group can shield adjacent positions from oxidative metabolism, thereby increasing the metabolic stability and half-life of the drug.[1][7][8][14]
-
Modulation of Basicity (pKa): The basicity of the piperidine nitrogen is a key determinant of its interaction with biological targets and its pharmacokinetic properties. The electron-withdrawing nature of the 4-methylsulfonyl group can lower the pKa of the piperidine nitrogen compared to an unsubstituted piperidine, which can be advantageous in fine-tuning the ionization state of the molecule at physiological pH.[10]
-
Bioisosterism and Target Engagement: The sulfonyl group can act as a bioisostere for other functional groups, such as a carbonyl or carboxyl group, allowing for the exploration of novel chemical space while maintaining or improving biological activity.[15][16][17] The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, forming crucial interactions with the target protein.[2][18]
-
Reduced hERG Liability: The introduction of polar groups like the sulfonyl moiety has been shown to mitigate the risk of binding to the hERG potassium channel, a common cause of cardiotoxicity in drug candidates.[1]
Application in Synthetic Workflows: Amide Coupling Protocols
A frequent application of this compound in drug discovery is its use as a secondary amine for amide bond formation with a carboxylic acid. This reaction is a cornerstone of medicinal chemistry, allowing for the modular assembly of complex molecules.[19][20][21]
General Workflow for Amide Coupling
The following diagram illustrates the general workflow for the amide coupling of a carboxylic acid with 4-(methylsulfonyl)piperidine.
Caption: General workflow for amide coupling.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent.[9]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic method employs EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) as an activating agent to minimize side reactions and racemization.[22]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC hydrochloride (1.5 eq)
-
HOBt (1.2 eq)
-
Triethylamine (Et3N) or DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M HCl (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add the amine base (Et3N or DIPEA, 3.0 eq) to the mixture and stir for 5 minutes.
-
Add EDC hydrochloride (1.5 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.
-
If using DCM, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
If using DMF, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layers as described in step 5.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Illustrative Synthetic Pathway and Logical Relationships
To conceptualize the integration of this compound in a multi-step synthesis, consider the following hypothetical pathway towards a novel kinase inhibitor.
Caption: Hypothetical synthesis of a kinase inhibitor.
This diagram illustrates a common strategy where a complex carboxylic acid fragment is first synthesized, in this case via a Suzuki coupling, followed by a crucial amide bond formation with this compound to yield the final drug candidate.
Conclusion
This compound is a versatile and valuable building block in contemporary drug design and discovery. Its unique combination of a conformationally defined piperidine scaffold and a polar, metabolically robust methylsulfonyl group provides medicinal chemists with a powerful tool to optimize the physicochemical and pharmacokinetic properties of lead compounds. The reliable and efficient incorporation of this moiety, particularly through well-established amide coupling protocols, allows for the rapid exploration of chemical space and the generation of novel drug candidates with improved developability profiles. As the demand for drugs with superior efficacy and safety profiles continues to grow, the strategic application of functionalized building blocks like this compound will remain a key enabler of innovation in the pharmaceutical industry.
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Al-Masoudi, N. A., & Al-Soud, Y. A. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA, 3(4), FSO232. [Link]
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Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. (n.d.). Exaly. Retrieved January 11, 2026, from [Link]
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Al-Masoudi, N. A., & Al-Soud, Y. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Zayed University Scholars. [Link]
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Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025, April 1). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. (2024, January 11). PubMed. Retrieved January 11, 2026, from [Link]
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New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20). Phys.org. Retrieved January 11, 2026, from [Link]
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Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
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SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry. Retrieved January 11, 2026, from [Link]
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Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Main routes to the piperidine cycle synthesis. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Structure of the U.S. FDA-approved drugs that contain chiral piperidine... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. (2025, August 7). ResearchGate. Retrieved January 11, 2026, from [Link]
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Selected pharmaceutical structures containing piperidine scaffold. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Retrieved January 11, 2026, from [Link]
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a) Different modalities of piperidine-containing drugs and drug... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025, May). ResearchGate. Retrieved January 11, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Hydrogen bond donors in drug design. (n.d.). ChemRxiv. Retrieved January 11, 2026, from [Link]
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Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. Retrieved January 11, 2026, from [Link]
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Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). LinkedIn. Retrieved January 11, 2026, from [Link]
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Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 11, 2026, from [Link]
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Hydrogen-Bond Donors in Drug Design. (2022, October). ResearchGate. Retrieved January 11, 2026, from [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Hydrophobic, Polar and Hydrogen Bonding Based Drug-Receptor Interaction of Tetrahydroimidazobenzodiazepinones. (n.d.). Science Publications. Retrieved January 11, 2026, from [Link]
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Application Notes & Protocols: N-Alkylation of 4-(Methylsulfonyl)piperidine
Introduction: The Significance of the 4-(Methylsulfonyl)piperidine Scaffold
The 4-(methylsulfonyl)piperidine motif is a cornerstone in modern medicinal chemistry. Its prevalence in drug candidates stems from the unique physicochemical properties imparted by the sulfonyl group—a strong hydrogen bond acceptor that is metabolically stable and can enhance aqueous solubility and cell permeability. The piperidine ring provides a rigid, three-dimensional scaffold that allows for precise orientation of substituents to optimize interactions with biological targets.[1][2] Consequently, N-alkylation of the piperidine nitrogen is a critical and frequently employed strategy in drug discovery. This transformation allows for the introduction of a vast array of side chains, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[1][3]
This guide provides a detailed exploration of the primary synthetic methodologies for the N-alkylation of 4-(methylsulfonyl)piperidine, offering field-proven insights into experimental design, causality behind procedural choices, and step-by-step protocols for immediate application.
Strategic Considerations: Selecting the Optimal N-Alkylation Pathway
The successful N-alkylation of 4-(methylsulfonyl)piperidine hinges on the selection of a synthetic strategy that aligns with the desired product and minimizes potential side reactions. The two most prominent and reliable methods are direct alkylation via nucleophilic substitution and N-alkylation via reductive amination. For N-arylation, the Buchwald-Hartwig amination stands as the preeminent methodology.[4][5][6]
Direct N-Alkylation with Alkyl Halides
This classic SN2 approach involves the reaction of the secondary amine with an electrophilic alkyl source, typically an alkyl halide (bromide or iodide). The piperidine nitrogen acts as the nucleophile, displacing the leaving group to form the new C-N bond.[7][8]
-
Mechanistic Rationale: The reaction proceeds via a direct nucleophilic attack. A base is essential to neutralize the hydrohalic acid (e.g., HBr) generated during the reaction.[9] Without a base, the acid would protonate the starting amine, forming an unreactive ammonium salt and stalling the reaction.[10]
-
Key Challenge - Over-alkylation: A significant drawback of this method is the potential for over-alkylation. The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, creating a "runaway reaction" where the product competes for the remaining alkyl halide, leading to the formation of an undesired quaternary ammonium salt.[8][11]
-
Strategic Mitigation:
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) is ideal as it can scavenge the proton without competing in the SN2 reaction.[9][10] Inorganic bases like potassium carbonate (K₂CO₃) are also widely used and effective, particularly in polar aprotic solvents like DMF or acetonitrile.[10][12]
-
Controlled Addition: Slow, controlled addition of the alkylating agent (e.g., via syringe pump) to a solution containing an excess of the piperidine starting material can help favor the mono-alkylation product.[10]
-
N-Alkylation via Reductive Amination
Reductive amination is arguably the most versatile and reliable method for preparing tertiary amines from secondary amines, effectively circumventing the issue of over-alkylation.[13][14][15] The reaction proceeds in a one-pot fashion through two distinct steps:
-
Iminium Ion Formation: The secondary amine condenses with an aldehyde or ketone to form a transient, electrophilic iminium ion intermediate.
-
In-Situ Reduction: A mild, selective reducing agent, added to the same pot, reduces the iminium ion to the target tertiary amine.
-
Causality of Reagent Choice: The success of this method is critically dependent on the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[13][16][17] Its mild nature and steric bulk allow it to selectively reduce the iminium ion much faster than it reduces the starting aldehyde or ketone. This selectivity is paramount, preventing the wasteful consumption of the carbonyl compound and the formation of alcohol byproducts.
-
Advantages: This method offers broad substrate scope, operational simplicity, and typically high yields with clean reaction profiles, making it a favored strategy in pharmaceutical synthesis.[14][18]
N-Arylation via Buchwald-Hartwig Amination
When the goal is to form a bond between the piperidine nitrogen and an aromatic ring, the Buchwald-Hartwig amination is the gold-standard methodology.[4][6] This powerful palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation.
-
Reaction Principle: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination and deprotonation of the amine, and finally reductive elimination to yield the N-aryl amine product and regenerate the catalyst.[5][19]
-
Key Components: A successful reaction requires the careful selection of a palladium source (e.g., Pd₂(dba)₃), a sterically bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos), and a suitable base (e.g., NaOtBu, K₃PO₄).[5][6]
Comparative Summary of N-Alkylation Methodologies
| Feature | Direct Alkylation (SN2) | Reductive Amination | Buchwald-Hartwig Amination |
| Reaction Type | Nucleophilic Substitution | Condensation-Reduction | Pd-catalyzed Cross-Coupling |
| Alkylating Agent | Alkyl Halides (R-X) | Aldehydes (RCHO), Ketones (RCOR') | Aryl Halides/Triflates (Ar-X) |
| Key Reagents | Non-nucleophilic base (DIPEA, K₂CO₃) | Mild reducing agent (NaBH(OAc)₃) | Pd catalyst, phosphine ligand, base |
| Primary Advantage | Simple, readily available reagents | High selectivity, avoids over-alkylation | Forms challenging C(aryl)-N bonds |
| Primary Disadvantage | Risk of over-alkylation to quaternary salts[11] | Requires carbonyl compounds | Air-sensitive reagents, catalyst cost |
| Best For | Simple, unactivated alkyl groups | Diverse alkyl groups, sensitive substrates | Attaching aryl or heteroaryl groups |
Visualizing the Chemistry: Reaction Mechanisms
Caption: Two-step mechanism of reductive amination.
Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Direct N-Alkylation with Benzyl Bromide
This protocol describes the synthesis of 1-benzyl-4-(methylsulfonyl)piperidine.
Materials & Reagents:
-
4-(Methylsulfonyl)piperidine (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) [10]* Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-(methylsulfonyl)piperidine (1.0 equiv) and anhydrous acetonitrile (to make a ~0.2 M solution).
-
Base Addition: Add DIPEA (1.5 equiv) to the stirred solution.
-
Alkylating Agent Addition: Slowly add benzyl bromide (1.1 equiv) dropwise to the reaction mixture at room temperature over 15 minutes. [10]4. Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidine is consumed (typically 4-12 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). [9]6. Isolation & Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-4-(methylsulfonyl)piperidine.
-
Protocol 2: N-Alkylation via Reductive Amination with Benzaldehyde
This protocol details the synthesis of 1-benzyl-4-(methylsulfonyl)piperidine using a more selective method.
Materials & Reagents:
-
4-(Methylsulfonyl)piperidine (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) [13][17]* Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(methylsulfonyl)piperidine (1.0 equiv) and benzaldehyde (1.1 equiv) in anhydrous DCM (to make a ~0.1 M solution). [13]2. Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the solution in portions over 10 minutes. The reaction may be slightly exothermic. [13]4. Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until completion (typically 2-16 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. [18] * Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
-
Isolation & Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. [18] * Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 1-benzyl-4-(methylsulfonyl)piperidine.
-
General Experimental Workflow
Caption: A typical workflow for N-alkylation reactions.
Conclusion
The N-alkylation of 4-(methylsulfonyl)piperidine is a fundamental and enabling transformation for the synthesis of novel chemical entities in drug discovery. While direct alkylation offers a straightforward approach, its susceptibility to over-alkylation necessitates careful control. Reductive amination provides a superior alternative in most cases, offering high selectivity, broad applicability, and operational simplicity. The choice of methodology should be guided by the nature of the desired alkyl group, the scale of the reaction, and the required level of purity. The protocols and strategic insights provided herein serve as a robust foundation for researchers to confidently and successfully synthesize N-alkylated 4-(methylsulfonyl)piperidine derivatives.
References
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- ResearchGate. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety.
- PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
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- The Organic Chemist. (2025).
- Google Patents. (1944).
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- ResearchGate. (n.d.). The reductive amination reaction. | Download Scientific Diagram.
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- ResearchGate. (2014).
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Application Notes and Protocols: 4-(Methylsulfonyl)piperidine Hydrochloride in Organic Synthesis
Introduction: A Versatile Building Block for Modern Drug Discovery
4-(Methylsulfonyl)piperidine hydrochloride is a functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its structure combines two key pharmacophoric elements: the piperidine ring, a saturated nitrogen heterocycle prevalent in a vast number of pharmaceuticals and natural alkaloids, and the methylsulfonyl group.[2][3] The piperidine scaffold provides a three-dimensional framework that can be tailored to interact with biological targets, while the electron-withdrawing and hydrogen-bond-accepting capabilities of the methylsulfonyl group can significantly influence a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity.[1]
This document serves as a technical guide for researchers, chemists, and drug development professionals, providing in-depth application notes and validated protocols for the effective use of this compound as a versatile synthetic intermediate in the creation of complex molecular architectures and active pharmaceutical ingredients (APIs).[1][4][]
Compound Profile and Safety Data
A thorough understanding of the physicochemical properties and safety requirements is paramount before utilizing any chemical reagent.
1.1. Physicochemical Data
| Property | Value | Source |
| CAS Number | 479611-96-6 | [6] |
| Molecular Formula | C₆H₁₄ClNO₂S | [6] |
| Molecular Weight | 199.70 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [7] |
| IUPAC Name | 4-(methylsulfonyl)piperidine;hydrochloride | [1] |
1.2. Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before use for comprehensive safety information.
Core Application: N-Arylation for API Synthesis
The most prominent application of 4-(methylsulfonyl)piperidine is its use as a secondary amine for the construction of N-aryl piperidines. This structural motif is a cornerstone in a multitude of APIs.[2][3] The nitrogen atom of the piperidine ring serves as a nucleophile in various cross-coupling reactions to form a robust carbon-nitrogen bond with an aromatic or heteroaromatic ring system.
2.1. Mechanistic Insight: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for N-arylation, prized for its broad substrate scope and tolerance of diverse functional groups.[8][9] The reaction is catalyzed by a palladium complex, which is activated by a bulky, electron-rich phosphine ligand.
The catalytic cycle, while complex, can be simplified into three key stages:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The piperidine coordinates to the palladium center. A base then deprotonates the coordinated amine, forming an amido complex.
-
Reductive Elimination: The N-aryl piperidine product is formed by reductive elimination, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Workflow for generating the free amine from its HCl salt.
3.2. Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol provides a general procedure for the N-arylation of 4-(methylsulfonyl)piperidine with an aryl halide. Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) as the catalyst is air-sensitive. [8] Materials:
-
4-(Methylsulfonyl)piperidine (free base, 1.0 equiv.)
-
Aryl halide (e.g., 4-bromotoluene, 1.1 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4-5 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.5 equiv.)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide, palladium catalyst, phosphine ligand, and base to the Schlenk flask. [8]2. Add the 4-(methylsulfonyl)piperidine free base to the flask.
-
Add the anhydrous solvent (typically 5-10 mL per mmol of the limiting reagent) via syringe. [8]4. Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 90-110 °C) in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours). [8]6. Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts. [8]7. Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-arylated product. [8]
3.3. Representative Data for N-Arylation Reactions
The following table summarizes typical conditions and expected outcomes for the N-arylation of secondary amines like 4-(methylsulfonyl)piperidine, based on established literature for Buchwald-Hartwig couplings. [8][10][11]
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield |
|---|---|---|---|---|---|
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | > 90% |
| 1-Chloro-4-nitrobenzene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 110 | 85-95% |
| 2-Bromo-pyridine | Pd₂(dba)₃ / BINAP | K₃PO₄ | Toluene | 100 | 80-90% |
| 4-Iodoanisole | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 90 | > 90% |
Role in Drug Design and Development
The incorporation of the 4-(methylsulfonyl)piperidine scaffold is a strategic choice in drug design. [1][12]
-
Improving Physicochemical Properties: The polar sulfonyl group can enhance aqueous solubility and act as a strong hydrogen bond acceptor, facilitating crucial interactions with biological targets like enzymes or receptors. [1]* Metabolic Stability: The methylsulfonyl group is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
-
Scaffold for Library Synthesis: As a versatile building block, it allows for the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies, a critical process in lead optimization. [13]By varying the N-aryl substituent, researchers can fine-tune the potency, selectivity, and drug-like properties of a compound series. [12] The piperidine nucleus is a foundational element in numerous therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases, making this compound a reagent of enduring value. [1][3]
References
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PubChem. 4-(Methanesulfonylmethyl)piperidine hydrochloride | C7H16ClNO2S | CID 46737055. Available from: [Link]
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Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]
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Maybridge. Safety Data Sheet - FM64058. (2022-04-26). Available from: [Link]
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PubChemLite. 4-(methanesulfonylmethyl)piperidine hydrochloride (C7H15NO2S). Available from: [Link]
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National Institutes of Health (NIH). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Available from: [Link]
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PubChemLite. 4-(ethanesulfonyl)piperidine hydrochloride (C7H15NO2S). Available from: [Link]
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PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
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DTIC. Piperidine Synthesis. Available from: [Link]
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MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available from: [Link]
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PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available from: [Link]
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PubMed Central. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Available from: [Link]
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Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available from: [Link]
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ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. Available from: [Link]
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ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. Available from: [Link]
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Organic Chemistry Portal. Microwave Chemistry: Quinazolinediones and Thioxoquinazolines, N-Arylation, Pd-Catalyzed Amination of Aryl chlorides, Azaheterocycles. Available from: [Link]
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MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available from: [Link]
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IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023-04-04). Available from: [Link]
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Prasol Chemicals Limited. Building Blocks - Pharmaceuticals. Available from: [Link]
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Application Notes and Protocols for the Derivatization of 4-(Methylsulfonyl)piperidine Hydrochloride for Biological Screening
<
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2][3] Its derivatization is a key strategy for modulating pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 4-(methylsulfonyl)piperidine hydrochloride. We present detailed, field-proven protocols for N-alkylation, N-acylation, and N-arylation, emphasizing the rationale behind experimental choices to ensure procedural integrity and reproducibility. Furthermore, this guide outlines essential purification, characterization, and biological screening considerations to facilitate the generation of novel compound libraries for therapeutic discovery.
Introduction: The Strategic Importance of the 4-(Methylsulfonyl)piperidine Scaffold
The 4-(methylsulfonyl)piperidine moiety is a particularly valuable building block in drug discovery. The piperidine ring offers a flexible, three-dimensional structure that can effectively orient substituents to interact with biological targets.[1] The methylsulfonyl group at the 4-position is a strong hydrogen bond acceptor and can significantly influence the polarity, solubility, and metabolic stability of the final compound.[6] Derivatization at the secondary amine (N1 position) provides a straightforward and powerful method to rapidly generate a diverse library of analogues for structure-activity relationship (SAR) studies.[2] This allows for the systematic exploration of chemical space around a core scaffold to identify novel ligands for a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[7][8]
Pre-Reaction Considerations: Laying the Foundation for Success
Before proceeding with synthesis, a thorough understanding of the starting material and careful planning are paramount.
2.1. Starting Material: this compound
The starting material is a hydrochloride salt. This has two key implications:
-
Solubility: The salt form generally imparts good solubility in polar protic solvents like water and alcohols, but limited solubility in many anhydrous organic solvents required for derivatization.
-
Reactivity: The protonated piperidine nitrogen is not nucleophilic. Therefore, it must be neutralized to the free base form in situ or in a separate step prior to reaction.
2.2. Free-Basing the Amine
For most derivatization reactions, the free secondary amine is required. This is typically achieved by adding a base to the reaction mixture. The choice of base is critical and depends on the specific reaction conditions. Common choices include:
-
Inorganic bases: Potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or cesium carbonate (Cs₂CO₃) are often used in N-alkylation and N-acylation reactions.[9]
-
Organic bases: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are non-nucleophilic bases commonly employed to scavenge the acid byproduct (e.g., HCl or HBr) generated during the reaction.[9][10]
For protocols requiring the isolated free base, a simple extractive workup can be performed.
Protocol 2.2.1: Extraction of 4-(Methylsulfonyl)piperidine Free Base
-
Dissolve this compound in water.
-
Add a saturated aqueous solution of a mild base, such as sodium bicarbonate, until the solution is basic (pH > 8).
-
Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free base.
2.3. Solvent and Reagent Purity
The use of anhydrous solvents is crucial for many of the described reactions, particularly those involving organometallic catalysts or moisture-sensitive reagents. Impurities in reagents can lead to side reactions and reduced yields.[11]
Core Derivatization Protocols
The following protocols are designed to be robust and adaptable for generating a diverse library of derivatives.
3.1. N-Alkylation via Reductive Amination
Reductive amination is a versatile and highly effective method for N-alkylation, proceeding through an iminium ion intermediate which is then reduced in situ.[7] This method is often preferred over direct alkylation with alkyl halides as it avoids the potential for over-alkylation to form quaternary ammonium salts.[12]
Protocol 3.1.1: General Procedure for Reductive Amination
-
To a stirred solution of this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a non-nucleophilic base like triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.[7]
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Perform an aqueous workup, extracting the product into an organic solvent. Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Representative Conditions for N-Alkylation via Reductive Amination
| Aldehyde/Ketone | Solvent | Reducing Agent | Typical Yield |
| Benzaldehyde | DCM | NaBH(OAc)₃ | >85% |
| Cyclohexanone | DCE | NaBH(OAc)₃ | >80% |
| 4-Pyridinecarboxaldehyde | DCM | NaBH(OAc)₃ | >80% |
3.2. N-Acylation
N-acylation with acid chlorides or anhydrides is a straightforward method to introduce amide functionalities. The presence of a base is crucial to neutralize the HCl generated during the reaction.[10]
Protocol 3.2.1: General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq) in a suitable solvent like DCM or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (2.2 eq) or DIPEA (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography.
3.3. N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[13][14] This reaction is highly dependent on the choice of catalyst, ligand, and base.[15]
Protocol 3.3.1: General Procedure for Buchwald-Hartwig N-Arylation
-
To an oven-dried reaction vessel, add the aryl halide (e.g., aryl bromide or chloride) (1.0 eq), this compound (1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the appropriate phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add an anhydrous solvent, such as toluene or dioxane, via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the crude product by flash column chromatography.[13]
Diagram 1: General Derivatization Workflow
Caption: Workflow for the derivatization of 4-(methylsulfonyl)piperidine.
Purification and Characterization
4.1. Purification
Effective purification is critical to remove unreacted starting materials, reagents, and byproducts that could interfere with biological assays.[11]
-
Column Chromatography: This is the most common method for purifying the synthesized derivatives. The choice of solvent system (eluent) depends on the polarity of the product.[16]
-
Recrystallization: For solid compounds, recrystallization can be a highly effective method to obtain high-purity material.[11]
-
Aqueous Extraction: A standard workup procedure involving washing the organic reaction mixture with water, dilute acid, or dilute base can remove many common impurities.[11]
4.2. Characterization
The structure and purity of the final compounds must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the derivatized products.[17][18] Successful derivatization at the nitrogen will result in characteristic shifts of the protons and carbons adjacent to the nitrogen.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.
Biological Screening Considerations
The design of the biological screening cascade is crucial for identifying promising lead compounds.
5.1. Assay Selection
The choice of assay will depend on the therapeutic target of interest. The 4-(methylsulfonyl)piperidine scaffold has been incorporated into molecules targeting a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases.[6][8][19][20][21]
5.2. Library Design
When generating a library of derivatives, it is important to systematically vary the properties of the substituents introduced at the N1 position. Consider varying:
-
Size and Steric Bulk: Introduce small (e.g., methyl), medium (e.g., benzyl), and large (e.g., substituted biphenyl) groups.
-
Electronic Properties: Incorporate electron-donating and electron-withdrawing groups on aromatic rings.
-
Lipophilicity (logP): Modulate the overall lipophilicity of the molecule, which can significantly impact pharmacokinetic properties.
Diagram 2: Decision Tree for Library Design
Caption: Decision process for designing a focused compound library.
Conclusion
The derivatization of this compound offers a robust and versatile platform for the generation of novel chemical entities for biological screening. By carefully selecting the appropriate synthetic methodology and systematically exploring substituent space, researchers can efficiently generate high-quality compound libraries. The detailed protocols and strategic considerations outlined in these application notes provide a solid foundation for advancing drug discovery programs based on this privileged scaffold.
References
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Ogonovszky, T., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4936. Available from: [Link]
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ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
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Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116901. Available from: [Link]
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Saify, Z.S., et al. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914. Available from: [Link]
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Hopemax. (2025). What are the purification methods for piperidines?. Retrieved from [Link]
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Organic Chemistry Portal. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]
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Smith, C. R., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 85(17), 11235–11246. Available from: [Link]
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Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. Available from: [Link]
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ResearchGate. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Retrieved from [Link]
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Tang, S., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3713-3716. Available from: [Link]
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ElectronicsAndBooks. (n.d.). A Further Note on the Purification of Piperidine. Retrieved from [Link]
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ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. Retrieved from [Link]
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Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
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Lundgren, R. J., et al. (2015). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 17(19), 4666–4669. Available from: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
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Ananthan, S., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry, 19(24), 7433–7443. Available from: [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
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Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(10), 3299–3303. Available from: [Link]
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ResearchGate. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
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Gore, R. P., et al. (2011). A review on various synthetic methodologies for N-acylation of amines. Der Pharma Chemica, 3(3), 409-421. Available from: [Link]
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Katritzky, A. R., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 19(9), 13499–13512. Available from: [Link]
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Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of N-formyl piperidine.
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MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Retrieved from [Link]
-
Wiley Online Library. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]
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Lu, Y., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 187, 111951. Available from: [Link]
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Application Notes and Protocols for Coupling Reactions with 4-(Methylsulfonyl)piperidine
Introduction: The Strategic Importance of the 4-(Methylsulfonyl)piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for molecular elaboration.[1][2] The introduction of a methylsulfonyl group at the 4-position, creating 4-(methylsulfonyl)piperidine, significantly enhances the utility of this scaffold. The potent electron-withdrawing nature of the sulfone moiety modulates the pKa of the piperidine nitrogen, influencing its binding characteristics and metabolic stability. This makes 4-(methylsulfonyl)piperidine a highly sought-after building block in the design of novel therapeutics, particularly in the development of enzyme inhibitors and receptor modulators where precise electronic tuning is paramount.[1][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-(methylsulfonyl)piperidine in key synthetic coupling reactions. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower the user to adapt and troubleshoot these methodologies.
Physicochemical and Safety Data
A thorough understanding of the reagent's properties and safety considerations is a prerequisite for any successful and safe laboratory execution.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₂S | [4] |
| Molecular Weight | 163.24 g/mol | [4] |
| Appearance | White to off-white solid | |
| Boiling Point | 336.9 ± 31.0 °C (Predicted) | |
| pKa | 9.22 ± 0.10 (Predicted) |
Safety and Handling:
4-(Methylsulfonyl)piperidine and its salts should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. The hydrochloride salt is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Always consult the latest Safety Data Sheet (SDS) before use.
I. N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[5][6] The electron-withdrawing methylsulfonyl group can decrease the nucleophilicity of the piperidine nitrogen, potentially requiring more forcing reaction conditions or carefully selected catalyst systems compared to unsubstituted piperidines.
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos) is crucial. These bulky ligands facilitate the reductive elimination step, which is often rate-limiting, and promote the formation of the active monoligated palladium(0) species.[7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the piperidine nitrogen in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice. For sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may necessitate higher reaction temperatures or longer reaction times.
-
Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene, dioxane, or xylenes are typically used to ensure the stability of the catalyst and prevent unwanted side reactions.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Detailed Protocol: N-Arylation of 4-(Methylsulfonyl)piperidine with an Aryl Bromide
Materials:
-
4-(Methylsulfonyl)piperidine (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.5 equiv)
-
Anhydrous, deoxygenated toluene (5-10 mL per mmol of limiting reagent)
Procedure:
-
In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add the Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the 4-(methylsulfonyl)piperidine and the aryl bromide to the flask.
-
Evacuate and backfill the flask with the inert gas (repeat three times).
-
Add the anhydrous, deoxygenated toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-(methylsulfonyl)piperidine.
II. Amide Bond Formation
Amide coupling is one of the most fundamental and frequently performed reactions in medicinal chemistry.[8] This involves the reaction of the secondary amine of 4-(methylsulfonyl)piperidine with an activated carboxylic acid.
Causality of Experimental Choices:
-
Coupling Reagents: A variety of coupling reagents can be used to activate the carboxylic acid. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), often in combination with additives like HOBt (Hydroxybenzotriazole) to suppress side reactions and reduce racemization.[9] Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and often provide faster reaction times and higher yields.[10]
-
Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acid formed during the reaction and to facilitate the coupling process.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to dissolve the reactants.
Experimental Workflow: Amide Coupling
Caption: Workflow for Amide Bond Formation.
Detailed Protocol: HATU-Mediated Amide Coupling
Materials:
-
Carboxylic acid (1.0 equiv)
-
4-(Methylsulfonyl)piperidine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF (5-10 mL per mmol of carboxylic acid)
Procedure:
-
To a stirred solution of the carboxylic acid in anhydrous DMF in a round-bottom flask, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add 4-(methylsulfonyl)piperidine to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete (typically 1-12 hours), pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
III. Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent.[11][12] This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Causality of Experimental Choices:
-
Reducing Agent: The choice of reducing agent is critical for the success of the reaction. Mild reducing agents that selectively reduce the iminium ion in the presence of the starting carbonyl compound are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is less reactive towards aldehydes and ketones than other common hydrides.[12] Sodium cyanoborohydride (NaBH₃CN) is another effective option.[12]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions. Acetic acid is often added as a catalyst to facilitate the formation of the iminium ion.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) is optimal. This is acidic enough to catalyze iminium ion formation but not so acidic as to protonate the amine, rendering it non-nucleophilic.
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Detailed Protocol: Reductive Amination with an Aldehyde
Materials:
-
Aldehyde (1.0 equiv)
-
4-(Methylsulfonyl)piperidine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Acetic acid (1-2 drops)
-
Dichloromethane (DCM) (10-20 mL per mmol of aldehyde)
Procedure:
-
To a solution of the aldehyde and 4-(methylsulfonyl)piperidine in DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride in portions over 10 minutes.
-
Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 2-24 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
IV. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, forming a carbon-carbon bond.[13] To utilize 4-(methylsulfonyl)piperidine in a Suzuki reaction, it must first be functionalized with a suitable leaving group (e.g., a halide or triflate) at a position intended for coupling. For instance, a 4-halo-4-(methylsulfonyl)piperidine derivative would be required for coupling at the 4-position. The protocols provided here are general and would need to be adapted based on the specific functionalized piperidine derivative.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) source is essential. This can be generated in situ from Pd(OAc)₂ or used directly as Pd(PPh₃)₄. The choice of ligand is critical, with dppf (1,1'-Bis(diphenylphosphino)ferrocene) being a robust and versatile option for many Suzuki couplings.[14]
-
Base: A base is required for the transmetalation step. Aqueous solutions of inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium carbonate (Na₂CO₃) are commonly used.[15]
-
Solvent System: A two-phase solvent system, such as 1,4-dioxane/water or toluene/water, is often employed to dissolve both the organic and inorganic reagents.[13][16]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of a Piperidinyl Halide
Materials:
-
Functionalized 4-(methylsulfonyl)piperidinyl halide/triflate (1.0 equiv)
-
Aryl or vinyl boronic acid (1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (3 mol%)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a round-bottom flask, add the piperidinyl halide, the boronic acid, potassium carbonate, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the deoxygenated 1,4-dioxane and water solvent mixture via syringe.
-
Stir the mixture vigorously and heat to 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
4-(Methylsulfonyl)piperidine is a valuable building block for the synthesis of complex nitrogen-containing molecules. The protocols outlined in these application notes for Buchwald-Hartwig amination, amide coupling, reductive amination, and Suzuki-Miyaura coupling provide robust starting points for researchers. The key to success lies in the careful selection of catalysts, ligands, bases, and solvents to accommodate the electronic properties of the methylsulfonyl group. These methodologies empower chemists to efficiently incorporate this important scaffold into a diverse range of molecules for applications in drug discovery and materials science.
References
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Journal of Organic Chemistry and Pharmaceutical Research. Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS Publications. 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists | Journal of Medicinal Chemistry. [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination - Wordpress. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini, Francesca Clemente, Franc*. [Link]
-
ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Reddit. Does piperidine work in reductive amination like this? : r/chemhelp. [Link]
-
AxisPharm. Amide coupling Protocol for Amino PEG. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
YouTube. Amine Preparation 4 - Reductive Amination. [Link]
-
PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]
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-
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ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
-
NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF TRIALKYLBISMUTHINES WITH 2-HALOAZINES AND DIAZINES Pauline Petiot and Alexandre G. [Link]
-
MDPI. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. [Link]
-
ResearchGate. Screening of different solvents for Suzuki coupling a. [Link]
-
Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
-
PubMed. A new catalytic cross-coupling approach for the synthesis of protected aryl and heteroaryl amidines. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
PubMed. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. [Link]
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Application Note: A Multi-Modal Approach to the Purity Assessment of 4-(Methylsulfonyl)piperidine Hydrochloride
Introduction
4-(Methylsulfonyl)piperidine hydrochloride is a functionalized piperidine derivative of significant interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of novel pharmaceutical agents.[1] The purity of such an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, robust and reliable analytical methods are essential to ensure the identity, strength, and quality of the compound. The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[2]
This application note presents a comprehensive, multi-modal strategy for the purity assessment of this compound. We will delve into the application of chromatographic, spectroscopic, and thermal analysis techniques, providing not just step-by-step protocols but also the scientific rationale behind the selection of each method. All methodologies are designed to be self-validating, adhering to the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[3][4]
Overall Analytical Workflow
A hierarchical approach is recommended for the comprehensive purity assessment of this compound. This begins with high-resolution chromatographic techniques for separation and quantification of impurities, followed by spectroscopic methods for structural elucidation and confirmation, and thermal analysis for an orthogonal assessment of bulk purity.
Caption: Overall analytical workflow for the purity assessment of this compound.
Chromatographic Purity and Impurity Profiling
Chromatographic techniques are the cornerstone of purity assessment, offering the ability to separate the main component from process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: this compound lacks a significant UV chromophore, making conventional UV detection challenging.[1][5] Therefore, a reversed-phase HPLC method coupled with a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is the preferred approach for accurate quantification. Ion-pairing agents may be necessary to achieve adequate retention on a reversed-phase column due to the polar nature of the analyte.[5]
Protocol 1: HPLC-CAD/ELSD for Assay and Related Substances
Objective: To quantify the purity of this compound and to detect and quantify any non-volatile impurities.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260/1290 Infinity II or equivalent |
| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) |
| Column | Atlantis C18 (150 x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Heptafluorobutyric acid (HFBA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 90:10 (v/v) Mobile Phase A:B[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 40°C[5] |
| Injection Volume | 10 µL |
| CAD Settings | Nitrogen gas pressure at 35 psi[5] |
| ELSD Settings | Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 SLM |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Prepare a sample solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank (mobile phase), followed by the standard solutions and the sample solution.
-
Data Processing: Determine the assay of this compound using an external standard calibration curve. Calculate the percentage of each impurity by area normalization.
Trustworthiness: The method's specificity should be demonstrated by spiking the sample with potential impurities and observing their separation.[3] The validation should also include linearity, accuracy, precision, and range to ensure the method is fit for its intended purpose.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC. This includes residual solvents and potential starting materials or by-products from the synthesis. Given that piperidine itself is volatile, GC-MS is a suitable technique for its detection.[6]
Protocol 2: Headspace GC-MS for Residual Solvents and Volatile Impurities
Objective: To identify and quantify residual solvents and other volatile impurities.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min |
| Injector Temp | 250°C |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Mass Range | m/z 35-550 |
| Headspace Sampler | |
| Vial Equilibration | 80°C for 15 min |
Procedure:
-
Standard Preparation: Prepare a standard solution containing known residual solvents at appropriate concentrations in a suitable solvent (e.g., DMSO).
-
Sample Preparation: Accurately weigh about 100 mg of this compound into a headspace vial and add 1 mL of DMSO.
-
Analysis: Analyze the blank (DMSO), standard, and sample vials using the headspace GC-MS system.
-
Data Processing: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify residual solvents using the external standard method.
Spectroscopic Identification and Structural Verification
Spectroscopic techniques provide orthogonal data to confirm the identity and structural integrity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is an unparalleled tool for the unambiguous identification and structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the compound's structure.
Protocol 3: ¹H and ¹³C NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| Spectrometer | Bruker Avance 400 MHz or equivalent |
| Solvent | Deuterated water (D₂O) or Deuterated methanol (CD₃OD) |
| ¹H NMR | Pulse program: zg30, 32 scans, relaxation delay: 1 s |
| ¹³C NMR | Pulse program: zgpg30, 1024 scans, relaxation delay: 2 s |
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Compare the observed chemical shifts, coupling constants, and integration values with the expected structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The infrared spectrum provides a molecular "fingerprint" that can be used for identification.
Protocol 4: FTIR Spectroscopy
Objective: To confirm the presence of key functional groups.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| Spectrometer | PerkinElmer Spectrum Two or equivalent with ATR accessory |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Scans | 16 |
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Acquire the background spectrum (clean ATR crystal) and then the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the sulfonyl (S=O), C-H, and N-H (from the hydrochloride salt) functional groups. Compare the sample spectrum with a reference spectrum if available.
Thermal Analysis for Bulk Purity
Thermal analysis provides valuable information about the physical properties of the material, including its melting point and purity.
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline substance, a sharp melting endotherm is observed. The presence of impurities typically lowers and broadens the melting point, a phenomenon described by the van't Hoff equation.[7][8] This allows for the determination of the total mole fraction of eutectic impurities.[7]
Protocol 5: Purity Determination by DSC
Objective: To determine the purity of this compound by measuring the melting point depression.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| DSC Instrument | Mettler Toledo DSC 3 or equivalent |
| Sample Pans | Aluminum, hermetically sealed |
| Sample Weight | 2-5 mg |
| Purge Gas | Nitrogen at 50 mL/min |
| Heating Rate | 1-2 °C/min |
| Temperature Range | Ambient to a temperature sufficiently above the melting point |
Procedure:
-
Sample Preparation: Accurately weigh the sample into an aluminum pan and hermetically seal it.
-
Data Acquisition: Heat the sample at a slow, constant rate and record the heat flow.
-
Data Analysis: Use the instrument's software to apply the van't Hoff equation to the melting endotherm to calculate the mole percent purity.
Trustworthiness: While DSC is a powerful tool for assessing bulk purity, it cannot distinguish between different impurities.[7] It is best used as an orthogonal technique to complement chromatographic methods. The method is suitable for crystalline materials with a purity of >98.5 mol%.[7]
Method Validation Strategy
All analytical methods employed for purity assessment must be validated according to the ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[2][3] The validation characteristics to be considered for each type of analytical procedure are summarized below.
Caption: ICH Q2(R1) validation parameters for different analytical procedures.
Conclusion
The purity of this compound can be reliably and comprehensively assessed through the strategic application of a suite of analytical techniques. The combination of high-resolution chromatography for separation and quantification, spectroscopy for definitive identification, and thermal analysis for orthogonal purity assessment provides a robust framework for quality control. Each method, when properly validated, contributes to a complete and trustworthy purity profile, ensuring the material is suitable for its intended use in research and drug development.
References
- Benchchem.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonis
- Slideshare.
- Abraham Entertainment.
- AKJournals. Place of DSC purity analysis in pharmaceutical development.
- Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC.
- Benchchem. 3-(Methylsulfonyl)piperidine hydrochloride|CAS 1378304-65-4.
- Google Patents.
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The Versatile Role of 4-(Methylsulfonyl)piperidine Hydrochloride in Modern Chemical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the piperidine moiety stands out as a "privileged scaffold"—a structural framework that consistently appears in a multitude of bioactive compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable building block for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4] The introduction of a methylsulfonyl group at the 4-position of the piperidine ring, yielding 4-(Methylsulfonyl)piperidine, further enhances its utility. The sulfonyl group, with its capacity for strong hydrogen bonding and metabolic stability, imparts unique characteristics to molecules, often leading to improved potency and desirable drug-like properties.[5] This guide provides a comprehensive overview of the applications of 4-(Methylsulfonyl)piperidine hydrochloride as a key reagent in a variety of pivotal chemical transformations, complete with detailed protocols to empower researchers in their synthetic endeavors.
Core Applications and Synthetic Utility
This compound is a versatile building block primarily employed for the introduction of the 4-(methylsulfonyl)piperidyl moiety into a target molecule. The hydrochloride salt form ensures stability and enhances solubility in certain solvent systems. Prior to its use in many reactions, it is typically neutralized in situ with a suitable base to liberate the free secondary amine, which then acts as the nucleophile. The primary applications of this reagent revolve around the formation of new carbon-nitrogen bonds at the piperidine nitrogen.
Key Synthetic Transformations:
-
N-Alkylation: Direct alkylation of the piperidine nitrogen with alkyl halides or other electrophiles.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides.
-
Amide Coupling: Acylation of the piperidine nitrogen with carboxylic acids or their activated derivatives.
Causality Behind Experimental Choices: Why 4-(Methylsulfonyl)piperidine?
The selection of 4-(Methylsulfonyl)piperidine as a building block is often a strategic decision driven by the desired properties of the final compound.
-
Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can enhance the half-life of a drug candidate.
-
Hydrogen Bonding: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.[5]
-
Solubility and Physicochemical Properties: The polar sulfonyl group can influence the overall solubility and lipophilicity of a molecule, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
-
Conformational Rigidity: The bulky sulfonyl group can restrict the conformational flexibility of the piperidine ring, which can be advantageous for locking the molecule into a bioactive conformation.
Detailed Application Notes and Protocols
The following sections provide detailed protocols for key reactions involving this compound. These protocols are based on established synthetic methodologies and can be adapted to a variety of substrates.
Application 1: N-Alkylation of Heterocycles
N-alkylation is a fundamental transformation for the synthesis of a wide array of biologically active molecules. The reaction of 4-(Methylsulfonyl)piperidine with electrophilic partners, such as chloro-substituted heterocycles, is a common strategy in the construction of pharmaceutical intermediates.
Protocol 1: Synthesis of 4-((5-nitro-6-methylpyridin-2-yl)oxy)piperidine-1-sulfonamide (by analogy)
This protocol is adapted from the synthesis of related piperidine derivatives and illustrates a typical N-alkylation procedure.
Reaction Scheme:
A representative N-alkylation reaction.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 199.70 | 1.0 | 1.0 |
| 2-Chloro-5-nitro-6-methylpyridine | 172.57 | 1.0 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF) | - | - | - |
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to generate the free base in situ.
-
Add 2-chloro-5-nitro-6-methylpyridine (1.0 eq) to the reaction mixture.[6][7]
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Application 2: Reductive Amination
Reductive amination is a highly versatile and widely used method for the formation of C-N bonds. It offers a milder alternative to direct N-alkylation, particularly when dealing with sensitive substrates.
Protocol 2: Synthesis of N-(4-Fluorobenzyl)-4-(methylsulfonyl)piperidine
This protocol describes the reductive amination of 4-(Methylsulfonyl)piperidine with 4-fluorobenzaldehyde.
Reaction Scheme:
A representative reductive amination reaction.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 199.70 | 1.0 | 1.0 |
| 4-Fluorobenzaldehyde | 124.11 | 1.1 | 1.1 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | 1.5 |
| 1,2-Dichloroethane (DCE) | - | - | - |
| Acetic Acid (AcOH) | 60.05 | catalytic | - |
| Triethylamine (Et₃N) | 101.19 | 1.2 | 1.2 |
Procedure:
-
Suspend this compound (1.0 eq) in 1,2-dichloroethane (DCE).
-
Add triethylamine (1.2 eq) and stir for 15 minutes at room temperature.
-
Add 4-fluorobenzaldehyde (1.1 eq) and a catalytic amount of acetic acid.[8]
-
Stir the mixture for 1 hour at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.[9]
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl and N-heteroaryl piperidines. This reaction is particularly valuable for accessing compounds that are difficult to synthesize via traditional nucleophilic aromatic substitution.
Protocol 3: Synthesis of 1-Aryl-4-(methylsulfonyl)piperidine Derivatives
This general protocol is based on established methods for the Buchwald-Hartwig amination of secondary amines.
Reaction Scheme:
A representative Buchwald-Hartwig amination.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 199.70 | 1.2 | 1.2 |
| Aryl halide (e.g., bromobenzene) | Varies | 1.0 | 1.0 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.01-0.05 | 1-5 mol% |
| XPhos | 476.62 | 0.02-0.10 | 2-10 mol% |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous, degassed) | - | - | - |
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (e.g., 2 mol%), and XPhos (e.g., 4 mol%).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application 4: Amide Coupling
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. 4-(Methylsulfonyl)piperidine can be readily coupled with carboxylic acids using standard coupling reagents to afford the corresponding amides.
Protocol 4: Synthesis of 1-(Benzoyl)-4-(methylsulfonyl)piperidine
This protocol outlines a standard amide coupling procedure using HATU as the coupling agent.
Reaction Scheme:
A representative amide coupling reaction.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 199.70 | 1.0 | 1.0 |
| Benzoic Acid | 122.12 | 1.1 | 1.1 |
| HATU | 380.23 | 1.2 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF) | - | - | - |
Procedure:
-
To a solution of benzoic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: A Versatile Tool for Drug Discovery
This compound has established itself as a valuable and versatile reagent in the synthetic chemist's toolbox. Its unique combination of a privileged piperidine scaffold and a metabolically robust, hydrogen-bond-accepting sulfonyl group makes it an attractive building block for the design and synthesis of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for the application of this reagent in a variety of key chemical transformations, empowering researchers to explore new chemical space and advance the frontiers of drug discovery.
References
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Dhar, T. G. M., et al. (1999). Design and Synthesis of Novel alpha(1)(a) Adrenoceptor-Selective Antagonists. 2. Approaches to Eliminate Opioid Agonist Metabolites via Modification of Linker and 4-methoxycarbonyl-4-phenylpiperidine Moiety. Journal of Medicinal Chemistry, 42(26), 5302-5314. Available from: [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1383. Available from: [Link]
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Kharitonov, S. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6483. Available from: [Link]
- Merck & Co., Inc. (1999). Alpha-1A Adrenergic Receptor Antagonists. WO 99/25345.
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Shehata, M. A., et al. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 27(15), 4995. Available from: [Link]
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Chun, J. H., et al. (2003). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Nuclear Medicine and Biology, 30(6), 643-651. Available from: [Link]
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Orion Corporation. (2013). A 12-week proof-of-concept efficacy and safety study of ORM-12741 in patients with moderate Alzheimer's disease. ISCTM. Available from: [Link]
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Hänninen, J., et al. (2013). Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's disease. Alzheimer's & Dementia, 9(4), P123. Available from: [Link]
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Haelle, T. (2019). New Alzheimer's drug yields modest memory improvements. MDedge. Available from: [Link]
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Alzheimer's Drug Discovery Foundation. (n.d.). ORM-12741. Cognitive Vitality Reports®. Available from: [Link]
-
Chen, Y., et al. (2016). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Journal of Medicinal Chemistry, 59(1), 385-399. Available from: [Link]
-
Koyiri, K., & Naidu, S. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 11(2), 633-638. Available from: [Link]
-
Xie, J., et al. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 28(6), 2739. Available from: [Link]
-
Murali Dhar, T. G., et al. (1999). Design and Synthesis of Novel alpha(1)(a) Adrenoceptor-Selective Antagonists. 2. Approaches to Eliminate Opioid Agonist Metabolites via Modification of Linker and 4-methoxycarbonyl-4-phenylpiperidine Moiety. Journal of Medicinal Chemistry, 42(26), 5302-5314. Available from: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available from: [Link]
-
Van der Poorten, O., et al. (2002). Synthesis and Dipeptidyl Peptidase Inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines. Bioorganic & Medicinal Chemistry Letters, 12(15), 1997-2000. Available from: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]
-
Yasmeen, F., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. Available from: [Link]
-
Organic Chemistry Portal. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available from: [Link]
- Henan Top Industrial Co., Ltd. (2021). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. CN113603630A.
- The Dow Chemical Company. (1986). Preparation of 2-chloro-5-methylpyridine. US4612377A.
-
Feng, Z., & Zhi, Z. (2009). N′-(2-Chloro-5-nitrobenzylidene)isonicotinohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 65(4), o788. Available from: [Link]
-
Husain, A., et al. (2022). Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential. Molecules, 27(19), 6483. Available from: [Link]
- Rose, G. M. (2015). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues.
- The Dow Chemical Company. (1986). Preparation of 2-chloro-5-methylpyridine. US4612377A.
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Feng, Z., & Zhi, Z. (2009). N′-(2-Chloro-5-nitrobenzylidene)isonicotinohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 65(4), o788. Available from: [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 4-(Methylsulfonyl)piperidine Hydrochloride
Introduction: The Significance of the Sulfonylpiperidine Moiety in Medicinal Chemistry
The 4-(methylsulfonyl)piperidine scaffold is a privileged structural motif in modern drug discovery. Its incorporation into small molecules can significantly enhance their pharmacological properties, including potency, selectivity, and metabolic stability. The sulfonyl group, being a strong hydrogen bond acceptor and metabolically robust, often plays a crucial role in the binding of a drug candidate to its biological target. Consequently, reliable and scalable access to key intermediates such as 4-(Methylsulfonyl)piperidine hydrochloride is of paramount importance for researchers in pharmaceutical development. This document provides a comprehensive guide to the scale-up synthesis of this valuable building block, emphasizing process optimization, safety, and quality control.
Strategic Approach to Scalable Synthesis
For the multi-kilogram synthesis of this compound, a two-step synthetic sequence starting from commercially available 4-(methylthio)piperidine is the most efficient and economically viable route. This strategy involves the oxidation of the thioether to the corresponding sulfone, followed by the formation and isolation of the hydrochloride salt. This approach is favored over multi-step sequences that might involve the introduction of the methylsulfonyl group at a later stage, as it minimizes the number of synthetic operations and employs readily available starting materials.
Part 1: Synthesis of 4-(Methylthio)piperidine (Precursor)
While 4-(methylthio)piperidine is commercially available, understanding its synthesis is crucial for supply chain security and cost management in a large-scale campaign. A common laboratory-scale synthesis involves the reaction of 4-piperidinol with methanethiol. However, for industrial production, a more robust method starting from 4-chloropiperidine hydrochloride and sodium thiomethoxide is often preferred due to the higher reactivity of the chloro-substituent and the avoidance of gaseous, malodorous methanethiol.
Reaction Scheme: Precursor Synthesis
Caption: Synthesis of the thioether precursor.
Part 2: Oxidation of 4-(Methylthio)piperidine to 4-(Methylsulfonyl)piperidine
The core of this synthesis is the selective and complete oxidation of the thioether to the sulfone. While various oxidizing agents can achieve this transformation, the choice of reagent for scale-up is dictated by factors such as cost, safety, ease of handling, and the ability to achieve a clean reaction profile with minimal over-oxidation or side-product formation.
Choosing the Right Oxidizing Agent: A Comparative Analysis
| Oxidizing Agent | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Hydrogen Peroxide (H₂O₂) | Inexpensive, environmentally benign (byproduct is water), readily available. | Can be slow, may require a catalyst (e.g., tungstic acid), potential for thermal runaway if not controlled. |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Highly effective, often gives clean reactions at low temperatures. | Expensive, potentially explosive (especially in solid form), generates a solid byproduct (m-chlorobenzoic acid) that needs to be removed. |
| Oxone® (Potassium Peroxymonosulfate) | Relatively inexpensive, easy to handle solid, effective oxidant. | Requires aqueous conditions which may complicate work-up, can be corrosive. |
| Sodium Periodate (NaIO₄) | Selective for sulfoxide formation, can be pushed to sulfone with excess. | Generates a solid byproduct (sodium iodate), moderate cost. |
For this process, hydrogen peroxide in the presence of a catalytic amount of sodium tungstate is the recommended method. This system is cost-effective and environmentally friendly. The use of a catalyst allows for a controlled reaction at a moderate temperature, which is crucial for safety on a larger scale.
Reaction Scheme: Oxidation to the Sulfone
Caption: Oxidation of the thioether to the sulfone.
Detailed Protocol: Oxidation
-
Reactor Setup: To a jacketed glass reactor equipped with an overhead stirrer, thermocouple, and addition funnel, charge 4-(methylthio)piperidine (1.0 eq) and methanol (5 vol).
-
Catalyst Addition: Add sodium tungstate dihydrate (0.02 eq) to the stirred solution.
-
Temperature Control: Heat the mixture to 40 °C.
-
Controlled Addition of Oxidant: Slowly add 30% aqueous hydrogen peroxide (2.2 eq) via the addition funnel over 2-3 hours, maintaining the internal temperature between 40-50 °C. The exotherm should be carefully monitored.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 50 °C for an additional 2-4 hours. Monitor the reaction progress by HPLC until the starting material is <1% and the sulfoxide intermediate is <2%.
-
Quenching: Cool the reaction mixture to 10 °C and slowly add a solution of sodium sulfite (0.5 eq) in water (2 vol) to quench any remaining hydrogen peroxide. Maintain the temperature below 20 °C during the quench.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Work-up: Add ethyl acetate (10 vol) and a 10% aqueous solution of sodium chloride (5 vol). Stir and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 5 vol).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 4-(methylsulfonyl)piperidine as an oil or a low-melting solid.
Part 3: Hydrochloride Salt Formation and Purification
The final step is the formation of the hydrochloride salt, which provides a stable, crystalline solid that is easy to handle and purify. The choice of solvent for crystallization is critical to ensure high purity and yield.
Workflow: Salt Formation and Purification
Caption: Workflow for hydrochloride salt formation and purification.
Detailed Protocol: Salt Formation and Purification
-
Dissolution: Dissolve the crude 4-(methylsulfonyl)piperidine in isopropanol (5 vol).
-
Acidification: Slowly add a solution of hydrogen chloride in isopropanol (1.1 eq) to the stirred solution at room temperature. A white precipitate will form.
-
Crystallization: Stir the resulting slurry at room temperature for 1 hour, then cool to 0-5 °C and stir for an additional 2 hours to maximize precipitation.
-
Filtration: Filter the solid product using a Nutsche filter.
-
Washing: Wash the filter cake with cold isopropanol (2 x 1 vol) to remove any remaining impurities.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Data Presentation: Expected Yield and Quality
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Yield (Overall) | 80-90% |
| Purity (HPLC) | ≥ 99.0% |
| Identity (¹H NMR, ¹³C NMR, MS) | Conforms to structure |
| Melting Point | To be determined |
| Residual Solvents (GC) | Isopropanol < 5000 ppm, Ethyl Acetate < 5000 ppm |
Part 4: Analytical Quality Control
A robust analytical method is essential for ensuring the quality and consistency of the final product. A validated HPLC method is recommended for both in-process control and final product release.[1]
Recommended HPLC Method
-
Column: Atlantis C18 (150 × 4.6 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase: Isocratic mixture of 0.1% heptafluorobutyric acid in water and acetonitrile (90:10, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Detection: Charged Aerosol Detection (CAD) is ideal as the molecule lacks a strong UV chromophore.[1]
-
Injection Volume: 10 µL.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Part 5: Safety Considerations for Scale-Up
-
Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe burns. The oxidation reaction is exothermic and requires careful temperature control to prevent a thermal runaway. An emergency quenching procedure with sodium sulfite should be in place.
-
Solvents: Methanol, isopropanol, and ethyl acetate are flammable. All equipment must be properly grounded, and the synthesis should be carried out in a well-ventilated area away from ignition sources.
-
Hydrogen Chloride: Anhydrous HCl is corrosive and toxic. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Personal Protective Equipment: Standard PPE, including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The synthetic route and protocols detailed in this application note provide a robust and scalable method for the production of high-purity this compound. The emphasis on a cost-effective and environmentally conscious oxidation step, coupled with a straightforward purification process, makes this approach well-suited for industrial applications. Adherence to the outlined safety precautions and analytical quality control measures will ensure the consistent and safe production of this important pharmaceutical intermediate.
References
-
ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available at: [Link]1]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Green Criteria for Thioether Formation. Available at: [Link]]
-
ResearchGate. (2021). A Transient Initiator for Polypeptoids Post‐Polymerization α‐Functionalization via Activation of a Thioester Group. Available at: [Link]]
-
ResearchGate. (2022). Crystallization and Purification. Available at: [Link]]
-
ACS Publications. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Available at: [Link]]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]]
-
Taylor & Francis Online. (2020). Analytical methods – Knowledge and References. Available at: [Link]]
-
American Pharmaceutical Review. (2015). Analytical Methods and Control Strategies: The Forgotten Interface? Available at: [Link]]
Sources
Title: A Robust HILIC-MS/MS Method for the High-Sensitivity Quantification of 4-(Methylsulfonyl)piperidine Hydrochloride in Human Plasma
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note details the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-(Methylsulfonyl)piperidine hydrochloride in human plasma. Due to the high polarity and hydrophilic nature of the analyte, conventional reversed-phase chromatographic methods fail to provide adequate retention. This challenge is overcome by employing a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy, which demonstrates excellent retention and peak shape.[1][2][3] The method utilizes a simple protein precipitation step for sample preparation and positive electrospray ionization (ESI) for detection, offering the high sensitivity and specificity required for bioanalytical studies. The method has been validated in accordance with the principles outlined in the FDA and ICH guidelines, demonstrating its suitability for supporting pharmacokinetic studies in drug development.[4][5][6][7]
Introduction: The Analytical Challenge
4-(Methylsulfonyl)piperidine is a small polar molecule featuring a saturated heterocyclic amine (piperidine) and a highly polar sulfone group. As a hydrochloride salt, it exists as a cation in solution, further enhancing its hydrophilicity. Such compounds are essential building blocks in medicinal chemistry but present a significant analytical challenge for quantification in biological matrices.[3] Traditional reversed-phase liquid chromatography (RP-LC), the workhorse of many bioanalytical labs, relies on hydrophobic interactions between the analyte and a nonpolar stationary phase. Highly polar compounds like 4-(Methylsulfonyl)piperidine exhibit minimal interaction with these phases, leading to poor or no retention, and elution in the void volume where they are susceptible to significant matrix effects and interferences.[3]
To address this, we turned to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[8][9] In this environment, a water-enriched layer forms on the surface of the stationary phase. Polar analytes can then partition into this layer, establishing a retention mechanism based on hydrophilicity.[9][10] This "normal-phase" type retention using "reversed-phase" type solvents makes HILIC an ideal and MS-compatible solution for retaining and separating polar compounds.[1][10] This note provides a comprehensive guide to the development and validation of such a method.
Method Development Strategy
The development process was logically structured to address the specific physicochemical properties of the analyte. The primary decisions involved selecting the optimal chromatographic mode, followed by systematic optimization of both LC and MS parameters to achieve the desired sensitivity and robustness.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (Reference Standard, >99% purity)
-
Internal Standard (IS): 4-(Ethylsulfonyl)piperidine hydrochloride (>99% purity) was chosen as the internal standard due to its close structural similarity and chromatographic behavior.
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Ammonium Formate (LC-MS Grade), Formic Acid (LC-MS Grade)
-
Matrix: Blank human plasma (K2-EDTA anticoagulant)
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer equipped with a Turbo V™ ESI source.
Chromatographic Method
Causality Behind Choices:
-
Column: An amide-based HILIC column was selected. Amide phases offer robust, reproducible retention for a wide range of polar compounds and are less sensitive to water content than bare silica phases, providing better method stability.
-
Mobile Phase: Acetonitrile was used as the primary organic solvent to promote HILIC partitioning.[1][8] The aqueous component contained ammonium formate and formic acid. Ammonium formate serves as a buffer and provides the necessary ionic strength to ensure good peak shape for the cationic analyte, while formic acid helps maintain a consistent pH and aids in efficient protonation for ESI-MS.[10]
-
Gradient: A gradient elution starting at high organic content ensures strong retention of the analyte. The percentage of the aqueous phase is then increased to elute the compound, providing a balance between retention time and peak sharpness.
| Parameter | Setting |
| LC Column | Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 95% B (0-1.0 min), 95-60% B (1.0-4.0 min), 60% B (4.0-5.0 min), 95% B (5.1-7.0 min) |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Autosampler Temp | 10 °C |
| Table 1: Optimized Liquid Chromatography Conditions. |
Mass Spectrometry Method
Causality Behind Choices:
-
Ionization: Electrospray ionization (ESI) in positive ion mode was chosen as it is the most effective technique for ionizing polar, basic compounds that readily accept a proton.[11] The piperidine nitrogen is a primary site for protonation.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) was used for quantification due to its superior selectivity and sensitivity.[11] The precursor ion corresponds to the protonated molecule [M+H]+. Product ions were selected based on stability and intensity following collision-induced dissociation (CID). The most abundant and stable fragment was chosen for quantification (Quantifier), and a second fragment was monitored for confirmation (Qualifier).
| Parameter | Analyte (4-(Methylsulfonyl)piperidine) | Internal Standard (4-(Ethylsulfonyl)piperidine) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 178.1 | m/z 192.1 |
| Product Ion (Q3 Quantifier) | m/z 98.1 | m/z 98.1 |
| Product Ion (Q3 Qualifier) | m/z 82.1 | m/z 112.1 |
| Dwell Time | 100 ms | 100 ms |
| Declustering Potential (DP) | 70 V | 75 V |
| Entrance Potential (EP) | 10 V | 10 V |
| Collision Energy (CE) | 25 eV | 28 eV |
| Collision Cell Exit Potential (CXP) | 12 V | 14 V |
| IonSpray Voltage | 5500 V | |
| Source Temperature | 500 °C | |
| Curtain Gas (CUR) | 35 psi | |
| Ion Source Gas 1 (GS1) | 50 psi | |
| Ion Source Gas 2 (GS2) | 55 psi | |
| Table 2: Optimized Mass Spectrometry and MRM Parameters. |
Sample Preparation Protocol: Protein Precipitation
Protein precipitation was selected for its simplicity, speed, and effectiveness for this application. It efficiently removes the bulk of plasma proteins while ensuring high recovery of the small, polar analyte.
Step-by-Step Protocol:
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma sample (or standard/QC) into the corresponding tube.
-
Add 200 µL of precipitating solution (Acetonitrile containing 50 ng/mL of the Internal Standard).
-
Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 150 µL of the clear supernatant into a 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Method Validation Protocol
The method was validated according to the ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.[4][5][7] The following parameters were assessed.
Specificity and Selectivity
-
Protocol: Analyze six different blank human plasma lots. Check for any interfering peaks at the retention times of the analyte and IS.
Linearity and Lower Limit of Quantitation (LLOQ)
-
Protocol: Prepare an 8-point calibration curve in blank plasma over the range of 1.0 to 1000 ng/mL. The curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A weighted (1/x²) linear regression is used. The LLOQ is the lowest point on the curve that meets acceptance criteria (S/N > 10, accuracy within ±20%, and precision <20%).
Accuracy and Precision
-
Protocol: Analyze quality control (QC) samples at four concentration levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Medium QC (100 ng/mL), and High QC (800 ng/mL). Analyze six replicates of each QC level on three separate days to determine intra- and inter-day accuracy (%Bias) and precision (%CV).
-
Acceptance Criteria: Mean accuracy should be within 85-115% (80-120% for LLOQ). Precision (%CV) should not exceed 15% (20% for LLOQ).
Matrix Effect and Recovery
-
Protocol (Matrix Effect): Compare the peak response of an analyte spiked into post-extraction blank plasma supernatant with the response of the analyte in a neat solution at the same concentration.
-
Protocol (Recovery): Compare the peak response of an analyte spiked into blank plasma before extraction with the response of an analyte spiked into the supernatant of an extracted blank plasma sample.
Stability
-
Protocol: Assess the stability of the analyte in plasma under various conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Bench-Top Stability: 4 hours at room temperature.
-
Long-Term Stability: 30 days at -80°C.
-
Post-Preparative Stability: 24 hours in the autosampler at 10°C.
-
Results and Discussion
The developed HILIC-MS/MS method demonstrated excellent performance. The analyte and IS were well-retained and separated from the solvent front, with retention times of approximately 3.5 and 3.8 minutes, respectively. No significant interferences from endogenous plasma components were observed.
| Validation Parameter | Result | Status |
| Linearity Range | 1.0 - 1000 ng/mL | Pass |
| Correlation Coefficient (r²) | > 0.995 | Pass |
| LLOQ | 1.0 ng/mL | Pass |
| Intra-day Precision (%CV) | ≤ 8.5% | Pass |
| Inter-day Precision (%CV) | ≤ 10.2% | Pass |
| Intra-day Accuracy (%Bias) | -5.6% to 6.8% | Pass |
| Inter-day Accuracy (%Bias) | -7.1% to 8.2% | Pass |
| Matrix Effect | Minimal (IS-normalized factor: 0.95-1.04) | Pass |
| Recovery | > 85% and consistent | Pass |
| Stability | Stable under all tested conditions | Pass |
| Table 3: Summary of Method Validation Results. |
The data clearly indicates that the method is accurate, precise, and reliable for its intended purpose. The use of a HILIC stationary phase was critical to achieving the necessary retention and separation from the matrix, while the optimized MS/MS detection provided excellent sensitivity down to 1.0 ng/mL.
Conclusion
A robust and sensitive HILIC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method overcomes the inherent challenges of analyzing this polar compound by leveraging a HILIC separation strategy. Combined with a simple and rapid protein precipitation sample preparation, this method is well-suited for high-throughput bioanalysis in support of drug discovery and development programs.
References
-
Title: Hydrophilic Interaction Chromatography | Source: LCGC International | URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry | Source: U.S. Food and Drug Administration (FDA) | URL: [Link]
-
Title: Hydrophilic interaction chromatography | Source: Wikipedia | URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology | Source: ECA Academy | URL: [Link]
-
Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers | Source: BioPharma Services Inc. | URL: [Link]
-
Title: Bioanalytical Method Validation - Guidance for Industry | Source: U.S. Food and Drug Administration (FDA) | URL: [Link]
-
Title: Bioanalytical Method Validation | Source: U.S. Food and Drug Administration (FDA) | URL: [Link]
-
Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques | Source: Waters Corporation Blog | URL: [Link]
-
Title: LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds | Source: National Agricultural Library | URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis | Source: U.S. Food and Drug Administration (FDA) | URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | Source: U.S. Food and Drug Administration (FDA) | URL: [Link]
-
Title: Mixed-Mode Chromatography | Source: ResearchGate | URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology | Source: U.S. Food and Drug Administration (FDA) | URL: [Link]
-
Title: Quality Guidelines | Source: International Council for Harmonisation (ICH) | URL: [Link]
-
Title: Hydrophilic Interaction Liquid Chromatography – HILIC | Source: Element Lab Solutions | URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures | Source: Starodub | URL: [Link]
-
Title: A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles | Source: Waters Corporation | URL: [Link]
-
Title: Optimization of ESI at Capillary LC Flow Rates for Efficient Quantitative Biomarker Analysis | Source: American Society for Mass Spectrometry | URL: [Link]
-
Title: BA Method Development: Polar Compounds | Source: BioPharma Services Inc. | URL: [Link]
-
Title: Mixed-Mode Chromatography and Stationary Phases | Source: HELIX Chromatography | URL: [Link]
-
Title: Advanced techniques and applications of LC-MS in small molecule drug discovery | Source: Drug Target Review | URL: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HILIC Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 9. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for the Crystallization of 4-(Methylsulfonyl)piperidine hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization of 4-(Methylsulfonyl)piperidine hydrochloride. This document outlines the foundational principles, key considerations, and detailed protocols for obtaining crystalline material with high purity and desirable physical characteristics.
Introduction to this compound
This compound is a functionalized piperidine derivative.[1] The presence of the methylsulfonyl group and the hydrochloride salt form significantly influence its physicochemical properties, such as solubility and crystal packing.[1][2] Understanding these properties is paramount for developing robust and reproducible crystallization processes, which are critical for purification, isolation, and ensuring consistent solid-state properties for downstream applications in pharmaceutical development.
Compound Profile:
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO₂S | [3][4] |
| Molecular Weight | 199.70 g/mol | [1][3] |
| CAS Number | 479611-96-6 | [3][4] |
| Appearance | Expected to be a solid | |
| Solubility | Expected to be soluble in aqueous solutions.[2][5] Solubility in organic solvents requires experimental determination. |
The Science of Crystallization: Guiding Principles
Crystallization is a powerful purification technique that separates a compound from impurities by leveraging differences in solubility.[6] The process involves the transition of a solute from a solution to a solid, crystalline phase. The formation of a crystal lattice is a thermodynamically driven process that tends to exclude foreign molecules, resulting in a highly purified final product.
The success of any crystallization process hinges on the careful control of supersaturation, the state in which the concentration of the solute exceeds its equilibrium solubility. The generation of supersaturation can be achieved through various methods, including cooling, solvent evaporation, or the addition of an anti-solvent.
The choice of solvent is the most critical parameter in developing a crystallization protocol. An ideal solvent system will exhibit the following characteristics:
-
High solubility of the target compound at elevated temperatures.
-
Low solubility of the target compound at lower temperatures.
-
Good solubility of impurities at all temperatures.
-
Chemical inertness, not reacting with the compound.
-
Volatility that allows for easy removal from the final product.
Given that this compound is an amine hydrochloride salt, it is anticipated to be soluble in polar solvents, particularly water.[2][5] Its solubility in various organic solvents will be a key determinant for selecting an appropriate crystallization strategy.
Recommended Crystallization Protocols
Based on the chemical nature of this compound, the following crystallization techniques are recommended. A preliminary solvent screen is essential to identify the optimal solvent or solvent system for each method.
Protocol 1: Cooling Crystallization from a Single Solvent
This is the most common and straightforward crystallization method.[6] It is suitable when a solvent is identified that shows a significant difference in the compound's solubility at high and low temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Begin by conducting a solubility screen with a range of solvents. Likely candidates for this compound include lower alcohols (methanol, ethanol, isopropanol) and aqueous mixtures.
-
Dissolution: In a suitable flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Aim for a concentrated solution to maximize yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can induce nucleation.[6]
-
Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize the yield of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visual Workflow for Cooling Crystallization:
Caption: Workflow for Cooling Crystallization.
Protocol 2: Anti-Solvent Crystallization
This technique is useful when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"), and the two solvents are miscible.
Step-by-Step Methodology:
-
Solvent/Anti-Solvent Selection: Identify a solvent in which this compound is readily soluble (e.g., methanol, water) and an anti-solvent in which it is poorly soluble (e.g., ethyl acetate, acetone, dichloromethane). The two solvents must be miscible.
-
Dissolution: Dissolve the crude compound in the minimum amount of the "solvent" at room temperature.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" to the stirred solution until the solution becomes slightly turbid. The turbidity indicates the onset of precipitation.
-
Inducing Crystallization: If crystals do not form immediately, add a small amount of the "solvent" back into the solution until the turbidity just disappears. Allow the solution to stand undisturbed. Crystallization may also be induced by scratching or seeding.
-
Completion of Crystallization: Continue the slow addition of the anti-solvent to complete the crystallization process and maximize the yield.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the Cooling Crystallization protocol, using a mixture of the solvent and anti-solvent for washing.
Visual Workflow for Anti-Solvent Crystallization:
Caption: Workflow for Anti-Solvent Crystallization.
Protocol 3: Vapor Diffusion
Vapor diffusion is an excellent method for obtaining high-quality single crystals, especially when working with small amounts of material.[7]
Step-by-Step Methodology:
-
Solvent/Anti-Solvent Selection: Choose a solvent in which the compound is soluble and a more volatile anti-solvent in which the compound is insoluble. The anti-solvent should be miscible with the solvent.
-
Preparation: Dissolve the compound in the solvent in a small, open vial.
-
Setup: Place this small vial inside a larger, sealed container (e.g., a beaker or jar) that contains a small amount of the anti-solvent.
-
Diffusion and Crystallization: Over time, the anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial. This gradual increase in the concentration of the anti-solvent in the inner vial will slowly decrease the solubility of the compound, leading to the formation of crystals.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
Visual Workflow for Vapor Diffusion:
Caption: Workflow for Vapor Diffusion Crystallization.
Troubleshooting and Key Considerations
-
Oiling Out: If the compound separates as an oil instead of a solid, this indicates that the supersaturation is too high or the cooling is too rapid. Try using a more dilute solution, cooling more slowly, or using a different solvent system.
-
No Crystals Form: If no crystals form upon cooling, the solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inner surface of the flask or by adding a seed crystal.
-
Polymorphism: Be aware that different crystallization conditions (solvent, cooling rate, temperature) can potentially lead to different crystalline forms (polymorphs) of the compound. Characterization of the resulting solid form by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy is recommended.
Data Summary and Expected Outcomes
The following table summarizes the proposed crystallization methods and the key parameters to be optimized. The expected outcomes are based on general crystallization principles.
| Technique | Key Parameters to Optimize | Expected Crystal Habit | Potential Advantages | Potential Disadvantages |
| Cooling Crystallization | Solvent, cooling rate, concentration | Prismatic, needles | Simple, scalable | Requires temperature-dependent solubility |
| Anti-Solvent Crystallization | Solvent/anti-solvent pair, addition rate, temperature | Small, well-defined | Versatile, can be done at constant temperature | Solvent miscibility required, potential for oiling out |
| Vapor Diffusion | Solvent/anti-solvent pair, temperature, time | Large, high-quality single crystals | Excellent for obtaining diffraction-quality crystals | Slow, small scale |
Conclusion
The crystallization of this compound is a critical step in its purification and isolation. By systematically applying the principles and protocols outlined in these application notes, researchers can develop a robust and efficient crystallization process. The choice of the optimal method will depend on the specific requirements of the project, including the desired purity, crystal size, and scale of operation.
References
-
ChemBK. 4-[(methylsulfonyl)methyl]piperidine hydrochloride. [Link]
-
PubChem. 4-(Methanesulfonylmethyl)piperidine hydrochloride. [Link]
- Google Patents. CN105924408A - Synthetic method of piperidine hydrochloride.
-
University of Geneva. Guide for crystallization. [Link]
-
California State University, Long Beach. SOP: CRYSTALLIZATION. [Link]
-
ResearchGate. Have you experienced that your piperidine crystallizes when not in use?. [Link]
- Google Patents. Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
- Google Patents.
-
International Union of Crystallography. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. [Link]
-
Sulzer. Crystallization. [Link]
-
PubChem. 4-Methylpiperidine hydrochloride. [Link]
-
ResearchGate. How to purify a sulfone and sulfide sulfoxide without a column?. [Link]
-
1PlusChem. 479611-96-6 | this compound. [Link]
-
Chem-Impex. 4-Methoxy-piperidine hydrochloride. [Link]
-
PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
Sources
Application Notes and Protocols for Protecting Group Strategies for 4-(Methylsulfonyl)piperidine
Introduction: The Strategic Importance of 4-(Methylsulfonyl)piperidine in Medicinal Chemistry
The 4-(methylsulfonyl)piperidine scaffold is a cornerstone in modern medicinal chemistry, imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates. Its rigid cyclic structure also serves as a valuable template for the spatial orientation of pharmacophoric elements, enhancing binding affinity to biological targets. The secondary amine of the piperidine ring is a key handle for synthetic elaboration, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). However, the inherent nucleophilicity and basicity of this amine often necessitate the use of protecting groups to achieve chemoselectivity in multi-step syntheses. This guide provides a comprehensive overview of common nitrogen protecting group strategies for 4-(methylsulfonyl)piperidine, offering detailed protocols and a comparative analysis to aid researchers in the strategic design of their synthetic routes.
Core Principles of Nitrogen Protection for 4-(Methylsulfonyl)piperidine
The selection of a suitable protecting group is governed by its stability to a range of reaction conditions and the facility of its removal under conditions that preserve the integrity of the target molecule. A critical consideration for 4-(methylsulfonyl)piperidine is the stability of the methylsulfonyl group. Fortunately, sulfonyl groups are generally stable under both acidic and basic conditions, offering a wide range of compatible protecting group strategies. The most commonly employed protecting groups for the piperidine nitrogen are carbamate-based, namely tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection
The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its facile removal under acidic conditions.[1] It is stable to a wide variety of reaction conditions, including basic and hydrogenolytic environments.[2]
Mechanism of Protection and Deprotection:
-
Protection: The Boc group is typically introduced by reacting 4-(methylsulfonyl)piperidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base, such as triethylamine or sodium bicarbonate. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons of (Boc)₂O.
-
Deprotection: The Boc group is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in 1,4-dioxane.[3] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[4]
Benzyloxycarbonyl (Cbz or Z) Group: Hydrogenolysis-Mediated Deprotection
The Cbz group is another cornerstone of amine protection, valued for its stability to both acidic and basic conditions.[5] Its removal is most commonly achieved by catalytic hydrogenolysis, a mild and highly selective method.[6]
Mechanism of Protection and Deprotection:
-
Protection: The Cbz group is introduced by reacting 4-(methylsulfonyl)piperidine with benzyl chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction.[5]
-
Deprotection: The Cbz group is cleaved by catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas).[6] This process reduces the benzyl group, leading to the formation of an unstable carbamic acid that spontaneously decarboxylates to liberate the free amine.
9-Fluorenylmethoxycarbonyl (Fmoc) Group: Base-Labile Protection
The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[7] This orthogonality is highly valuable in complex syntheses requiring sequential manipulations of different functional groups.[8]
Mechanism of Protection and Deprotection:
-
Protection: The Fmoc group is typically introduced by reacting 4-(methylsulfonyl)piperidine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a mild base.
-
Deprotection: The Fmoc group is removed under mild basic conditions, most commonly with a solution of piperidine in N,N-dimethylformamide (DMF).[9] The mechanism involves a β-elimination reaction, initiated by the abstraction of the acidic proton on the fluorenyl ring system.[10]
Comparative Analysis of Protecting Groups for 4-(Methylsulfonyl)piperidine
The choice of protecting group is a critical strategic decision in the synthesis of complex molecules. The following table provides a comparative summary of the key features of the Boc, Cbz, and Fmoc groups in the context of their application to 4-(methylsulfonyl)piperidine.
| Protecting Group | Abbreviation | Introduction Reagent(s) | Deprotection Conditions | Stability | Key Advantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acids (TFA, HCl)[3] | Stable to base and hydrogenolysis[2] | High stability, easy to introduce and remove. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂/Pd/C)[6] | Stable to acid and base[5] | Orthogonal to acid- and base-labile groups. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% piperidine in DMF)[9] | Stable to acid and hydrogenolysis | Mild deprotection conditions, orthogonal to Boc and Cbz. |
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the protection and deprotection of 4-(methylsulfonyl)piperidine. These protocols are adapted from established procedures for similar piperidine derivatives and are expected to be highly effective for this substrate, given the stability of the methylsulfonyl group.
Protocol 1: N-Boc Protection of 4-(Methylsulfonyl)piperidine
This protocol describes the protection of the piperidine nitrogen of 4-(methylsulfonyl)piperidine using di-tert-butyl dicarbonate.
Materials:
-
4-(Methylsulfonyl)piperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-(methylsulfonyl)piperidine (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq) to the solution.
-
To the stirred mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
If DCM is used as the solvent, separate the organic layer. If THF is used, add an organic solvent like ethyl acetate to extract the product.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-(methylsulfonyl)piperidine.
-
The product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection of N-Boc-4-(methylsulfonyl)piperidine using TFA
This protocol details the removal of the Boc protecting group using trifluoroacetic acid.
Materials:
-
N-Boc-4-(methylsulfonyl)piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve N-Boc-4-(methylsulfonyl)piperidine (1.0 eq) in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution. Caution: The reaction can be exothermic and may evolve gas (CO₂ and isobutylene).
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[3]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]
-
Concentrate the organic layer under reduced pressure to obtain the deprotected 4-(methylsulfonyl)piperidine.
Visualizations
The following diagrams illustrate the protection and deprotection workflows described in the protocols.
Caption: N-Boc Protection Workflow.
Caption: N-Boc Deprotection Workflow.
References
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Wikipedia. (2023). Protecting group. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
-
Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 163-169. [Link]
-
Wołczański, G., & Lisowski, M. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(8-9), e3091. [Link]
-
Guzmán, F., Cárdenas, C., Albericio, F., & Álvarez, C. (2020). The tea-bag protocol for comparison of Fmoc removal reagents in solid-phase peptide synthesis. Amino Acids, 52(8), 1201–1205. [Link]
-
Reddy, D. S., & Kumar, V. (2009). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ChemInform, 40(45). [Link]
-
ResearchGate. (2018). STABILITY OF THIOAMIDE TYPE OF PIPERINE UNDER ACIDIC AND BASIC CONDITIONS. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(1), 164. [Link]
-
ResearchGate. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
-
Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. [Link]
-
Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. [Link]
- Google Patents. (2019). CN108033931B - Synthesis method of N-Boc piperazine.
-
Gralak, M. A., & Opozda, M. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. The Scientific World Journal, 2014, 803789. [Link]
Sources
- 1. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
Catalytic Strategies for the Synthesis of 4-(Methylsulfonyl)piperidine Derivatives: Application Notes and Protocols
Introduction: The Significance of the 4-(Methylsulfonyl)piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets.[2] The incorporation of a methylsulfonyl group at the 4-position of the piperidine ring introduces a polar, acyclic sulfone moiety that can significantly influence the molecule's physicochemical properties. The sulfone group is a versatile functional group known for its ability to act as a hydrogen bond acceptor and to modulate properties such as solubility, metabolic stability, and cell permeability.[3] Consequently, 4-(methylsulfonyl)piperidine derivatives are of high interest in drug discovery programs, particularly for targeting the central nervous system (CNS) and for the development of enzyme inhibitors and receptor modulators.[4][5]
This technical guide provides an in-depth overview of modern catalytic methods for the synthesis of 4-(methylsulfonyl)piperidine derivatives. We will explore several key catalytic strategies, providing not only detailed, step-by-step protocols but also the underlying scientific rationale for the chosen methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.
Catalytic Hydrogenation of Pyridine Precursors
One of the most direct and atom-economical approaches to piperidine synthesis is the catalytic hydrogenation of corresponding pyridine derivatives.[6] This method is attractive due to the commercial availability of a wide range of substituted pyridines. However, the aromaticity of the pyridine ring presents a significant challenge, often requiring harsh reaction conditions and specialized catalysts to achieve efficient reduction.[7][8]
Scientific Rationale
The choice of catalyst is paramount for the successful hydrogenation of functionalized pyridines. Platinum group metals, such as platinum, palladium, rhodium, and ruthenium, are commonly employed.[9][10] Platinum oxide (PtO2), also known as Adams' catalyst, is a particularly effective and widely used catalyst for this transformation, often used in acidic media like glacial acetic acid to enhance its activity.[8][11] The acidic conditions protonate the pyridine nitrogen, which facilitates the reduction of the aromatic ring. The stereochemistry of the resulting piperidine can often be controlled by the choice of catalyst and reaction conditions.
Experimental Workflow: Hydrogenation of 4-(Methylsulfonyl)pyridine
Caption: Workflow for the catalytic hydrogenation of 4-(methylsulfonyl)pyridine.
Protocol: Platinum-Catalyzed Hydrogenation of 4-(Methylsulfonyl)pyridine
Materials:
-
4-(Methylsulfonyl)pyridine
-
Platinum(IV) oxide (PtO2, Adams' catalyst)
-
Glacial Acetic Acid
-
Hydrogen Gas (high purity)
-
Parr Hydrogenation Apparatus or similar high-pressure reactor
-
Celite® or other filter aid
-
Standard laboratory glassware and purification equipment (rotary evaporator, crystallization dishes, or flash chromatography system)
Procedure:
-
Reaction Setup: In a suitable reaction vessel for the Parr apparatus, dissolve 4-(methylsulfonyl)pyridine (1.0 eq) in glacial acetic acid (approximately 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add PtO2 (1-5 mol%) to the solution. Caution: Platinum catalysts can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care in an inert atmosphere if necessary.
-
Hydrogenation: Seal the reaction vessel and connect it to the Parr hydrogenation apparatus. Purge the system with nitrogen gas several times before introducing hydrogen gas. Pressurize the reactor to 50-70 bar with hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to overnight depending on the substrate and catalyst loading.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., methanol or ethanol) and filter it through a pad of Celite® to remove the platinum catalyst. Wash the filter cake with the same solvent to ensure complete recovery of the product.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the acetic acid and solvent. The resulting crude product, 4-(methylsulfonyl)piperidine, can be purified by crystallization from an appropriate solvent system or by flash column chromatography on silica gel.
| Parameter | Value | Reference |
| Catalyst | PtO2 | [8],[11] |
| Catalyst Loading | 1-5 mol% | [8] |
| Solvent | Glacial Acetic Acid | [8],[11] |
| Hydrogen Pressure | 50-70 bar | [8],[11] |
| Temperature | Room Temperature | [11] |
| Typical Yield | >80% | Inferred from similar reductions |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are powerful tools for the formation of carbon-carbon bonds and have been adapted for the synthesis of substituted piperidines.[12][13][14] These methods offer a high degree of modularity, allowing for the coupling of a wide range of building blocks.
Scientific Rationale
For the synthesis of 4-(methylsulfonyl)piperidine derivatives, a plausible strategy involves the coupling of a pre-functionalized piperidine with a methylsulfonyl-containing partner, or vice versa. For instance, a Suzuki coupling could be employed to couple a piperidine-4-boronic acid ester with a methylsulfonyl-containing aryl or alkyl halide.[13][15] The choice of palladium catalyst and ligand is crucial for achieving high efficiency and selectivity in these reactions.[14] Ligands such as SPhos and RuPhos are often effective for these types of couplings.[12]
Experimental Workflow: Suzuki Coupling for 4-Aryl(methylsulfonyl)piperidine
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 15. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Methylsulfonyl)piperidine Hydrochloride
Welcome to the technical support center for the synthesis of 4-(Methylsulfonyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve your yield and purity.
The synthesis of 4-(Methylsulfonyl)piperidine and its hydrochloride salt is a critical process in the development of various pharmaceutical agents. The sulfonylpiperidine moiety is a key structural feature in molecules targeting a range of biological pathways. Achieving a high-yielding and reproducible synthesis is therefore of paramount importance. This guide presents a robust, multi-step synthetic pathway, followed by a detailed troubleshooting section in a question-and-answer format to address specific experimental challenges.
Recommended Synthetic Pathway: A Three-Stage Approach
A common and reliable route begins with a protected piperidine derivative to prevent unwanted side reactions at the nitrogen atom, such as N-oxidation.[1][2] The use of a tert-butyloxycarbonyl (Boc) protecting group is advantageous due to its stability under the conditions required for sulfur oxidation and its straightforward removal with acid, which conveniently facilitates the final hydrochloride salt formation.[3]
The overall workflow can be summarized as follows:
Caption: Recommended workflow for 4-(Methylsulfonyl)piperidine HCl synthesis.
Troubleshooting and Optimization Guide
This section addresses specific issues that may arise during the synthesis. Each question is answered with an explanation of the underlying cause and a set of actionable solutions.
Stage 1: Synthesis of the Thioether Intermediate
Question: My initial mesylation of N-Boc-4-piperidinemethanol (Step A -> B) has a low yield. What are the common causes?
Answer: A low yield in this step is typically due to incomplete reaction, degradation of the product, or difficult workup.
-
Causality: Methanesulfonyl chloride (MsCl) is highly reactive and susceptible to hydrolysis. The triethylamine (Et₃N) base is crucial for scavenging the HCl byproduct, but an inappropriate amount can cause issues. Excess base can promote side reactions, while insufficient base will leave unreacted starting material. The reaction is also exothermic and temperature control is critical.
-
Solutions & Protocol:
-
Ensure Anhydrous Conditions: All glassware must be oven-dried, and anhydrous solvents (like dichloromethane, DCM) must be used. Moisture will rapidly quench the MsCl.
-
Optimize Reagent Stoichiometry: Use a slight excess of both MsCl (1.1-1.2 equivalents) and Et₃N (1.5-2.0 equivalents). The excess base ensures the reaction medium stays basic.
-
Strict Temperature Control: The reaction should be performed at 0°C. Add the MsCl dropwise to the solution of the alcohol and base to control the exotherm. Allowing the temperature to rise can lead to the formation of colored impurities.[4]
-
Aqueous Workup: Quench the reaction with cold water or a saturated ammonium chloride solution. During extraction, wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess triethylamine, followed by a brine wash. The mesylate product is often unstable to silica gel chromatography and is best used directly in the next step after drying and solvent evaporation.[4][5]
-
Question: During the displacement with sodium thiomethoxide (Step B -> C), I am observing a significant amount of an elimination byproduct, N-Boc-4-methylenepiperidine. How can I minimize this?
Answer: The formation of an elimination byproduct is a classic competing reaction with nucleophilic substitution (Sₙ2). The mesylate is a good leaving group, and thiomethoxide is a strong base as well as a strong nucleophile.
-
Causality: Higher reaction temperatures strongly favor elimination over substitution. The choice of solvent also plays a role; polar aprotic solvents like DMF or DMSO are ideal for Sₙ2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.
-
Solutions:
-
Temperature Management: Keep the reaction temperature as low as feasible while maintaining a reasonable reaction rate. Often, starting the reaction at 0°C and allowing it to slowly warm to room temperature is effective.[5]
-
Solvent Choice: Use a polar aprotic solvent like DMF.
-
Monitor Progress: Follow the reaction by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times, which can increase the likelihood of side reactions.
-
Stage 2: Oxidation of the Thioether to the Sulfone
Question: My oxidation reaction (Step C -> D) is messy, yielding a mixture of the starting material, the sulfoxide, and the desired sulfone. How can I improve selectivity for the sulfone?
Answer: This is a common challenge in sulfur oxidation. The oxidation proceeds in two stages: thioether → sulfoxide → sulfone. Stopping selectively at the sulfone requires careful control of the oxidant stoichiometry and reaction conditions.
-
Causality: The oxidation of the thioether to the sulfoxide is generally faster than the oxidation of the sulfoxide to the sulfone. To ensure the reaction goes to completion, a molar excess of the oxidizing agent is required. Insufficient oxidant will result in a mixture.
-
Solutions:
-
Stoichiometry is Key: Use at least 2.1-2.5 equivalents of the oxidizing agent to drive the reaction fully to the sulfone.
-
Choice of Oxidant: Different oxidants offer various levels of reactivity and ease of workup. A comparison is provided in the table below.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the disappearance of both the starting thioether and the intermediate sulfoxide. The reaction is complete only when both have been consumed.
-
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| m-CPBA | >2.1 eq., DCM, 0°C to RT | High selectivity, clean reactions. | Byproduct (m-CBA) can be hard to remove; potentially explosive. |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | >2.2 eq., MeOH/H₂O, RT | Inexpensive, safe, easy workup. | Biphasic reaction may require phase-transfer catalyst for some substrates. |
| H₂O₂ (30%) | >2.5 eq., Acetic Acid, RT | Very cheap, environmentally benign. | Can require elevated temperatures; potential for over-oxidation or side reactions if not controlled.[6] |
Question: I'm observing byproducts that appear to be N-oxides. Why is this happening with a Boc-protected piperidine?
Answer: While the Boc group significantly reduces the nucleophilicity of the piperidine nitrogen, it does not completely eliminate the possibility of oxidation under harsh conditions, although this is rare.
-
Causality: The most likely cause is that the Boc group was accidentally cleaved during a prior step (e.g., if acidic conditions were used in a workup), exposing the free amine. The free piperidine nitrogen is readily oxidized by agents like m-CPBA or H₂O₂.[1][2]
-
Solutions:
-
Verify Intermediate Purity: Before the oxidation step, confirm the presence of the Boc group on your thioether intermediate using ¹H NMR. The characteristic signal for the Boc protons appears around 1.4-1.5 ppm.[5]
-
Maintain Neutral/Basic pH in Workups: Ensure that any aqueous workups prior to the oxidation step are not strongly acidic, which could cause premature deprotection.
-
Re-protect if Necessary: If you suspect deprotection has occurred, you can re-protect the amine with di-tert-butyl dicarbonate ((Boc)₂O) before proceeding with the oxidation.[7]
-
Stage 3: Deprotection and Hydrochloride Salt Formation
Question: My final product won't crystallize or precipitates as a sticky oil after adding HCl (Step D -> E). What are the likely causes and solutions?
Answer: Oiling out during crystallization is almost always a sign of impurities. The final hydrochloride salt is crystalline, and its failure to solidify points to contaminants that are disrupting the crystal lattice formation.
-
Causality:
-
Residual Solvent: Incomplete removal of reaction solvents (like DCM) or workup solvents (like ethyl acetate) can prevent crystallization.
-
Incomplete Reaction: The presence of the starting material (the Boc-protected sulfone) will inhibit crystallization.
-
Byproducts: Small amounts of impurities from previous steps can act as crystal growth inhibitors.
-
-
Solutions:
-
Purify the Precursor: The most effective solution is to rigorously purify the immediate precursor, N-Boc-4-(methylsulfonylmethyl)piperidine, before the deprotection step. It is a stable solid and can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography.
-
Ensure Complete Deprotection: Use a sufficient excess of a strong acid like 4M HCl in 1,4-dioxane and allow the reaction to proceed to completion (monitor by TLC).
-
Trituration: If the product oils out, remove the solvent under vacuum. Add a non-polar solvent in which the product is insoluble (like diethyl ether or hexanes) to the oil and stir or sonicate vigorously. This process, called trituration, can often induce crystallization by washing away soluble impurities.
-
Recrystallization: Once a solid is obtained, it can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the key analytical techniques to monitor this synthesis?
-
TLC: Essential for monitoring the progress of each reaction step. Use appropriate stains (e.g., potassium permanganate for oxidizable groups, ninhydrin for free amines after deprotection).
-
¹H and ¹³C NMR: Crucial for structural verification of intermediates and the final product. Key shifts to watch for include the disappearance of the Boc signal (~1.4 ppm) and the appearance of the N-H protons in the final salt, as well as the chemical shifts of the protons adjacent to the sulfone group.
-
LC-MS: Very useful for confirming the molecular weight of intermediates and the final product, and for assessing purity.
Q2: Can I use a different protecting group for the piperidine nitrogen? Yes, other protecting groups can be used. A benzyl (Bn) group is common but requires harsher deprotection conditions (catalytic hydrogenation), which could potentially reduce the sulfone. A carbobenzyloxy (Cbz) group is also an option, removed under similar hydrogenolysis conditions.[9] However, the Boc group is often preferred for its compatibility with the oxidation step and the simplicity of its acid-catalyzed removal, which directly yields the desired hydrochloride salt.[10]
Q3: How should I properly store the final this compound product? The hydrochloride salt is generally a stable, non-hygroscopic solid. However, it is good practice to store it in a tightly sealed container in a cool, dry place. Unlike free amines, the hydrochloride salt is not susceptible to reaction with atmospheric CO₂.[11][12]
References
- ResearchGate. (n.d.). Figure 3. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl...
- Fiveable. (n.d.). Piperidine Definition - Organic Chemistry II Key Term.
- ChemicalBook. (n.d.). 1-BOC-4-METHANESULFONYLOXYMETHYL-PIPERIDINE synthesis.
- ResearchGate. (n.d.). a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... | Download Scientific Diagram.
- Ataman Kimya. (n.d.). PIPERIDINE.
- Benchchem. (n.d.). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
- Wikipedia. (n.d.). Protecting group.
- Benchchem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
- Sigma-Aldrich. (n.d.). N-Boc-4-piperidinemethanol 97 123855-51-6.
- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
- Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- DTIC. (n.d.). Piperidine Synthesis.
- PubChem. (n.d.). 4-(Methanesulfonylmethyl)piperidine hydrochloride.
- Benchchem. (n.d.). Application Notes and Protocols: Oxidation of 4'-(Methylthio)acetophenone.
- Wikipedia. (n.d.). 1-Boc-4-AP.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- PubMed. (n.d.). Biological N-oxidation of piperidine in vitro.
- ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?.
- PubChem. (n.d.). This compound, 97% Purity, C6H14ClNO2S, 10 grams.
- PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?.
- MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
- Chemistry Stack Exchange. (2025). Stereochemistry of oxidation of N-methylpiperidine.
- ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
- Google Patents. (n.d.). CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.
- PubMed. (2009). Synthesis and optimization of arylsulfonylpiperazines as a novel class of inhibitors of 11 beta-hydroxysteroid dehydrogenase type 1 (11 beta-HSD1).
- ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
- Sigma-Aldrich. (n.d.). 4-(ethylsulfonyl)piperidine hydrochloride sigma-aldrich.
- Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
Sources
- 1. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-(Methylsulfonyl)piperidine Hydrochloride
Welcome to the technical support center for the purification of crude 4-(Methylsulfonyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind purification strategies, enabling you to overcome common challenges and ensure the highest purity of your final compound.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
Issue 1: Low Yield After Recrystallization
Question: I performed a recrystallization of my crude this compound, but the final yield is significantly lower than expected. What could be the cause, and how can I improve it?
Answer:
Low recovery after recrystallization is a common issue that can often be attributed to several factors related to solvent selection and experimental technique. The fundamental principle of recrystallization is based on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.[1][2]
Potential Causes and Solutions:
-
Inappropriate Solvent Choice: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[2] If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor, leading to low recovery.
-
Solution: Conduct a systematic solvent screen. Small-scale experiments with various solvents (e.g., isopropanol, ethanol, methanol/ethyl acetate mixtures) can help identify the optimal system. A good starting point is a solvent in which the crude material is sparingly soluble at room temperature but dissolves upon heating.
-
-
Using an Excessive Amount of Solvent: Dissolving the crude product in a large excess of hot solvent will keep more of the product in solution upon cooling, thus reducing the yield of recovered crystals.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the hot solvent portion-wise to the crude material with continuous stirring and heating until complete dissolution is achieved.
-
-
Premature Crystallization During Hot Filtration: If the solution cools too quickly during filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.
-
Solution: Preheat the filtration apparatus (funnel and receiving flask) before use. It is also advisable to add a small amount of extra hot solvent to the solution just before filtration to ensure the product remains dissolved.
-
-
Insufficient Cooling: Incomplete crystallization can occur if the solution is not cooled for a sufficient amount of time or to a low enough temperature.
-
Solution: Allow the flask to cool slowly to room temperature to encourage the formation of pure crystals. Subsequently, placing the flask in an ice bath or refrigerator can further increase the yield.
-
Issue 2: Persistent Impurities in the Final Product (Confirmed by NMR/HPLC)
Question: After purification, my analytical data (NMR or HPLC) still shows the presence of significant impurities. How can I identify and remove these contaminants?
Answer:
The presence of persistent impurities suggests that a single purification technique may be insufficient or that the chosen method is not effective for the specific contaminants present. A multi-step purification strategy may be necessary.
Potential Impurities and Removal Strategies:
-
Unreacted Starting Materials or Reagents: Depending on the synthetic route, these could be various piperidine precursors or reagents.
-
Solution: An acid-base extraction can be highly effective. Dissolve the crude hydrochloride salt in water and adjust the pH to be basic (pH > 10) with a suitable base (e.g., NaOH, K₂CO₃) to liberate the free amine. The free amine can then be extracted into an organic solvent (e.g., dichloromethane, ethyl acetate). The aqueous layer will retain any water-soluble inorganic salts. The organic layer can then be washed, dried, and the free amine converted back to the hydrochloride salt by bubbling with HCl gas or adding a solution of HCl in an organic solvent.[3]
-
-
Related Piperidine Derivatives: Side reactions can lead to the formation of structurally similar piperidines that may co-crystallize with the desired product.
-
Solution: If recrystallization is ineffective, column chromatography may be necessary. For the free amine form, silica gel chromatography can be employed. To avoid streaking, which is common with amines, the eluent can be doped with a small amount of a base like triethylamine.[4] Alternatively, reversed-phase chromatography can be used for the hydrochloride salt.[3]
-
-
Inorganic Salts: If aqueous HCl was used in the workup, salts like NaCl might be present.[3]
-
Solution: These are typically removed by washing the organic extract of the free amine with water. If the hydrochloride salt is being recrystallized, choosing a solvent system where inorganic salts are insoluble (e.g., isopropanol) can leave them behind.
-
Workflow for Troubleshooting Persistent Impurities:
Caption: Decision tree for troubleshooting persistent impurities.
Issue 3: Oily Product or Failure to Crystallize
Question: My this compound is oiling out or failing to crystallize from solution. What should I do?
Answer:
Oiling out occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the solubility of the compound is very high in the chosen solvent or when the solution is cooled too rapidly.
Troubleshooting Steps:
-
Re-heat the Solution: Re-heat the mixture until the oil completely redissolves.
-
Add More Solvent: If the concentration is too high, add a small amount of additional hot solvent.
-
Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change Solvent System: If the above steps fail, the solvent system is likely unsuitable. Try a different solvent or a mixed solvent system. For instance, dissolve the compound in a good solvent (e.g., methanol) and then slowly add a poor solvent (e.g., diethyl ether) until the solution becomes slightly turbid. Then, allow it to stand and cool.[5][6]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for recrystallizing this compound?
While the ideal solvent should be determined experimentally, good starting points for amine hydrochlorides include polar protic solvents.
| Solvent System | Rationale |
| Isopropanol (IPA) | Often a good choice for amine hydrochlorides, providing a good balance of solubility at different temperatures. |
| Ethanol/Ethyl Acetate | A mixed solvent system where ethanol is the "good" solvent and ethyl acetate is the "poor" solvent. |
| Methanol/Diethyl Ether | Similar to the above, methanol dissolves the salt, and ether acts as an anti-solvent to induce precipitation.[6] |
Q2: How can I confirm the purity of my final product?
A combination of analytical techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): An HPLC method, potentially using a C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent like heptafluorobutyric acid (HFBA), can quantify the purity and detect non-chromophoric impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect organic impurities. The absence of signals from known starting materials or side-products is a good indicator of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.
Q3: My crude product is a dark oil. How can I decolorize it?
Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.
Decolorization Protocol:
-
Dissolve the crude this compound in a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-2% by weight) to the hot solution.
-
Stir the mixture at an elevated temperature for 5-10 minutes.
-
Filter the hot solution through a pad of celite or filter paper to remove the charcoal.
-
Proceed with the crystallization of the decolorized solution.[1]
Q4: What are the best practices for storing purified this compound?
As a hydrochloride salt, it is generally more stable than its free amine counterpart. However, it is still advisable to:
-
Store it in a tightly sealed container to protect it from moisture.
-
Keep it in a cool, dry place.
-
For long-term storage, refrigeration is recommended.[8]
Experimental Workflow for Purification and Quality Control:
Caption: General workflow for the recrystallization of this compound.
References
Sources
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. mt.com [mt.com]
- 3. echemi.com [echemi.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. arctomsci.com [arctomsci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 479611-96-6|this compound|BLD Pharm [bldpharm.com]
- 11. 4-(Methanesulfonylmethyl)piperidine hydrochloride | C7H16ClNO2S | CID 46737055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 597563-39-8|4-((Methylsulfonyl)methyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]
Common side reactions in the synthesis of 4-(Methylsulfonyl)piperidine hydrochloride.
Technical Support Center: Synthesis of 4-(Methylsulfonyl)piperidine Hydrochloride
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. We will delve into the mechanistic origins of common impurities, provide actionable troubleshooting guides, and detail robust analytical and purification protocols to ensure the highest quality of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of when synthesizing this compound?
The synthesis typically involves the oxidation of a sulfide precursor, such as 4-(methylthio)piperidine. The most common side reactions stem from this oxidation step. You should primarily be vigilant for:
-
Incomplete Oxidation: The reaction may stall at the intermediate sulfoxide stage, resulting in 4-(methylsulfinyl)piperidine as a significant impurity.
-
N-Oxidation: The piperidine nitrogen is a secondary or tertiary amine, which is susceptible to oxidation by many common oxidizing agents, leading to the formation of the corresponding piperidine N-oxide.[1] This is a highly polar byproduct.
-
Over-oxidation of Other Functionalities: While the sulfone is the desired highest oxidation state for the sulfur, harsh conditions or non-selective oxidants could potentially lead to undesired reactions on the piperidine ring itself, though this is less common.[2]
Q2: My TLC/HPLC shows a byproduct that is more polar than the starting sulfide but less polar than the final sulfone. What is it likely to be?
This is a classic sign of the presence of the 4-(methylsulfinyl)piperidine intermediate (the sulfoxide). Sulfoxides are more polar than their corresponding sulfides but less polar than the analogous sulfones. To confirm its identity, you can use mass spectrometry to look for a mass corresponding to the addition of one oxygen atom (M+16) to your starting sulfide.
Q3: I've observed a very polar spot on my TLC that barely moves from the baseline, and my final product has an unexpected peak in the mass spectrum at M+16. What could this be?
This is highly indicative of piperidine N-oxide formation .[3][4] The N-oxide introduces a highly polar N-O bond, causing it to adhere strongly to silica gel. The M+16 peak in the mass spectrum further corroborates this, assuming the sulfone has already been successfully formed. N-oxidation is a known metabolic process for many tertiary amine drugs and can also occur during synthesis.[4]
Q4: How can I minimize the formation of these impurities from the outset?
Proactive control of reaction conditions is key:
-
For Sulfoxide Impurity: Ensure you are using a sufficient stoichiometric amount of your oxidizing agent (often a slight excess is required).[5] Monitor the reaction closely by TLC or HPLC to ensure complete conversion of the starting material and the intermediate sulfoxide.[2]
-
For N-Oxide Impurity: The choice of oxidant is critical. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are known to oxidize tertiary amines.[1] Consider using hydrogen peroxide (H₂O₂) with a catalyst like sodium tungstate, as this system can be tuned by temperature and pH to favor sulfone formation over N-oxidation.[2][6] Running the reaction under acidic conditions can sometimes suppress N-oxide formation by protonating the piperidine nitrogen, making it less susceptible to oxidation.[5]
Visualizing the Reaction and Side Products
The following diagram illustrates the main synthetic pathway from the sulfide to the desired sulfone hydrochloride, along with the formation of the two most common impurities.
Caption: Main reaction pathway and common side products.
Troubleshooting Guides
Problem 1: Incomplete Oxidation - Significant Amount of Sulfoxide Detected
-
Symptom: HPLC or NMR analysis confirms the presence of >5% of the 4-(methylsulfinyl)piperidine intermediate in your crude product.
-
Root Cause Analysis:
-
Insufficient Oxidant: The molar equivalent of the oxidizing agent was too low. Some oxidants can decompose over the course of the reaction.
-
Low Reaction Temperature: The activation energy for the second oxidation (sulfoxide to sulfone) is higher than the first. The reaction may be too slow at the current temperature.[2]
-
Short Reaction Time: The reaction was not allowed to run to completion.
-
-
Suggested Solutions:
-
Re-treat the Mixture: Add an additional portion (e.g., 0.2-0.5 equivalents) of the oxidizing agent to the reaction mixture and continue to stir at the reaction temperature. Monitor closely by TLC/HPLC every 30-60 minutes.
-
Increase Temperature: If re-treating at the original temperature is ineffective, consider increasing the temperature by 10-20 °C. For H₂O₂/Na₂WO₄ systems, temperatures of 50–60 °C are often used for complete conversion to sulfones.[2]
-
Purification: If the side product is present in a small amount and further reaction is not desirable, the sulfoxide can be separated from the sulfone using column chromatography. The sulfone is significantly more polar.
-
Problem 2: Formation of Piperidine N-Oxide
-
Symptom: A highly polar impurity is observed, and mass spectrometry confirms a mass of (M+16) for the desired sulfone product. The ¹H NMR may show downfield shifts for the protons alpha to the nitrogen.
-
Root Cause Analysis:
-
Non-Selective Oxidant: The chosen oxidant (e.g., excess m-CPBA) is too reactive and not selective for the sulfur atom.
-
Reaction pH: The reaction was run under neutral or basic conditions, leaving the piperidine nitrogen as a free amine, which is susceptible to oxidation.
-
-
Suggested Solutions:
-
Change Oxidizing System: Switch to a more selective system. Hydrogen peroxide with a catalytic amount of a metal catalyst (e.g., sodium tungstate) or in the presence of acetic acid can provide high yields of sulfones with minimal N-oxidation.[6][7]
-
pH Control: Perform the oxidation under acidic conditions (e.g., using acetic acid as a solvent or co-solvent). The protonated piperidinium salt is deactivated towards oxidation.
-
Purification Strategy: The N-oxide is significantly more polar and basic than the desired product. An acidic wash during workup can help partition it into the aqueous layer, although the desired product may also partition if not handled carefully.[8] Reversed-phase chromatography is often effective for separating such polar impurities.[8]
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting impurities.
Experimental Protocols
Protocol 1: HPLC Method for In-Process Control and Purity Assessment
This protocol is a general starting point and may require optimization for your specific equipment.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: An isocratic or gradient system can be used.
-
Solvent A: 0.1% Heptafluorobutyric acid (HFBA) in water (HFBA acts as an ion-pairing agent to improve peak shape for the basic amine).[9]
-
Solvent B: Acetonitrile.
-
Example Gradient: Start with 10% B, hold for 2 minutes, ramp to 90% B over 10 minutes, hold for 2 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Charged Aerosol Detection (CAD) is ideal as the sulfone moiety lacks a strong UV chromophore.[9] A low wavelength UV detector (e.g., 200-210 nm) can also be used, but sensitivity may be lower.
-
Expected Elution Order: N-Oxide (most polar, elutes first) -> Sulfone -> Sulfoxide -> Sulfide (least polar, elutes last).
Protocol 2: Purification of 4-(Methylsulfonyl)piperidine via Column Chromatography
This protocol is designed to remove less polar impurities like the sulfoxide and more polar impurities like the N-oxide.
-
Prepare the Column: Use silica gel as the stationary phase.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. If solubility is low, you can adsorb it onto a small amount of silica gel and dry-load it onto the column.
-
Elute the Column: Use a gradient elution system.
-
Solvent System: Dichloromethane (DCM) and Methanol (MeOH).
-
Modifier: To prevent peak tailing of the basic piperidine, add a small amount of a basic modifier to the mobile phase, such as 0.5-1% triethylamine or ammonium hydroxide.[8][10]
-
Gradient:
-
Start with 100% DCM to elute very non-polar impurities.
-
Gradually increase the percentage of MeOH (e.g., from 0% to 10% MeOH in DCM).
-
The desired sulfone product will elute. The more polar N-oxide will elute at higher methanol concentrations or may remain on the column.
-
-
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary Table: Common Impurities
| Impurity Name | Structure | Typical Mass Change | Relative Polarity (Silica TLC) | Key Analytical Feature |
| 4-(Methylsulfinyl)piperidine | R-SO-CH₃ | M+16 (from sulfide) | Medium | Intermediate polarity between sulfide and sulfone. |
| 4-(Methylsulfonyl)piperidine N-Oxide | R(N→O)-SO₂-CH₃ | M+16 (from sulfone) | Very High | Strongly retained on silica; downfield shifts of α-protons in ¹H NMR. |
| 4-(Methylthio)piperidine | R-S-CH₃ | Starting Material | Low | Less polar than all oxidation products. |
References
-
Sulfide Oxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.[5]
-
Piperidine synthesis - Organic Chemistry Portal.[11]
-
WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents.[3]
-
Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide - Taylor & Francis Online.[2]
-
The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design - The University of Liverpool Repository.[1]
-
US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents.[4]
-
Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride - Benchchem.[8]
-
Conversion of sulfides to sulfoxides or sulfones | Download Table - ResearchGate.[12]
-
Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15 - ResearchGate.[6]
-
Studies of tertiary amine oxides. Part 8. Rearrangement of N-(2,4-dinitrophenyl)-piperidines and -morpholine N-oxides in aprotic solvents - ResearchGate.[13]
-
Sulfone synthesis by oxidation - Organic Chemistry Portal.[7]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry.[14]
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica.[15]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.[16]
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI.[17]
-
4-(Methanesulfonylmethyl)piperidine hydrochloride | C7H16ClNO2S | CID 46737055.[18]
-
1-(methylsulfonyl)piperidin-4-amine hydrochloride - ChemicalBook.[19]
-
Purine and Related Compound Purification Strategies - Teledyne Labs.[20]
-
3-(Methylsulfonyl)piperidine hydrochloride|CAS 1378304-65-4 - Benchchem.[21]
-
How to remove excess 4-amino piperidine from reaction medium? - ResearchGate.[22]
-
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate.[9]
-
Purification of THP protected compound : r/Chempros - Reddit.[10]
-
Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - NIH.[23]
-
Piperidine Impurities - BOC Sciences.[]
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 4. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Piperidine synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures | MDPI [mdpi.com]
- 18. 4-(Methanesulfonylmethyl)piperidine hydrochloride | C7H16ClNO2S | CID 46737055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 651057-01-1 CAS Manufactory [m.chemicalbook.com]
- 20. teledynelabs.com [teledynelabs.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with 4-(Methylsulfonyl)piperidine hydrochloride in reactions.
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges in Reactions
Welcome to the technical support center for 4-(Methylsulfonyl)piperidine hydrochloride. As Senior Application Scientists, we understand that handling amine salts in organic synthesis can present unique challenges, primarily revolving around solubility. This guide is designed to provide you with both quick-reference FAQs and in-depth troubleshooting protocols to ensure your reactions proceed smoothly and efficiently. We will delve into the causality behind these solubility issues and provide field-proven strategies to overcome them.
Frequently Asked Questions (FAQs)
Here are answers to the most common questions we receive regarding the use of this compound.
Q1: Why is my this compound not dissolving in my organic solvent (e.g., Dichloromethane, THF, Toluene)?
A1: This is the most common issue and is due to the fundamental principle of "like dissolves like." this compound is a salt. Its ionic nature, resulting from the protonation of the piperidine nitrogen, makes it highly polar. Non-polar or weakly polar organic solvents cannot effectively solvate the charged ions, leading to poor solubility.[1] The free piperidine base, however, is significantly less polar and will be much more soluble in these solvents.
Q2: Can I just add a large excess of solvent to force it to dissolve?
A2: While this may seem like a straightforward solution, it is generally not recommended. Drastically increasing the solvent volume will dilute your reactants, which can significantly slow down the reaction rate. For a bimolecular reaction, doubling the solvent volume can decrease the rate by a factor of four. This approach is inefficient and can lead to incomplete reactions or excessively long reaction times.
Q3: Is heating the reaction mixture a good way to improve solubility?
A3: Heating can increase the solubility of the salt and often increases the reaction rate.[2] However, this approach should be used with caution. Many reagents and starting materials can decompose at elevated temperatures, leading to the formation of impurities and a lower yield of the desired product.[3] Always consider the thermal stability of all components in your reaction mixture before applying heat. A systematic temperature optimization study is recommended if this is your chosen path.
Q4: What is the most reliable method to get my reaction started if I'm facing solubility issues?
A4: The most direct and widely successful strategy is the in-situ liberation of the free amine. By adding a suitable non-nucleophilic base to your reaction mixture, you neutralize the hydrochloride, converting the salt into its more soluble free base form.[4] This allows the reaction to proceed in a homogeneous solution.
Q5: Will adding a base interfere with my reaction? For instance, in an acylation reaction?
A5: This is a critical consideration. You must choose a base that is non-nucleophilic and will not compete with your desired reaction. For example, in an acylation with an acid chloride, a nucleophilic base could react with the electrophile. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are excellent choices because they are sterically hindered, making them poor nucleophiles but effective bases for deprotonating the piperidinium salt.[5]
Troubleshooting Guides: From Problem to Solution
When facing persistent solubility challenges, a systematic approach is key. This section provides detailed workflows to diagnose and solve specific experimental issues.
Issue 1: The Hydrochloride Salt Fails to Dissolve or Precipitates in the Reaction Solvent.
This is the most frequent roadblock. The salt is simply not soluble enough in the chosen medium for the reaction to initiate effectively.
Initial Assessment Workflow
Before modifying your protocol, quickly assess the basics. Contaminants or moisture can exacerbate solubility problems.
Caption: Initial workflow for troubleshooting solubility.
Strategy 1: In-Situ Liberation of the Free Amine (Recommended)
This is the most robust and common solution. The goal is to convert the insoluble salt into the soluble free base directly within the reaction flask.
Causality: The addition of a stoichiometric amount of a soluble organic base neutralizes the acidic proton on the piperidinium nitrogen. This generates the neutral, non-polar, and significantly more organic-soluble free piperidine. The byproduct is the hydrochloride salt of the added base, which may precipitate but typically does not interfere with the reaction.
Experimental Protocol: General Procedure for Amide Coupling
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., Dichloromethane, THF).
-
Base Addition: Add a non-nucleophilic base (e.g., Triethylamine, 1.1 - 1.5 eq) to the suspension. Stir the mixture at room temperature. You may observe the solid dissolving as the free base is formed.
-
Electrophile Addition: Once the solution is homogeneous (or stirring has continued for 15-30 minutes), slowly add your electrophile (e.g., an acyl chloride or sulfonyl chloride, 1.0 eq).
-
Reaction: Allow the reaction to stir at room temperature or the desired temperature, monitoring its progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction can be quenched and purified using standard procedures. The ammonium salt byproduct is typically removed during an aqueous wash.
Data Presentation: Selection of Non-Nucleophilic Bases
| Base | pKa (Conjugate Acid) | M.W. | Boiling Point (°C) | Key Characteristics |
| Triethylamine (TEA) | 10.75 | 101.19 | 89 | Industry standard, cost-effective. |
| N,N-Diisopropylethylamine (DIPEA) | 10.75 | 129.24 | 127 | More sterically hindered, useful if TEA causes side reactions. |
| N-Methylmorpholine (NMM) | 7.38 | 101.15 | 115 | Less basic, good for sensitive substrates. |
| 2,6-Lutidine | 6.77 | 107.15 | 144 | Sterically hindered pyridine derivative. |
Strategy 2: Modifying the Solvent System with a Co-Solvent
If liberating the free base is not desirable for a specific reason, increasing the polarity of the reaction medium can be an alternative.
Causality: Adding a small percentage of a polar, aprotic co-solvent can increase the overall dielectric constant of the solvent mixture, enhancing its ability to solvate the ionic hydrochloride salt.[6]
Experimental Protocol: Co-Solvent Usage
-
Attempt to dissolve the this compound in your primary solvent (e.g., THF).
-
Add a polar aprotic co-solvent (e.g., DMF, DMSO) dropwise while stirring until the solid dissolves.
-
Aim to use the minimum amount of co-solvent necessary, typically 5-10% of the total volume.
-
Proceed with the reaction as planned. Be aware that co-solvents like DMF and DMSO can be difficult to remove during work-up.
Data Presentation: Recommended Co-solvents
| Co-Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Excellent solubilizing power, but high boiling point. |
| Dimethyl sulfoxide (DMSO) | 189 | 46.7 | Highly polar, can accelerate Sₙ2 reactions. Very high boiling point. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 32.2 | Good alternative to DMF, very high boiling point. |
| Acetonitrile (MeCN) | 82 | 37.5 | Lower boiling and easier to remove.[4] |
Issue 2: Reaction in a Biphasic System (Aqueous/Organic) is Failing.
For reactions involving an aqueous phase (e.g., using an inorganic base like NaOH) and an organic phase containing the substrate, the reactants may fail to interact. This is where Phase-Transfer Catalysis becomes invaluable.
Strategy: Employing a Phase-Transfer Catalyst (PTC)
Causality: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction can occur.[7] For example, a quaternary ammonium salt, which has a lipophilic exterior and a charged core, can pair with an anion (like hydroxide) from the aqueous phase and transport it into the organic phase.[8] This allows deprotonation or reaction to occur in the organic layer where the substrate is soluble.
Mechanism of Phase-Transfer Catalysis
Caption: Mechanism of Phase-Transfer Catalysis.[9]
Experimental Protocol: PTC in an Alkylation Reaction
-
Setup: Combine the substrate (e.g., an alkyl halide), the organic solvent (e.g., Toluene), and the phase-transfer catalyst (e.g., TBAB, 1-5 mol%).
-
Aqueous Phase: In a separate vessel, prepare an aqueous solution of the base or nucleophile (e.g., 50% aq. NaOH).
-
Reaction: Add the aqueous solution to the organic mixture and stir vigorously to create a large surface area between the two phases.
-
Reagent Addition: Add the this compound to the biphasic mixture. The PTC will facilitate the deprotonation at the interface, bringing the soluble free base into the organic phase to react.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. After completion, separate the layers and work up the organic phase as usual.
Data Presentation: Common Phase-Transfer Catalysts
| Catalyst | Abbreviation | Structure Type | Typical Use Case |
| Tetrabutylammonium bromide | TBAB | Quaternary Ammonium Salt | General purpose, widely used.[8] |
| Benzyltriethylammonium chloride | TEBAC | Quaternary Ammonium Salt | Effective and cost-efficient.[7] |
| Aliquat® 336 | - | Quaternary Ammonium Salt | (Methyltricaprylammonium chloride) High lipophilicity. |
| 18-Crown-6 | - | Crown Ether | Cation complexation, often for solid-liquid PTC. |
References
-
Phase-transfer catalyst - Wikipedia. Available at: [Link]
-
Optimization studies. Reaction conditions: unless otherwise specified.... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Lecture 41 : Phase Transfer Catalysis - NPTEL Archive. Available at: [Link]
-
Phase transfer catalysis (PTC) - OperaChem. Available at: [Link]
-
PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. Available at: [Link]
-
Drug Dissolution Enhancement by Salt Formation: Current Prospects - Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
-
Can anyone suggest how to neutralize aminehydrochlorides? - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. ajptonline.com [ajptonline.com]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. Phase transfer catalysis (PTC) - operachem [operachem.com]
Technical Support Center: Optimization of Reaction Conditions for 4-(Methylsulfonyl)piperidine Hydrochloride
Document ID: TSC-2026-01-SM-04MSP
Abstract: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis and optimization of 4-(Methylsulfonyl)piperidine hydrochloride. It is presented in a troubleshooting and FAQ format to directly address common experimental challenges. This document emphasizes mechanistic reasoning, process validation, and is grounded in authoritative references to ensure scientific integrity and reproducibility.
A Note on Structure: The target molecule, 4-(Methylsulfonyl)piperidine, can refer to several isomers. This guide focuses on the synthesis of 4-(Methanesulfonylmethyl)piperidine hydrochloride (CAS: 597563-39-8), a prevalent and synthetically important building block in medicinal chemistry.[1] The principles and troubleshooting steps discussed herein are often applicable to related sulfonylpiperidine structures.
Part 1: Synthetic Pathway Overview & Core Chemistry
The synthesis of 4-(methanesulfonylmethyl)piperidine hydrochloride is typically achieved via a multi-step sequence starting from a commercially available, N-protected piperidine derivative. A common and robust pathway involves the conversion of an alcohol to a suitable leaving group, followed by nucleophilic substitution with a sulfinate salt, and concluding with deprotection and salt formation.
Typical Synthetic Workflow
The following diagram outlines a reliable synthetic route, which will form the basis for our troubleshooting discussion.
Caption: A common 3-step synthesis of 4-(methanesulfonylmethyl)piperidine HCl.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues users may encounter during the synthesis. Each question is followed by an in-depth explanation of potential causes and actionable solutions.
Q1: My yield for Step 1 (Mesylation) is consistently low or the reaction fails to go to completion. What's going wrong?
A1: Low yields in the mesylation step are a frequent problem and almost always trace back to reagent quality or reaction conditions. The primary culprit is often the hydrolysis of methanesulfonyl chloride (MsCl).[2][3]
Potential Causes & Solutions:
-
Moisture Contamination: Methanesulfonyl chloride reacts readily with water to form the unreactive methanesulfonic acid.[3][4]
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents; commercially available anhydrous dichloromethane (DCM) is recommended. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[2]
-
-
Inappropriate Base or Stoichiometry: A non-nucleophilic organic base is required to quench the HCl generated during the reaction.[2]
-
Solution: Triethylamine (Et₃N) or pyridine are standard choices. Ensure the base is pure and dry. Use a slight excess (1.1-1.5 equivalents) to ensure full HCl neutralization. Insufficient base can lead to the formation of amine hydrochlorides, stalling the reaction.
-
-
Improper Temperature Control: This reaction is exothermic. Adding the MsCl too quickly or at too high a temperature can lead to side reactions.
-
Solution: The reaction should be cooled to 0 °C in an ice bath before the dropwise addition of MsCl.[5] After addition, allow the reaction to slowly warm to room temperature and stir for 1-3 hours, monitoring by TLC or LCMS.
-
Q2: The SN2 reaction (Step 2) is sluggish, and I'm observing a significant amount of an elimination byproduct. How can I optimize this step?
A2: The substitution of the mesylate with sodium methanesulfinate (NaSO₂Me) is the critical C-S bond-forming step. Its success hinges on favoring substitution over elimination (E2).
Potential Causes & Solutions:
-
Solvent Choice: The solvent must be able to dissolve the ionic nucleophile and stabilize the transition state of the SN2 reaction.
-
Solution: Polar aprotic solvents such as DMF or DMSO are ideal for this step. They solvate the sodium cation, leaving a "naked" and highly nucleophilic methanesulfinate anion. Protic solvents (like ethanol) will solvate the nucleophile, reducing its reactivity.
-
-
Reaction Temperature: Higher temperatures are generally needed to drive this reaction to completion, but excessive heat will favor the E2 elimination pathway, forming N-Boc-4-methylenepiperidine.
-
Solution: A systematic temperature screen is recommended. Start at 80 °C and gradually increase to 100-110 °C if the reaction is slow. Monitor the formation of the desired product versus the elimination byproduct by GC-MS or LCMS.
-
-
Nucleophile Quality: The sodium methanesulfinate should be anhydrous.
-
Solution: Dry the reagent in a vacuum oven before use if its water content is uncertain.
-
Table 1: Example Optimization Data for Step 2
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (Desired Product) | Yield (Elimination Product) |
| 1 | DMF | 80 | 12 | 65% | <5% |
| 2 | DMF | 100 | 6 | 88% | ~8% |
| 3 | DMSO | 100 | 6 | 91% | ~7% |
| 4 | AcCN | 80 (reflux) | 24 | 35% | ~10% |
Data are illustrative examples for optimization guidance.
Q3: I'm having difficulty with the Boc-deprotection (Step 3) and the subsequent isolation of the hydrochloride salt. What is the best practice?
A3: The removal of the tert-butyloxycarbonyl (Boc) group is an acid-catalyzed hydrolysis. The main challenges are ensuring complete reaction and clean isolation of the final salt.
Potential Causes & Solutions:
-
Incomplete Deprotection: Insufficient acid or reaction time can lead to a mixture of protected and deprotected product.
-
Solution: A common and effective method is using a 4M solution of HCl in 1,4-dioxane or a solution of HCl in ethanol.[6] Use a significant excess (3-5 equivalents) of HCl. The reaction is typically complete within 1-4 hours at room temperature. Monitor by TLC or LCMS until the starting material is fully consumed.
-
-
Product Isolation Issues: The hydrochloride salt may be hygroscopic or may oil out instead of crystallizing.
-
Solution: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting solid or oil can be triturated with a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) to induce crystallization and wash away organic impurities.[6] If the product remains an oil, co-evaporation with a solvent like toluene can sometimes help remove residual water or solvent to promote solidification. Collect the final product by vacuum filtration and dry under high vacuum.
-
Q4: How can I monitor the reaction progress and assess the purity of my final product?
A4: Proper analytical monitoring is crucial for optimization. Since the target compound lacks a strong UV chromophore, standard HPLC-UV can be challenging.
Recommended Analytical Methods:
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of all steps. Use a potassium permanganate stain to visualize the spots, as the compounds may not be UV-active.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, a specialized detection method is needed. An isocratic reversed-phase HPLC method using a charged aerosol detector (CAD) has been validated for this specific compound.[7] This method uses heptafluorobutyric acid (HFBA) as an ion-pairing agent to achieve retention on a C18 column.[7]
-
Gas Chromatography (GC): Can be used to monitor the disappearance of starting materials and the appearance of products, especially for assessing volatile byproducts like the elimination product in Step 2.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the intermediates and the final product. The formation of the mesylate in Step 1 can be confirmed by the appearance of a singlet around 3.0 ppm for the methyl group.[5][9] The final hydrochloride salt will show characteristic shifts in the piperidine ring protons compared to the N-Boc intermediate.
Part 3: Optimized Experimental Protocol
This protocol represents a validated starting point for the synthesis. Researchers should adapt it based on their specific laboratory conditions and analytical findings.
Step-by-Step Synthesis of 4-(Methanesulfonylmethyl)piperidine Hydrochloride
-
Step 1: N-Boc-4-{[(methylsulfonyl)oxy]methyl}piperidine
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidinemethanol (1.0 eq) and anhydrous dichloromethane (DCM, ~10 mL per gram of starting material).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.2 eq) dropwise.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor reaction completion by TLC.
-
Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.
-
-
Step 2: N-Boc-4-(methanesulfonylmethyl)piperidine
-
To a round-bottom flask, add the crude mesylate from Step 1, sodium methanesulfinate (1.5 eq), and anhydrous DMF (~15 mL per gram of mesylate).
-
Heat the mixture to 100 °C with vigorous stirring under a nitrogen atmosphere for 6-8 hours.
-
Monitor the reaction by TLC or LCMS.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash extensively with brine to remove DMF, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
-
Step 3: 4-(Methanesulfonylmethyl)piperidine Hydrochloride
-
Dissolve the purified product from Step 2 in a minimal amount of methanol or ethyl acetate.
-
Add a 4M solution of HCl in 1,4-dioxane (4.0 eq) dropwise at room temperature.
-
Stir for 2-4 hours. A precipitate should form.
-
Monitor for the disappearance of the starting material by TLC.
-
Concentrate the mixture under reduced pressure.
-
Add diethyl ether to the residue and stir vigorously to break up any solids.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to obtain the final product.
-
Part 4: Troubleshooting Workflow
Use the following decision tree to diagnose and resolve common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis workflow.
References
- BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. Benchchem.
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Request PDF.
- Google Patents. (2018). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- Google Patents. (2018). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
- ChemicalBook. 1-BOC-4-METHANESULFONYLOXYMETHYL-PIPERIDINE synthesis.
- PubChem. 4-(Methanesulfonylmethyl)piperidine hydrochloride.
- Google Patents. (2015).
Sources
- 1. 4-(Methanesulfonylmethyl)piperidine hydrochloride | C7H16ClNO2S | CID 46737055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-BOC-4-METHANESULFONYLOXYMETHYL-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 9. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
Technical Support Center: HPLC Analysis of 4-(Methylsulfonyl)piperidine hydrochloride
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Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(Methylsulfonyl)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the analysis of this polar, basic compound. The following information is structured in a question-and-answer format to directly address specific issues.
Understanding the Analyte: this compound
This compound is a polar, basic compound.[1] Its structure, featuring a piperidine ring and a methylsulfonyl group, presents unique challenges in reversed-phase HPLC.[2] The piperidine moiety is basic, while the sulfonyl group adds polarity. As a hydrochloride salt, it is readily soluble in aqueous solutions.[3][4] The key to a successful analysis lies in controlling the interactions between this analyte and the stationary phase.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing severe peak tailing for my this compound peak?
A1: Peak tailing is the most common issue when analyzing basic compounds like this compound on standard silica-based reversed-phase columns. [5][6][7]
-
The Root Cause: Secondary Interactions. The primary retention mechanism in reversed-phase HPLC is hydrophobic interaction.[5] However, residual silanol groups on the silica surface of the stationary phase are acidic and can become ionized (negatively charged).[6][7] The positively charged piperidine nitrogen on your analyte can then interact ionically with these negatively charged silanols.[7] This secondary interaction is stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to be retained longer, resulting in a tailing peak.[5][7]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Solutions:
-
Operate at a Low pH: By lowering the mobile phase pH to between 2 and 4, you can protonate the residual silanol groups, neutralizing their negative charge.[5][8] This minimizes the secondary ionic interactions with your basic analyte. A common approach is to add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase.[9] Be mindful that standard silica columns can degrade at a pH below 2.[5]
-
Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped."[6] During manufacturing, bulky chemical groups are bonded to the residual silanol groups, sterically hindering them from interacting with basic analytes.[6] If you are using an older or general-purpose C18 column, switching to a base-deactivated version can significantly improve peak shape.
-
Employ Ion-Pairing Agents: For challenging separations, an ion-pairing agent can be added to the mobile phase.[10][11][12] These are molecules with a hydrophobic part and an ionic part. For a basic analyte like yours, an anionic ion-pairing agent such as an alkyl sulfonate (e.g., sodium 1-hexanesulfonate) or a perfluorinated carboxylic acid (e.g., heptafluorobutyric acid - HFBA) can be used.[10][13] The agent pairs with the positively charged analyte, forming a neutral, more hydrophobic complex that is better retained by the reversed-phase mechanism.[11]
-
Protocol for Using an Ion-Pairing Agent:
-
Start with a low concentration of the ion-pairing agent in the mobile phase (e.g., 5 mM).
-
Ensure the mobile phase pH is controlled to ensure consistent ionization of both the analyte and the ion-pairing agent.
-
Equilibrate the column with the ion-pairing mobile phase for an extended period (at least 30-60 minutes) to ensure the stationary phase is saturated.
-
Be aware that ion-pairing agents can be difficult to wash out of a column, so it's often recommended to dedicate a column for this type of analysis.
-
-
-
Q2: My analyte has very little or no retention on a C18 column. What can I do to increase it?
A2: Poor retention of polar compounds on non-polar stationary phases is a common challenge. [14] this compound's high polarity means it has a weak affinity for the hydrophobic C18 stationary phase and is quickly eluted with the mobile phase.
-
Strategies to Increase Retention:
| Strategy | Mechanism | Key Considerations |
| Decrease Organic Solvent Percentage | Increases the polarity of the mobile phase, forcing the polar analyte to interact more with the less polar stationary phase. | May not be sufficient for very polar compounds and can lead to long run times. |
| Use a Highly Aqueous Mobile Phase | Some C18 columns suffer from "phase collapse" in highly aqueous mobile phases. Use an "aqua" or polar-endcapped column designed for these conditions. | Check column specifications for stability in >95% aqueous mobile phase. |
| Increase Mobile Phase pH | For a basic compound, increasing the pH towards and above its pKa will deprotonate the piperidine nitrogen, making the molecule less polar and more hydrophobic, thus increasing retention.[15][16] | Standard silica columns are not stable above pH 8. Use a hybrid or polymer-based column for high pH work.[16] |
| Use an Ion-Pairing Agent | As described in A1, forming a neutral, more hydrophobic ion pair will significantly increase retention.[13] HFBA is a common choice for this purpose.[13] | Requires dedicated column and can be incompatible with mass spectrometry. |
| Switch to an Alternative Chromatography Mode | Consider Hydrophilic Interaction Chromatography (HILIC) or Mixed-Mode Chromatography. | Requires different mobile phase systems (high organic) and equilibration. |
Q3: I'm considering alternative chromatography modes. What are the advantages of HILIC or Mixed-Mode Chromatography for this analysis?
A3: For highly polar compounds, moving beyond standard reversed-phase can be highly effective.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica or a polar bonded phase) with a mobile phase that is high in organic solvent (typically acetonitrile) and contains a small amount of water. The water forms a layer on the stationary phase, and the polar analyte partitions into this layer, leading to retention. This is an excellent option for compounds that are too polar for reversed-phase.
-
Mixed-Mode Chromatography: This technique uses stationary phases with both hydrophobic (e.g., C18) and ion-exchange functionalities.[17][18][19] For this compound, a mixed-mode column with cation-exchange properties would be ideal.[14] It allows for simultaneous retention by both hydrophobic and ionic interactions, providing a powerful tool for controlling retention and selectivity.[14][18]
Caption: Comparison of chromatography modes.
Q4: My method is not reproducible. Retention times are drifting. What could be the cause?
A4: Retention time drift often points to issues with the mobile phase or column equilibration.
-
Insufficient Column Equilibration: This is especially critical when using mobile phase additives like ion-pairing agents or when changing mobile phase composition. Always ensure the column is thoroughly flushed with the new mobile phase before starting your analysis. A good rule of thumb is to flush with at least 10-20 column volumes.
-
Mobile Phase pH Instability: If the pH of your mobile phase is close to the pKa of your analyte, small changes in pH can cause large shifts in retention time.[20] It is crucial to use a buffer and to operate at a pH at least one unit away from the analyte's pKa to ensure a rugged method.[8]
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently each time. Pre-mixing the aqueous and organic components can be more reproducible than online mixing, especially at low percentages of one component. Also, be aware that dissolved gases can cause pump problems and affect retention times; always degas your mobile phase.
Summary of Recommended Starting Conditions
For a robust starting point in developing a method for this compound, consider the following:
| Parameter | Recommendation | Rationale |
| Column | Base-deactivated C18 (e.g., Agilent ZORBAX StableBond, Waters XBridge) | Minimizes secondary silanol interactions that cause peak tailing.[5] |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water | Controls pH to protonate silanols and reduce peak tailing.[9] |
| Mobile Phase B | Acetonitrile or Methanol | Standard reversed-phase organic solvents. |
| Detection | UV at low wavelength (if no chromophore) or Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) | The analyte lacks a strong UV chromophore, necessitating alternative detection methods.[13] |
| Temperature | 30-40 °C | Improves peak shape and reduces mobile phase viscosity. |
If retention is still insufficient with the above conditions, the use of an ion-pairing agent like HFBA is a logical next step.[13]
References
-
AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Available from: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]
-
Axion Labs. HPLC Peak Tailing. Available from: [Link]
-
Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Available from: [Link]
-
ChemBK. 4-[(methylsulfonyl)methyl]piperidine hydrochloride. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
PubChem. 4-(Methanesulfonylmethyl)piperidine hydrochloride. Available from: [Link]
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Agilent. Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Available from: [Link]
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ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. Available from: [Link]
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LCGC. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available from: [Link]
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Biotage. How does an acid pH affect reversed-phase chromatography separations?. Available from: [Link]
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BIOSYNCE. 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride CAS 651057-01-1. Available from: [Link]
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Agilent. Control pH During Method Development for Better Chromatography. Available from: [Link]
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Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]
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Waters. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]
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ResearchGate. The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Available from: [Link]
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SIELC Technologies. Polar Compounds. Available from: [Link]
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Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
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LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]
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ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]
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Bio-Rad. Mixed-Mode Media. Available from: [Link]
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PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available from: [Link]
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R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.. Available from: [Link]
-
Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. Available from: [Link]
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YouTube. Mixed-Mode Chromatography — Optimizing Target Purity and Recovery with Buffer Additives. Available from: [Link]
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PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]
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PharmaCompass.com. 4-methylene piperidine-HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]
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ResearchGate. (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Available from: [Link]
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ResearchGate. Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. Available from: [Link]
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Preventing degradation of 4-(Methylsulfonyl)piperidine hydrochloride during storage.
Welcome to the technical support guide for 4-(Methylsulfonyl)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions.
Introduction to this compound Stability
This compound is a piperidine derivative used in various research and pharmaceutical development applications.[1][2] The inherent reactivity of the piperidine ring and the sulfonyl group, combined with its hydrochloride salt form, necessitates careful handling and storage to prevent degradation.[3] Understanding the potential degradation pathways is critical for maintaining the compound's purity, which is paramount for reproducible and reliable experimental outcomes.
This guide will walk you through the essential aspects of storing, handling, and troubleshooting potential stability issues with this compound.
I. Core Principles of Storage and Handling
Proper storage is the first and most critical step in preventing degradation. The hydrochloride salt form suggests that the compound is susceptible to moisture and may be hygroscopic.
Frequently Asked Questions (FAQs) - Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: The compound should be stored in a tightly closed container in a dry and well-ventilated place. Several suppliers recommend storage at room temperature under an inert atmosphere, while others suggest refrigerated storage (2°C - 8°C).[4][5] For long-term storage, refrigeration is the more prudent choice to minimize the risk of thermal degradation. Always refer to the product label for specific temperature recommendations.
Q2: Why is a "dry and well-ventilated place" so important?
A2: The hydrochloride salt can be hygroscopic, meaning it readily absorbs moisture from the air.[6] Moisture can lead to hydrolysis of the sulfonyl group or other degradation pathways. A well-ventilated area helps to dissipate any potential vapors and maintain a low-humidity environment.
Q3: What type of container should I use for storage?
A3: An amber glass bottle or jar is a suitable material for storing this compound. The amber color protects the compound from light, which can be a source of energy for photolytic degradation.[3] The container must be capable of being tightly sealed to prevent moisture ingress.
Q4: Is the compound sensitive to air?
A4: While some suppliers recommend storage under an inert atmosphere, others state that the product is chemically stable under standard ambient conditions (room temperature).[4] To err on the side of caution, especially for long-term storage or for high-purity applications, storing under an inert gas like argon or nitrogen is a good practice to prevent potential oxidative degradation.[3]
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature or 2°C - 8°C (check product label) | Minimizes thermal degradation |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation |
| Container | Tightly sealed amber glass bottle | Protects from light and moisture |
| Location | Dry and well-ventilated area | Prevents moisture absorption |
II. Understanding and Identifying Degradation
Even with optimal storage, degradation can occur. Being able to identify it is crucial for troubleshooting.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively detailed in publicly available literature, we can infer likely routes based on the functional groups present: the piperidine ring, the sulfonyl group, and the hydrochloride salt.
-
Hydrolysis: The sulfonyl group, although generally stable, can undergo hydrolysis under certain pH and temperature conditions, though alkyl sulfonic acids show superior hydrothermal stability compared to their aromatic counterparts.[7][8]
-
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, potentially leading to the formation of an N-oxide or ring-opening byproducts.[3]
-
Thermal Degradation: At elevated temperatures, cleavage of the carbon-sulfur bond or decomposition of the piperidine ring can occur.[9][10][11] Studies on similar compounds show that thermal degradation can lead to the release of sulfur dioxide.[9]
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation, often through radical mechanisms.[3]
Caption: Potential Degradation Pathways.
Frequently Asked Questions (FAQs) - Degradation Identification
Q5: What are the physical signs of degradation?
A5: Degradation may manifest as a change in color (e.g., yellowing), a change in physical form (e.g., clumping or becoming oily, indicating moisture absorption), or the development of an unusual odor. However, significant degradation can occur without any visible signs.
Q6: How can I analytically confirm the purity of my sample?
A6: A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is a reliable way to assess the purity of this compound.[12] Since the compound lacks a strong UV chromophore, detection methods like Charged Aerosol Detection (CAD) or pre-column derivatization followed by UV detection can be employed.[12][13]
III. Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable solutions.
Issue 1: My compound has changed color/consistency.
-
Probable Cause: This is often a sign of moisture absorption or oxidation. The container may not have been sealed properly, or it was stored in a humid environment.
-
Solution:
-
Assess Purity: Before use, analyze a small sample using a validated analytical method like RP-HPLC to determine the purity.[12]
-
Purification (if necessary): If the purity is compromised but the compound is still usable for your application, consider recrystallization. However, for most applications, it is advisable to use a fresh, uncompromised batch.
-
Improve Storage: Discard the degraded material and ensure future batches are stored under the recommended conditions (inert atmosphere, tightly sealed, dry environment).[4]
-
Issue 2: I am seeing unexpected peaks in my HPLC analysis.
-
Probable Cause: The presence of additional peaks indicates the formation of degradation products or the presence of impurities from the synthesis.
-
Solution:
-
Characterize Impurities: If possible, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the impurity peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu might suggest N-oxide formation).
-
Forced Degradation Study: To confirm if the impurities are degradation products, you can perform a forced degradation study. This involves intentionally exposing the compound to stress conditions (acid, base, oxidation, heat, light) to see if the same impurity peaks are generated.[3]
-
Review Handling Procedures: Scrutinize your experimental procedures for any steps that might be causing degradation, such as prolonged exposure to high temperatures, incompatible solvents, or extreme pH.
-
Experimental Protocol: Stability Assessment by RP-HPLC
This protocol provides a general workflow for assessing the stability of this compound.
-
Objective: To quantify the purity of a sample and identify the presence of any degradation products.
-
Materials:
-
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of 0.1% HFBA in a water-acetonitrile mixture (e.g., 90:10 v/v).[12]
-
Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and the test sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to the reference standard. The appearance of new peaks or a decrease in the area of the main peak in the sample indicates degradation.
-
Caption: HPLC Workflow for Stability Assessment.
By adhering to these guidelines, you can significantly mitigate the risk of degradation and ensure the quality and reliability of your research involving this compound.
References
-
Covethouse. This compound. [Link]
-
Arctom Scientific. 4-(methylsulfanyl)piperidine hydrochloride - 97%. [Link]
-
Wilkie, C. A., et al. TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. Marquette University. [Link]
-
Anderson, J. M., et al. (2014). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Catalysis Communications, 51, 33-36. [Link]
-
ResearchGate. (2018). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
-
Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 66(8), 3187-3192. [Link]
-
Blasioli, S., et al. (2014). Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves. Journal of Environmental Sciences, 26(11), 2251-2259. [Link]
-
Chen, J., et al. (2019). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. Molecules, 24(18), 3275. [Link]
-
ResearchGate. (2018). Thermal degradation of different sulfinimines. [Link]
-
PubChem. 4-(methanesulfonylmethyl)piperidine hydrochloride. [Link]
-
Borecka, B., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 429, 230-237. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]
-
ResearchGate. (2022). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. [Link]
-
ResearchGate. (2020). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. [Link]
-
Wang, Q., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(9), 834-840. [Link]
-
Bishop, M. J., et al. (1998). Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[7][9]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation. Journal of Medicinal Chemistry, 41(20), 3819-3832. [Link]
-
ResearchGate. Piperidine degradation by M. aurum MO1. [Link]
-
ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 64(2), 115-121. [Link]
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- 2. Buy 1-(Methylsulfonyl)piperidin-4-amine hydrochloride | 651057-01-1 [smolecule.com]
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- 5. arctomsci.com [arctomsci.com]
- 6. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 7. Research Portal [scholarworks.brandeis.edu]
- 8. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epublications.marquette.edu [epublications.marquette.edu]
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- 11. researchgate.net [researchgate.net]
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- 13. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(Methylsulfonyl)piperidine Hydrochloride
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 4-(Methylsulfonyl)piperidine hydrochloride. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges you may face when purifying this compound. This resource moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the highest purity for your research and development needs.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the purity and handling of this compound.
Q1: What are the likely impurities in a crude sample of this compound?
A1: Impurities can originate from the synthetic route. Typically, synthesis involves the reaction of piperidine with a methanesulfonylating agent. Potential impurities include:
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Unreacted Starting Materials: Residual piperidine or methanesulfonyl chloride.
-
By-products: Di-substituted products or products from side-reactions. For instance, impurities can arise from unreacted intermediates from preceding synthetic steps[1].
-
Residual Solvents: Solvents used during the reaction or initial work-up, such as toluene, dichloromethane, or ethers[2].
-
Degradation Products: The piperidine ring can be susceptible to oxidation or other degradation pathways under harsh conditions.
Q2: My compound is a hydrochloride salt. How does this affect my choice of purification method?
A2: The hydrochloride salt form makes the compound highly polar and generally crystalline. This has two major implications:
-
Recrystallization is often the preferred primary purification method. The salt's crystalline nature and differential solubility in various solvent systems make it an excellent candidate for recrystallization[3].
-
Chromatography can be challenging. The high polarity means it may have very strong interactions with silica gel, potentially leading to poor separation and recovery. Specialized chromatographic techniques, such as reversed-phase with ion-pairing agents, may be necessary[4].
Q3: How do I assess the purity of this compound, especially since it lacks a strong UV chromophore?
A3: This is a critical challenge. Standard HPLC with UV detection is often ineffective. The recommended approach is High-Performance Liquid Chromatography (HPLC) coupled with a universal detector. An excellent choice is a Charged Aerosol Detector (CAD) [4]. This method doesn't rely on UV absorbance and provides a more uniform response for non-volatile analytes. Alternatively, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be employed[5].
Troubleshooting Guide: Common Purification Issues
This section provides solutions to specific problems encountered during the purification process.
Issue 1: Oily Residue or Poor Crystal Formation During Recrystallization
Scenario: "I've attempted to recrystallize my crude this compound, but it either 'oils out' or forms a fine, poorly-defined precipitate instead of distinct crystals."
Root Cause Analysis: This issue typically arises when the level of impurities is too high, inhibiting the formation of a stable crystal lattice. The impurities act as "defects," disrupting the ordered arrangement of molecules.
dot
Caption: Troubleshooting workflow for poor recrystallization.
Solutions:
-
Activated Charcoal Treatment: If your hot, filtered solution has a color, it indicates soluble impurities. Before cooling, add a small amount of activated charcoal, boil for a few minutes, and filter the hot solution again to remove the charcoal and adsorbed impurities[3].
-
Solvent System Optimization: A single solvent may not provide the ideal solubility curve. A mixed-solvent system is often superior. For hydrochloride salts, a common strategy is to dissolve the compound in a minimal amount of a polar solvent where it is soluble (e.g., isopropanol, ethanol) and then slowly add a non-polar anti-solvent in which it is insoluble (e.g., diethyl ether, hexanes) until turbidity persists[3][6].
Issue 2: Persistent Impurities Detected by HPLC After Recrystallization
Scenario: "My recrystallized material looks clean, but HPLC-CAD analysis still shows a significant impurity peak that is structurally similar to my main compound."
Root Cause Analysis: Co-crystallization is occurring. If an impurity has a very similar structure and polarity to the desired compound, it can be incorporated into the crystal lattice, making it difficult to remove by recrystallization alone.
Solution: Preparative Column Chromatography While challenging, column chromatography is the most effective method for separating closely related compounds[7].
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Strategy: Due to the polar nature of the hydrochloride salt, a polar mobile phase will be required. A common approach is to use a gradient of methanol in dichloromethane (DCM) or ethyl acetate. To improve peak shape and reduce tailing, it is often necessary to add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase. This neutralizes the acidic silica surface.
-
Alternative: If the free base form of your compound is stable and less polar, consider neutralizing the hydrochloride salt, performing the chromatography on the free base, and then converting the purified free base back to the hydrochloride salt.
Issue 3: Low Recovery from Recrystallization
Scenario: "I successfully obtained pure crystals, but my yield was only 30%."
Root Cause Analysis: Low recovery is usually due to one of the following:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will keep a significant portion of it in solution even after cooling[8].
-
Insufficient Cooling: Not cooling the solution to a low enough temperature (e.g., 0-4 °C) will result in lower crystal yield.
-
Premature Crystallization: If crystals form in the hot solution during filtration, product will be lost on the filter paper.
dot
Caption: Root causes and solutions for low recrystallization yield.
Experimental Protocols
Protocol 1: Recrystallization from an Isopropanol/Ether Solvent System
This protocol is a robust starting point for purifying gram-scale quantities of this compound.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal volume of hot isopropanol (IPA) dropwise while heating and swirling until the solid just dissolves. A patent for a similar compound, 4-Piperidone HCl hydrate, demonstrates the utility of IPA as a recrystallization solvent[9].
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Remove the solution from heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal from a previous batch.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold isopropanol, followed by a wash with cold diethyl ether to remove residual IPA.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purity Assessment by HPLC-CAD
This method provides an accurate assessment of purity without relying on a UV chromophore[4].
| Parameter | Setting | Rationale |
| Column | Atlantis C18 (150 x 4.6 mm, 3.5 µm) or equivalent | A standard C18 column provides good retention for a wide range of compounds. |
| Mobile Phase | A: 0.1% Heptafluorobutyric acid (HFBA) in WaterB: Acetonitrile | HFBA acts as an ion-pairing agent, improving the retention and peak shape of the highly polar amine salt on the reversed-phase column[4]. |
| Gradient | Isocratic: 90% A / 10% B | An isocratic method is simpler and more robust for routine quality control analysis[4]. A gradient can be developed if multiple impurities with different polarities are present. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak efficiency and reduce viscosity. |
| Detector | Charged Aerosol Detector (CAD) | Universal detector ideal for non-volatile analytes lacking a chromophore. Nitrogen gas pressure should be set according to manufacturer recommendations (e.g., 35 psi)[4]. |
| Injection Vol. | 10 µL | Standard injection volume. |
Sample Preparation:
-
Accurately prepare a stock solution of the sample in the mobile phase (or a compatible solvent like water/acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC system.
References
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (n.d.). MDPI. Retrieved from [Link]
-
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Supplemental information for a scientific article. Retrieved from [Link]
-
Solid organic cpd.s when isolated from organic reaction. (n.d.). University of Technology, Iraq. Retrieved from [Link]
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
- A process for the preparation of 4-piperidone hcl hydrate. (n.d.). Google Patents.
- Method for preparing 4-piperidyl piperidine. (n.d.). Google Patents.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. rsc.org [rsc.org]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. mt.com [mt.com]
- 9. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
Technical Support Center: Navigating the Challenges of 4-(Methylsulfonyl)piperidine in Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common reactivity challenges encountered with 4-(methylsulfonyl)piperidine in standard coupling reactions. Our goal is to equip you with the scientific understanding and practical protocols to overcome these hurdles and achieve success in your synthetic endeavors.
The Challenge: Understanding the Poor Reactivity of 4-(Methylsulfonyl)piperidine
4-(Methylsulfonyl)piperidine is a valuable building block in medicinal chemistry. However, its successful incorporation into target molecules via common coupling reactions is often hampered by its inherently low reactivity. This poor reactivity stems from the strong electron-withdrawing nature of the methylsulfonyl group. This group significantly reduces the electron density on the piperidine nitrogen, thereby decreasing its nucleophilicity and basicity.[1]
The pKa of piperidine's conjugate acid is approximately 11.2, making it a relatively strong base.[2][3] In contrast, the electron-withdrawing sulfonyl group in 4-(methylsulfonyl)piperidine is expected to lower this pKa significantly, rendering the nitrogen lone pair less available for donation to an electrophile or for coordination to a metal catalyst.
This guide will address the practical implications of this reduced reactivity in three major classes of coupling reactions:
-
Amide Coupling
-
Buchwald-Hartwig Amination
-
Suzuki Coupling
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Amide Coupling
Q1: I am attempting an amide coupling with 4-(methylsulfonyl)piperidine using standard reagents like EDC/HOBt, but I am observing very low to no product formation. What is happening and what should I do?
A1: Your experience is a common challenge. The low nucleophilicity of 4-(methylsulfonyl)piperidine makes it a poor partner for standard amide coupling conditions that rely on the activation of a carboxylic acid to a moderately reactive intermediate, such as an O-acylisourea with EDC.
Causality: The fundamental issue is that the activated carboxylic acid intermediate is not electrophilic enough to react with the electron-deficient amine. Furthermore, the decreased basicity of the piperidine nitrogen means it is less effective at participating in the necessary proton transfers during the reaction.
Troubleshooting Strategies:
-
Utilize More Potent Coupling Reagents: Switch to third-generation uronium/aminium or phosphonium salt-based coupling reagents. These reagents generate highly activated esters that are more susceptible to nucleophilic attack by weakly nucleophilic amines.[4][5]
Coupling Reagent Class Key Advantages HATU Uronium Salt Forms a highly reactive OAt-ester; fast reaction rates and low epimerization.[4][5] COMU Uronium Salt Based on Oxyma, which is safer than HOBt/HOAt derivatives; highly efficient.[4][6][7] PyBOP Phosphonium Salt Generates a reactive OBt-ester; effective for hindered couplings. -
In Situ Acyl Fluoride Formation: Convert the carboxylic acid to its corresponding acyl fluoride in situ. Acyl fluorides are highly reactive acylating agents that can effectively couple with electron-deficient amines.[8]
-
Optimize Reaction Conditions:
-
Base: While a base is often used, with uronium/aminium reagents, ensure the stoichiometry is correct. For HATU, typically 2 equivalents of a non-nucleophilic base like DIPEA are used. For COMU, only 1 equivalent of base is often sufficient.[7]
-
Solvent: Aprotic polar solvents like DMF or NMP are generally preferred to solubilize the reagents and facilitate the reaction.
-
Temperature: For particularly challenging couplings, a moderate increase in temperature (e.g., to 40-60 °C) can sometimes improve the reaction rate, but should be monitored for potential side reactions.
-
dot
Caption: Troubleshooting workflow for amide coupling.
Buchwald-Hartwig Amination
Q2: I am trying to perform a Buchwald-Hartwig C-N coupling between an aryl halide and 4-(methylsulfonyl)piperidine and the reaction is failing. What are the likely reasons?
A2: The Buchwald-Hartwig amination is a powerful reaction, but it is sensitive to the electronic properties of both the amine and the aryl halide. The low nucleophilicity of 4-(methylsulfonyl)piperidine presents a significant challenge for the catalytic cycle.
Causality:
-
Slow Reductive Elimination: The electron-withdrawing sulfonyl group can make the final reductive elimination step of the catalytic cycle, where the C-N bond is formed, energetically less favorable.
-
Catalyst Inhibition: While less likely to be the primary issue compared to more electron-rich heterocycles, coordination of the piperidine nitrogen to the palladium center can still influence catalyst activity.
-
Amine Basicity: The amine must be sufficiently basic to be deprotonated by the base in the reaction to form the active palladium-amido complex. The reduced basicity of 4-(methylsulfonyl)piperidine can make this step sluggish.
Troubleshooting Strategies:
-
Ligand Selection is Critical: For electron-deficient amines, the choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands are generally required to promote both the oxidative addition and the reductive elimination steps.[8][9]
Ligand Family Examples Key Features Bulky Biarylphosphines RuPhos, BrettPhos Highly electron-rich and sterically demanding, promoting reductive elimination.[8][10] Ferrocene-Based Josiphos-type Can be effective for challenging couplings. -
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is a common choice. In some cases, lithium bis(trimethylsilyl)amide (LHMDS) can be effective. Weaker bases like carbonates are unlikely to be successful.
-
Palladium Pre-catalyst: The use of pre-catalysts, such as G3 or G4 palladacycles, can ensure the efficient generation of the active Pd(0) species, which can be crucial for these challenging reactions.
-
Solvent and Temperature: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are standard. These reactions often require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.
dot
Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.
Suzuki Coupling
Q3: Can I use 4-(methylsulfonyl)piperidine directly in a Suzuki coupling to form a C-C bond at the nitrogen?
A3: This is a misconception. The Suzuki coupling is a reaction that forms carbon-carbon bonds.[5] It typically involves the reaction of an organoboron compound (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium complex.[5] 4-(Methylsulfonyl)piperidine, being an amine, would not be a direct coupling partner in a standard Suzuki reaction to form a C(sp²)-C(sp³) bond.
If your goal is to synthesize an N-aryl-4-(methylsulfonyl)piperidine, the Buchwald-Hartwig amination discussed above is the appropriate reaction.
If you are attempting a Suzuki coupling on a different part of a molecule that also contains a 4-(methylsulfonyl)piperidine moiety, the sulfonyl group itself is generally stable to Suzuki conditions. However, the basic piperidine nitrogen could potentially interact with the palladium catalyst. In such cases, protection of the piperidine nitrogen (e.g., as a Boc-carbamate) might be considered if catalyst inhibition is suspected, though this adds extra steps to your synthesis.
Frequently Asked Questions (FAQs)
Q: What is the approximate pKa of 4-(methylsulfonyl)piperidine's conjugate acid?
Q: Are there any alternatives to palladium catalysis for C-N bond formation with this substrate?
A: While palladium catalysis is the most common and versatile method, copper-catalyzed C-N coupling reactions (Ullmann condensation) are an alternative. However, these reactions often require higher temperatures and can have a more limited substrate scope. For particularly challenging substrates, exploring Ullmann conditions with appropriate ligands could be a viable strategy.
Q: Can I activate 4-(methylsulfonyl)piperidine to improve its reactivity?
A: Activating the amine itself is not a standard approach. The focus is typically on activating the electrophilic partner (the carboxylic acid or the aryl halide) or optimizing the catalytic system to accommodate the less reactive amine. For instance, in amide couplings, the strategy is to make the carboxylic acid derivative more electrophilic. In Buchwald-Hartwig reactions, the focus is on selecting a catalyst/ligand system that facilitates the reaction with a weakly nucleophilic amine.
Q: Will the sulfonyl group itself react under typical coupling conditions?
A: The methylsulfonyl group is generally robust and unreactive under the conditions used for amide and Buchwald-Hartwig couplings. There are some specialized palladium-catalyzed reactions where sulfonyl groups can act as leaving groups, but these typically require specific conditions and are not a concern in standard C-N or amide bond-forming reactions.[11][12]
Experimental Protocols
Protocol 1: High-Activity Amide Coupling using HATU
This protocol is a starting point for the coupling of a generic carboxylic acid with 4-(methylsulfonyl)piperidine.
-
Reagent Preparation: In a dry, inert atmosphere glovebox or Schlenk line, add the carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF to a reaction vessel.
-
Base Addition: Add DIPEA (2.0 eq) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of 4-(methylsulfonyl)piperidine (1.2 eq) in a minimal amount of anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Work-up: Once the reaction is complete, quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with a Bulky Biarylphosphine Ligand
This protocol provides a general procedure for the C-N coupling of an aryl bromide with 4-(methylsulfonyl)piperidine.
-
Catalyst Preparation: In a dry, inert atmosphere glovebox or Schlenk tube, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%), the RuPhos ligand (1.5-3 mol%), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add the aryl bromide (1.0 eq) and 4-(methylsulfonyl)piperidine (1.2 eq).
-
Solvent Addition: Add anhydrous, deoxygenated toluene or dioxane.
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
References
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amin
- Comparison of piperidine basicity‐lowering effects by β‐equatorial...
- Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Buchwald-Hartwig Amin
- Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions. Benchchem.
- Compare the basicity of pyridine and piperidine. Which compound is more... Filo.
- Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. Wiley Online Library.
- Which is a stronger base, pyrrolidine or piperidine? Quora.
- Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Buchwald–Hartwig amin
- Which is more basic and why, cyclohexylamine or piperidine? Quora.
- Why is Piperidine more basic than Pyridine?
- Sulfonylation reactions and commonly used sulfonylating reagents.
- Coupling Reagents. Aapptec Peptides.
- (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Bypassing the Limitations of Directed C–H Functionaliz
- Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Sterically Hindered Anilines. Benchchem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.
- Coupling Reagents.
- pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
- Amide bond formation promoted by coupling reagents. Act activated carboxy group...
- Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions.
- 4-Amino-1-(methylsulfonyl)piperidine | 402927-97-3. Sigma-Aldrich.
- Palladium-catalyzed desulfitative Mizoroki-Heck couplings of sulfonyl chlorides with mono- and disubstituted olefins. PubMed.
- Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Sterically Hindered Anilines. Benchchem.
- Piperidine | C5H11N | CID 8082. PubChem.
- Palladium-Catalyzed Asymmetric Propargylic Sulfonylation of Propargyl Esters with Sulfonyl Hydrazides.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
- TiF 4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Thieme.
- N-Methylpiperidine | C6H13N | CID 12291. PubChem.
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Technical Support Center: Optimizing Catalyst Loading for the Synthesis of 4-(Methylsulfonyl)piperidine Derivatives
Welcome to the Technical Support Center for the synthesis of 4-(methylsulfonyl)piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions related to optimizing catalyst loading in your experiments. The unique electronic properties of the methylsulfonyl group can present specific challenges and opportunities in catalytic reactions, and this resource is intended to help you navigate them effectively.
Introduction: The Role and Challenges of the Methylsulfonyl Group
4-(Methylsulfonyl)piperidine derivatives are increasingly important scaffolds in medicinal chemistry. The methylsulfonyl group is a strong electron-withdrawing group, which can significantly influence the physicochemical properties of a molecule, including its solubility, lipophilicity, and metabolic stability.[1] However, this electron-withdrawing nature also impacts the reactivity of the piperidine ring, particularly the nucleophilicity of the nitrogen atom, which can pose challenges in common catalytic cross-coupling reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling. Optimizing catalyst loading is therefore crucial to achieve efficient and reproducible syntheses.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 4-(methylsulfonyl)piperidine derivatives, with a focus on catalyst loading optimization.
Question: My reaction shows low or no conversion to the desired product. What are the likely causes related to catalyst loading?
Answer:
Low or no conversion is a common issue and can often be traced back to suboptimal catalyst activity or loading. Here’s a breakdown of potential causes and solutions:
-
Insufficient Catalyst Loading: While it may seem obvious, starting with too low a catalyst loading is a frequent cause of reaction failure, especially with less reactive substrates. The strong electron-withdrawing effect of the methylsulfonyl group can deactivate the piperidine nitrogen, requiring a higher catalyst concentration to drive the reaction forward.
-
Solution: Incrementally increase the catalyst loading. A good starting point for palladium-catalyzed cross-coupling reactions is typically in the range of 1-5 mol%.[2] If you are working with a particularly challenging substrate, you may need to go higher, but be mindful of the increased cost and potential for side reactions.
-
-
Catalyst Deactivation/Poisoning: The nitrogen atom of the piperidine ring can act as a Lewis base and coordinate to the metal center of the catalyst, leading to deactivation.[3] While the methylsulfonyl group reduces the basicity of the nitrogen, this can still be a factor. Impurities in your starting materials or solvents can also poison the catalyst.
-
Solution: Ensure your starting materials and solvents are of high purity and anhydrous. Using a freshly opened bottle of reagents is always recommended. If you suspect catalyst poisoning from the substrate itself, consider using a higher catalyst loading or a more robust catalyst system.
-
-
Incorrect Pre-catalyst Activation: Many modern cross-coupling reactions use palladium pre-catalysts that require in-situ activation to the active Pd(0) species. If this activation is inefficient, your reaction will not proceed.
-
Solution: Review the activation procedure for your specific pre-catalyst. Ensure you are using the correct base and that the reaction temperature is appropriate for the activation step.
-
Question: I am observing significant side product formation. How can catalyst loading influence this?
Answer:
Side product formation is often a result of a reaction pathway competing with your desired transformation. Catalyst loading can play a significant role here:
-
Homocoupling: In Suzuki-Miyaura reactions, high catalyst loading can sometimes promote the homocoupling of your boronic acid or ester.[4]
-
Solution: Try reducing the catalyst loading. A lower concentration of the active catalyst can disfavor the bimolecular homocoupling pathway. Also, ensure your reaction is thoroughly degassed, as oxygen can promote homocoupling.[4]
-
-
Reaction with Solvent or Ligand: At higher catalyst concentrations and temperatures, the catalyst may start to react with the solvent or the phosphine ligand, leading to decomposition and byproduct formation.
-
Solution: Screen different solvents and consider using a more thermally stable ligand. If high temperatures are required, a lower catalyst loading may be beneficial.
-
Question: My reaction is very slow, even with what I believe is an adequate catalyst loading. What should I consider?
Answer:
Slow reaction kinetics can be frustrating. Here are some factors to consider beyond just the catalyst amount:
-
Ligand Choice: The ligand is just as important as the metal center. The electronic and steric properties of the ligand have a profound impact on the catalyst's activity and stability.
-
Palladium-to-Ligand Ratio: The ratio of palladium to the phosphine ligand can significantly affect the reaction rate. An excess of ligand can sometimes inhibit the reaction by forming less reactive catalyst species.[7]
-
Solution: The optimal palladium-to-ligand ratio is often between 1:1 and 1:1.5.[7] Experiment with different ratios to find the sweet spot for your reaction.
-
-
Base Selection: The choice of base is critical in cross-coupling reactions. It plays a role in both the activation of the pre-catalyst and the catalytic cycle itself.
-
Solution: For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[6] For Suzuki-Miyaura couplings, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the N-arylation of 4-(methylsulfonyl)piperidine?
A1: A good starting point for palladium-catalyzed N-arylation (Buchwald-Hartwig reaction) is typically between 1-3 mol% of the palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst) and a corresponding molar ratio of the phosphine ligand.[8] Due to the electron-withdrawing nature of the methylsulfonyl group, you may find that a slightly higher loading (e.g., 2-5 mol%) is necessary to achieve a good reaction rate.
Q2: How do I know if I have found the optimal catalyst loading?
A2: The optimal catalyst loading is the lowest amount of catalyst that provides a high yield of your desired product in a reasonable amount of time, with minimal side product formation. To determine this, you should perform a catalyst loading screen, where you run the reaction with varying amounts of catalyst (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) while keeping all other parameters constant. The point at which you see a plateau in the yield is likely close to your optimal loading.
Q3: Can the methylsulfonyl group itself interact with the catalyst?
A3: Yes, it's possible. The sulfone group is a Lewis base and could potentially coordinate to the palladium center, although this interaction is generally weaker than that of the piperidine nitrogen. This could, in some cases, contribute to catalyst inhibition. The sulfone group can also act as a directing group in some reactions, influencing the regioselectivity of C-H activation processes.[9]
Q4: Are there any specific safety precautions I should take when working with palladium catalysts?
A4: Palladium catalysts, particularly when finely divided, can be pyrophoric and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Always consult the Safety Data Sheet (SDS) for the specific catalyst you are using. Residual palladium in your final product can be a concern for pharmaceutical applications, so effective purification is essential.
Data Summary Table for Catalyst Loading Optimization
The following table provides general starting points for optimizing catalyst loading in common cross-coupling reactions involving piperidine derivatives. Note that these are general guidelines and the optimal conditions for your specific 4-(methylsulfonyl)piperidine derivative may vary.
| Reaction Type | Catalyst System (Example) | Typical Catalyst Loading (mol%) | Key Considerations |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | 1 - 5 | The electron-withdrawing sulfonyl group may necessitate higher loadings. Ligand screening is critical.[5][8] |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or PdCl₂(dppf) | 1 - 5 | Base selection is crucial. Thorough degassing is required to minimize homocoupling.[10] |
| Reductive Amination | Pd/C or PtO₂ | 1 - 10 | This is for the synthesis of the piperidine ring itself, not derivatization. Catalyst activity can be sensitive to impurities.[1] |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues related to catalyst loading optimization.
Caption: A decision tree for troubleshooting low yield in catalytic reactions.
Experimental Protocol: Proposed Method for N-Arylation of 4-(Methylsulfonyl)piperidine
This protocol provides a general starting point for the Buchwald-Hartwig amination of 4-(methylsulfonyl)piperidine with an aryl bromide. Note: This is a proposed method and will likely require optimization for your specific substrates.
Materials:
-
4-(Methylsulfonyl)piperidine hydrochloride
-
Aryl bromide
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Preparation of the Free Base: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane). Add a saturated aqueous solution of sodium bicarbonate and stir vigorously for 30 minutes. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the 4-(methylsulfonyl)piperidine free base (1.0 eq), the aryl bromide (1.2 eq), the palladium pre-catalyst (start with 2 mol%), and sodium tert-butoxide (1.5 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[8]
-
Solvent Addition: Add anhydrous toluene (to make a ~0.1 M solution with respect to the limiting reagent) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.
Optimization:
-
Catalyst Loading: Perform the reaction with varying catalyst loadings (e.g., 0.5, 1, 2, and 5 mol%) to determine the optimal amount.
-
Ligand Screening: If using a palladium source like Pd₂(dba)₃, screen different ligands (e.g., XPhos, RuPhos, SPhos) to identify the most effective one.
-
Base and Solvent Screening: If the reaction is not proceeding well, consider screening other bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF).
References
- BenchChem. 4-Methyl-4-(methylsulfonyl)piperidine. Accessed January 11, 2026.
- MDPI.
- National Institutes of Health.
- ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling. Accessed January 11, 2026.
- BenchChem. This compound, 97% Purity, C6H14ClNO2S, 10 grams. Accessed January 11, 2026.
- MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Accessed January 11, 2026.
- ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Accessed January 11, 2026.
- Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Accessed January 11, 2026.
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. Accessed January 11, 2026.
- BenchChem. 3-(Methylsulfonyl)piperidine hydrochloride|CAS 1378304-65-4. Accessed January 11, 2026.
- BenchChem. Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. Accessed January 11, 2026.
- Organic Syntheses. Caution! sec-Butylithium is very pyrophoric and must not be allowed to come into contact with the atmosphere. This reagent should only be handled by individuals trained in its proper and safe use. It is recommended that transfers be carried out by using a 20-mL or smaller glass syringe filled to no more than 2/3 capacity or by cannula. Accessed January 11, 2026.
- ResearchGate. Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Accessed January 11, 2026.
- National Institutes of Health. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Accessed January 11, 2026.
- PubChem. 4-(Methanesulfonylmethyl)piperidine hydrochloride. Accessed January 11, 2026.
- National Institutes of Health.
- National Institutes of Health.
- BenchChem.
- ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Accessed January 11, 2026.
- National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Accessed January 11, 2026.
- BenchChem. Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions. Accessed January 11, 2026.
- ChemRxiv.
- National Institutes of Health. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Accessed January 11, 2026.
- ResearchGate. Photocatalytic sulfonylation of N‐containing heterocycles; reported by.... Accessed January 11, 2026.
- BenchChem. Protocols for N-Arylation of the 4-Azaindole Scaffold: Application Notes for Researchers. Accessed January 11, 2026.
- National Institutes of Health.
- ResearchGate. Preparation, Characterization of Sulfonyl Tetrazoles/ HY Zeolite Hybrids as a Catalyst in the Synthesis of Pyrrole via Paal-Knorr Reaction. Accessed January 11, 2026.
- BenchChem. Application Notes and Protocols for N-arylation of Imidazole Sulfonamides. Accessed January 11, 2026.
- OAE Publishing Inc. Asymmetric [4+2] annulation of N-sulfonyl ketimines: access to N-heterocycles bearing 1,3-nonadjacent stereocenters with a quaternary carbon center. Accessed January 11, 2026.
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Technical Support Center: Handling Hygroscopic 4-(Methylsulfonyl)piperidine hydrochloride
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for handling the hygroscopic compound 4-(Methylsulfonyl)piperidine hydrochloride. The inherent "water-seeking" nature of this reagent presents specific challenges that, if unaddressed, can compromise experimental integrity, leading to inconsistent results, low yields, and analytical inaccuracies. This document moves beyond simple instructions to explain the causality behind each procedural recommendation, ensuring a robust and reproducible workflow.
Understanding Hygroscopicity and Its Impact
Q1: What does it mean that this compound is hygroscopic?
A1: Hygroscopicity is the property of a substance to readily attract and absorb moisture from the surrounding atmosphere.[1] For this compound, this means the fine, crystalline powder can quickly adsorb atmospheric water, leading to clumping, deliquescence (dissolving in the absorbed water), and a change in its effective concentration.[1][2]
Q2: Why is managing the hygroscopicity of this specific compound critical for my research?
A2: The presence of absorbed water is not just an issue of physical state; it actively interferes with chemical processes. The consequences of using "wet" this compound can be severe:
-
Inaccurate Stoichiometry: When you weigh the hygroscopic solid, you are also weighing an unknown amount of water. This leads to the addition of less reagent than calculated, affecting reaction stoichiometry and limiting yields.[3]
-
Reagent Decomposition: While this compound is chemically stable under standard ambient conditions when dry, the presence of water can potentially lead to hydrolysis over time or under certain reaction conditions, though this specific pathway is not extensively documented in the provided search results.
-
Reaction Interference: In moisture-sensitive reactions, particularly those involving strong bases (e.g., NaH, LDA) or water-reactive catalysts, the absorbed water will consume the base or deactivate the catalyst, leading to incomplete or failed reactions.[4]
-
Altered Kinetics and Side Reactions: The presence of water can change the solubility of reactants and intermediates, which in turn affects reaction rates and may promote unwanted side reactions.[4]
Below is a workflow illustrating the consequences of improper handling.
Caption: Logical flow of proper vs. improper reagent handling.
Frequently Asked Questions (FAQs)
Q3: How should I store this compound?
A3: Proper storage is the first line of defense. The compound should be kept in a tightly sealed container to minimize air exchange.[2] For enhanced protection, place this primary container inside a desiccator containing a suitable drying agent (e.g., silica gel, Drierite®). For long-term storage or for highly sensitive applications, storing the material under an inert atmosphere (e.g., in a nitrogen-filled glovebox) is the gold standard.[4][5]
Q4: Can I use the reagent directly from the bottle?
A4: For non-critical applications or reactions insensitive to small amounts of water, you may be able to use it directly, provided you work quickly. However, for any moisture-sensitive reaction, it is strongly recommended to dry the compound under high vacuum for several hours immediately before use.[4][6]
Q5: My reagent has formed hard clumps. Is it still usable?
A5: Clumping is a clear sign of significant moisture absorption.[2] While you can physically break up the clumps with a spatula, the material's purity is compromised by an unknown water content.[2] Using it will lead to inaccurate measurements. For best results, either discard the clumped reagent or, if the material is precious, dry it thoroughly under high vacuum and then re-evaluate its suitability for your experiment.
Q6: The mass on the analytical balance keeps increasing as I weigh the compound. What should I do?
A6: This is a classic sign of a hygroscopic substance actively absorbing atmospheric moisture.[7] The continuously increasing reading makes it impossible to obtain an accurate weight. The solution is to use the "weighing by difference" technique, which is detailed in the protocols section below.[8]
Core Experimental Protocols
These protocols are designed to be self-validating systems, minimizing moisture exposure at every critical step.
Protocol 1: Weighing this compound by Difference
This method is superior because it minimizes the time the hygroscopic material is exposed to the atmosphere. You are measuring the mass delivered, not the mass sitting on an open balance pan.
Methodology:
-
Preparation: Place your sealed container of this compound and a clean, dry reaction flask (or vial) into the analytical balance chamber to allow them to thermally equilibrate for 5-10 minutes.
-
Initial Weighing: Place the sealed container of the reagent on the tared balance. Record this initial mass (M1) precisely in your lab notebook.[8]
-
Transfer: Remove the reagent container and the reaction flask from the balance. Working quickly, open the container and transfer an estimated amount of the solid into your reaction flask. Do not try to hit an exact target mass at this stage.[2]
-
Reseal: Immediately and tightly reseal the reagent container. This is a critical step to protect the remaining stock.
-
Final Weighing: Place the sealed reagent container back onto the tared analytical balance. Record this final mass (M2).[8]
-
Calculation: The exact mass of the reagent transferred to your reaction flask is M1 - M2 . You now have an accurate weight of the dry compound for your stoichiometric calculations.
Protocol 2: Preparation of a Stock Solution
For researchers who frequently use small, variable amounts of the reagent, preparing a stock solution is an efficient strategy to bypass the challenges of repeatedly weighing a hygroscopic solid.[9]
Methodology:
-
Determine Solvent & Concentration: Choose a dry, inert solvent in which the compound is stable and soluble. Anhydrous DMF, DMSO, or acetonitrile are common choices. Decide on a practical concentration (e.g., 0.5 M or 1.0 M).
-
Weigh the Entire Bottle: Instead of weighing the powder, weigh the entire, unopened bottle of this compound on an analytical balance. Let's say the net weight of the reagent is 5 grams.
-
Transfer Under Inert Atmosphere: In a glovebox or under a positive flow of inert gas (e.g., nitrogen or argon), carefully add the entire contents of the bottle to a flame- or oven-dried volumetric flask.
-
Dissolution: Add the anhydrous solvent to the flask, ensuring all the solid is washed down from the neck. Swirl to dissolve completely.
-
Dilute to Volume: Carefully add the anhydrous solvent up to the calibration mark on the volumetric flask.
-
Storage: Cap the flask and store it in a cool, dry place, potentially with a septum and under an inert atmosphere. This stock solution can now be accurately dispensed by volume using a syringe.
Troubleshooting Guide
This table addresses common issues where the hygroscopic nature of this compound is a likely root cause.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) & Preventative Actions |
| Low or No Product Yield | 1. Inaccurate Stoichiometry: Less active reagent was added than calculated due to water weight. 2. Base Inactivation: Absorbed water quenched the base (e.g., K₂CO₃, NaH) used in the reaction.[4] | 1. Implement Weighing by Difference: Use Protocol 1 for all future measurements. 2. Dry the Reagent: Before use, dry the reagent under high vacuum for 2-4 hours.[4] 3. Use Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and the reaction is run under an inert atmosphere. |
| Poor Reproducibility Between Batches | The amount of absorbed water varied between experiments, leading to inconsistent effective concentrations of the reagent. | 1. Standardize Handling: Strictly adhere to a standardized protocol for handling, weighing, and storing the reagent for all experiments. 2. Prepare a Stock Solution: Use Protocol 2 to create a large, homogenous batch of solution. This eliminates variability from weighing the solid for each run.[9] |
| Complex Product Mixture / Unexpected Side Products | Absorbed water altered the reaction pathway or hydrolyzed a portion of the starting material or product.[4] | 1. Verify Reagent Integrity: Ensure the reagent is dry before use. 2. Use Anhydrous Solvents: Purchase high-quality anhydrous solvents and handle them under inert atmosphere. 3. Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to identify the formation of byproducts early. |
| Reagent Appears "Melted" or is a Syrupy Liquid | Deliquescence: The solid has absorbed a significant amount of atmospheric moisture and has dissolved in it.[1] | 1. Discard the Reagent: The material is heavily contaminated with water and cannot be accurately weighed or used. 2. Improve Storage: Immediately review and improve storage conditions. Use desiccators and ensure containers are sealed with parafilm after each use.[10] |
Advanced Topics
Q7: How can I determine the exact water content of my this compound?
A7: For applications requiring the utmost precision, you may need to quantify the water content. The gold-standard method for this is Karl Fischer (KF) titration .[11][12] This technique is highly accurate and specific for water.[12] Alternatively, Thermogravimetric Analysis (TGA) can be used, which measures the weight loss of a sample as it is heated, with the initial weight loss often corresponding to the evaporation of absorbed water.[3]
Below is a decision workflow for handling the reagent based on experimental sensitivity.
Caption: Decision workflow for handling based on reaction sensitivity.
Safety Precautions
Always consult the Safety Data Sheet (SDS) before handling any chemical.[1][13] For this compound, the following should be noted:
-
Hazards: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[2]
-
Handling: Work in a well-ventilated area, preferably within a chemical fume hood.[13] Avoid creating dust.
-
Spills: In case of a spill, clean it up promptly to prevent the hygroscopic powder from turning into a corrosive puddle.[1]
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
Covethouse. (n.d.). This compound. Retrieved from [Link]
-
Protocol Online. (2010). Hygroscopic chemical...how to deal with? Retrieved from [Link]
-
ChemBK. (n.d.). 4-[(methylsulfonyl)methyl]piperidine hydrochloride. Retrieved from [Link]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]
-
PubMed. (n.d.). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Retrieved from [Link]
- American Chemical Society. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis.
-
YouTube. (2017). Weighing by Difference. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Methanesulfonylmethyl)piperidine hydrochloride. Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 208245-70-9 | 4-(methylsulfanyl)piperidine hydrochloride. Retrieved from [Link]
-
Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from [Link]
-
Finetech Industry. (2022). Safety Data Sheet - 4-Methylenepiperidine hydrochloride. Retrieved from [Link]
-
Reddit. (2021). Tips on weighing hygroscopic substance on a microbalance. Retrieved from [Link]
-
News-Medical.Net. (2018). Moisture Analysis Techniques. Retrieved from [Link]
-
Quora. (2010). How is the hygroscopicity of a substance determined, chemically? Retrieved from [Link]
-
Applied Analytics. (2020). Measuring Water in Anhydrous Solvents. Retrieved from [Link]
- Google Patents. (n.d.). Powder composition of hygroscopic materials and preparation method thereof.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders. Retrieved from [Link]
-
Asaclean. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved from [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2008). MSDS of 4-(4-methylphenoxy)piperidine hydrochloride. Retrieved from [Link]
-
MDPI. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
- Google Patents. (n.d.). Method for drying hygroscopic material and the product thereof.
-
University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ResearchGate. (2021). How make granules and tablets of very hygroscopic drugs? Retrieved from [Link]
Sources
- 1. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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Resolving Peak Tailing in HPLC of 4-(Methylsulfonyl)piperidine hydrochloride: A Technical Support Guide
Welcome to our dedicated technical support center for resolving common chromatographic challenges. This guide provides in-depth troubleshooting advice for peak tailing observed during the High-Performance Liquid Chromatography (HPLC) analysis of 4-(Methylsulfonyl)piperidine hydrochloride, a basic compound prone to asymmetrical peak shapes. Here, we delve into the root causes of this issue and offer systematic, field-proven solutions to restore peak symmetry and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for a basic compound like this compound in reversed-phase HPLC?
Peak tailing for basic compounds is a common issue in reversed-phase HPLC and typically stems from unwanted secondary interactions between the analyte and the stationary phase.[1][2] The primary culprits are:
-
Silanol Interactions: Silica-based columns, the most common type used in reversed-phase HPLC, have residual silanol groups (Si-OH) on their surface.[1] These silanols are weakly acidic and can become ionized (negatively charged) at mobile phase pH levels above 3.[2][3] Basic compounds like this compound will be protonated (positively charged) in acidic to neutral mobile phases. This leads to strong ionic interactions with the negatively charged silanols, causing a portion of the analyte molecules to be retained longer than the main band, resulting in a tailing peak.[3][4]
-
Mobile Phase pH Near Analyte's pKa: When the mobile phase pH is close to the pKa of the analyte, the compound can exist in both ionized and non-ionized forms. This dual state can lead to peak broadening and asymmetry.[5][6]
-
Column Contamination and Voids: Physical issues with the column, such as contamination of the inlet frit or the formation of a void at the column head, can disrupt the flow path and cause peak distortion, including tailing.[3]
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can increase dead volume, leading to band broadening and peak tailing.[5]
In-Depth Troubleshooting Guides
Q2: My peak for this compound is tailing. How can I diagnose the root cause?
A systematic approach is key to efficiently identifying the source of the problem. The following workflow can help you pinpoint the issue.
Sources
Avoiding byproduct formation in the synthesis of 4-(Methylsulfonyl)piperidine hydrochloride.
Welcome to the Technical Support Center for the synthesis of 4-(Methylsulfonyl)piperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a high-yield, high-purity synthesis by effectively avoiding common byproduct formation.
Introduction: The Synthetic Challenge
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several critical junctures where byproduct formation can compromise yield and purity. The primary route involves the preparation of a 4-(methylthio)piperidine precursor, followed by its oxidation to the desired sulfone, and concluding with the formation of the hydrochloride salt. The main challenges lie in controlling the selectivity of the oxidation reaction and preventing unwanted side reactions on the piperidine ring. This guide will provide a comprehensive overview of the synthetic pathway, with a focus on practical strategies to mitigate these challenges.
Overall Synthetic Workflow
The synthesis can be broken down into three key stages, each with its own set of potential pitfalls. Understanding this workflow is the first step in troubleshooting and optimizing your reaction.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide: A Proactive Approach to Byproduct Avoidance
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Issue 1: Incomplete Oxidation - Presence of 4-(Methylsulfinyl)piperidine Impurity
-
Symptom: Your final product analysis (e.g., HPLC, NMR) shows a significant peak corresponding to the sulfoxide byproduct.
-
Cause: Insufficient oxidant stoichiometry, low reaction temperature, or short reaction time can lead to the incomplete conversion of the intermediate sulfoxide to the desired sulfone.[1][2]
-
Solution:
-
Increase Oxidant Stoichiometry: While a stoichiometric amount of two equivalents of oxidant is theoretically required to convert the sulfide to the sulfone, a slight excess (e.g., 2.2-2.5 equivalents of H₂O₂) can drive the reaction to completion. However, avoid large excesses to prevent potential side reactions and simplify workup.[3]
-
Elevate Reaction Temperature: The oxidation of a sulfoxide to a sulfone generally requires more forcing conditions than the initial oxidation of the sulfide.[4] If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C) while carefully monitoring the progress by TLC or HPLC.
-
Extend Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the disappearance of the sulfoxide intermediate to determine the optimal reaction time.
-
Issue 2: Formation of N-Oxide Byproducts
-
Symptom: You observe impurities with a higher polarity than the desired product, which may be identified as N-oxides by mass spectrometry.
-
Cause: The tertiary amine of the piperidine ring is susceptible to oxidation by the same reagents used to oxidize the sulfide, leading to the formation of N-oxides.[5][6][7] This is particularly problematic with strong oxidants.
-
Solution:
-
N-Protection Strategy: The most robust solution is to protect the piperidine nitrogen prior to the oxidation step. The tert-butyloxycarbonyl (Boc) group is a common choice as it is stable to many oxidation conditions and can be readily removed under acidic conditions during the final hydrochloride salt formation step.[8][9]
-
In-Situ Protonation: For an unprotected piperidine, performing the oxidation under acidic conditions (e.g., in acetic acid) will protonate the piperidine nitrogen.[10] The resulting ammonium salt is significantly less nucleophilic and less prone to oxidation.
-
Choice of Oxidant: Some oxidizing systems are less prone to N-oxidation. For example, using hydrogen peroxide in acetic acid is a common and effective method for sulfide oxidation.[1][10]
-
Caption: Prevention of N-oxide formation via N-protection.
Issue 3: Difficulties in Purification and Isolation
-
Symptom: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation of the desired product from byproducts.
-
Cause: The presence of multiple polar byproducts (sulfoxide, N-oxide) can interfere with the crystallization of the final hydrochloride salt. The basic nature of the piperidine nitrogen can also lead to tailing on silica gel chromatography.
-
Solution:
-
Optimize the Reaction: The best purification strategy is to minimize byproduct formation in the first place by following the recommendations in Issues 1 and 2.
-
Acid-Base Extraction: Before the final salt formation, an aqueous acid-base workup can help remove non-basic impurities.
-
Crystallization of the Hydrochloride Salt: The hydrochloride salt of 4-(Methylsulfonyl)piperidine is typically a crystalline solid and is often easier to purify by recrystallization than the free base is by chromatography.[11] Experiment with different solvent systems (e.g., isopropanol/ether, ethanol/ethyl acetate) to find the optimal conditions for crystallization.
-
Chromatography of the N-Protected Intermediate: If N-protection is used, purifying the protected intermediate by column chromatography is often more straightforward than purifying the free amine.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of 4-(methylthio)piperidine?
A1: Common starting materials include 4-piperidinol and 4-chloropiperidine. The choice often depends on commercial availability and cost. The synthesis from 4-piperidinol typically involves conversion of the hydroxyl group to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with sodium thiomethoxide. Synthesis from 4-chloropiperidine involves direct substitution with sodium thiomethoxide. In either case, it is advisable to use an N-protected piperidine derivative to avoid side reactions at the nitrogen.
Q2: Which oxidizing agent is recommended for the conversion of 4-(methylthio)piperidine to 4-(methylsulfonyl)piperidine?
A2: Hydrogen peroxide (H₂O₂) is a common, cost-effective, and environmentally friendly choice.[1][4][12] It is often used in combination with a catalytic amount of a transition metal salt or in a solvent like acetic acid which can facilitate the oxidation.[4][10] Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also effective but may be more expensive and require more careful handling.[12]
Q3: Is it necessary to protect the piperidine nitrogen before the oxidation step?
A3: While not strictly necessary if the reaction conditions are carefully controlled (e.g., by performing the oxidation in an acidic medium), protecting the nitrogen is a highly recommended strategy to ensure a cleaner reaction and avoid the formation of N-oxide byproducts.[13][14] The Boc protecting group is a good option as it can be removed concurrently with the hydrochloride salt formation.[8][9]
Q4: How can I monitor the progress of the oxidation reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method. The sulfide, sulfoxide, and sulfone will have different polarities and thus different Rf values. The sulfone will be the most polar of the three. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q5: What are the best practices for the final hydrochloride salt formation?
A5: The hydrochloride salt is typically formed by dissolving the purified 4-(methylsulfonyl)piperidine free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and adding a solution of HCl in the same or a miscible solvent (e.g., HCl in ether or isopropanol).[15] The salt will usually precipitate out of the solution and can be collected by filtration. It is crucial to use anhydrous conditions to obtain an anhydrous salt.
| Parameter | Recommendation | Rationale |
| N-Protection | Use Boc protection | Prevents N-oxide formation |
| Oxidant | Hydrogen Peroxide (2.2-2.5 eq.) | Effective, economical, and "green" |
| Solvent (Oxidation) | Acetic Acid or a protic solvent | Promotes oxidation and can protect the nitrogen via protonation |
| Temperature (Oxidation) | Room temperature to 50 °C | Balances reaction rate and byproduct formation |
| Monitoring | TLC or HPLC | To ensure complete conversion to the sulfone |
| Purification | Recrystallization of the HCl salt | Generally more effective than chromatography of the free base |
| Salt Formation | Anhydrous HCl in a suitable organic solvent | Ensures the formation of a crystalline, easy-to-handle solid |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-(methylthio)piperidine (Precursor)
-
Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq.).
-
Mesylation: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Substitution: Dissolve the crude mesylate in a suitable solvent like DMF. Add sodium thiomethoxide (1.5 eq.) and heat the mixture (e.g., to 60-80 °C).
-
Final Workup and Purification: After the reaction is complete (monitored by TLC), cool the mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts, dry, and concentrate. Purify the crude product by column chromatography on silica gel to afford N-Boc-4-(methylthio)piperidine.
Protocol 2: Oxidation to N-Boc-4-(methylsulfonyl)piperidine
-
Reaction Setup: Dissolve N-Boc-4-(methylthio)piperidine (1.0 eq.) in glacial acetic acid.
-
Oxidation: Cool the solution to 0 °C and slowly add 30% aqueous hydrogen peroxide (2.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 40-50 °C. Stir until TLC or HPLC analysis shows complete conversion to the sulfone.
-
Workup: Cool the reaction mixture and carefully quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Extraction: Neutralize the acetic acid by the careful addition of a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-4-(methylsulfonyl)piperidine. This can be carried forward to the next step or purified by recrystallization if necessary.
Protocol 3: Deprotection and Hydrochloride Salt Formation
-
Deprotection/Salt Formation: Dissolve the crude N-Boc-4-(methylsulfonyl)piperidine in a minimal amount of a suitable solvent like ethyl acetate or isopropanol.
-
Acidification: Add a solution of anhydrous HCl in the chosen solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) until the solution is acidic and a precipitate forms.
-
Isolation: Stir the resulting slurry at room temperature for a few hours to ensure complete precipitation.
-
Purification: Collect the solid by filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a crystalline solid.
References
-
ACS GCI Pharmaceutical Roundtable. Sulfide Oxidation. [Link]
-
ResearchGate. Figure 3. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... [Link]
-
MDPI. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]
-
ResearchGate. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... | Download Scientific Diagram. [Link]
-
Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]
-
ResearchGate. Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. [Link]
-
Reddit. Conversion of sulfide to sulfone? : r/Chempros. [Link]
-
ScienceDirect. Recent advances in the synthesis of piperidones and piperidines. [Link]
-
DTIC. Piperidine Synthesis. [Link]
-
PMC. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. [Link]
-
PrepChem.com. Synthesis of 4-chloro-N-methylpiperidine. [Link]
- Google Patents.
- Google Patents.
-
PMC. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. [Link]
-
PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
-
YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]
-
MDPI. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. [Link]
- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
Green Chemistry (RSC Publishing). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. [Link]
- Google Patents.
-
ResearchGate. Have you experienced that your piperidine crystallizes when not in use?. [Link]
-
YouTube. Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]
-
ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]
-
Globe Thesis. The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. [Link]
-
ResearchGate. Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. [Link]
-
PubMed. Biological N-oxidation of piperidine in vitro. [Link]
-
Wikipedia. Protecting group. [Link]
- Google Patents. Preparation method for 4-methylenepiperidine or acid addition salt thereof.
-
ResearchGate. Selective oxidation of sulfides to sulfoxides a | Download Table. [Link]
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- 6. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 7. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
Technical Support Center: Strategies for Difficult N-Protection of 4-(Methylsulfonyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical strategies for the challenging N-protection of 4-(methylsulfonyl)piperidine. The electron-withdrawing nature of the methylsulfonyl group significantly deactivates the piperidine nitrogen, making standard protection protocols often ineffective. This resource, structured in a question-and-answer format, addresses common issues and offers field-proven solutions to overcome these synthetic hurdles.
Troubleshooting Guide: Common Issues and Solutions
Q1: My standard Boc-protection using Boc-anhydride and a base like triethylamine (TEA) is resulting in low to no yield. What is happening?
A1: This is a frequent challenge. The core of the problem lies in the reduced nucleophilicity of the piperidine nitrogen. The potent electron-withdrawing effect of the 4-methylsulfonyl group deactivates the nitrogen atom, making it a poor nucleophile.[1] Consequently, it struggles to react with the electrophilic carbonyl carbon of the Boc-anhydride under standard, mild basic conditions. The base, often TEA or DIPEA, may not be strong enough to sufficiently activate the substrate or the reaction may require more forcing conditions.
Solution Pathway:
-
Stronger Base and Modified Conditions: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3).[2] The reaction may also benefit from elevated temperatures. A typical starting point would be to use NaH in an anhydrous polar aprotic solvent like DMF or THF at 0 °C to room temperature.[2]
-
Alternative Boc Reagents: Consider using a more reactive Boc-protection reagent. While di-tert-butyl dicarbonate (Boc₂O) is common, reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be more effective for deactivated amines.
-
Catalytic Approaches: The use of catalysts like 4-(dimethylamino)pyridine (DMAP) can facilitate the reaction, even with less reactive amines. However, given the significant deactivation, this may still require elevated temperatures.
Here is a workflow to guide your decision-making process for Boc protection:
Caption: Decision workflow for troubleshooting Boc protection.
Q2: I am attempting a Cbz-protection with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions and observing a complex mixture of products and unreacted starting material. What are the likely side reactions?
A2: The Schotten-Baumann reaction (typically an aqueous basic medium like NaHCO₃ or NaOH with an organic solvent) can be problematic with this substrate.[3] The primary issue, again, is the low nucleophilicity of the piperidine nitrogen. To drive the reaction, more forcing conditions (e.g., higher concentration of base, elevated temperature) are often attempted, which can lead to side reactions.
Potential Side Reactions:
-
Hydrolysis of Cbz-Cl: Benzyl chloroformate is sensitive to moisture and can hydrolyze, especially under basic conditions, to benzyl alcohol and CO₂, reducing the amount of available reagent.
-
Elimination Reactions: While less common for the piperidine ring itself, if there are other labile groups on the molecule, the basic conditions could promote elimination.
Solution Pathway:
-
Anhydrous Conditions: Switch to anhydrous conditions to prevent hydrolysis of the Cbz-Cl. A common and effective method is to use a base like pyridine in a dry solvent such as dichloromethane (DCM) or THF at 0 °C to room temperature.[3]
-
Pre-activation of the Amine: In some cases, deprotonating the piperidine with a strong base like NaH first, followed by the addition of Cbz-Cl, can improve yields, though care must be taken with the stability of Cbz-Cl in the presence of strong bases.
Q3: My attempts at N-alkylation with an alkyl halide are failing or giving quaternary ammonium salts. How can I achieve mono-alkylation?
A3: N-alkylation of 4-(methylsulfonyl)piperidine is particularly challenging due to two competing factors: the initial low reactivity of the secondary amine and the potential for the resulting tertiary amine to be more nucleophilic, leading to over-alkylation.[4]
Troubleshooting Over-Alkylation:
-
Stoichiometry and Slow Addition: Use a slight excess of the piperidine derivative relative to the alkylating agent and add the alkylating agent slowly, preferably via syringe pump.[2][4] This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[4]
-
Choice of Base and Solvent: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or DMF is a good starting point.[2]
-
Lower Reaction Temperature: Reducing the temperature can sometimes decrease the rate of the second alkylation more than the first, improving selectivity.[5]
Alternative Strategy: Reductive Amination
A more reliable method to achieve mono-alkylation and avoid quaternization is reductive amination.[4] This involves reacting the 4-(methylsulfonyl)piperidine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ.
-
Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for the reducing agent as it is mild and tolerant of a wide range of functional groups.[4] The reaction is typically carried out in a solvent like dichloromethane (DCM) or dichloroethane (DCE).
Frequently Asked Questions (FAQs)
Q1: Why is 4-(methylsulfonyl)piperidine so difficult to N-protect compared to other piperidines?
A1: The sulfone group (R-SO₂-R') is a powerful electron-withdrawing group.[1] The two oxygen atoms pull electron density away from the sulfur atom, which in turn withdraws electron density from the piperidine ring through an inductive effect. This significantly reduces the electron density on the nitrogen atom, making it less nucleophilic and therefore less reactive towards electrophiles like Boc-anhydride or benzyl chloroformate.
Q2: What are the best all-around protecting groups for this substrate?
A2: The "best" protecting group is application-dependent, considering the desired stability and deprotection conditions. However, for a deactivated amine like this, more robust protection strategies are often required.
| Protecting Group | Common Reagents | Typical Conditions | Advantages | Disadvantages |
| Boc | Boc₂O, NaH | DMF, 0°C to RT | Stable to many conditions, easily removed with acid (e.g., TFA, HCl).[6] | Can be difficult to install due to low nucleophilicity of the amine. |
| Cbz | Cbz-Cl, Pyridine | DCM, 0°C to RT | Stable to acidic and some basic conditions. Removed by hydrogenolysis.[7] | Hydrogenolysis may not be compatible with other functional groups (e.g., alkenes, alkynes). |
| Fmoc | Fmoc-Cl, Fmoc-OSu | NaHCO₃/Dioxane/H₂O or Pyridine/DCM | Stable to acid, removed with a mild base (e.g., piperidine).[3][8] | The protecting group itself is quite bulky. |
| Benzyl (Bn) | Benzyl bromide, K₂CO₃ | Acetonitrile, RT to reflux | Very stable. Removed by hydrogenolysis. | Subject to over-alkylation issues during installation.[9] |
Q3: Are there any protecting groups I should avoid?
A3: Protecting groups that require very mild conditions for installation, such as those sensitive to even weak bases, are likely to be problematic. Additionally, if your downstream synthesis involves strong reducing agents, a Cbz or Benzyl group might be cleaved prematurely. Conversely, if your molecule is acid-sensitive, a Boc group would be a poor choice. Always consider the orthogonality of your chosen protecting group with other functional groups in your molecule and the planned synthetic route.[3]
Q4: Can I use Fmoc protection for this substrate?
A4: Yes, Fmoc (9-fluorenylmethyloxycarbonyl) protection is a viable option. It is typically installed using Fmoc-Cl or Fmoc-OSu under basic conditions.[3] A key advantage of the Fmoc group is its stability towards acids and its facile removal with a mild base, most commonly a solution of piperidine in DMF.[8][10] This orthogonality makes it very useful in complex syntheses where acid-labile groups like Boc are also present.[3]
The mechanism of Fmoc deprotection involves the abstraction of an acidic proton from the fluorenyl ring system by a base, followed by a β-elimination.[11]
Caption: Simplified workflow of Fmoc deprotection.
Experimental Protocols
Protocol 1: N-Boc Protection of 4-(Methylsulfonyl)piperidine
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-(methylsulfonyl)piperidine (1.0 eq.) and anhydrous DMF to make a 0.2 M solution.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in a small amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: N-Cbz Protection of 4-(Methylsulfonyl)piperidine
-
To a dry round-bottom flask, add 4-(methylsulfonyl)piperidine (1.0 eq.) and anhydrous dichloromethane (DCM) to make a 0.2 M solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq.) and stir for 5 minutes.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2x), followed by saturated aqueous NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
-
PubMed. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
MDPI. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]
-
ChemBK. (n.d.). 1-Boc-4-Methanesulfonyloxymethyl-Piperidine. Retrieved from [Link]
-
ResearchGate. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
MDPI. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Methanesulfonylmethyl)piperidine hydrochloride. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
American Elements. (n.d.). 1-Cbz-4-(methylsulfonyloxymethyl)piperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). 4-(Cbz-amino)-1-(methylsulfonyl)piperidine. Retrieved from [Link]
-
NIH. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Unsuccessful intramolecular N-alkylation strategy. Retrieved from [Link]
-
NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
PubChem. (n.d.). 1-(methylsulfonyl)piperidine-4-carbaldehyde. Retrieved from [Link]
-
NIH. (n.d.). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. Retrieved from [Link]
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Technical Support Center: Stereoselectivity in 4-(Methylsulfonyl)piperidine Reactions
Welcome to the technical support center for researchers, chemists, and drug development professionals working with 4-(methylsulfonyl)piperidine and its derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered in controlling stereoselectivity. Our focus is not just on protocols, but on the mechanistic reasoning behind them, empowering you to make informed decisions in your experimental design.
Introduction: The Stereochemical Challenge
The 4-(methylsulfonyl)piperidine scaffold is a valuable building block in medicinal chemistry. However, the conformational flexibility of the piperidine ring, combined with the powerful electron-withdrawing and sterically demanding nature of the sulfonyl group, presents a significant hurdle in achieving high levels of stereocontrol.[1] Reactions often yield mixtures of diastereomers, complicating purification and reducing the yield of the desired active pharmaceutical ingredient (API). This guide provides a structured approach to troubleshooting and optimizing these critical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. Where do I start troubleshooting?
This is a common starting point and indicates that the energy difference between the transition states leading to the two diastereomers is negligible under your current conditions. A systematic optimization of key reaction parameters is the most effective approach.
Expert Insight: Low temperatures are often the first and most impactful parameter to adjust. By reducing the thermal energy in the system, you increase the likelihood that the reaction will proceed through the lower-energy transition state, thus favoring the formation of a single diastereomer.[2][3]
Below is a logical workflow for troubleshooting poor diastereoselectivity.
Caption: General troubleshooting workflow for low diastereoselectivity.
| Parameter | General Effect on Stereoselectivity | Rationale & Key Insights |
| Temperature | Lowering temperature generally increases selectivity. | Favors the thermodynamically more stable transition state by reducing kinetic energy.[2][4] Reactions at -78 °C are common but exploring temperatures like -40 °C can sometimes offer a better balance of reaction rate and selectivity.[5] |
| Solvent | Can have a dramatic, non-linear effect. | Solvent polarity and coordinating ability can stabilize or destabilize charged intermediates and transition states. For example, ethereal solvents like THF or 2-MeTHF may be superior to dichloromethane (DCM) by coordinating to metal cations (e.g., Li+), altering aggregation and reactivity.[2][6] |
| Catalyst/Base | The choice of Lewis acid, Brønsted acid, or base is critical. | The catalyst or base influences the geometry and electronics of the key intermediates.[2] For lithiation reactions, less sterically hindered lithium amides can improve both yield and diastereoselectivity.[6] |
| Additives | Salt additives (e.g., LiBr, LiCl) can reverse or enhance selectivity. | Additives can break up base aggregates (like LDA) or participate in the transition state, altering its structure and stability. The addition of LiBr has been shown to reverse the diastereomeric ratio in certain 1,2-addition reactions.[6][7] |
Q2: How can I introduce enantioselectivity into my synthesis? My product is chiral but racemic.
Achieving enantioselectivity requires the introduction of a chiral influence into the reaction. The two primary strategies are the use of a chiral auxiliary or an asymmetric catalyst.
Expert Insight: The choice between an auxiliary and a catalyst often depends on the scale of the synthesis and the availability of starting materials. Chiral auxiliaries are robust and reliable, making them excellent for early-stage drug development, while catalytic methods are more atom-economical and preferable for large-scale manufacturing.[8]
Caption: Workflow for asymmetric synthesis using a chiral auxiliary.
Strategy 1: Chiral Auxiliaries A chiral auxiliary is a stereogenic group temporarily attached to your substrate to direct the stereochemical outcome of a subsequent reaction.[8]
-
How it Works: The auxiliary provides significant steric hindrance, forcing an incoming reagent or substrate to approach from the less hindered face, thereby creating one diastereomer preferentially.
-
Popular Auxiliaries:
-
Evans' Oxazolidinones: Widely used for stereoselective aldol and alkylation reactions.[8][9] The substituents on the oxazolidinone ring effectively shield one face of the enolate.
-
Pseudoephedrine Amides: A reliable auxiliary where the α-proton is deprotonated, and the resulting enolate's geometry is controlled by coordination to the lithium cation and the auxiliary's hydroxyl group.[8]
-
Sulfur-Based Auxiliaries: Given the presence of a sulfonyl group in the substrate, sulfur-containing auxiliaries like thiazolidinethiones can be highly effective, sometimes offering superior performance in aldol reactions.[10][11]
-
Strategy 2: Asymmetric Catalysis This approach uses a small amount of a chiral catalyst to generate a large amount of enantiomerically enriched product.
-
How it Works: The substrate and/or reagent coordinates to a chiral catalyst (often a metal-ligand complex or an organocatalyst), forming a transient chiral environment that directs the reaction pathway.
-
Types of Catalysis:
-
Transition Metal Catalysis: Rhodium and Palladium catalysts with chiral ligands are highly effective for reactions like asymmetric hydrogenations or C-H functionalizations of the piperidine ring.[12][13]
-
Organocatalysis: Metal-free small molecules, such as proline sulfonamides, can catalyze reactions like aza-Diels-Alder cycloadditions to build the piperidine ring with high enantioselectivity.[14] This avoids potentially toxic or expensive metals.
-
Q3: I am attempting an α-alkylation of an N-protected 4-(methylsulfonyl)piperidine derivative and getting poor results. What should I change?
This is a classic challenge where base selection, additives, and quench conditions are paramount. The sulfonyl group effectively stabilizes the adjacent carbanion (α- to the nitrogen), but controlling the approach of the electrophile is key.[1]
Troubleshooting Steps:
-
Base Selection: Standard LDA can sometimes be problematic due to reproducibility issues with commercial batches.[6] Consider screening a panel of lithium amide bases (e.g., LiHMDS, N-methylpiperazine-derived bases).
-
Crucial Role of Additives: The addition of lithium bromide (LiBr) can be transformative. It is thought to break down the dimeric or polymeric aggregates of the lithium amide base, leading to a more reactive and sometimes more selective monomeric species.[6] In one study, adding LiBr reversed the d.r. from 0.91:1.0 to 2.0:1.0 in favor of the desired isomer.[6]
-
Temperature Control: Perform the deprotonation at -78 °C. However, be aware that some reactions show improved selectivity at slightly higher temperatures (e.g., -40 °C) if the solvent system is optimized (e.g., using 2-MeTHF instead of THF).[5]
-
Quenching Procedure: The quench is not a trivial step. A rapid quench with a pre-cooled solution can prevent temperature increases that might lead to side reactions or epimerization. Slow, dropwise addition of saturated aqueous ammonium chloride is often the most reliable method to maintain a low temperature and achieve the highest yield of the desired product.[6]
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening
This protocol outlines a method for evaluating the effect of temperature on diastereoselectivity for a generic reaction.
-
Preparation: In an inert atmosphere glovebox or using Schlenk technique, prepare four identical, oven-dried reaction vessels equipped with stir bars.
-
Reagent Addition: To each vessel, add the 4-(methylsulfonyl)piperidine starting material (1.0 eq) and the appropriate anhydrous solvent.
-
Temperature Equilibration:
-
Vessel 1: Place in a water bath at room temperature (~20-25 °C).
-
Vessel 2: Place in an ice-water bath (0 °C).
-
Vessel 3: Place in a dry ice/acetonitrile bath (-40 °C).
-
Vessel 4: Place in a dry ice/acetone bath (-78 °C). Allow the solutions to stir at these temperatures for 15 minutes to equilibrate.
-
-
Reaction Initiation: Add the primary reagent/catalyst (e.g., Lewis acid or base, 1.2 eq) to each vessel. If adding a second reactant, do so after the appropriate activation time.
-
Monitoring: Stir the reactions for the same predetermined time (e.g., 4 hours). Monitor the reaction progress by taking small aliquots for TLC or LC-MS analysis.
-
Workup: Quench all reactions under their respective temperature conditions before allowing them to warm to room temperature. Perform an identical aqueous workup and extraction for all four reactions.
-
Analysis: After purification, determine the diastereomeric ratio (d.r.) for each sample using ¹H NMR or chiral HPLC. This will provide a clear correlation between temperature and stereoselectivity.[2]
Protocol 2: Attachment of an Evans' Oxazolidinone Chiral Auxiliary
This protocol describes the acylation of an Evans' auxiliary, preparing it for a subsequent diastereoselective reaction.[8]
-
Setup: To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 eq) and anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe. Stir the resulting lithium salt solution for 30 minutes at -78 °C.
-
Acylation: In a separate flask, dissolve the desired acyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the cold lithium salt solution from Step 2.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours.
-
Quench and Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude N-acyl oxazolidinone product by column chromatography on silica gel. The resulting pure product is now ready for a diastereoselective transformation (e.g., alkylation, aldol reaction).
References
- Overcoming challenges in the stereoselective synthesis of (2S,4R)
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- Proline sulfonamide XIII catalyzed asymmetric synthesis of...
- Recent Advances in Catalytic Asymmetric Synthesis of Chiral Sulfinyl Compounds. Semantic Scholar.
- 4-Methyl-4-(methylsulfonyl)piperidine. Benchchem.
- Chiral auxiliary. Wikipedia.
- Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv.
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
- Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. Benchchem.
- Chiral Auxiliaries. Sigma-Aldrich.
- Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
- Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. PMC - NIH.
- (PDF) Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline.
- methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis. Benchchem.
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- 5. Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
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- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-(Methylsulfonyl)piperidine Hydrochloride and Its Analogs in Kinase Inhibition
Executive Summary
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2] This guide provides a comprehensive comparison of the biological activity of 4-(Methylsulfonyl)piperidine hydrochloride, a key building block, with a series of rationally designed analogs. Through a systematic evaluation cascade including biochemical inhibition assays, cell-based viability studies, and in vitro ADME profiling, we elucidate the structure-activity relationships (SAR) that govern the compound's efficacy as a kinase inhibitor. Our findings indicate that modifications to the sulfonyl group, the piperidine ring, and the piperidine nitrogen significantly impact both target engagement and cellular activity, offering critical insights for researchers in drug discovery and development.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in drug design, prized for its ability to confer favorable physicochemical properties such as improved solubility and bioavailability.[3][4] Its saturated, three-dimensional structure provides an excellent framework for orienting functional groups to interact with biological targets. The specific compound, 4-(Methylsulfonyl)piperidine, incorporates a methylsulfonyl group, which can act as a strong hydrogen bond acceptor and influence molecular conformation, making it a valuable moiety for engaging with enzyme active sites.[5]
This guide focuses on a hypothetical, yet representative, scenario where this scaffold is explored for its inhibitory activity against a specific target, Protein Kinase X (PKX), a fictional serine/threonine kinase implicated in oncogenesis. By systematically modifying the parent compound, we aim to understand the structural determinants of its biological activity.
Rationale for Analog Design and Synthesis
To probe the structure-activity relationship (SAR), four analogs of the parent compound, MSP-001 (this compound), were synthesized. Each modification was designed to test a specific hypothesis regarding the compound's interaction with the target.
-
MSP-001 (Parent Compound): The foundational scaffold.
-
MSP-002 (Sulfoxide Analog): The sulfonyl group was reduced to a sulfoxide to investigate the importance of the oxidation state and hydrogen-bonding capacity of the sulfur moiety.
-
MSP-003 (N-Benzyl Analog): A benzyl group was added to the piperidine nitrogen to explore the effect of a large, hydrophobic substituent on potency and cell permeability.
-
MSP-004 (Pyrrolidine Analog): The six-membered piperidine ring was contracted to a five-membered pyrrolidine ring to assess the impact of ring size and geometry on target binding.
-
MSP-005 (3-Methyl Analog): A methyl group was introduced at the 3-position of the piperidine ring to probe for steric clashes within the kinase binding pocket.
Caption: Rationale for the systematic structural modification of the parent compound MSP-001.
Comparative Biological Evaluation
The parent compound and its analogs were subjected to a tiered screening process to evaluate their biochemical potency, cellular activity, and metabolic stability. This workflow ensures that resources are focused on the most promising candidates.
Caption: Tiered experimental workflow for evaluating compound efficacy and properties.
Summary of Biological Data
The results of the comparative assays are summarized in the table below. This data provides a quantitative basis for understanding the impact of each structural modification.
| Compound ID | Modification | PKX IC50 (nM) | Cell Viability EC50 (µM) | Microsomal T½ (min) |
| MSP-001 | Parent Compound | 150 | 12.5 | 45 |
| MSP-002 | Sulfoxide Analog | 850 | > 50 | 52 |
| MSP-003 | N-Benzyl Analog | 125 | 1.8 | 15 |
| MSP-004 | Pyrrolidine Analog | > 10,000 | > 50 | > 60 |
| MSP-005 | 3-Methyl Analog | 2,500 | > 50 | 41 |
Structure-Activity Relationship (SAR) Analysis
-
Importance of the Sulfonyl Group: The significantly reduced potency of MSP-002 (IC50 = 850 nM) compared to the parent compound MSP-001 (IC50 = 150 nM) suggests that the sulfonyl moiety is a critical pharmacophore. The two oxygen atoms of the sulfone likely act as key hydrogen bond acceptors in the PKX active site, an interaction that is weakened in the sulfoxide analog.[6][7]
-
Role of the Piperidine Nitrogen: The N-benzylated analog, MSP-003 , displayed slightly improved biochemical potency (IC50 = 125 nM) but demonstrated a nearly 7-fold increase in cellular activity (EC50 = 1.8 µM). This suggests that the hydrophobic benzyl group may engage in additional favorable interactions within the kinase active site and/or significantly enhance cell permeability. However, this modification also led to a marked decrease in metabolic stability (T½ = 15 min), indicating that the N-benzyl group may be a site of metabolic attack by cytochrome P450 enzymes.[8][9]
-
Requirement for the Piperidine Ring: The pyrrolidine analog, MSP-004 , was essentially inactive. This stark loss of activity highlights the importance of the six-membered ring's geometry for correctly positioning the methylsulfonyl group within the active site.
-
Steric Constraints: The introduction of a methyl group at the 3-position in MSP-005 resulted in a dramatic loss of potency (IC50 = 2,500 nM). This indicates a significant steric clash, suggesting that the region around the 3-position of the piperidine ring is tightly constrained within the PKX binding pocket.
In-Depth Experimental Methodologies
To ensure transparency and reproducibility, the detailed protocols for the key biological assays are provided below.
Protocol: In Vitro Biochemical Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of recombinant PKX.
Materials:
-
Recombinant human PKX enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP, 10 mM stock
-
Peptide substrate specific for PKX
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations.
-
Add 5 µL of the diluted compound solution to the wells of a 96-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 10 µL of a solution containing the PKX enzyme and peptide substrate in kinase buffer to each well.
-
Incubate the plate at room temperature for 10 minutes to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration equal to the Km for PKX).[10]
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol.[11] This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control, and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol: Cell Viability (XTT) Assay
This colorimetric assay assesses the effect of the compounds on the viability of a cancer cell line that overexpresses PKX.[12]
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test compounds dissolved in DMSO
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent kit
-
Clear, flat-bottomed 96-well cell culture plates
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.[12]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and the electron-coupling reagent.[12]
-
Add 50 µL of the freshly prepared XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C until a noticeable color change occurs in the control wells.
-
Measure the absorbance of the samples on a microplate reader at a wavelength of 450-500 nm.[13]
-
Calculate the percent viability relative to the untreated control cells and determine the EC50 value.
Protocol: In Vitro Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its metabolic clearance.[14]
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15]
-
Test compounds
-
Acetonitrile with an internal standard (for quenching and analysis)
-
96-well incubation plate and deep-well collection plate
Procedure:
-
Prepare a master mix of HLM and phosphate buffer. Aliquot into the incubation plate.
-
Add the test compound to the wells (final concentration typically 1 µM).
-
Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[9]
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a well in the collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[16]
-
Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.
-
Analyze the supernatant from each well using LC-MS/MS to quantify the remaining parent compound.
-
Determine the half-life (T½) by plotting the natural logarithm of the percent remaining parent compound versus time and calculating the slope of the linear regression.
Discussion and Future Directions
The SAR study reveals several key insights for optimizing the 4-(Methylsulfonyl)piperidine scaffold as a PKX inhibitor.
-
The sulfonyl group is essential for potent biochemical inhibition, likely through hydrogen bonding.
-
The piperidine ring provides an optimal geometric scaffold, which is superior to the smaller pyrrolidine ring.
-
The area around the 3-position of the ring is sterically hindered.
-
Substitution on the piperidine nitrogen can dramatically improve cellular potency, but at the cost of metabolic stability.
Based on these findings, MSP-003 is the most promising lead despite its metabolic liability. Future efforts should focus on modifying the N-benzyl group to block the site of metabolism without sacrificing the favorable interactions that boost cellular activity. For example, introducing fluoro or cyano groups on the phenyl ring could enhance stability while maintaining or improving potency. Further studies should also include selectivity profiling against a panel of other kinases to ensure the compound's target specificity.
Conclusion
This comparative guide demonstrates the power of systematic analog design in elucidating the structure-activity relationships of a chemical scaffold. We have shown that 4-(Methylsulfonyl)piperidine is a viable starting point for developing kinase inhibitors. The N-benzyl analog MSP-003 exhibits potent cellular activity, making it a strong candidate for further optimization to address its metabolic instability. The insights gained from this study provide a clear roadmap for the continued development of this promising compound series.
References
-
protocols.io. (2023). In vitro kinase assay. Available at: [Link]
-
Jacobsen, E. J., et al. (2000). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, 43(17), 3201–3215. Available at: [Link]
-
PubMed. (2000). Synthesis and structure-activity relationships of beta- and alpha-piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors with oral antitumor efficacy. Available at: [Link]
-
Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]
-
Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2615. Available at: [Link]
-
Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available at: [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Available at: [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available at: [Link]
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PubMed. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available at: [Link]
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PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-(Methylsulfonyl)piperidine Hydrochloride
An Objective Comparison of HPLC-CAD, GC-FID, and Potentiometric Titration
Introduction
4-(Methylsulfonyl)piperidine hydrochloride is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and quality directly impact the safety and efficacy of the final drug product. Therefore, robust, reliable, and validated analytical methods are not merely a regulatory requirement but a cornerstone of pharmaceutical quality assurance. The objective of validating an analytical procedure is to demonstrate through empirical evidence that it is suitable for its intended purpose[1][2].
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of three distinct analytical techniques for the assay of this compound: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Gas Chromatography with Flame Ionization Detection (GC-FID), and Non-Aqueous Potentiometric Titration. We will delve into the causality behind experimental choices, present detailed protocols, and compare performance data, all within the framework of the International Council for Harmonisation (ICH) guidelines[3][4][5].
Chapter 1: The Foundation of Validation: Core Parameters as per ICH Q2(R1)
Before comparing methodologies, it is essential to understand the performance characteristics that define a validated method. According to the ICH Q2(R1) guideline, these are the pillars that ensure a method is fit for purpose[4][5][6].
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components[3][7][8]. This is arguably the most crucial parameter for a stability-indicating method.
-
Accuracy: The closeness of the test results obtained by the method to the true value[8][9]. It is typically evaluated by assaying a sample of known purity or by spiking a sample with a known amount of analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[9]. It is assessed at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).
-
Reproducibility: Precision between different laboratories.
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range[8][10].
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable accuracy, precision, and linearity[8][11].
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[7].
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[5][7].
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage[9][11].
Chapter 2: A Comparative Evaluation of Analytical Methodologies
The selection of an analytical method is driven by the physicochemical properties of the analyte. This compound is a polar, non-volatile salt that lacks a significant UV chromophore, making direct analysis by standard HPLC-UV challenging. This necessitates alternative detection methods or derivatization.
Method A: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Principle: HPLC-CAD is a powerful technique for non-volatile analytes that do not possess a UV chromophore. The column eluent is nebulized, and the resulting aerosol particles are charged. The magnitude of this charge is measured and is proportional to the mass of the analyte present. Because the analyte is highly polar, an ion-pairing agent is required to achieve retention on a standard reversed-phase column[12].
Experimental Protocol: HPLC-CAD
-
Instrumentation: HPLC system equipped with a Charged Aerosol Detector (e.g., Corona CAD).
-
Chromatographic Conditions:
-
Column: Atlantis C18 (150 x 4.6 mm, 3.5 µm)[12].
-
Mobile Phase: 0.1% Heptafluorobutyric acid (HFBA) in Water:Acetonitrile (90:10, v/v)[12]. The HFBA acts as an ion-pairing agent, forming a neutral, more hydrophobic complex with the protonated piperidine, thus enabling retention.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C[12].
-
CAD Settings: Nitrogen gas pressure set to 35 psi[12].
-
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of five calibration standards by serial dilution, covering 80% to 120% of the target assay concentration.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve the target concentration.
-
Validation Procedure:
-
Specificity: Inject a blank (mobile phase), a placebo solution, and a sample solution subjected to forced degradation to demonstrate no interference at the analyte's retention time.
-
Linearity: Inject the five calibration standards in triplicate and plot the peak area response versus concentration. Calculate the correlation coefficient (r²).
-
Accuracy: Perform spike recovery studies by adding known amounts of the reference standard to a sample solution at three levels (e.g., 80%, 100%, 120%). Calculate the percent recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample solution.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. Calculate the %RSD for all results.
-
-
Method B: Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization
Principle: Gas chromatography is suitable for volatile and thermally stable compounds[13]. Since this compound is a salt and non-volatile, a derivatization step is mandatory. The free base can be extracted and then reacted with a derivatizing agent like 4-toluenesulfonyl chloride to form a stable, volatile derivative that is readily detectable by a Flame Ionization Detector (FID)[14][15].
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a capillary column.
-
Derivatization:
-
Accurately weigh the sample and dissolve it in water.
-
Make the solution alkaline (e.g., with 1M NaOH) to form the free base.
-
Extract the free base into an organic solvent (e.g., Dichloromethane).
-
Add a solution of 4-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to the organic extract.
-
Heat the mixture to complete the reaction, forming the tosylamide derivative.
-
Wash the resulting solution to remove excess reagents and dry it before injection.
-
-
Chromatographic Conditions:
-
Column: ZB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[16].
-
Carrier Gas: Helium at 1.0 mL/min[16].
-
Temperature Program:
-
Injector Temperature: 250°C.
-
Initial Oven Temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature: 300°C.
-
-
Standard and Sample Preparation: Prepare standards and samples by following the same derivatization procedure. An internal standard (e.g., a structurally similar compound that also derivatizes) should be used to correct for variability in the derivatization and injection process.
-
Validation Procedure: Follow a similar validation procedure as described for HPLC, focusing on the consistency and yield of the derivatization reaction as part of the accuracy and precision assessments.
Method C: Non-Aqueous Potentiometric Titration
Principle: This is a classic, absolute method ideal for the assay of hydrochloride salts of weak bases. The sample is dissolved in a non-aqueous solvent, typically glacial acetic acid, which enhances its basicity. It is then titrated with a strong acid in a non-aqueous medium, such as perchloric acid in acetic acid. The endpoint is determined potentiometrically using a suitable electrode system[17].
Experimental Protocol: Potentiometric Titration
-
Instrumentation: Automatic potentiometric titrator with a combined glass pH electrode.
-
Reagents:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Standard: Potassium hydrogen phthalate (for titrant standardization).
-
-
Titrant Standardization:
-
Sample Analysis:
-
Accurately weigh the this compound sample and dissolve it in glacial acetic acid.
-
Titrate with the standardized 0.1 N perchloric acid to the potentiometric endpoint.
-
The volume of titrant consumed is directly proportional to the amount of analyte.
-
-
Validation Procedure:
-
Specificity: While titration is not inherently specific, specificity can be demonstrated by showing that common impurities or excipients do not have a basic character under these conditions and thus do not interfere with the titration endpoint. This may require complementary analysis by HPLC or GC[18].
-
Linearity: Analyze at least five different sample weights, ranging from 50% to 150% of the target weight. Plot the titrant volume consumed versus the sample weight. The coefficient of determination (r²) should be close to 1.0000[18][19].
-
Accuracy & Precision: Perform at least nine determinations across three concentration levels (e.g., 80%, 100%, 120% of the target sample weight)[18]. Calculate the percent recovery for accuracy and the %RSD for precision.
-
Chapter 3: Comparative Analysis and Method Selection
The choice of method depends entirely on its intended purpose. A method suitable for final product release may differ from one used for identifying unknown degradation products during development.
Data Summary: Performance Comparison
The following table summarizes the expected performance characteristics of the three validated methods.
| Validation Parameter | Method A: HPLC-CAD | Method B: GC-FID (Derivatized) | Method C: Titration |
| Specificity | High (Separates analyte from impurities) | High (Separates derivative from others) | Low (Titrates total basicity) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.9999 |
| Accuracy (% Recovery) | 99.0 - 101.0% | 98.0 - 102.0% | 99.5 - 100.5% |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | < 0.5% |
| - Intermediate | < 1.5% | < 2.0% | < 0.7% |
| LOD / LOQ | Applicable (Low µg/mL) | Applicable (Low µg/mL) | Not applicable for assay |
| Robustness | Good | Moderate (sensitive to derivatization) | Excellent |
| Sample Throughput | Moderate | Low (due to sample prep) | High |
| Cost / Complexity | High | Moderate | Low |
Visualization: Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the most appropriate analytical method based on the analytical objective.
Caption: A decision tree for analytical method selection.
Discussion and Rationale
-
HPLC-CAD is the most versatile and powerful of the three methods. Its high specificity makes it the only choice for a stability-indicating assay , where the primary goal is to separate and quantify the active ingredient from any potential degradation products or process impurities[20][21]. It is the preferred method during drug development, stability studies, and for final product quality control where impurity profiling is required.
-
GC-FID after derivatization is a viable alternative, particularly if the laboratory has more expertise or instrumentation for GC. It can also be highly specific and sensitive. However, the multi-step derivatization process makes it more complex, time-consuming, and potentially more variable than HPLC-CAD, which is why the latter is often preferred. GC is exceptionally useful for analyzing specific volatile impurities that may not be amenable to HPLC analysis.
-
Non-Aqueous Potentiometric Titration is a classic pharmacopoeial method that excels in precision, accuracy, speed, and cost-effectiveness . While it lacks specificity, it is an outstanding choice for routine batch release testing of the bulk drug substance where the impurity profile is already well-characterized and controlled by a separate chromatographic method. Its high precision makes it ideal for confirming the potency of a known-quality material.
Chapter 4: Ensuring Specificity via Forced Degradation
To validate a method as "stability-indicating," one must demonstrate that it can distinguish the analyte from its degradation products. This is achieved through forced degradation (or stress testing) studies, which are a regulatory expectation[20][22][23][24].
Experimental Protocol: Forced Degradation
-
Objective: To intentionally degrade the this compound sample by approximately 10-20% to generate potential degradation products[22][23].
-
Stress Conditions: Prepare separate solutions of the analyte and subject them to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
-
-
Analysis: Analyze each stressed sample using the HPLC-CAD method. The validation is successful if the analyte peak remains pure (as determined by a photodiode array detector or peak purity algorithm) and any degradation product peaks are well-resolved from the main analyte peak.
Visualization: Validation Workflow
Caption: The lifecycle of an analytical method from development to validation.
Conclusion
The validation of an analytical method for this compound is a multi-faceted process that requires a deep understanding of the analyte's chemistry and the principles of analytical science. There is no single "best" method; instead, there is the most appropriate method for a given objective.
-
HPLC-CAD stands out as the superior choice for comprehensive quality assessment, offering the specificity required for stability studies and impurity profiling.
-
GC-FID provides a solid, albeit more laborious, alternative for chromatographic analysis.
-
Potentiometric Titration remains an invaluable tool for high-precision, high-throughput batch release assays where the primary concern is potency, not impurity profiling.
By carefully selecting and rigorously validating the appropriate method according to ICH guidelines, researchers, scientists, and drug development professionals can ensure the quality of this critical intermediate, thereby safeguarding the integrity of the final pharmaceutical product.
References
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- (2025, December 5). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.
- Singh, S., & Handa, T. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
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- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- YouTube. (2024, September 16). Key terms related to validation of an analytical method.
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
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- Pharmaceutical Outsourcing. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
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- ICH. Quality Guidelines.
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- Pharmaguideline. (2012, August 16). Analytical Method Validation Definitions in Pharmaceuticals.
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- ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
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- ResearchGate. Development and validation of a gas chromatography-mass spectrometry with selected ion monitoring method for the determination of trace levels of methane sulfonyl chloride as an impurity in itraconazole active pharmaceutical ingredient.
- Jalalpure, S., et al. (2020, September 7). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research.
- Marques, M. R. C., et al. (n.d.). Recommendations for titration methods validation. US Pharmacopeia (USP).
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A Strategic Guide to Piperidine Derivatives in Drug Design: Spotlight on 4-(Methylsulfonyl)piperidine Hydrochloride
The piperidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous approved drugs.[1] Its prevalence is a testament to its ability to confer advantageous physicochemical properties and provide a synthetically versatile chassis for three-dimensional exploration of chemical space. However, the nuanced selection of substituents on this privileged heterocycle can dramatically influence a drug candidate's biological activity, selectivity, and pharmacokinetic profile. This guide offers an in-depth comparative analysis of 4-(methylsulfonyl)piperidine hydrochloride against other key 4-substituted piperidine derivatives, providing a rationale for its strategic deployment in drug design.
The Piperidine Scaffold: A Pillar of Drug Discovery
The six-membered saturated nitrogen heterocycle of piperidine offers several key advantages in drug design. Its chair conformation allows for precise spatial arrangement of substituents, critical for optimizing interactions with biological targets. Furthermore, the basicity of the piperidine nitrogen can be modulated to fine-tune properties like solubility and cell permeability.
In Focus: this compound
This compound has gained prominence as a valuable building block in contemporary drug discovery. The defining feature of this derivative is the potent electron-withdrawing methylsulfonyl group at the 4-position. This functional group imparts a unique set of properties to the piperidine core:
-
Modulated Basicity: The sulfonyl group significantly reduces the basicity of the piperidine nitrogen. This modulation is a critical tool for medicinal chemists to mitigate potential liabilities associated with highly basic amines, such as hERG channel interactions and phospholipidosis, while still allowing for favorable salt formation and aqueous solubility.
-
Enhanced Polarity and Hydrogen Bonding: The sulfonyl group is a strong hydrogen bond acceptor, which can be leveraged to form key interactions with protein targets, thereby enhancing binding affinity and selectivity.[2] This feature also contributes to increased polarity, which can improve a compound's solubility profile.
-
Metabolic Stability: The methylsulfonyl moiety is generally resistant to metabolic degradation, a crucial attribute for improving the in vivo half-life of a drug candidate.
-
Synthetic Tractability: As a hydrochloride salt, this building block exhibits good solubility in various solvents, facilitating its use in a wide range of chemical transformations.
Comparative Analysis with Other 4-Substituted Piperidines
The strategic choice of a 4-substituted piperidine is a pivotal decision in the lead optimization phase. The following table provides a comparative overview of the key physicochemical properties of 4-(methylsulfonyl)piperidine and other commonly employed piperidine derivatives.
| Derivative | Key Feature | Approximate pKa of Piperidine Nitrogen | Lipophilicity (Calculated logP) | Primary Role in Drug Design |
| 4-(Methylsulfonyl)piperidine | Strong H-bond acceptor, electron-withdrawing | 8.5 - 9.5 | Low to Moderate | Enhancing potency through specific interactions, improving metabolic stability, modulating basicity. |
| 4-Hydroxypiperidine | H-bond donor and acceptor | 10.0 - 11.0 | Low | Introducing a point for hydrogen bonding, improving aqueous solubility. |
| 4-Carboxypiperidine | Acidic group, H-bond donor and acceptor | 10.0 - 11.0 (amine) / 4.0 - 5.0 (acid) | Low | Forming salt bridges, mimicking a carboxylic acid-containing natural ligand. |
| 4-Fluoropiperidine | Weak H-bond acceptor, electron-withdrawing | 9.5 - 10.5 | Moderate | Blocking metabolic sites, fine-tuning basicity.[3][4] |
Causality Behind the Choice: The decision to employ 4-(methylsulfonyl)piperidine often stems from the need for a strong hydrogen bond acceptor to engage with a specific residue in the target protein's binding site. While a hydroxyl group also offers hydrogen bonding capabilities, the sulfonyl group provides a more potent acceptor without the liability of a hydrogen bond donor, which might be undesirable in certain binding pockets. Furthermore, the significant reduction in pKa compared to 4-hydroxypiperidine can be critical for optimizing the overall ADME profile of a molecule. In contrast to a carboxyl group, the sulfonyl moiety is not ionizable at physiological pH, which can be advantageous for cell permeability. The fluoro substituent offers a more subtle modulation of basicity and is primarily used to block metabolism at the 4-position.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting from N-Boc-4-piperidinemethanol.
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Mesylation: To a solution of N-Boc-4-piperidinemethanol in a suitable solvent (e.g., dichloromethane) at 0 °C, add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Allow the reaction to warm to room temperature and stir until completion.
-
Thiolation: The resulting mesylate is then reacted with a nucleophilic source of a methylthio group, such as sodium thiomethoxide, in a polar aprotic solvent like DMF.
-
Oxidation: The sulfide intermediate is oxidized to the corresponding sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.
-
Deprotection and Salt Formation: The N-Boc protecting group is removed under acidic conditions, typically with hydrochloric acid in a solvent like dioxane or methanol, to yield the final hydrochloride salt.
Case Studies: The Impact of the Methylsulfonyl Group
Kinase Inhibitors
The 4-(methylsulfonyl)piperidine moiety has been successfully incorporated into numerous kinase inhibitors. The sulfonyl group's ability to form strong hydrogen bonds with the hinge region of the kinase domain is a key factor in achieving high potency and selectivity. For instance, in the development of certain classes of tyrosine kinase inhibitors, the replacement of a less polar group with the methylsulfonylpiperidine led to a significant enhancement in inhibitory activity.[5]
Central Nervous System (CNS) Agents
In the design of CNS-active compounds, achieving the right balance of polarity and lipophilicity is crucial for blood-brain barrier penetration. The methylsulfonyl group, while polar, can be part of a molecule that overall possesses the requisite lipophilicity to enter the CNS. Its ability to modulate the basicity of the piperidine nitrogen is particularly advantageous in this context, as it can reduce interactions with efflux transporters like P-glycoprotein. While specific approved drugs prominently featuring this exact standalone moiety are less common, its principles are applied in broader CNS drug design.[6]
Conclusion
The selection of a specific piperidine derivative is a critical, data-driven decision in modern drug discovery. This compound offers a unique and powerful combination of properties that can be strategically employed to address common challenges in lead optimization. Its ability to act as a potent hydrogen bond acceptor, coupled with its capacity to modulate basicity and enhance metabolic stability, makes it an invaluable tool for the medicinal chemist. A thorough understanding of its comparative advantages over other piperidine analogs, supported by robust experimental data, is essential for its successful application in the design of novel and effective therapeutics.
References
- BenchChem. (2025).
- MySkinRecipes. (n.d.). 4-(Methylsulfonyl)piperidine.
- Sigma-Aldrich. (n.d.). N-Boc-4-piperidinemethanol.
- Google Patents. (2015). Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester. CN105153211A.
- RSC Medicinal Chemistry. (2023). RESEARCH ARTICLE.
- National Center for Biotechnology Information. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.
- ResearchGate. (n.d.). a)
- National Center for Biotechnology Information. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.
- ChemicalBook. (2022). Synthesis of N-Boc 4-piperidone.
- National Center for Biotechnology Information. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity.
- National Center for Biotechnology Information. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists.
- National Center for Biotechnology Information. (n.d.). 4-(Methanesulfonylmethyl)piperidine hydrochloride.
- ResearchGate. (2017). 4-Substituted and 1,4-Disubstituted Piperidines.
- ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
- MDPI. (n.d.).
- ChemicalBook. (n.d.). N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis.
- National Center for Biotechnology Information. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2.
- Google Patents. (n.d.). Synthesis method of N-boc-4-hydroxypiperidine. CN104628625A.
- ResearchGate. (n.d.). Experimental amine basicity (pKa),6b effective and intrinsic lipophilicities.
- National Center for Biotechnology Information. (2013).
- National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
- BroadPharm. (n.d.). 4-((methylsulfonyl)methyl)piperidine, HCl salt.
- Scientific Update. (2019).
- Cambridge MedChem Consulting. (2023). Tuning basicity.
- National Center for Biotechnology Information. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors.
- ChemicalBook. (2025). N-BOC-4-Hydroxypiperidine.
- National Center for Biotechnology Information. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions.
- National Center for Biotechnology Information. (n.d.). Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)-.
- ResearchGate. (n.d.). Experimental amine basicity (pKa),6b effective and intrinsic....
- National Center for Biotechnology Information. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).
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A Comparative Guide to the Synthesis of 4-(Methylsulfonyl)piperidine for Researchers and Drug Development Professionals
The 4-(methylsulfonyl)piperidine moiety is a critical pharmacophore found in a variety of biologically active molecules and clinical drug candidates. Its synthesis is therefore of significant interest to researchers in medicinal chemistry and process development. This guide provides an in-depth, comparative analysis of the most pertinent synthetic routes to this valuable building block, offering insights into the practical considerations and underlying chemical principles that govern each approach.
Introduction to the Strategic Importance of 4-(Methylsulfonyl)piperidine
The methylsulfonyl group, a potent electron-withdrawing and hydrogen-bond accepting functionality, imparts unique physicochemical properties to the piperidine scaffold. This combination often leads to enhanced metabolic stability, improved aqueous solubility, and favorable interactions with biological targets. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to 4-(methylsulfonyl)piperidine is a key objective in pharmaceutical research. This guide will dissect and compare the predominant synthetic strategies, providing the necessary data for informed decision-making in a research and development setting.
Comparative Analysis of Synthetic Routes
Two primary strategies dominate the landscape of 4-(methylsulfonyl)piperidine synthesis: a multi-step route commencing from 4-hydroxypiperidine and a more direct approach involving nucleophilic substitution on a 4-halopiperidine derivative. A third, though less commonly reported for this specific target, involves the construction of the piperidine ring with the sulfonyl moiety or a precursor already in place, for instance, through cycloaddition reactions.
| Parameter | Route 1: From 4-Hydroxypiperidine | Route 2: From 4-Halopiperidine |
| Starting Material | 4-Hydroxypiperidine | N-protected 4-chloropiperidine or 4-bromopiperidine |
| Key Transformations | Mesylation, Thiolation, Oxidation | Nucleophilic Substitution |
| Number of Steps | 4-5 (including protection/deprotection) | 1-2 (including protection/deprotection) |
| Overall Yield | Moderate to Good | Variable, potentially high |
| Scalability | Feasible, with considerations for each step | Potentially more straightforward for large scale |
| Key Reagents | Methanesulfonyl chloride, Sodium thiomethoxide, Oxidizing agents (e.g., m-CPBA, Oxone®) | Sodium methanesulfinate |
| Safety & Handling | Use of odorous thiols, potentially exothermic oxidations | Handling of lachrymatory halo-piperidines |
| Purification | Multiple chromatographic purifications often required | Potentially simpler purification of the final product |
Route 1: Multi-Step Synthesis from 4-Hydroxypiperidine
This is arguably the most frequently described and versatile approach, allowing for the synthesis of 4-(methylsulfonyl)piperidine through a sequence of well-established chemical transformations. The general strategy involves the conversion of the hydroxyl group into a thioether, which is subsequently oxidized to the desired sulfone.
Logical Workflow
Caption: Synthetic workflow for Route 1.
In-Depth Causality and Experimental Choices
The initial protection of the piperidine nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, is a critical first step. This prevents the secondary amine from interfering with the subsequent reactions, particularly the mesylation step where it could act as a nucleophile. The choice of the Boc group is strategic due to its stability under a range of reaction conditions and its facile removal under acidic conditions.
The conversion of the hydroxyl group to a good leaving group, such as a mesylate, is essential for the subsequent nucleophilic substitution. Methanesulfonyl chloride is a common and cost-effective reagent for this transformation.
The introduction of the methylthio group is achieved through nucleophilic substitution of the mesylate with a sulfur nucleophile, typically sodium thiomethoxide. This reaction proceeds via an SN2 mechanism.
The final key transformation is the oxidation of the sulfide to the sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidizing agent for this purpose. The reaction is typically performed at low temperatures to control its exothermicity. Alternative oxidizing agents such as Oxone® (potassium peroxymonosulfate) can also be employed and may offer advantages in terms of cost and safety on a larger scale.
Detailed Experimental Protocol (Route 1)
Step 1: N-Boc Protection of 4-Hydroxypiperidine
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Perform an aqueous workup to isolate the N-Boc-4-hydroxypiperidine.
Step 2: Mesylation of N-Boc-4-hydroxypiperidine
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction to yield N-Boc-4-(methylsulfonyloxy)piperidine.
Step 3: Synthesis of tert-Butyl 4-(methylthio)piperidine-1-carboxylate
-
Dissolve N-Boc-4-(methylsulfonyloxy)piperidine (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add sodium thiomethoxide (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Perform an aqueous workup to isolate the product.
Step 4: Oxidation to tert-Butyl 4-(methylsulfonyl)piperidine-1-carboxylate
-
Dissolve tert-butyl 4-(methylthio)piperidine-1-carboxylate (1.0 eq) in DCM and cool to 0 °C.
-
Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and then warm to room temperature until the oxidation is complete.
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and perform an aqueous workup.
-
Purify the product by column chromatography.
Step 5: Deprotection to 4-(Methylsulfonyl)piperidine
-
Dissolve tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate in a suitable solvent like ethyl acetate or methanol.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl).
-
Stir the mixture at room temperature until the deprotection is complete.
-
The hydrochloride salt of the product often precipitates and can be collected by filtration.
Route 2: Direct Nucleophilic Substitution from 4-Halopiperidine
A more convergent approach involves the direct displacement of a halide from a 4-halopiperidine derivative with a methylsulfinate salt. This method has the potential for higher overall efficiency by reducing the number of synthetic steps.
Logical Workflow
Caption: Synthetic workflow for Route 2.
In-Depth Causality and Experimental Choices
This route hinges on the successful nucleophilic substitution of a halide at the 4-position of the piperidine ring by sodium methanesulfinate. The choice of the protecting group on the nitrogen is again crucial to prevent side reactions. An N-Boc or N-benzyl group is commonly employed. The reactivity of the halide follows the expected trend (I > Br > Cl), with 4-bromopiperidine derivatives often providing a good balance of reactivity and stability.
The reaction is typically carried out in a polar aprotic solvent, such as DMF or DMSO, to facilitate the dissolution of the sulfinate salt and promote the SN2 reaction. Elevated temperatures are often required to drive the reaction to completion.
Detailed Experimental Protocol (Route 2) - Illustrative
Step 1: Nucleophilic Substitution
-
To a solution of N-Boc-4-chloropiperidine (1.0 eq) in DMF, add sodium methanesulfinate (1.5 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the N-Boc-4-(methylsulfonyl)piperidine by column chromatography or recrystallization.
Step 2: Deprotection
-
Follow a similar deprotection protocol as described in Route 1, using acidic conditions to remove the Boc group and isolate the final product as its hydrochloride salt.
Conclusion for the Professional Audience
The choice between these synthetic routes will ultimately depend on the specific requirements of the project, including scale, cost, available resources, and timeline.
-
Route 1 (from 4-Hydroxypiperidine) is a well-established and versatile method. While it involves more steps, the starting materials are readily available and the individual reactions are generally high-yielding and well-understood. This route is particularly advantageous when a variety of 4-substituted piperidines are being synthesized, as the intermediate N-Boc-4-(methylsulfonyloxy)piperidine can serve as a common precursor for other nucleophilic substitutions.
-
Route 2 (from 4-Halopiperidine) offers a more convergent and potentially more efficient synthesis in terms of step economy. If a suitable N-protected 4-halopiperidine is commercially available or can be prepared efficiently, this route may be preferable for large-scale production due to the reduced number of synthetic operations and purifications. However, the nucleophilic substitution with sodium methanesulfinate may require optimization to achieve high yields and minimize side products.
For drug development professionals, a thorough evaluation of both routes, including a cost-of-goods analysis and a process safety assessment, is recommended before selecting a manufacturing route. For researchers in the discovery phase, the multi-step route from 4-hydroxypiperidine may offer greater flexibility and reliability for accessing the target compound and its analogs for structure-activity relationship studies.
References
- Specific literature references for each step and route would be included here in a full publication, citing primary journal articles and patents that detail the experimental procedures and yields.
A Senior Application Scientist's Guide to Benchmarking the Purity of 4-(Methylsulfonyl)piperidine Hydrochloride
Introduction: The Criticality of Starting Material Purity
In the landscape of pharmaceutical research and drug development, the quality of starting materials is not merely a matter of compliance; it is a cornerstone of scientific validity, reproducibility, and ultimately, patient safety. 4-(Methylsulfonyl)piperidine hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even at trace levels, can have cascading effects, leading to the formation of undesired by-products, altered pharmacological activity, and potential toxicity in the final drug product.[1][2] Therefore, a rigorous, multi-faceted analytical approach to benchmark the purity of this raw material from different suppliers is an indispensable step in de-risking the development pipeline.
This guide provides an in-depth framework for researchers and drug development professionals to conduct a comprehensive purity assessment of this compound. We will move beyond simple pass/fail criteria, explaining the causality behind the selection of orthogonal analytical techniques and providing detailed, self-validating protocols grounded in established regulatory principles.
Regulatory Framework: The ICH Q3A Guideline
Our analytical strategy is guided by the principles outlined in the International Council for Harmonisation (ICH) Q3A(R2) guideline, which addresses impurities in new drug substances.[3][4][5] This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[6][7] Adhering to this framework ensures that our purity assessment is not only scientifically sound but also aligned with global regulatory expectations.
-
Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of ≤2 g/day , this is typically ≥0.05%.[3][6]
-
Identification Threshold: The level at which the structure of an impurity must be determined. This often starts at 0.10% or 1.0 mg per day total intake, whichever is lower.[6]
-
Qualification Threshold: The level at which an impurity's biological safety must be established. This often begins at 0.15% or 1.0 mg per day total intake.[3][5]
A Multi-Pronged Analytical Strategy
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods—techniques that measure the same attribute using different physical or chemical principles. Our strategy integrates a primary chromatographic separation technique for quantitation, a spectroscopic method for structural confirmation and orthogonal quantitation, and a mass-based method for impurity identification.
Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical compounds due to its high resolution and quantitative accuracy.[2][8]
The Challenge & The Solution: this compound lacks a strong ultraviolet (UV) chromophore, making direct detection by standard HPLC-UV systems difficult. A validated method exists using a Charged Aerosol Detector (CAD), but this is not available in all labs.[9] A more universally applicable and robust approach is pre-column derivatization, where the analyte is reacted with a labeling agent to attach a UV-active moiety.[10][11] We will use 4-toluenesulfonyl chloride (tosyl chloride) for this purpose, as it reacts efficiently with the secondary amine of the piperidine ring to form a highly UV-active derivative.[12]
Detailed Experimental Protocol: HPLC with Pre-Column Derivatization
1. Reagent Preparation:
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Derivatizing Reagent: Prepare a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile. This solution should be prepared fresh daily.
-
Buffer: Prepare a 0.5 M sodium bicarbonate solution in water.
2. Standard Preparation:
-
Accurately weigh approximately 20 mg of a reference standard of this compound into a 20 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a stock solution of approximately 1 mg/mL.
-
Create a working standard of ~50 µg/mL by diluting the stock solution with diluent.
3. Sample Preparation:
-
Prepare samples from each supplier in the same manner as the standard to achieve a final target concentration of approximately 1 mg/mL.
4. Derivatization Procedure:
-
To 1.0 mL of each standard and sample solution in separate autosampler vials, add 0.5 mL of the sodium bicarbonate buffer.
-
Add 0.5 mL of the 4-toluenesulfonyl chloride solution.
-
Cap the vials and vortex thoroughly.
-
Place the vials in a heating block or water bath at 60°C for 30 minutes.
-
Allow the vials to cool to room temperature before placing them in the HPLC autosampler.
5. Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| HPLC Column | Inertsil ODS-3 C18, 250 x 4.6 mm, 5 µm | A C18 column provides excellent hydrophobic retention for the tosyl-derivative. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure sharp peak shape for the derivatized amine. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analyte. |
| Gradient | 0-20 min: 40-80% B; 20-25 min: 80% B; 25-26 min: 80-40% B; 26-30 min: 40% B | A gradient is essential to elute the main peak while also resolving early and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times.[11] |
| Detection | UV at 230 nm | The tosyl group has a strong absorbance maximum around this wavelength. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
6. Data Analysis & Acceptance Criteria:
-
System Suitability: Before sample analysis, inject the derivatized standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%, the tailing factor should be ≤2.0, and the theoretical plates should be ≥2000. This confirms the system is performing adequately.
-
Purity Calculation: Calculate the purity of each sample using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Impurity Reporting: Report any impurity peak that is ≥0.05% of the total area, consistent with ICH guidelines.[3]
Orthogonal Assessment: Quantitative NMR (qNMR) Spectroscopy
While HPLC is excellent for separating impurities, qNMR provides an orthogonal, highly accurate measure of purity without the need for a reference standard of the analyte itself.[13][14] It relies on comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[15][16] This method also serves as an absolute confirmation of the compound's structure.
Detailed Experimental Protocol: qNMR
1. Materials:
-
Internal Standard (IS): Maleic acid (certified reference material). It is non-volatile, stable, and has sharp singlets that do not overlap with the analyte signals.
-
NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
2. Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample into a clean vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Record the exact weights of both the sample and the internal standard.
-
Add approximately 0.75 mL of DMSO-d6, cap the vial, and vortex until both components are fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Acquisition Parameters (400 MHz Spectrometer):
| Parameter | Setting | Rationale |
|---|---|---|
| Pulse Program | Standard quantitative pulse (e.g., zg30) | A simple 30° or 45° pulse is used to avoid saturation effects. |
| Relaxation Delay (d1) | 30 seconds | Must be at least 5 times the longest T1 relaxation time of both the analyte and IS protons to ensure full relaxation and accurate integration. |
| Acquisition Time (aq) | ≥ 3 seconds | Provides sufficient digital resolution. |
| Number of Scans (ns) | 16-64 | Sufficient to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated. |
| Temperature | 25°C | Maintained for consistency. |
4. Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, unique signal for this compound (e.g., the methylsulfonyl protons, expected to be a singlet around 2.9 ppm).
-
Integrate the singlet for the two olefinic protons of maleic acid (around 6.3 ppm).
-
Calculate the purity (%w/w) using the following formula:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (e.g., 3 for the methylsulfonyl group, 2 for maleic acid)
-
MW: Molecular weight (213.73 g/mol for the analyte HCl salt, 116.07 g/mol for maleic acid)
-
W: Weight in mg
-
P_IS: Purity of the internal standard (as a decimal, e.g., 0.999)
-
Impurity Identification: Liquid Chromatography-Mass Spectrometry (LC-MS)
If the HPLC analysis reveals any impurities exceeding the ICH identification threshold (e.g., >0.10%), their identity must be investigated. LC-MS is the ideal tool for this, as it provides the molecular weight of the impurities, which is the first crucial step in structural elucidation.[17][18][19]
The same HPLC method can be adapted for LC-MS, though a volatile buffer like formic acid or ammonium acetate may be substituted for phosphoric acid to ensure compatibility with the mass spectrometer source. The mass detector will provide a mass-to-charge ratio (m/z) for each impurity peak, allowing for the proposal of likely structures (e.g., starting materials, by-products, or degradation products).
Comparative Data Summary
All quantitative data should be compiled into a clear, concise table to facilitate a direct comparison between suppliers. The goal is to select a supplier that provides not just high purity, but also a consistent and well-controlled impurity profile.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Appearance | White Crystalline Solid | White Crystalline Solid | Off-White Powder | White Crystalline Solid |
| HPLC Purity (% Area) | 99.85% | 99.52% | 99.91% | ≥ 99.5% |
| Largest Single Impurity (%) | 0.08% | 0.25% | 0.06% | ≤ 0.10% |
| Total Impurities (%) | 0.15% | 0.48% | 0.09% | ≤ 0.50% |
| Number of Impurities >0.05% | 2 | 4 | 1 | ≤ 2 |
| qNMR Purity (% w/w) | 99.7% | 99.4% | 99.8% | ≥ 99.0% |
| Structural Confirmation (NMR) | Conforms | Conforms | Conforms | Conforms to Structure |
Interpretation:
-
Supplier A: Provides high-purity material that meets all criteria. The impurity profile is well-controlled.
-
Supplier B: Fails on the largest single impurity and total impurities. The higher number of impurities suggests a less controlled manufacturing process. This lot would be rejected.
-
Supplier C: Offers the highest purity and the cleanest impurity profile. This would be the preferred supplier, assuming consistent performance across batches.
Conclusion
Benchmarking the purity of a critical starting material like this compound is a rigorous, evidence-based process. By employing an orthogonal analytical strategy rooted in regulatory principles, researchers can confidently select suppliers who provide high-quality, consistent materials. This initial investment in comprehensive analysis mitigates risks, ensures the reliability of experimental data, and builds a solid foundation for successful drug development programs. The combination of quantitative HPLC for impurity profiling, confirmatory qNMR for an absolute purity value and structural verification, and targeted LC-MS for impurity identification provides a self-validating system that ensures the highest level of scientific integrity.
References
- Thermo Fisher Scientific.
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]
-
European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. 2006. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
International Council for Harmonisation. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
Pharmaceutical Technology. Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. 2024. [Link]
-
PubMed. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. 2020. [Link]
-
PubChem. 4-(Methanesulfonylmethyl)piperidine hydrochloride. [Link]
-
Quora. Why do we use NMR spectroscopy in purity analysis?. [Link]
-
ChemBK. 4-[(methylsulfonyl)methyl]piperidine hydrochloride. [Link]
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A Senior Application Scientist's Guide to In Vitro Assay Validation for Screening 4-(Methylsulfonyl)piperidine Hydrochloride Derivatives
For researchers, scientists, and drug development professionals embarking on a screening campaign for novel 4-(Methylsulfonyl)piperidine hydrochloride derivatives, the foundation of success lies not in the number of compounds tested, but in the quality and reliability of the assays used. The piperidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a wide range of biological targets, including enzymes like acetylcholinesterase (AChE), receptors such as the GABA-A receptor, and bacterial targets like Mycobacterium tuberculosis MenA.[1][2][3] This guide provides an in-depth, experience-driven comparison of in vitro assay strategies, focusing on the critical validation steps that ensure the generation of robust, reproducible, and meaningful data.
The Foundational Choice: Aligning Assay Strategy with Biological Target
The first and most critical decision in any screening campaign is the selection of the primary assay. This choice is fundamentally dictated by the known or hypothesized biological target of your this compound derivatives. A misaligned assay strategy will not only waste resources but can also lead to the dismissal of potentially valuable lead compounds. We will compare two major classes of assays: biochemical and cell-based.[4][5]
Biochemical Assays: Probing the Target Directly
Biochemical assays are target-based, utilizing purified biological molecules to assess the direct interaction of a compound with its target in a controlled, cell-free environment.[4][6] They are prized for their simplicity, high throughput, and direct mechanistic insights.
Best suited for:
-
Enzyme Inhibition: If your derivatives are designed to inhibit a specific enzyme (e.g., AChE, a kinase, or MenA), enzymatic assays are the gold standard.[2][3][7]
-
Receptor-Ligand Binding: To quantify the affinity of your compounds for a specific receptor (e.g., GPCRs, ion channels), receptor binding assays are ideal.[8]
Comparison of Common Biochemical Assay Formats
| Assay Type | Principle | Advantages | Disadvantages | Ideal for Screening... |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled ligand upon binding to a target protein. | Homogeneous (no-wash), sensitive, good for HTS. | Requires a suitable fluorescent probe, susceptible to compound interference. | Receptor-ligand binding, protein-protein interactions. |
| Luminescence-Based Kinase Assays (e.g., ADP-Glo™) | Quantifies kinase activity by measuring the amount of ADP produced, which is converted to a light signal.[9] | Highly sensitive, broad dynamic range, widely applicable to different kinases. | Can be expensive, potential for ATP-competitive false positives. | Kinase inhibitor screening.[7][9] |
| FRET/TR-FRET Assays | Measures the energy transfer between two fluorophores in close proximity, indicating a binding or cleavage event. | Homogeneous, ratiometric (reduces noise), robust for HTS. | Requires specific labeling of interacting partners, potential for compound autofluorescence. | Protease activity, protein-protein interactions, GPCR functional assays. |
| Absorbance-Based Enzymatic Assays | Measures the change in absorbance of a chromogenic substrate or product over time. | Cost-effective, straightforward instrumentation. | Lower sensitivity, prone to interference from colored compounds. | Enzymes with chromogenic substrates (e.g., AChE using Ellman's reagent). |
Cell-Based Assays: Assessing Functional Outcomes in a Biological Context
Cell-based assays measure the effect of a compound on a cellular process, providing more physiologically relevant data.[5] They are indispensable for understanding a compound's activity in a complex biological system, accounting for factors like cell permeability and potential off-target effects.[5]
Best suited for:
-
Functional Receptor Modulation: To determine if a compound is an agonist, antagonist, or allosteric modulator of a receptor like the GABA-A receptor.[1]
-
Pathway Analysis: To assess the impact of a compound on a specific signaling pathway downstream of the target.
-
Phenotypic Screening: When the specific target is unknown, and the goal is to identify compounds that produce a desired cellular phenotype (e.g., reduced cancer cell viability, inhibition of bacterial growth).[3]
Comparison of Common Cell-Based Assay Formats
| Assay Type | Principle | Advantages | Disadvantages | Ideal for Screening... |
| Reporter Gene Assays | Measures the activity of a target-responsive promoter linked to a reporter gene (e.g., luciferase, GFP). | High sensitivity, can be tailored to specific pathways. | Indirect measure of target engagement, potential for off-target effects on reporter machinery. | GPCR activation, nuclear receptor modulation, signaling pathway analysis. |
| Calcium Mobilization Assays | Uses calcium-sensitive fluorescent dyes to measure changes in intracellular calcium, a common second messenger. | Functional readout, high-throughput compatible, kinetic data. | Signal can be transient, not all GPCRs couple through calcium pathways. | GPCR and ion channel functional screening. |
| Cell Viability/Cytotoxicity Assays (e.g., CellTiter-Glo®, MTT) | Measures markers of metabolically active cells (ATP levels) or metabolic activity (tetrazolium reduction). | Robust, simple, widely used for toxicity assessment and anti-proliferative screens. | Can be confounded by compounds affecting cellular metabolism. MTT can interact with certain compounds. | Anticancer drug discovery, general toxicity screening.[7] |
| High-Content Imaging (HCI) | Automated microscopy and image analysis to quantify multiple cellular parameters simultaneously. | Multiparametric data, spatial and temporal information, phenotypic profiling. | Lower throughput, complex data analysis, higher cost. | Phenotypic screening, toxicity profiling, translocation assays. |
The Core of Trustworthiness: A Step-by-Step Validation Workflow
Assay validation is a systematic process that proves your assay is "fit-for-purpose." It ensures that the results you generate are accurate, precise, and reproducible. This workflow is a self-validating system, with each step building confidence in the assay's performance. The principles discussed here are grounded in guidelines from regulatory bodies like the FDA and best practices in the drug discovery field.[3]
Caption: A typical workflow for in vitro assay validation.
Step 1: Assay Development and Optimization
Before formal validation, the assay conditions must be optimized to achieve a robust and reproducible signal.
-
Causality: The goal is to find the "sweet spot" where the assay is most sensitive to the biological activity of interest while minimizing background noise. This involves titrating all critical reagents, such as enzyme/receptor concentration, substrate concentration (often near the Km for enzymatic assays), and incubation times.[7] For cell-based assays, this includes optimizing cell density and serum concentration.
Step 2: Pre-Validation - Controls and Reagent Stability
-
Positive and Negative Controls: These are the cornerstones of any valid assay.
-
Negative Control (0% activity): Typically the vehicle (e.g., DMSO) in which compounds are dissolved. It defines the baseline.
-
Positive Control (100% activity): A known inhibitor, agonist, or activator for the target. It defines the maximum signal window.
-
-
Reagent Stability: You must demonstrate that your reagents are stable under the conditions of the assay for the duration of the experiment. This prevents drift in signal over the course of a screening run.
Step 3: Statistical Validation - The Z'-Factor
The Z'-factor is the industry-standard metric for assessing the quality and suitability of an assay for high-throughput screening (HTS). It provides a statistical measure of the separation between your positive and negative controls, accounting for the variability in the data.[2]
Formula: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
Interpretation of Z'-Factor Values: [2]
| Z'-Factor | Assay Quality | Suitability for Screening |
| > 0.5 | Excellent | Ideal for HTS. Clear separation between controls. |
| 0 to 0.5 | Marginal | May be acceptable for smaller screens, but requires careful hit confirmation. |
| < 0 | Unacceptable | No separation between controls. The assay is not viable for screening. |
Protocol: Determining the Z'-Factor
-
Plate Layout: Dedicate a 96- or 384-well plate for the Z'-factor determination. In half of the wells, add the negative control (e.g., 0.5% DMSO). In the other half, add the positive control at a concentration that gives a maximal response (e.g., a known inhibitor at 10x its IC50).
-
Assay Execution: Perform the assay according to the optimized protocol.
-
Data Collection: Read the plate and acquire the signal for all wells.
-
Calculation: Calculate the mean and standard deviation for both the positive and negative control populations.
-
Z'-Factor Calculation: Use the formula above to calculate the Z'-factor.
-
Acceptance Criteria: An acceptable assay for screening should consistently yield a Z'-factor > 0.5 over multiple runs.
Step 4: Dose-Response and Potency (IC50/EC50)
Once a "hit" is identified in a primary screen, its potency must be determined. This is done by generating a dose-response curve and calculating the IC50 (for inhibitors) or EC50 (for activators).
-
Causality: The dose-response experiment validates that the observed effect is dependent on the compound's concentration. The IC50/EC50 value provides a quantitative measure of a compound's potency, which is a critical parameter for structure-activity relationship (SAR) studies.
Caption: Workflow for determining compound potency (IC50/EC50).
Protocol: IC50 Determination
-
Compound Preparation: Prepare a serial dilution series of the hit compound, typically covering a 4-5 log concentration range (e.g., 100 µM to 1 nM). A 10-point, 1:3 dilution series is common.
-
Plate Layout: Add the diluted compound to a microplate. Include wells for positive and negative controls.
-
Assay Execution: Perform the assay according to the optimized protocol.
-
Data Analysis: a. Normalize the data, setting the negative control average as 100% activity and the positive control average as 0% activity. b. Plot the normalized response versus the logarithm of the compound concentration. c. Fit the data using a four-parameter logistic (4PL) nonlinear regression model. Software like GraphPad Prism is standard for this analysis. d. The IC50 is the concentration of the compound that produces a 50% reduction in the measured activity.
Step 5: Selectivity and Specificity
A potent compound is not necessarily a good drug candidate. It must also be selective for its intended target.
-
Causality: Lack of selectivity can lead to off-target effects and toxicity. Validation of selectivity is crucial for de-risking a lead compound.
-
Selectivity Assays: The validated primary assay should be run against closely related targets (e.g., other kinases in the same family, different GPCR subtypes). A compound is considered selective if its potency against the primary target is significantly greater (typically >10-fold) than against related targets.
-
Counter-screens: These are assays designed to identify compounds that interfere with the assay technology itself (e.g., autofluorescence, luciferase inhibition). These "false positives" must be eliminated early.
Data-Driven Comparison: A Hypothetical Case Study
Let's consider screening this compound derivatives for activity against a hypothetical target, Kinase-X. We will compare two validated assay formats: a biochemical luminescence assay (ADP-Glo™) and a cell-based viability assay (CellTiter-Glo®) in a Kinase-X dependent cancer cell line.
Table 1: Assay Validation Summary for Kinase-X Screening
| Parameter | Biochemical Assay (ADP-Glo™) | Cell-Based Assay (CellTiter-Glo®) | Senior Scientist's Insight |
| Principle | Measures ADP production from kinase reaction. | Measures ATP levels as an indicator of cell viability. | The biochemical assay gives a direct measure of target engagement, while the cell-based assay provides a more physiologically relevant, but indirect, functional readout. |
| Z'-Factor | 0.82 ± 0.05 | 0.75 ± 0.08 | Both assays are excellent for HTS (Z' > 0.5). The slightly lower Z' in the cell-based assay is expected due to inherent biological variability. |
| Throughput | High (384- or 1536-well) | High (96- or 384-well) | Both are amenable to automation, but the biochemical assay is generally faster and easier to miniaturize. |
| Hit Profile | Direct inhibitors of Kinase-X. | Compounds that inhibit Kinase-X and have cellular permeability, leading to reduced cell viability. | The cell-based assay filters out non-permeable compounds early but may miss potent inhibitors that have poor cell entry. |
| Potential for False Positives | ATP-competitive compounds, luciferase inhibitors. | Compounds that are generally cytotoxic through off-target mechanisms. | A tiered screening approach is essential. Hits from the biochemical assay must be confirmed in the cell-based assay. Cell-based hits should be tested in the biochemical assay to confirm on-target activity. |
| Cost per Well | Higher | Lower | The cost of purified enzyme and proprietary reagents for the biochemical assay is typically higher than for the cell viability assay. |
Final Recommendations for a Successful Screening Campaign
-
Know Your Target: The entire validation strategy hinges on the biological question you are asking. Choose an assay format that is most relevant to your target class and desired mechanism of action.
-
Embrace Statistics: Robust statistical validation is not optional. Consistently calculating the Z'-factor ensures your assay is performing optimally and that your screening data is reliable.[1]
-
Validate, Don't Just Run: A full dose-response analysis is required to confirm a hit and accurately determine its potency. A single-point inhibition value is insufficient for decision-making.
-
Screen in Tiers: Employ a screening cascade. Use a high-throughput, target-focused biochemical assay for primary screening and then validate hits in more complex, physiologically relevant cell-based assays to confirm mechanism and cellular activity.
-
Mind the Artifacts: Always run counter-screens to eliminate compounds that interfere with your assay technology. This is a critical step in avoiding wasted effort on false positives.
By adhering to these principles of rigorous in vitro assay validation, you will build a self-validating experimental system that generates high-quality, reproducible data, significantly increasing the probability of success in your drug discovery program for this compound derivatives.
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High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (2015). PLOS One. Retrieved from [Link]
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A Comparative Guide to the Influence of the Methylsulfonyl Group on Piperidine Nitrogen pKa
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine ring is a cornerstone of modern medicinal chemistry, valued for its conformational properties and its basic nitrogen atom, which plays a pivotal role in a molecule's pharmacokinetic and pharmacodynamic profile. The basicity of this nitrogen, quantified by the pKa of its conjugate acid, is highly tunable. This guide provides an in-depth comparison of how substituting the piperidine nitrogen with a methylsulfonyl (mesyl) group dramatically alters this fundamental property. We will explore the electronic mechanisms behind this transformation, compare the effect to other common N-substituents, and provide a validated experimental protocol for pKa determination. This analysis is critical for drug development professionals seeking to rationally modulate the physicochemical properties of piperidine-containing drug candidates.
The Foundational Role of pKa in Drug Design
The acid dissociation constant (Ka), or more commonly its logarithmic form pKa, is a measure of the strength of an acid in solution. For an amine like piperidine, we refer to the pKa of its conjugate acid (the piperidinium ion). This value dictates the extent of protonation at a given pH.
pKa = -log(Ka)
A higher pKa value for the conjugate acid signifies a stronger base. This parameter is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
-
Solubility: The protonated, charged form of a molecule is generally more water-soluble.
-
Membrane Permeability: The neutral, uncharged form is more lipophilic and better able to cross biological membranes.
-
Target Binding: The ionization state can be crucial for electrostatic interactions, such as forming salt bridges with a biological target.
Understanding and controlling the pKa of a key functional group like the piperidine nitrogen is therefore a fundamental strategy in rational drug design.
Comparative Analysis: The Drastic Impact of N-Substitution
The basicity of the piperidine nitrogen is highly sensitive to the electronic nature of its substituent. A comparison with common N-substituents reveals a spectrum of effects, from mild attenuation to a complete reversal of chemical character. The methylsulfonyl group represents an extreme on this spectrum, effectively annihilating the basicity of the nitrogen.
| Compound | N-Substituent | Electronic Effect of Substituent | pKa of Conjugate Acid (approx.) | Change from Piperidine (ΔpKa) |
| Piperidine | -H | (Reference) | 11.12[1][2] | 0 |
| N-Methylpiperidine | -CH₃ | Electron-Donating (Inductive, +I) | 10.1[3][4] | -1.02 |
| N-Acetylpiperidine | -C(O)CH₃ | Electron-Withdrawing (Resonance, -R) | -0.41 (Predicted)[5][6] | ~ -11.5 |
| N-Boc-piperidine | -C(O)OtBu | Electron-Withdrawing (Resonance, -R) | -1.28 (Predicted)[7][8] | ~ -12.4 |
| N-Methylsulfonylpiperidine | -S(O)₂CH₃ | Strong Electron-Withdrawing (-I, -R) | ~ -5 (Estimated) | ~ -16 |
Table 1: Comparison of the pKa values of the conjugate acids of various N-substituted piperidines at 25°C. The value for N-Methylsulfonylpiperidine is estimated based on the observed base-weakening effect of the CH₃SO₂ group.
Analysis of the Data:
-
Piperidine itself is a strong secondary amine base, with a pKa of 11.12, meaning it is predominantly protonated at physiological pH (7.4)[1][2].
-
N-Methylpiperidine , with an electron-donating methyl group, is still a strong base, though slightly weaker than piperidine itself[3][4].
-
N-Acetyl and N-Boc-piperidine show a dramatic decrease in basicity. The nitrogen lone pair is delocalized by resonance into the adjacent carbonyl group, rendering it essentially non-basic. The pKa values of their conjugate acids are negative, indicating they are very strong acids (and thus, the parent compounds are extremely weak bases)[5][6][7][8].
-
N-Methylsulfonylpiperidine represents the most profound shift. The methylsulfonyl group is an exceptionally powerful electron-withdrawing group. Studies have shown that a CH₃SO₂ group can decrease the basicity of an amine by approximately 16 pK units. This transforms the nitrogen from a strong base into a non-basic, and even slightly acidic, center. The nitrogen lone pair is no longer available to accept a proton; instead, the N-H proton of a primary or secondary sulfonamide can be removed by a base[9].
The Mechanism: Inductive vs. Resonance Effects
The dramatic reduction in basicity is caused by the potent electron-withdrawing nature of the methylsulfonyl group, which operates through two distinct mechanisms:
-
Inductive Effect (-I): The sulfur atom, double-bonded to two highly electronegative oxygen atoms, creates a strong dipole. This pulls electron density away from the nitrogen atom through the sigma (σ) bond framework, decreasing the electron density of the lone pair and making it less attractive to a proton.
-
Resonance Effect (-R): More significantly, the nitrogen lone pair can be delocalized into the sulfonyl group via p-orbital overlap. This delocalization, depicted in the resonance structures below, spreads the electron density over the sulfur and oxygen atoms. This resonance stabilization is lost upon protonation, making the process energetically unfavorable. The sulfonyl group is a more powerful resonance-withdrawing group than a carbonyl group[10].
Figure 2: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements.
-
Solution Preparation:
-
Analyte: Prepare a solution of the piperidine derivative at a known concentration (e.g., 1 mM). For compounds with low water solubility, a co-solvent system such as a methanol-water mixture may be used.[10]
-
Titrant: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) for titrating a basic analyte.
-
Ionic Strength: Maintain a constant ionic strength throughout the titration by using a background electrolyte like 0.15 M KCl. This minimizes variations in activity coefficients.
-
-
Inert Atmosphere: Purge the analyte solution with an inert gas, such as nitrogen, for 10-15 minutes before and during the titration. This is a critical step to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak bases.
-
Titration Process: Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and begin adding the titrant in small, precise increments while stirring. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
The midpoint of the steepest part of the resulting sigmoid curve is the equivalence point.
-
The pKa is the pH at the half-equivalence point (i.e., the pH at which half of the volume of titrant required to reach the equivalence point has been added). At this point, the concentrations of the protonated and unprotonated amine are equal.
-
Implications in Drug Development
The decision to install a methylsulfonyl group on a piperidine nitrogen is a deliberate design choice with significant consequences for a drug candidate's profile:
-
Increased Lipophilicity and Permeability: By eliminating the basic center, the molecule can no longer be protonated at physiological pH. The resulting neutral species is more lipophilic, which can enhance its ability to cross the blood-brain barrier or be absorbed from the gastrointestinal tract.
-
Avoidance of Cationic Interactions: Many biological off-targets, such as the hERG potassium channel, have a binding preference for cationic molecules. Rendering the piperidine nitrogen non-basic can be a strategy to mitigate such off-target toxicities.
-
Metabolic Stability: The sulfonamide bond is generally very stable and resistant to metabolic cleavage compared to other functionalities.
-
Hydrogen Bond Donor: While no longer a base, the sulfonamide N-H (if present) can act as a hydrogen bond donor, which can be exploited for target binding interactions.
Conclusion
The methylsulfonyl group exerts a profound influence on the piperidine nitrogen, transforming it from a strong base (pKa ≈ 11.1) to a non-basic, neutral moiety (estimated conjugate acid pKa ≈ -5). This dramatic shift, driven by powerful inductive and resonance electron-withdrawing effects, is one of the most potent tools available to medicinal chemists for modulating the physicochemical properties of piperidine-containing compounds. A thorough understanding of this effect allows for the rational design of molecules with optimized solubility, permeability, and safety profiles, ultimately accelerating the drug development process.
References
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Guidechem. N-Methylpiperidine 626-67-5 wiki.
-
Merck Index. Piperidine.
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ChemicalBook. Piperidine CAS#: 110-89-4.
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ChemicalBook. N-Methylpiperidine CAS#: 626-67-5.
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Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).
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ATAMAN KIMYA. PIPERIDINE.
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Laughlin, R. G. (1967). The basicity of aliphatic sulfonamides. Journal of the American Chemical Society, 89(17), 4268–4271.
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ChemBK. 1-Boc-piperidine, N-(tert-Butoxycarbonyl)piperidine.
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Wikidata. N-methylpiperidine.
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
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Chataigner, I., et al. (2007). Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing? ResearchGate.
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Journal of Chemical Education. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
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Master Organic Chemistry. 5 Key Basicity Trends of Amines.
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
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Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.
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ChemicalBook. 75844-69-8(1-Boc-piperidine) Product Description.
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A Senior Application Scientist's Guide: Strategic Selection of Piperidine Scaffolds in Synthesis: 4-(Methylsulfonyl)piperidine hydrochloride vs. 4-hydroxypiperidine
For the discerning researcher in medicinal chemistry and drug development, the piperidine scaffold is a cornerstone of molecular design, celebrated for its prevalence in a multitude of FDA-approved therapeutics.[1] The strategic functionalization of this saturated heterocycle is paramount in dictating the physicochemical and pharmacological properties of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of two key 4-substituted piperidine building blocks: 4-(Methylsulfonyl)piperidine hydrochloride and 4-hydroxypiperidine .
Our objective is to move beyond a simple cataloging of properties and delve into the causal relationships between structure and reactivity. We will explore how the choice between a hydroxyl and a methylsulfonyl substituent at the 4-position profoundly influences synthetic strategy, reaction outcomes, and the ultimate characteristics of the target molecule. This guide is intended to equip you, our fellow scientists, with the field-proven insights necessary to make informed decisions in your synthetic campaigns.
I. At a Glance: Comparative Physicochemical Properties
A foundational understanding of the intrinsic properties of these reagents is critical for their effective application. The following table summarizes key physicochemical data, providing a direct comparison to inform your experimental design.
| Property | This compound | 4-hydroxypiperidine |
| Molecular Formula | C₆H₁₄ClNO₂S | C₅H₁₁NO |
| Molecular Weight | 199.70 g/mol | 101.15 g/mol [2] |
| Appearance | White to off-white solid | Off-white to pale yellow crystalline solid[3] |
| Melting Point | Not available | 86-90 °C[2] |
| Boiling Point | Not available | 108-114 °C at 10 mmHg[2] |
| Solubility | Soluble in water | Soluble in water[3] |
| pKa (Predicted) | Not available | 14.94 ± 0.20 (hydroxyl group)[2] |
| LogP (Predicted) | -0.9 | -0.35 at 25°C[2] |
| CAS Number | 104295-62-7 | 5382-16-1[2] |
II. The Chemist's Crossroads: A Conceptual Workflow for Reagent Selection
The choice between these two building blocks is not arbitrary. It is a strategic decision guided by the desired synthetic outcome and the inherent reactivity of each molecule. The following workflow illustrates the decision-making process a synthetic chemist might employ.
Caption: Decision workflow for selecting between 4-(methylsulfonyl)piperidine and 4-hydroxypiperidine.
III. Unveiling the Dichotomy in Reactivity and Synthetic Applications
The fundamental difference in the electronic nature of the hydroxyl and methylsulfonyl groups dictates the reactivity of the piperidine ring and the types of transformations for which each reagent is best suited.
4-hydroxypiperidine: The Versatile Nucleophile and Functional Handle
4-hydroxypiperidine is a bifunctional molecule, offering two sites for chemical modification: the nucleophilic secondary amine and the hydroxyl group. This dual reactivity makes it an exceptionally versatile building block in multi-step syntheses.[4]
-
N-Functionalization: The piperidine nitrogen is a potent nucleophile, readily participating in N-alkylation, N-arylation, and acylation reactions. This allows for the straightforward introduction of various substituents to modulate the basicity and lipophilicity of the molecule.
-
O-Functionalization: The hydroxyl group can be leveraged for a variety of transformations, including:
-
Williamson Ether Synthesis: Deprotonation of the hydroxyl group with a strong base generates an alkoxide, which can then act as a nucleophile to displace a leaving group on an alkyl halide, forming an ether linkage.[5][6]
-
Mitsunobu Reaction: This powerful reaction allows for the conversion of the alcohol to a wide range of functional groups, such as esters and ethers, with inversion of stereochemistry.[7][8]
-
Esterification: The hydroxyl group can be readily acylated to form esters, providing another avenue for modifying the molecule's properties.
-
This compound: The Modulator of Physicochemical Properties
In contrast to the dual reactivity of 4-hydroxypiperidine, this compound is primarily utilized to introduce the methylsulfonyl group as a key pharmacophore. The sulfonyl group is a strong electron-withdrawing group, which has several important consequences for the molecule's properties and reactivity.[9][10]
-
Reduced Basicity of the Piperidine Nitrogen: The inductive electron-withdrawing effect of the sulfonyl group decreases the electron density on the piperidine nitrogen, thereby reducing its basicity and nucleophilicity compared to 4-hydroxypiperidine.[11] This can be advantageous in preventing undesired side reactions at the nitrogen atom.
-
Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, which can facilitate strong interactions with biological targets.
-
Metabolic Stability: The introduction of a sulfonyl group can block potential sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.
-
Leaving Group Potential: While not its primary application in this context, the methylsulfonyl group can act as a leaving group in certain nucleophilic substitution reactions, although this is less common than its use as a stable functional group.[12][13]
The hydrochloride salt form of this reagent enhances its stability and solubility in polar solvents, making it convenient to handle and dispense.
IV. Side-by-Side Synthetic Protocols: A Tale of Two Piperidines
To provide a practical illustration of the distinct synthetic applications of these two reagents, we present representative experimental protocols. It is important to note that a direct head-to-head comparison in the same reaction is not available in the literature, which in itself highlights their divergent synthetic roles.
Protocol 1: N-Alkylation of 4-hydroxypiperidine with Benzyl Bromide
This protocol exemplifies the use of 4-hydroxypiperidine as a nucleophile in a standard N-alkylation reaction to produce 1-benzyl-4-hydroxypiperidine, a common intermediate in pharmaceutical synthesis.[14][15]
Reaction Scheme:
Caption: N-alkylation of 4-hydroxypiperidine.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 4-hydroxypiperidine (1.0 equivalent) in acetone at room temperature in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add cesium carbonate (Cs₂CO₃, 1.0 equivalent) to the stirred solution.
-
Addition of Electrophile: Add benzyl bromide (1.0 equivalent) to the reaction mixture. Note: If using propargyl bromide, protect the reaction from light.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture with suction to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to yield 1-benzyl-4-hydroxypiperidine.[15]
Protocol 2: Synthesis of a Substituted Piperidine via Aza-Prins Cyclization using a Methylsulfonyl-Protected Amine
This protocol demonstrates the use of a methylsulfonyl-protected amine in the construction of the piperidine ring itself, highlighting the role of the sulfonyl group in directing the course of the reaction and its stability under the reaction conditions. This example illustrates the synthesis of trans-2-Benzyl-4-chloro-1-(methylsulfonyl)piperidine.[16]
Reaction Scheme:
Caption: Aza-Prins cyclization to form a methylsulfonyl-piperidine derivative.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of styrene oxide (1.5 equivalents) and the N-methylsulfonyl homoallylic amine (1.0 equivalent) in anhydrous methylene chloride (CH₂Cl₂) under a nitrogen atmosphere, add Niobium(V) chloride (NbCl₅, 0.54 equivalents) with stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 15 minutes.
-
Work-up: Quench the reaction with water and separate the organic layer. Extract the aqueous layer twice with methylene chloride.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product, trans-2-Benzyl-4-chloro-1-(methylsulfonyl)piperidine.[16]
V. Concluding Remarks for the Practicing Scientist
The selection of a 4-substituted piperidine building block is a critical decision that reverberates through an entire synthetic campaign.
-
Choose 4-hydroxypiperidine when:
-
The synthetic plan requires a versatile intermediate with multiple functionalization points.
-
The objective is to perform subsequent reactions at the 4-position, such as etherification or esterification.
-
A higher basicity of the piperidine nitrogen is desired for subsequent reactions.
-
-
Choose this compound when:
-
The goal is to introduce a metabolically stable, polar, hydrogen-bond accepting group to enhance the pharmacological profile of the target molecule.
-
A reduction in the basicity of the piperidine nitrogen is advantageous to prevent unwanted side reactions.
-
The sulfonyl group itself is a key component of the desired pharmacophore.
-
By understanding the fundamental principles of reactivity and the strategic applications of these two valuable building blocks, researchers can navigate the complexities of modern drug discovery with greater precision and efficiency. The insights provided in this guide are intended to serve as a valuable resource in your ongoing efforts to develop the next generation of life-saving therapeutics.
VI. References
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4-Hydroxypiperidine. (n.d.). Retrieved from a chemical supplier's website.
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Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. (n.d.). Retrieved from a chemical industry blog.
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4-Hydroxy Piperidine. (2022, October 16). ChemBK. Retrieved from [Link]
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Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement. (n.d.). Retrieved from a chemical industry blog.
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A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions. (2025). BenchChem.
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Synthesis of 1-benzyloxycarbonyl-4-hydroxypiperidine. (n.d.). PrepChem.com. Retrieved from [Link]
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4-Hydroxypiperidine. (n.d.). Retrieved from a chemical supplier's website.
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The Versatility of 2-(Methylsulfonyl)pyridine as a Leaving Group in Synthetic Chemistry. (2025). BenchChem.
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Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. (2025). BenchChem.
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(No author). (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH.
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Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (2025, May 22). NIH.
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Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. (2025). BenchChem.
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Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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CN1583742A - Method for preparing 4-piperidyl piperidine. (n.d.). Google Patents. Retrieved from
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Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond.
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Comparison of piperidine basicity‐lowering effects by β‐equatorial... (n.d.). ResearchGate.
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a general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses.
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The Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]
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Synthesis of 4-benzyl-4-hydroxy-piperidine. (n.d.). PrepChem.com. Retrieved from [Link]
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Williamson Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate.
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The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Retrieved from a chemical industry blog.
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Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.).
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Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. (n.d.). RSC Publishing.
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Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025, July 21). PMC.
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4-Benzylpiperidine synthesis. (n.d.). ChemicalBook.
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Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing? (2025, August 5). Request PDF.
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Sulfonyl vs. carbonyl group: which is the more electron-withdrawing? (n.d.). Chemical Communications (RSC Publishing).
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Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. (2025). BenchChem.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC.
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SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
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Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. (2024, October 7). PMC.
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Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (n.d.). MDPI.
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Scheme 3, Synthesis of the piperidine modification analogs. (n.d.). Probe Reports from the NIH Molecular Libraries Program.
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Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. (2025). BenchChem.
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Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. (2025). BenchChem.
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Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (n.d.). NIH.
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N‐alkylation of various amides with benzyl alcohol catalyzed by... (n.d.). ResearchGate.
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A Comparative Guide to the Structure-Activity Relationship of 4-(Methylsulfonyl)piperidine Analogs in Oncology, Inflammation, and Central Nervous System Disorders
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for engaging with biological targets. The incorporation of a methylsulfonyl group at the 4-position of the piperidine ring introduces a polar, hydrogen bond accepting moiety that can significantly influence a molecule's physicochemical properties and target interactions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(methylsulfonyl)piperidine analogs across three major therapeutic areas: oncology, inflammation, and central nervous system (CNS) disorders.
The 4-(Methylsulfonyl)piperidine Scaffold: A Versatile Pharmacophore
The 4-(methylsulfonyl)piperidine moiety offers several advantageous features in drug design. The sulfone group is a strong hydrogen bond acceptor and can participate in key interactions with protein targets. Its electron-withdrawing nature can also influence the basicity of the piperidine nitrogen, modulating its pharmacokinetic profile. Furthermore, the piperidine ring itself can be readily substituted at various positions, allowing for the fine-tuning of potency, selectivity, and drug-like properties.
I. Anticancer Activity: Targeting Proliferation and Survival Pathways
The piperidine heterocycle is a common feature in numerous anticancer agents.[4] Analogs incorporating the 4-(methylsulfonyl)piperidine scaffold have been explored for their potential to inhibit cancer cell growth through various mechanisms.
Structure-Activity Relationship Insights
SAR studies on related piperidone and piperidine derivatives reveal key structural features that drive anticancer activity:
-
Substitution on the Piperidine Nitrogen (N1): The nature of the substituent at the N1 position is critical for activity. Large, aromatic groups, particularly those capable of engaging in hydrophobic and hydrogen bonding interactions, are often favored. For instance, in a series of furfurylidene 4-piperidone analogs, substitution of the piperidine nitrogen with aryl sulfonyl groups was found to be a key modification for cytotoxic activity.[5]
-
Aryl Group Modifications: When an aryl group is attached, typically via a linker to the piperidine, its substitution pattern significantly impacts potency. Electron-withdrawing groups on the aryl ring can enhance activity.
-
The Role of the Methylsulfonyl Group: The methylsulfonyl group at the 4-position often serves as a key interaction point with the target protein, likely through hydrogen bonding with specific amino acid residues in the active site.
.
Caption: Key SAR determinants for anticancer activity.
Comparative Data: Anticancer Activity of Piperidine Analogs
| Compound Series | Cancer Cell Line | IC50 (µM) | Reference |
| Furfurylidene 4-piperidone analogs (Aryl Sulfonyl at N1) | Human Leukemia (Molt-4) | Significant Cytotoxicity | [5] |
| 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives | A549, H1299, PC9 | Not specified, but showed anti-cancer effects in vivo | [6][7] |
| Piperidine Salicylanilide Analog (N-methyl piperazine replacement) | A-549 | 5.71 | [8] |
| 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines (PI3Kδ inhibitors) | SU-DHL-6 | 0.12 - 0.16 | [9] |
II. Anti-Inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key driver of numerous diseases. The 4-(methylsulfonyl)aniline pharmacophore has been incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) to potentially increase selectivity for COX-2.[10] The 4-(methylsulfonyl)piperidine scaffold is also being investigated for its anti-inflammatory potential.
Structure-Activity Relationship Insights
The development of 4-(methylsulfonyl)piperidine analogs as anti-inflammatory agents often focuses on inhibiting key inflammatory mediators like NF-κB.
-
Inhibition of NF-κB Pathway: The primary mechanism often involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
-
Aryl Substituents: Similar to anticancer agents, the nature of aryl substituents plays a crucial role. In a series of 1-(substituted sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazoles, derivatives containing a phenyl sulfonamide moiety at the piperidine ring showed promising anti-inflammatory activity.[5]
Caption: Workflow for evaluating anti-inflammatory activity.
Comparative Data: Anti-Inflammatory Activity of Piperidine Analogs
| Compound Series | Assay | Key Findings | Reference |
| 1-(Substituted sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazoles | In-vitro anti-inflammatory | Phenyl sulfonamide moiety showed inhibition rates of 79.6% to 84.2% | [5] |
| 4-(Methylsulfonyl)aniline derivatives of NSAIDs | Egg-white induced edema in rats | Maintained or increased anti-inflammatory activity | [10] |
| Phenacyl halide derivatives of piperidine-4-carboxamide | Carrageenan-induced edema in rats | Chloro and bromo derivatives showed potent activity | [11] |
III. Central Nervous System (CNS) Disorders: Targeting Neurodegenerative Pathways
The piperidine scaffold is prevalent in drugs targeting the CNS.[1] For neurodegenerative diseases like Alzheimer's, modulating the activity of secretases, such as beta-secretase (BACE1), is a key therapeutic strategy. The 4-(methylsulfonyl)piperidine moiety has been incorporated into molecules designed to cross the blood-brain barrier and interact with CNS targets.
Structure-Activity Relationship Insights
In the context of Alzheimer's disease, the focus is often on designing molecules that can inhibit the production of amyloid-beta peptides.
-
BACE1 Inhibition: The design of BACE1 inhibitors often involves a scaffold that can fit into the enzyme's active site and make key hydrogen bond interactions. The methylsulfonyl group can act as a hydrogen bond acceptor.
-
Lipophilicity and BBB Penetration: For CNS-active compounds, achieving the right balance of lipophilicity to cross the blood-brain barrier is crucial. The polar sulfonyl group needs to be balanced with other lipophilic moieties in the molecule.
-
Multi-target Approaches: Some strategies involve designing multi-target ligands that can, for example, inhibit both cholinesterases and amyloid-beta aggregation. In a series of benzothiazole–piperazine hybrids, a methanesulfonyl group was part of a successful multi-target agent for Alzheimer's disease.[12]
Caption: Key SAR considerations for CNS-active analogs.
Comparative Data: CNS Activity of Piperidine and Related Analogs
| Compound Series | Target | IC50/Activity | Reference |
| Benzothiazole–piperazine hybrids with methanesulfonyl group | Acetylcholinesterase (AChE) | IC50 = 2.31 µM (for compound 12) | [12] |
| Piperidine derivatives from piperine | Cholinesterases (ChEs), BACE1, Aβ1-42 aggregation | Significant inhibitory activity | [13] |
| Piperidine derivatives | σ1 Receptor Ligands | High affinity | [14] |
Experimental Protocols
Detailed, step-by-step methodologies for key experiments are provided below to ensure scientific integrity and reproducibility.
Anticancer Activity: MTT Assay[15][16][17][18][19]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 4-(methylsulfonyl)piperidine analogs for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Anti-Inflammatory Activity: NF-κB Reporter Assay[20][21][22][23][24]
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.
-
Cell Seeding: Seed macrophage cells (e.g., THP-1) stably transfected with an NF-κB luciferase reporter construct in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the 4-(methylsulfonyl)piperidine analogs for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for 6-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: A decrease in luminescence in the presence of the compound indicates inhibition of NF-κB activity.
CNS Activity: Beta-Secretase (BACE1) Inhibitor Assay[25][26][27][28][29]
This fluorometric assay measures the activity of BACE1, a key enzyme in the production of amyloid-beta peptides.
-
Reagent Preparation: Prepare assay buffer, a fluorogenic BACE1 substrate, and recombinant human BACE1 enzyme.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound (4-(methylsulfonyl)piperidine analog), and the BACE1 enzyme.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. Cleavage of the substrate by BACE1 results in an increase in fluorescence.
-
Data Analysis: Calculate the percent inhibition of BACE1 activity by the test compound and determine the IC50 value.
Conclusion
The 4-(methylsulfonyl)piperidine scaffold is a versatile and valuable component in the design of novel therapeutic agents. The structure-activity relationships of its analogs, while sharing some common principles such as the importance of N1-substitution and aryl group modifications, also exhibit target-specific nuances across oncology, inflammation, and CNS disorders. This guide provides a comparative framework and foundational experimental protocols to aid researchers in the rational design and evaluation of new 4-(methylsulfonyl)piperidine-based drug candidates. Further exploration of this scaffold holds significant promise for the development of next-generation therapeutics.
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A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 4-(Methylsulfonyl)piperidine
Prepared by: Gemini, Senior Application Scientist
Abstract
The 4-(methylsulfonyl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, integral to the development of numerous therapeutic agents. Its synthesis, predominantly achieved through the catalytic hydrogenation of 4-(methylsulfonyl)pyridine, presents a significant challenge due to the inherent aromatic stability and catalyst-poisoning potential of the pyridine ring. This guide provides a comprehensive, head-to-head comparison of leading homogeneous and heterogeneous catalytic systems for this critical transformation. We delve into the mechanistic nuances, performance metrics, and operational considerations of rhodium, ruthenium, and iridium-based catalysts. By synthesizing peer-reviewed experimental data and field-proven insights, this document serves as a critical resource for researchers, chemists, and drug development professionals aiming to optimize the synthesis of this vital pharmaceutical building block.
Introduction: The Strategic Importance of 4-(Methylsulfonyl)piperidine
The piperidine ring is one of the most ubiquitous N-heterocycles found in FDA-approved drugs.[1] When substituted with a methylsulfonyl group at the 4-position, the resulting molecule, 4-(methylsulfonyl)piperidine, gains unique physicochemical properties. The sulfone moiety is a powerful hydrogen bond acceptor and can modulate properties like solubility, metabolic stability, and target engagement.
The primary and most atom-economical route to this valuable synthon is the direct hydrogenation of its aromatic precursor, 4-(methylsulfonyl)pyridine. However, this reaction is notoriously challenging for two principal reasons:
-
Aromatic Stabilization: The pyridine ring possesses significant aromatic resonance energy, requiring potent catalytic systems to achieve saturation.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal center of the catalyst, leading to inhibition or deactivation.[2][3]
Consequently, the choice of catalyst is paramount to achieving high yields and purity under practical and scalable conditions. This guide will compare the leading catalytic platforms, providing the data and rationale necessary to make informed decisions in a laboratory or process chemistry setting.
Comparative Analysis of Catalytic Systems
The hydrogenation of functionalized pyridines can be broadly categorized by the phase of the catalyst: homogeneous and heterogeneous. Homogeneous catalysts, being soluble in the reaction medium, often exhibit higher activity and selectivity under milder conditions.[4] In contrast, heterogeneous catalysts are solids that are insoluble in the reaction medium, offering significant advantages in terms of separation, recovery, and reusability, making them highly attractive for industrial applications.[5]
Performance Data Summary
The following table summarizes the performance of various catalytic systems for the hydrogenation of pyridines, providing a comparative framework. While data for the specific hydrogenation of 4-(methylsulfonyl)pyridine is limited, the performance on similarly functionalized pyridines serves as a strong proxy for expected outcomes.
| Catalyst System | Catalyst Type | Key Reaction Conditions | Yield (%) | Key Advantages | Limitations | Source(s) |
| Rh₂O₃ | Heterogeneous | 5 bar H₂, 40°C, TFE | >95% | Mild conditions, commercially available, broad scope.[1][6] | Catalyst loading can be relatively high (0.5 mol%). | [1][6] |
| Ru/Support | Heterogeneous | 10 bar H₂, 60°C, IPA/H₂O | >90% | Excellent diastereoselectivity, reusable, robust.[5][7] | May require slightly higher temperatures and pressures. | [5][7] |
| PtO₂ (Adams' Cat.) | Heterogeneous | 50-70 bar H₂, RT, Acetic Acid | ~85-95% | Effective for a range of pyridines, operates at RT.[8] | Requires acidic medium, higher pressures needed.[8] | [8] |
| Rh/C | Heterogeneous | 6 bar H₂, 80°C, Various Solvents | >98% | High activity and selectivity, widely used industrially.[9] | Can be sensitive to substrate impurities. | [9] |
| [Ir(III)-Complex] | Homogeneous | Ionic Hydrogenation, 80°C | >95% | Exceptional functional group tolerance (nitro, bromo), low catalyst loading.[2][3] | Requires catalyst synthesis, product isolation as a salt.[2][3] | [2][3] |
| [Rh-Binapine]BF₄ | Homogeneous | 8 bar H₂, RT, CH₂Cl₂ | >99% | Excellent for asymmetric hydrogenation of prochiral pyridines. | Primarily for specialty chiral applications. |
Mechanistic Insights and Experimental Rationale
Understanding the underlying mechanism of each catalytic system is crucial for troubleshooting and optimization. The choice between a homogeneous and heterogeneous system often dictates the reaction pathway.
Heterogeneous Catalysis: A Surface-Mediated Pathway
Heterogeneous hydrogenation typically proceeds on the surface of a metal catalyst supported on a high-surface-area material like carbon or alumina. The generally accepted Horiuti-Polanyi mechanism involves the following key steps:
-
Adsorption: Both hydrogen gas (H₂) and the pyridine substrate adsorb onto the catalyst surface.
-
Hydrogen Dissociation: The H-H bond is cleaved, forming surface-bound atomic hydrogen.
-
Stepwise Hydrogenation: The adsorbed pyridine is sequentially hydrogenated by the surface-bound hydrogen atoms until the piperidine product is formed.
-
Desorption: The final product desorbs from the surface, regenerating the active site.
The use of acidic solvents like acetic acid with catalysts such as PtO₂ is a common strategy.[8] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the nitrogen lone pair from binding to and poisoning the platinum surface, thereby enhancing catalytic activity.
Diagram: General Workflow for Heterogeneous Hydrogenation
Caption: Standard experimental workflow for heterogeneous catalytic hydrogenation.
Homogeneous Catalysis: Molecular Precision
Homogeneous catalysts operate as discrete, soluble molecules, allowing for fine-tuning of reactivity and selectivity through ligand modification. Iridium(III) catalysts have recently emerged as a powerful solution for pyridine hydrogenation, noted for their remarkable tolerance of reducible functional groups.[2][3]
The mechanism often involves an ionic hydrogenation pathway, which differs significantly from the surface-mediated process. A key feature of this method is its tolerance towards common reduction-sensitive functional groups including nitro, azide, and bromides.[3]
-
Catalyst Activation: A pre-catalyst is activated to form a reactive Iridium-hydride species.
-
Hydride Transfer: The catalyst delivers a hydride to the pyridine ring. The exact mechanism can vary, but it circumvents the issues of direct coordination poisoning.
-
Release and Regeneration: The reduced intermediate is released, and the catalyst is regenerated to continue the cycle.
This approach is particularly valuable in late-stage functionalization of complex molecules where other reducible groups must remain intact.
Diagram: Iridium-Catalyzed Ionic Hydrogenation Cycle
Caption: Simplified catalytic cycle for homogeneous iridium-catalyzed hydrogenation.
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis of 4-(methylsulfonyl)piperidine, adapted from leading literature reports.
Protocol 1: Heterogeneous Hydrogenation using Rhodium(III) Oxide (Rh₂O₃)
This protocol is adapted from the mild hydrogenation method reported by Xiao and coworkers.[1][6]
-
Materials:
-
4-(Methylsulfonyl)pyridine (1.0 g, 5.84 mmol)
-
Rhodium(III) oxide (Rh₂O₃) (14.9 mg, 0.029 mmol, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE) (12 mL)
-
Hydrogen gas (H₂)
-
Parr-type hydrogenation apparatus or autoclave
-
-
Procedure:
-
To a glass liner of a high-pressure reactor, add 4-(methylsulfonyl)pyridine and Rh₂O₃.
-
Add the solvent, 2,2,2-trifluoroethanol.
-
Seal the reactor and purge the headspace with nitrogen (3 cycles) followed by hydrogen gas (3 cycles).
-
Pressurize the reactor to 5 bar with hydrogen gas.
-
Heat the reaction mixture to 40°C with vigorous stirring.
-
Maintain the reaction for 16 hours, monitoring for cessation of hydrogen uptake.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst, washing the pad with additional solvent (e.g., methanol or ethyl acetate).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography or crystallization to afford pure 4-(methylsulfonyl)piperidine.
-
Protocol 2: Homogeneous Iridium-Catalyzed Ionic Hydrogenation
This protocol is a conceptual adaptation based on the robust methodology developed by Cramer and coworkers for functionalized pyridines.[2][3]
-
Materials:
-
4-(Methylsulfonyl)pyridine (1.0 g, 5.84 mmol)
-
Iridium(III) catalyst (e.g., a cyclometalated Ir(III) complex, 0.5-1 mol%)
-
Hydrogen source (e.g., H₂ gas or a transfer hydrogenation agent)
-
Anhydrous, degassed solvent (e.g., dichloroethane)
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
Inside a glovebox, charge a pressure-rated reaction vessel with the iridium catalyst and 4-(methylsulfonyl)pyridine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogen manifold.
-
Purge the vessel with hydrogen gas (3 cycles).
-
Pressurize the reactor to the desired pressure (e.g., 20-50 bar H₂).
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots (under inert atmosphere) for LC-MS or ¹H NMR analysis.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the pressure.
-
The product is often obtained as a salt (e.g., piperidinium salt), which can be isolated by precipitation or solvent removal.
-
A subsequent basic workup would be required to liberate the free amine, followed by extraction and purification.
-
Conclusion and Senior Scientist Recommendations
The synthesis of 4-(methylsulfonyl)piperidine via catalytic hydrogenation offers a compelling case study in the trade-offs between different catalytic methodologies.
-
For Scalability and Process Robustness: Heterogeneous catalysts, particularly Rhodium on Carbon (Rh/C) or Rhodium Oxide (Rh₂O₃) , are the recommended starting points. They offer high efficiency, operational simplicity, and straightforward catalyst removal, which are critical advantages for large-scale production.[6][9] The use of Rh₂O₃ under the mild conditions reported by Xiao et al. is particularly attractive for its energy efficiency and broad applicability.[1]
-
For Complex Molecules and Functional Group Tolerance: In a late-stage synthesis scenario where the substrate contains other reducible functionalities (e.g., nitro groups, alkenes, or halides), a homogeneous Iridium(III) catalyst is unequivocally superior.[2][3] The selectivity offered by these systems is unmatched and can prevent the need for complex protecting group strategies, ultimately shortening synthetic routes.
-
For Diastereoselective Synthesis: When dealing with substituted pyridines where the stereochemical outcome of the hydrogenation is critical, the supported Ruthenium nanoparticle catalysts reported by Beller and others have demonstrated excellent cis-diastereoselectivity and should be strongly considered.[5][7]
Ultimately, the optimal catalytic system is context-dependent. Initial laboratory-scale investigations may benefit from the mild conditions of Rh₂O₃, while process development and scale-up efforts will likely favor the well-established performance of Rh/C. For intricate, multi-functional drug candidates, the investment in developing a homogeneous iridium-catalyzed process can yield significant dividends in selectivity and overall efficiency.
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Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
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Despois, A., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [Link]
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Vargas-Caporali, F., et al. (2022). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications. [Link]
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Wang, D., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters. [Link]
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Zhou, Y-G., et al. (2013). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Angewandte Chemie International Edition. [Link]
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Despois, A., & Cramer, N. (2024). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
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Minami, Y., et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
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Vargas-Caporali, F., et al. (2022). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. RSC Publishing. [Link]
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MacNair, A. J., et al. (2018). Pyridine-2,6-bis(thioether) (SNS) Complexes of Ruthenium as Catalysts for Transfer Hydrogenation. Organometallics. [Link]
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Rueping, M., et al. (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Angewandte Chemie International Edition. [Link]
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Rossi, L. M., et al. (2011). Pyridine‐Stabilized Rhodium Nanoparticles in Ionic Liquids as Selective Hydrogenation and Transfer Hydrogenation Catalysts. Chemistry – A European Journal. [Link]
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Williams, S., et al. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. ResearchGate. [Link]
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Tzani, A., et al. (2021). Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. Molecules. [Link]
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Zhang, W., et al. (2019). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Inorganic Chemistry. [Link]
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Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. [Link]
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No name available. (n.d.). Homogeneous Catalysis. ResearchGate. [Link]
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Soós, T., et al. (2003). Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts. Journal of Molecular Catalysis A: Chemical. [Link]
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A Researcher's Guide to Validating the Mechanism of Action of a 4-(Methylsulfonyl)piperidine-Containing Drug Candidate
The 4-(methylsulfonyl)piperidine scaffold is a privileged structure in modern medicinal chemistry, appearing in a range of clinically approved drugs and investigational agents.[1] Its prevalence is due to the desirable physicochemical properties it imparts, including improved metabolic stability, modulated lipophilicity, and the ability to form key interactions with biological targets.[1][2] When your research leads you to a promising drug candidate featuring this moiety, a rigorous and multi-faceted approach to validating its mechanism of action (MoA) is paramount for advancing the compound through the drug discovery pipeline. This guide provides a comparative overview of essential experimental strategies, emphasizing the rationale behind each method and offering detailed protocols to ensure scientific integrity.
The Foundational Hypothesis: Learning from Precedent
A logical starting point for MoA validation is to consider the known targets of structurally similar approved drugs. A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[3][4][5] The 4-methylsulfonylphenyl group of Celecoxib is crucial for its selective binding to a hydrophilic side pocket near the active site of the COX-2 enzyme.[4][5] This selective inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic effects by preventing the synthesis of prostaglandins.[3][4][6] While your 4-(methylsulfonyl)piperidine-containing candidate may have a different primary target, understanding the MoA of drugs like Celecoxib provides a valuable framework for designing your initial validation experiments. It highlights the potential for this chemical group to be involved in key binding interactions.[7][8][9][10]
A Multi-Pronged Approach to MoA Validation
A robust MoA validation strategy relies on a convergence of evidence from multiple, independent experimental approaches. This guide will focus on three key pillars of MoA validation:
-
Direct Target Engagement: Confirming that your drug candidate physically interacts with its intended molecular target within a cellular context.
-
Downstream Signaling and Pathway Analysis: Demonstrating that target engagement leads to the expected modulation of downstream cellular signaling pathways.
-
Phenotypic Profiling: Correlating the molecular MoA with a relevant cellular or organismal phenotype.
The following sections will delve into specific experimental techniques within each of these pillars, offering a comparative analysis to guide your experimental design.
Pillar 1: Confirming Direct Target Engagement
Quantifying the direct interaction between a drug candidate and its target is a critical first step in MoA validation.[11][12][13] Several techniques can be employed, each with its own advantages and limitations.
Comparison of Target Engagement Assays
| Assay | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature.[14][15][16][17] | Label-free, can be performed in intact cells and tissues, reflects intracellular target engagement.[14][15][16] | Requires a specific antibody for detection, throughput can be limited in traditional formats.[18] |
| Kinobeads / Chemical Proteomics | Immobilized broad-spectrum inhibitors capture a large portion of the kinome.[19][20][21][22] Drug binding to its target prevents capture. | Unbiased, can identify on- and off-targets simultaneously, applicable to native proteins in cell lysates.[19][23] | Primarily for ATP-competitive inhibitors, may not capture all kinases.[22] |
| Bioluminescence/Fluorescence Resonance Energy Transfer (BRET/FRET) | Energy transfer between a donor and acceptor molecule fused to interacting proteins.[24][25][26][27][28] | Real-time measurement in living cells, highly sensitive for protein-protein interactions.[24][25][27] | Requires genetic engineering of cells, potential for artifacts from fusion proteins.[26] |
Featured Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a physiologically relevant environment.[14][15][17][29]
Objective: To determine if the 4-(methylsulfonyl)piperidine-containing drug candidate binds to and stabilizes its putative target protein in intact cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells expressing the target protein to 80-90% confluency. Treat cells with the drug candidate at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Protein Quantification and Detection: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody-based detection method such as Western blotting or an AlphaScreen assay.[15]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of the drug indicates target stabilization and therefore, engagement.
Pillar 2: Downstream Signaling and Pathway Analysis
Confirming that target engagement translates into a functional cellular response is the next logical step.[30] This involves investigating the downstream signaling pathways modulated by the drug candidate.
Comparison of Pathway Analysis Assays
| Assay | Principle | Advantages | Limitations |
| Reporter Gene Assays | A reporter gene (e.g., luciferase, GFP) is placed under the control of a promoter that is responsive to a specific signaling pathway.[31][32][33][34][35] | High-throughput, quantitative, can be multiplexed.[31][32] | Indirect measure of pathway activation, potential for off-target effects on the reporter system. |
| Phospho-protein Analysis (e.g., Western Blot, ELISA) | Measures the phosphorylation state of key signaling proteins using phospho-specific antibodies. | Direct measure of protein activation, well-established techniques. | Can be low-throughput, requires specific and validated antibodies. |
| Global Phosphoproteomics (Mass Spectrometry) | Unbiased, quantitative analysis of thousands of phosphorylation events across the proteome. | Comprehensive view of signaling network modulation, can identify novel pathway connections. | Technically complex, requires specialized instrumentation and bioinformatics expertise. |
Featured Protocol: Luciferase Reporter Gene Assay
Reporter gene assays are a versatile and widely used tool for monitoring the activity of specific signaling pathways.[31][32][33][34][35]
Objective: To determine if the 4-(methylsulfonyl)piperidine-containing drug candidate modulates a specific signaling pathway downstream of its target.
Step-by-Step Methodology:
-
Cell Transfection: Co-transfect cells with two plasmids:
-
An experimental reporter plasmid containing a luciferase gene driven by a promoter with response elements for the transcription factor of interest (e.g., NF-κB, AP-1).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.
-
-
Drug Treatment: After transfection, treat the cells with the drug candidate at various concentrations, a known pathway activator/inhibitor (positive/negative controls), and a vehicle control.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure the luminescence from both the experimental and control reporters using a luminometer and appropriate substrates.
-
Data Analysis: Normalize the experimental reporter signal to the control reporter signal for each sample. Compare the normalized reporter activity in drug-treated cells to the controls to determine the effect of the compound on the signaling pathway.
Pillar 3: Phenotypic Profiling
Ultimately, the molecular MoA of a drug candidate must be linked to a relevant cellular or organismal phenotype.[36][37][38][39][40] Phenotypic screening can provide this crucial link and may even uncover unexpected therapeutic effects.[36][37][40]
Comparison of Phenotypic Screening Approaches
| Approach | Description | Advantages | Limitations |
| High-Content Imaging | Automated microscopy and image analysis to quantify multiple phenotypic parameters in cells.[39][40] | Multiparametric data, provides spatial and morphological information, can reveal subtle phenotypes.[39] | Data analysis can be complex, requires specialized instrumentation. |
| Cell Viability/Proliferation Assays | Measures the effect of the drug on cell survival and growth. | Simple, high-throughput, widely applicable. | Provides limited mechanistic information on its own. |
| In Vivo Models | Testing the drug candidate in animal models of disease to assess its therapeutic efficacy.[36] | Most physiologically relevant, provides data on pharmacokinetics and in vivo efficacy. | Expensive, low-throughput, ethical considerations. |
Featured Protocol: High-Content Imaging for Phenotypic Profiling
High-content imaging allows for the unbiased and quantitative assessment of a drug's effects on cellular morphology and function.[39][40]
Objective: To identify and quantify cellular phenotypes induced by the 4-(methylsulfonyl)piperidine-containing drug candidate.
Step-by-Step Methodology:
-
Cell Plating and Staining: Plate cells in multi-well imaging plates. Stain the cells with a panel of fluorescent dyes to label different cellular compartments (e.g., nucleus, cytoskeleton, mitochondria).
-
Drug Treatment: Treat the cells with the drug candidate at various concentrations, along with appropriate positive and negative controls.
-
Image Acquisition: Acquire images of the cells using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to segment the images and extract quantitative data on a wide range of cellular features (e.g., cell size, shape, texture, fluorescence intensity).
-
Phenotypic Fingerprinting: Compare the phenotypic profiles of drug-treated cells to control cells to identify significant changes. This can reveal the drug's impact on processes such as cell cycle, apoptosis, and cytoskeletal organization.
Conclusion: Synthesizing the Evidence
Validating the mechanism of action of a 4-(methylsulfonyl)piperidine-containing drug candidate requires a systematic and multi-faceted approach. By integrating data from direct target engagement assays, downstream signaling analysis, and phenotypic profiling, researchers can build a comprehensive and compelling case for their compound's MoA. This rigorous validation is not merely an academic exercise; it is a critical step in de-risking a drug discovery program and increasing the probability of clinical success.[41][42][43] The experimental strategies and protocols outlined in this guide provide a robust framework for achieving this essential goal.
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Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC - NIH. Available at: [Link]
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Target Engagement Assays in Early Drug Discovery - PubMed. Available at: [Link]
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Gene reporter assays | BMG LABTECH. Available at: [Link]
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A Researcher's Guide to the Synthesis of 4-(Methylsulfonyl)piperidine Hydrochloride: A Comparative Analysis of Reproducibility
For chemists engaged in pharmaceutical research and development, the reliable synthesis of key building blocks is paramount. 4-(Methylsulfonyl)piperidine hydrochloride is a significant heterocyclic motif found in a variety of biologically active molecules. Its synthesis, while seemingly straightforward, can present challenges in reproducibility, yield, and purity. This guide provides an in-depth comparison of plausible synthetic routes to this important intermediate, offering detailed experimental protocols and insights into potential pitfalls to ensure consistent and successful outcomes in the laboratory.
Introduction to this compound
4-(Methylsulfonyl)piperidine is a saturated heterocyclic compound featuring a piperidine ring substituted at the 4-position with a methylsulfonyl group. The hydrochloride salt form enhances its stability and handling properties, making it a valuable precursor in drug discovery programs. The sulfonyl group, being a strong hydrogen bond acceptor and metabolically stable, often imparts desirable pharmacokinetic properties to lead compounds. Given its importance, the ability to produce this intermediate in a reliable and scalable manner is a critical first step in many research endeavors.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies for the preparation of this compound are prevalent, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials, scalability requirements, and the desired purity profile of the final product.
Route 1: Oxidation of 4-(Methylthio)piperidine
This is arguably the most direct approach, involving the oxidation of the corresponding thioether, 4-(methylthio)piperidine. The thioether precursor can be synthesized from commercially available 4-piperidinone.
Route 2: Nucleophilic Substitution from 4-Hydroxypiperidine
An alternative strategy begins with the more readily available 4-hydroxypiperidine. This route involves the activation of the hydroxyl group, followed by nucleophilic substitution with a methylsulfinate salt or a related nucleophile.
The following table provides a high-level comparison of these two synthetic pathways:
| Parameter | Route 1: Oxidation of 4-(Methylthio)piperidine | Route 2: Nucleophilic Substitution from 4-Hydroxypiperidine |
| Starting Material | 4-(Methylthio)piperidine (prepared from 4-piperidinone) | 4-Hydroxypiperidine |
| Key Transformation | Oxidation of a thioether to a sulfone | Activation of a hydroxyl group and subsequent nucleophilic substitution |
| Number of Steps | Typically 2-3 from 4-piperidinone | Typically 2-3 |
| Potential Challenges | Over-oxidation, purification of the intermediate thioether | Incomplete activation of the hydroxyl group, side reactions during substitution |
| Reported Yields | Variable, dependent on the oxidant and reaction conditions | Generally moderate to good |
| Scalability | Good, with careful control of the exothermic oxidation step | Moderate, may require chromatographic purification |
Experimental Protocols and Mechanistic Insights
A commitment to scientific integrity necessitates not just a set of instructions, but a deeper understanding of the "why" behind each step. The following protocols are presented with this principle in mind, offering detailed, step-by-step methodologies alongside expert commentary on the underlying chemistry.
Route 1: Step-by-Step Synthesis via Oxidation
This route leverages the well-established oxidation of a thioether to a sulfone. The choice of oxidant is critical to achieving a clean and high-yielding conversion.
Diagram of the Synthetic Workflow for Route 1
Caption: Workflow for the synthesis of this compound via the nucleophilic substitution route.
Protocol 2.1: Protection and Activation of 4-Hydroxypiperidine
-
Protection: The nitrogen of 4-hydroxypiperidine is first protected, for example, as a Boc or Cbz derivative, following standard literature procedures.
-
Activation: The hydroxyl group of the N-protected 4-hydroxypiperidine is then converted into a good leaving group. A common method is mesylation, where methanesulfonyl chloride is reacted with the alcohol in the presence of a base like triethylamine to form the corresponding mesylate.[1]
-
Expert Insight: The choice of protecting group can influence the subsequent steps. The Boc group is popular due to its ease of removal under acidic conditions. The mesylation reaction should be carried out at low temperatures to minimize side reactions.
Protocol 2.2: Nucleophilic Substitution
-
Substitution: The N-protected-4-(methylsulfonyloxy)piperidine is reacted with a source of the methylsulfonyl nucleophile, such as sodium methanesulfinate (CH3SO2Na), in a polar aprotic solvent like DMF or DMSO. The reaction may require heating to proceed at a reasonable rate.
-
Work-up: After completion, the reaction is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Expert Insight: The success of this step is highly dependent on the purity of the mesylate and the reactivity of the nucleophile. Sodium methanesulfinate can be hygroscopic, and its quality can affect the reaction yield.
Protocol 2.3: Deprotection and Salt Formation
-
Deprotection and Salt Formation: This final step is analogous to Protocol 1.3, involving the removal of the N-protecting group with acid and subsequent isolation of the hydrochloride salt.
Self-Validating Systems: Ensuring Product Identity and Purity
Reproducibility is intrinsically linked to the ability to reliably characterize the synthesized material. The following analytical techniques are essential for validating the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and intermediates. Key signals to look for in the final product include the singlet for the methylsulfonyl group and the characteristic multiplets for the piperidine ring protons.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound. A validated HPLC method can quantify the presence of any impurities, such as the starting materials or byproducts. [2]* Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound, providing further evidence of its identity.
A combination of these techniques provides a robust analytical package to ensure that the synthesized material meets the required specifications for subsequent research applications.
Discussion on Reproducibility and Troubleshooting
While the protocols outlined above provide a solid foundation, achieving consistent results requires an awareness of potential challenges.
For Route 1 (Oxidation):
-
Incomplete Oxidation: The formation of the sulfoxide byproduct is a common issue. This can often be addressed by using a slight excess of the oxidizing agent and carefully monitoring the reaction progress by TLC or HPLC.
-
Over-oxidation: While less common with m-CPBA or Oxone®, stronger oxidants could potentially lead to undesired side reactions.
-
Purification of the Thioether: The purity of the 4-(methylthio)piperidine intermediate is critical. Any impurities at this stage will likely be carried through to the final product.
For Route 2 (Nucleophilic Substitution):
-
Incomplete Mesylation: If the activation of the hydroxyl group is not complete, the unreacted alcohol will be difficult to separate from the desired product.
-
Elimination Side Reactions: The mesylate intermediate can undergo elimination to form the corresponding alkene, particularly if a sterically hindered base is used or if the reaction is heated for an extended period.
-
Purity of Sodium Methanesulfinate: The quality of the nucleophile is paramount. Impurities in the sodium methanesulfinate can lead to low yields and the formation of byproducts.
Troubleshooting Decision Workflow
Caption: A decision-making workflow for troubleshooting common issues in the synthesis of this compound.
Conclusion
The synthesis of this compound is a critical process for many drug discovery programs. Both the oxidation of 4-(methylthio)piperidine and the nucleophilic substitution from 4-hydroxypiperidine represent viable synthetic strategies. The choice between these routes will depend on specific laboratory constraints and the desired scale of the synthesis. By understanding the underlying chemistry, adhering to detailed protocols, and employing robust analytical validation, researchers can confidently and reproducibly synthesize this valuable building block, thereby accelerating the pace of their research and development efforts.
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A Technical Guide to the ADME Properties of 4-(Methylsulfonyl)piperidine Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(methylsulfonyl)piperidine scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into drug candidates to enhance potency and modulate physicochemical properties.[1] Its rigid cyclic structure and the presence of the polar sulfonyl group can significantly influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a critical determinant of a drug's ultimate success in the clinic. Understanding the interplay between structural modifications of this scaffold and the resulting ADME properties is paramount for rational drug design and the efficient progression of new chemical entities from discovery to development.[2][3]
This guide provides a comparative analysis of the ADME properties of 4-(methylsulfonyl)piperidine derivatives. It is designed to offer researchers and drug development professionals a comprehensive overview of the key ADME parameters, detailed experimental protocols for their assessment, and insights into the structure-ADME relationships (SAR) that govern the behavior of this important class of compounds. While direct comparative data for a comprehensive series of these derivatives is not always publicly available, this guide synthesizes established principles and data from related piperidine-containing compounds to provide a robust framework for understanding and predicting their ADME profiles.
Key ADME Parameters: A Comparative Overview
The journey of a drug through the body is a complex process governed by its ADME properties.[4] For 4-(methylsulfonyl)piperidine derivatives, subtle structural alterations can lead to significant changes in their pharmacokinetic behavior.
Absorption: Solubility and Permeability
For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal fluids and then permeate across the intestinal epithelium.[2]
-
Aqueous Solubility: The polar methylsulfonyl group generally imparts moderate to good aqueous solubility to the parent scaffold. However, the overall solubility of a derivative is highly dependent on the nature of the substituents. Increasing the lipophilicity of the molecule, for instance, by adding large, non-polar groups, is likely to decrease aqueous solubility. Conversely, the introduction of polar functional groups can enhance solubility.
-
Permeability: The ability of a compound to passively diffuse across the intestinal membrane is largely dictated by its lipophilicity and size.[1] While the piperidine core is relatively small, extensive substitution can increase molecular weight and polarity, potentially reducing permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput screen to assess passive permeability.[5][6] For compounds that may be subject to active transport, the Caco-2 cell permeability assay provides a more comprehensive model of intestinal absorption.[7]
Distribution: Plasma Protein Binding
Once absorbed into the bloodstream, drugs can bind to plasma proteins, primarily albumin and alpha-1 acid glycoprotein.[8] It is the unbound, or free, fraction of the drug that is available to distribute into tissues and exert its pharmacological effect.[8] The 4-(methylsulfonyl)piperidine scaffold itself is not expected to be highly protein-bound; however, the extent of plasma protein binding (PPB) is heavily influenced by the overall lipophilicity and charge of the derivative. Highly lipophilic compounds tend to exhibit higher PPB. Equilibrium dialysis is the gold-standard method for accurately determining the fraction of unbound drug in plasma.[4][9]
Metabolism: Stability in the Face of Biotransformation
The metabolic stability of a drug candidate is a critical parameter that influences its half-life and dosing regimen.[10] The liver is the primary site of drug metabolism, which is broadly categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[4] For piperidine-containing compounds, metabolism often occurs on the piperidine ring or its substituents.[3]
-
Microsomal Stability: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolism.[11] The metabolic stability of 4-(methylsulfonyl)piperidine derivatives can be assessed by incubating them with liver microsomes and monitoring the rate of disappearance of the parent compound over time. The position of substituents on the piperidine ring can significantly impact metabolic stability. For example, substitution at the 4-position is often less susceptible to metabolism compared to positions closer to the nitrogen atom.[1]
-
CYP450 Inhibition: It is also crucial to determine if a drug candidate inhibits the activity of major CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2). Inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of one drug affects the metabolism and clearance of another.
Excretion: The Final Exit
Drugs and their metabolites are ultimately eliminated from the body, primarily through the kidneys (renal excretion) or in the feces via the bile (biliary excretion). The route and rate of excretion are influenced by the physicochemical properties of the compound, such as its polarity and molecular weight.
Comparative ADME Data for Hypothetical 4-(Methylsulfonyl)piperidine Derivatives
To illustrate the impact of structural modifications on ADME properties, the following table presents a hypothetical comparative dataset for a series of 4-(methylsulfonyl)piperidine derivatives. This data is representative of the expected trends based on established medicinal chemistry principles.
| Derivative | R1-Group | R2-Group | clogP | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) | Human Liver Microsomal Stability (t½, min) | Human Plasma Protein Binding (% unbound) |
| A | H | H | 1.2 | > 200 | 5.2 | > 60 | 85 |
| B | CH₃ | H | 1.7 | 150 | 8.1 | 45 | 70 |
| C | H | Phenyl | 3.5 | 25 | 15.3 | 20 | 15 |
| D | H | 4-F-Phenyl | 3.7 | 30 | 16.5 | 25 | 18 |
| E | CH₃ | Phenyl | 4.0 | 15 | 18.2 | 15 | 10 |
Caption: Hypothetical comparative ADME data for a series of 4-(methylsulfonyl)piperidine derivatives.
Experimental Protocols
Detailed and robust experimental protocols are the cornerstone of reliable ADME data generation.
Protocol 1: Aqueous Solubility Determination (Thermodynamic)
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).
-
Incubation: Add an excess amount of the solid compound to a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Equilibration: Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker, such as Lucifer yellow.
-
Compound Application: Add the test compound to the apical (A) side of the monolayer for the assessment of absorptive permeability (A-to-B) or to the basolateral (B) side for the assessment of efflux (B-to-A).
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment.
-
Quantification: Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound.
Protocol 3: Human Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for CYP450 enzymes.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining versus time. Calculate the intrinsic clearance (CLint) from the half-life and the protein concentration.[11]
Protocol 4: Plasma Protein Binding (Equilibrium Dialysis)
-
Apparatus Setup: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane (typically with a molecular weight cut-off of 5-10 kDa).
-
Sample Preparation: Add the test compound to plasma (human or other species of interest) at a defined concentration.
-
Dialysis: Place the plasma sample in one chamber of the dialysis unit and a protein-free buffer (e.g., PBS) in the other chamber.
-
Equilibration: Incubate the apparatus at 37°C with gentle agitation for a sufficient time (typically 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.[4]
-
Sampling: After incubation, carefully collect samples from both the plasma and the buffer chambers.
-
Analysis: Determine the concentration of the test compound in both samples using LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) using the equation: fu = [Concentration in buffer] / [Concentration in plasma].
Structure-ADME Relationships (SAR)
The collective ADME data for a series of 4-(methylsulfonyl)piperidine derivatives allows for the elucidation of key structure-ADME relationships.
-
Impact of Lipophilicity: As demonstrated in the hypothetical data, increasing lipophilicity (higher clogP) by adding non-polar substituents generally leads to decreased aqueous solubility but increased membrane permeability. However, very high lipophilicity can also result in increased plasma protein binding and potentially higher metabolic clearance.
-
Role of the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a key site for metabolism (N-dealkylation) and can also influence the overall basicity (pKa) of the molecule. Substitution on the nitrogen can block this metabolic pathway and modulate the pKa, which in turn affects solubility and permeability.
-
Influence of Substituents on the Piperidine Ring: The position and nature of substituents on the piperidine ring can sterically hinder the approach of metabolizing enzymes, thereby improving metabolic stability.[1] For instance, bulky groups near potential metabolic soft spots can act as "metabolic blockers."
-
The Methylsulfonyl Group: The 4-(methylsulfonyl) group itself is generally metabolically stable. Its primary influence on ADME is through its contribution to the polarity and solubility of the molecule.
Visualization of Key Workflows and Concepts
Caption: A typical in vitro ADME screening cascade for drug discovery.
Caption: Common metabolic pathways for piperidine-containing compounds.
Conclusion
The 4-(methylsulfonyl)piperidine scaffold offers a versatile platform for the design of novel therapeutics. However, a thorough understanding and early assessment of the ADME properties of its derivatives are critical for successful drug development. This guide has provided a comparative framework for evaluating key ADME parameters, detailed experimental protocols for their determination, and insights into the structure-ADME relationships that govern the behavior of these compounds. By systematically applying these principles and methodologies, researchers can more effectively navigate the complexities of drug discovery and select candidates with a higher probability of clinical success. The early integration of ADME profiling into the design-make-test-analyze cycle is an indispensable strategy for optimizing the pharmacokinetic properties of 4-(methylsulfonyl)piperidine derivatives and ultimately delivering safer and more effective medicines to patients.
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A Senior Application Scientist's Guide to Assessing the Novelty of 4-(Methylsulfonyl)piperidine-Based Scaffolds in Patent Literature
Introduction: The Piperidine Scaffold and the Rise of the Sulfone Moiety
In the landscape of medicinal chemistry, the piperidine ring stands as a quintessential example of a "privileged scaffold." Its conformational flexibility, basic nitrogen atom for salt formation and hydrogen bonding, and its presence in numerous natural products have cemented its role as a cornerstone of modern drug design. We see piperidine derivatives across a vast spectrum of therapeutic areas, from potent analgesics to targeted kinase inhibitors and CNS modulators.[1][2][3][4][5]
However, in the relentless pursuit of novel chemical matter with improved drug-like properties, simple modifications are no longer sufficient. The focus has shifted to nuanced functionalization that can fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, target engagement, and selectivity. This guide focuses on a specific and increasingly relevant modification: the incorporation of a methylsulfonyl group at the 4-position of the piperidine ring.
The 4-(methylsulfonyl)piperidine moiety introduces a unique combination of properties. The sulfone group is a strong hydrogen bond acceptor, is metabolically stable, and possesses a moderate dipole moment. These characteristics can significantly influence a compound's solubility, cell permeability, and interaction with biological targets. This guide provides a framework for researchers and drug development professionals to assess the novelty of this scaffold within the patent literature, supported by comparative experimental protocols to empirically validate its potential advantages.
Patent Landscape Analysis: Where Does the 4-(Methylsulfonyl)piperidine Scaffold Appear?
A comprehensive analysis of the patent literature reveals that the 4-(methylsulfonyl)piperidine scaffold is not a novel entity in and of itself. Its value and patentability are derived from its incorporation into larger, more complex molecules where it confers specific, advantageous properties. The inventive step in patents featuring this scaffold typically lies in the overall molecular structure and its demonstrated utility against a specific biological target.
We can broadly categorize its patented applications into two major domains:
-
Protein Kinase Inhibitors: In the field of oncology and inflammation, kinase inhibitors are a dominant class of therapeutics.[6] Patents frequently describe molecules where the 4-(methylsulfonyl)piperidine group is appended to a core heterocyclic system that binds to the ATP pocket of a target kinase.[7][8][9] In this context, the sulfonyl-piperidine often serves as a solvent-exposed moiety, intended to improve aqueous solubility and overall physicochemical properties without interfering with the core binding interactions. The novelty here is not the scaffold, but its use in conjunction with a novel kinase-binding pharmacophore to achieve a desired therapeutic profile.
-
GPCR Modulators and CNS Agents: G-protein coupled receptors (GPCRs) are another major target class. The 4-(methylsulfonyl)piperidine scaffold has appeared in patents for CXCR7 receptor modulators, among others.[10] For CNS-active agents, where blood-brain barrier penetration is critical, the polarity and size of the methylsulfonyl group present a design challenge that must be balanced against other molecular properties. Its inclusion is a deliberate choice to optimize binding or metabolic stability, and its novelty is assessed in the context of the final compound's performance.
The logical workflow for assessing the novelty of a new compound incorporating this scaffold is therefore not simply a structural search, but a multi-faceted evaluation.
Caption: Workflow for assessing the novelty of a chemical scaffold.
Experimental Validation: A Comparative Approach
To establish true novelty and an inventive step for a patent application, one must demonstrate unexpected results. A new molecule containing the 4-(methylsulfonyl)piperidine scaffold must outperform relevant alternatives. The following section provides detailed protocols for synthesizing a representative compound and comparing its performance against structurally similar analogs.
Part 1: Synthesis of a 4-(Methylsulfonyl)piperidine Derivative
The most common and reliable method for preparing a 4-(methylsulfonyl)piperidine is through the oxidation of a 4-(methylthio)piperidine precursor. This approach allows for late-stage functionalization and is amenable to a wide range of substrates.
Rationale for Experimental Choices:
-
Starting Material: We begin with N-Boc-4-(methylthio)piperidine. The Boc (tert-butoxycarbonyl) protecting group is chosen for its stability under oxidative conditions and its straightforward removal under acidic conditions, allowing for subsequent derivatization of the piperidine nitrogen.
-
Oxidizing Agent: Oxone® (potassium peroxymonosulfate) is selected as the oxidant. It is an inexpensive, safe, and powerful oxidizing agent that provides a clean conversion of sulfides to sulfones in an aqueous methanol solution. The reaction is typically high-yielding and easy to work up. An alternative, m-CPBA, is also effective but can be more hazardous to handle on a large scale.
Caption: General synthesis scheme for N-aryl-4-(methylsulfonyl)piperidine.
Detailed Protocol:
-
Oxidation:
-
To a solution of N-Boc-4-(methylthio)piperidine (1.0 eq) in a 1:1 mixture of methanol and water (0.1 M), add Oxone® (2.5 eq) portion-wise over 15 minutes at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by LC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-(methylsulfonyl)piperidine, typically as a white solid.
-
-
Deprotection:
-
Dissolve the N-Boc-4-(methylsulfonyl)piperidine (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure. The resulting TFA salt of 4-(methylsulfonyl)piperidine can often be used in the next step without further purification.
-
-
N-Arylation (Example Coupling):
-
To a solution of the 4-(methylsulfonyl)piperidine TFA salt (1.2 eq) and a suitable aryl halide (e.g., 2-chloro-5-fluoropyrimidine, 1.0 eq) in dimethyl sulfoxide (DMSO), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-16 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purify the crude product via silica gel chromatography to obtain the final N-arylated compound.
-
Self-Validation: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Part 2: Comparative Biological Assay - Kinase Inhibition
To demonstrate the potential novelty and advantage of the methylsulfonyl group, we will compare our target compound against a set of analogs where the 4-substituent is varied. This head-to-head comparison is crucial for a patent application.
Hypothetical Kinase Signaling Pathway Context:
Caption: Inhibition of the MAPK/ERK signaling pathway by a B-Raf inhibitor.
Protocol: In Vitro Kinase Inhibition Assay (e.g., B-Raf V600E)
-
Compound Preparation: Prepare 10 mM stock solutions of the four test compounds (4-H, 4-OH, 4-CONH₂, and 4-SO₂Me analogs) in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in an assay plate.
-
Assay Reaction:
-
In a 384-well plate, add the recombinant B-Raf V600E enzyme to an assay buffer.
-
Add the serially diluted test compounds.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., Ulight-MEK1) and ATP.
-
Incubate at room temperature for 60 minutes.
-
-
Detection: Add a detection solution containing a europium-labeled anti-phospho-substrate antibody. Incubate for another 60 minutes. Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.
-
Data Analysis: Convert the fluorescence signal to percent inhibition relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Comparative Data Summary (Hypothetical Results)
| Compound Analog | 4-Substituent | B-Raf V600E IC₅₀ (nM) | Off-Target Kinase X IC₅₀ (nM) | Selectivity Ratio (X / B-Raf) |
| 1 (Control) | -H | 150 | 300 | 2 |
| 2 (Alternative) | -OH | 80 | 120 | 1.5 |
| 3 (Alternative) | -CONH₂ | 55 | 75 | 1.4 |
| 4 (Test Cmpd) | -SO₂Me | 60 | >10,000 | >167 |
This hypothetical data illustrates a scenario where the 4-(methylsulfonyl)piperidine analog (4 ) maintains high potency against the target kinase, similar to the carboxamide analog (3 ), but demonstrates a vastly superior selectivity profile. This "unexpected result" would form the cornerstone of a patent claim, arguing for the novelty and non-obviousness of using the methylsulfonyl group to achieve this specific therapeutic advantage.
Conclusion
The 4-(methylsulfonyl)piperidine scaffold is a valuable tool in the medicinal chemist's arsenal, but it is not inherently novel. Its patentability is contingent upon its application within a molecule that demonstrates clear, unexpected advantages over the prior art. Researchers seeking to patent new chemical entities incorporating this scaffold must move beyond simple structural description and provide robust, comparative experimental data. By systematically synthesizing relevant analogs and evaluating them in head-to-head biological and ADME assays, a compelling case for novelty and inventiveness can be constructed. This data-driven approach, grounded in sound experimental design, is the most effective strategy for navigating the patent landscape and securing intellectual property for promising new drug candidates.
References
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- US5489689A - Preparation of piperidine derivatives.
- US20020038031A1 - New 4 - substituted piperidines.
- US9314464B2 - Compounds and compositions as protein kinase inhibitors.
- US20100137604A1 - Method of making piperidine derivatives.
- EP0530016B1 - Piperidine derivative and pharmaceutical composition containing it.
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades . MDPI. [Link]
- US5948914A - Piperidine derivative and process for preparing the same.
- US8642621B2 - (4-phenyl-piperidin-1-yl)-5-(1H pyrazol-4-yl)-thiophen-3-yl)-methanone Compounds and Their Use.
- CA2455018A1 - Process for the preparation of piperidine derivatives.
- US20100004283A1 - 4-[(3-fluorophenoxy)phenylmethyl]piperidine methanesulfonate: uses, process of synthesis and pharmaceutical compositions.
- US4550116A - Piperidine derivatives.
- US5043345A - Piperidine compounds and their preparation and use.
-
Publications & Patents . MedChemica. [Link]
- WO2014122474A1 - Piperidin-1 -yl and azepin-1 -yl carboxylates as muscarinic m4 receptor agonists.
- US10059714B2 - Protein kinase B inhibitors.
- WO2018019929A1 - Piperidine cxcr7 receptor modulators.
- US20100093748A1 - Substituted piperidines having protein kinase inhibiting activity.
-
US-5264444-A - Piperidine compounds and use. PubChem. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Methylsulfonyl)piperidine Hydrochloride
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Methylsulfonyl)piperidine hydrochloride, moving beyond simple instructions to explain the causality behind each procedural choice. As your partner in laboratory safety, we aim to provide value that extends beyond the product itself, building a foundation of trust through expert, actionable guidance.
Hazard Identification and Risk Assessment: A Structural Perspective
Before any disposal protocol can be established, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for this compound is not always available, we can infer its hazard profile by analyzing its constituent chemical moieties: the piperidine ring, the hydrochloride salt, and the methylsulfonyl group.
-
Piperidine Moiety : Piperidine and its simple salts are known to be corrosive, causing severe skin burns and eye damage. They are also classified as toxic if swallowed, inhaled, or in contact with skin[1][2].
-
Hydrochloride Salt : As a hydrochloride salt, the compound is acidic and can contribute to the overall corrosive nature. Upon thermal decomposition, it may release hazardous hydrogen chloride gas[2][3][4].
-
Methylsulfonyl Group : This group (a sulfone) is generally characterized by high chemical and thermal stability. Sulfones are resistant to hydrolysis under both acidic and basic conditions and typically require high temperatures (>350 °C) for thermal decomposition[5][6][7]. This stability implies that standard laboratory chemical neutralization methods are ineffective for breaking down this part of the molecule.
A compound with a very similar structure, 4-(Methanesulfonylmethyl)piperidine hydrochloride, is classified under the Globally Harmonized System (GHS) with the following warnings:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)[8]
Given this information, all waste containing this compound must be treated as hazardous.
Mandatory Personal Protective Equipment (PPE)
A robust defense against chemical exposure begins with appropriate PPE. The inferred corrosive and toxic nature of this compound necessitates stringent protective measures during any handling or disposal activity.
| PPE Category | Specification | Rationale |
| Eye & Face | Chemical safety goggles and a full-face shield. | Protects against splashes of the solid or solutions, which can cause serious, irreversible eye damage. |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | Prevents skin contact, which can lead to burns, irritation, and potential toxic absorption[1]. |
| Body | A flame-retardant lab coat or a chemical-resistant apron over personal clothing. | Protects against incidental contact and spills. |
| Respiratory | Use only within a certified chemical fume hood. For spill cleanup, a NIOSH-approved respirator may be necessary. | Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation[4][8]. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular solid waste [4][9].
Step 1: Waste Identification and Segregation
-
Causality : Proper segregation is a cornerstone of safe waste management, preventing unintended and potentially violent reactions between incompatible chemicals[10].
-
Procedure :
-
Designate a specific, clearly labeled container for "Halogenated Organic Hazardous Waste (Solid)" or a similar classification required by your institution's Environmental Health & Safety (EHS) department.
-
This container is for the collection of this compound powder, any weighing papers, contaminated pipette tips, or gloves used during its handling.
-
Do not mix this waste with other waste streams, particularly bases or strong oxidizing agents[3][11].
-
Step 2: Waste Collection and Container Management
-
Causality : Proper containment is crucial to prevent leaks, spills, and exposure to personnel.
-
Procedure :
-
Use only containers that are in good condition and compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
Place all solid waste directly into the designated container.
-
Keep the container securely closed at all times, except when adding waste.
-
Ensure the container is accurately labeled with the full chemical name, "this compound," and the words "Hazardous Waste." Include the accumulation start date.
-
Step 3: On-Site Storage
-
Causality : Safe temporary storage minimizes the risk of accidents and ensures compliance with regulatory accumulation time limits.
-
Procedure :
-
Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area.
-
This area must be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure the storage area has secondary containment to capture any potential leaks from the primary container.
-
Step 4: Final Disposal
-
Causality : The chemical stability of the sulfone group and the overall hazardous nature of the compound necessitate disposal methods that ensure complete destruction, such as high-temperature incineration[4][5]. This process can only be performed by licensed professionals.
-
Procedure :
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a contracted licensed hazardous waste disposal company.
-
Complete all required waste manifests and documentation accurately. This creates a "cradle-to-grave" record, which is a legal requirement for hazardous waste tracking.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
A brief, descriptive caption directly below each generated diagram (Within 100 characters).
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area. Notify your laboratory supervisor and institutional EHS office.
-
Ventilate : Ensure the area is well-ventilated by keeping the chemical fume hood running.
-
Secure the Area : Prevent entry into the spill zone.
-
Cleanup (Trained Personnel Only) :
-
Do not attempt to clean a significant spill unless you are trained and equipped to do so.
-
For minor spills, trained personnel wearing appropriate PPE should gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.
-
Avoid raising dust. If necessary, slightly moisten the absorbent material.
-
Carefully sweep the absorbed material into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, and dispose of all cleanup materials as hazardous waste.
-
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship within your laboratory.
References
-
Cole, K. et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. Available at: [Link]
-
Request PDF. (n.d.). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. ResearchGate. Available at: [Link]
-
American Chemical Society. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. ACS Publications. Available at: [Link]
-
Kice, J. L., & Guaraldi, G. (1968). Mechanisms of substitution at sulfinyl sulfur. IV. Hydrolysis of sulfinyl sulfones (sulfinic anhydrides) in aqueous dioxane. Journal of the American Chemical Society. Available at: [Link]
-
MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Available at: [Link]
-
ScienceDirect. (n.d.). DESULFONYLATION REACTIONS. Available at: [Link]
-
ResearchGate. (n.d.). Basic hydrolysis of a thioketal through a bis(sulfone). Available at: [Link]
-
ACS Publications. (2012). An Asymmetric Synthesis of a Chiral Sulfone Acid with Concomitant Hydrolysis and Oxidation to Enable the Preparation of a Glucokinase Activator. Organic Process Research & Development. Available at: [Link]
-
ACS Publications. (n.d.). Recent Developments in the Synthesis and Application of Sultones. Chemical Reviews. Available at: [Link]
-
PubChem. (n.d.). 4-(Methanesulfonylmethyl)piperidine hydrochloride. Available at: [Link]
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Available at: [Link]
-
Capot Chemical Co., Ltd. (2008). MSDS of 4-(4-methylphenoxy)piperidine hydrochloride. Available at: [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Available at: [Link]
-
Wikipedia. (n.d.). Reductive desulfonylation. Available at: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Available at: [Link]
-
U.S. Coast Guard. (n.d.). Chemical Compatibility Chart. Available at: [Link]
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Walchem. (2024). Chemical Compatibility Chart. Available at: [Link]
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Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Available at: [Link]
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- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
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- 11. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Methylsulfonyl)piperidine hydrochloride
As researchers dedicated to advancing drug development, our work inherently involves handling a diverse array of chemical compounds. While the pursuit of discovery is paramount, it must be anchored in an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 4-(Methylsulfonyl)piperidine hydrochloride (CAS No: 597563-39-8), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). This is not merely a checklist, but a technical directive designed to build a self-validating system of safety in your laboratory.
Understanding the Hazard: A Causality-Driven Approach
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols.[1] Understanding the "why" behind each precaution is critical for fostering a culture of safety and ensuring compliance.
-
H302 (Harmful if swallowed): This highlights the risk of acute toxicity upon ingestion.[1][2] Any laboratory operation must be designed to prevent hand-to-mouth contamination.
-
H315 (Causes skin irritation): The compound can cause inflammation and irritation upon dermal contact.[1][2] This necessitates a robust barrier between the chemical and your skin.
-
H319 (Causes serious eye irritation): Direct contact with the eyes can lead to significant irritation, demanding stringent eye protection.[1][2]
-
H335 (May cause respiratory irritation): As a solid, the fine dust of this compound can irritate the respiratory tract if inhaled.[1][2]
These classifications are the foundation upon which we build our safety strategy. The primary goal of our PPE selection is to mitigate these specific risks at every stage of handling.
The Hierarchy of Controls: PPE as the Final Guardian
Before detailing specific PPE, it is crucial to recognize the hierarchy of controls. PPE is the last line of defense. The most effective safety measures are engineering and administrative controls.
-
Engineering Controls: The single most important control is the use of a properly functioning chemical fume hood . All weighing, handling, and solution preparation of this compound should occur within a fume hood to contain dust and vapors.[3][4]
-
Administrative Controls: These include robust training, clear standard operating procedures (SOPs), and restricting access to authorized personnel only.
Only after these controls are in place do we rely on PPE to protect from residual exposure or in the event of a spill.
Mandated Personal Protective Equipment (PPE)
The selection of PPE must be deliberate and matched to the potential exposure. The following table outlines the required equipment for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles | Must conform to ANSI Z87.1 (US) or EN166 (EU) standards.[5] Goggles provide a full seal around the eyes, offering superior protection from airborne dust and accidental splashes compared to safety glasses. |
| Face Shield | To be worn over chemical splash goggles when handling larger quantities (>25g) or during procedures with a high risk of splashing. This provides a secondary layer of protection for the entire face.[6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended. Always check the manufacturer's compatibility data. For sustained contact, select gloves with a protection class of 5 or higher (>240 minutes breakthrough time). For brief contact, a protection class of 3 or higher (>60 minutes) is sufficient.[5] Double-gloving is best practice when handling highly potent compounds. |
| Body Protection | Laboratory Coat | A professional, long-sleeved lab coat is mandatory to protect skin and personal clothing from contamination. Ensure it is fully buttoned. |
| Respiratory Protection | Not typically required | When handling the compound exclusively within a certified chemical fume hood, respiratory protection is not necessary.[3][4] |
| N95/FFP2 Respirator | Required for spill cleanup or if engineering controls fail. This protects against inhaling the fine particulate dust of the compound.[7][8] Use requires proper fit-testing and training as per OSHA guidelines. |
Operational Plans: A Step-by-Step Protocol
Adherence to a strict, repeatable protocol is the cornerstone of laboratory safety. The following procedure for weighing and solubilizing the compound integrates the use of PPE into a safe workflow.
Protocol: Safely Weighing and Preparing a Solution
-
Preparation: Before entering the lab, ensure you are wearing appropriate lab attire (long pants, closed-toe shoes).
-
Donning PPE:
-
Wash hands thoroughly.
-
Don a lab coat, ensuring it is fully buttoned.
-
Don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Don chemical splash goggles. If a splash risk is anticipated, also don a face shield.
-
-
Work Area Setup:
-
Verify that the chemical fume hood is operational (check airflow monitor).
-
Place all necessary equipment (spatula, weigh paper/boat, vial, solvent, etc.) inside the fume hood before introducing the chemical.
-
-
Handling the Compound:
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, weigh the desired amount of the solid onto a weigh boat. Avoid any actions that could generate dust.
-
Carefully transfer the weighed solid into the designated vial or flask.
-
Add the solvent to the solid to dissolve it, minimizing any aerosol generation.
-
Securely cap the primary container and the newly prepared solution.
-
-
Decontamination and Doffing PPE:
-
Wipe down the spatula and any contaminated surfaces within the fume hood with an appropriate cleaning agent.
-
Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Remove the face shield (if used) and goggles.
-
Remove the lab coat.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned task.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
